molecular formula C11H20O2 B1339943 Ethyl cycloheptylacetate CAS No. 80246-70-4

Ethyl cycloheptylacetate

Cat. No.: B1339943
CAS No.: 80246-70-4
M. Wt: 184.27 g/mol
InChI Key: WBZGWMNNCXEKSC-UHFFFAOYSA-N
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Description

Ethyl cycloheptylacetate is a useful research compound. Its molecular formula is C11H20O2 and its molecular weight is 184.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2-cycloheptylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-2-13-11(12)9-10-7-5-3-4-6-8-10/h10H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBZGWMNNCXEKSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50558889
Record name Ethyl cycloheptylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50558889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80246-70-4
Record name Ethyl cycloheptylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50558889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to Ethyl Cycloheptylacetate (CAS No. 80246-70-4): Properties, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl cycloheptylacetate (CAS No. 80246-70-4) is an ester characterized by a cycloheptyl ring linked to an ethyl acetate group. Despite its defined chemical structure, publicly available experimental data on its physicochemical properties, spectroscopic profile, and specific applications remains limited. This technical guide provides a comprehensive overview of this compound, synthesizing known identification data with predictive analyses based on fundamental chemical principles and data from analogous structures. The guide covers the compound's core properties, outlines a detailed protocol for its synthesis via Fischer-Speier esterification, discusses its predicted spectroscopic signature for analytical confirmation, and provides essential safety and handling information derived from related ester compounds. This document serves as a foundational resource for researchers intending to synthesize, characterize, or evaluate this compound in scientific and developmental contexts.

Compound Identification and Physicochemical Properties

Precise identification is the cornerstone of any chemical research. This compound is structurally defined by its molecular formula and connectivity, which are essential for predicting its chemical behavior and for its unambiguous identification in experimental settings.

Table 1: Core Identification Data for this compound

Identifier Data Source(s)
CAS Number 80246-70-4 [1][2]
IUPAC Name Ethyl 2-cycloheptylacetate [1]
Synonyms Cycloheptylacetic acid ethyl ester, Ethyl cycloheptaneacetate [1]
Molecular Formula C₁₁H₂₀O₂ [1][2]
Molecular Weight 184.28 g/mol [1][2]

| SMILES | CCOC(=O)CC1CCCCCC1 |[1] |

Table 2: Predicted Physicochemical Properties

Property Predicted Value / State Rationale / Analogous Compound Data
Physical State Liquid Most esters of this molecular weight are liquids at STP.
Appearance Colorless Based on analogous compounds like Ethyl cyclohexylacetate.[3]
Odor No data available; likely a mild, fruity odor A common characteristic of many volatile esters.
Boiling Point No data available Expected to be higher than Ethyl cyclohexylacetate (~212°C) due to the larger cycloalkane ring.[4]
Density No data available
Water Solubility Low Esters generally have low water solubility, which decreases as the carbon chain length increases.[5]

| Flash Point | No data available | Likely a combustible liquid, similar to Ethyl cyclohexylacetate.[4][6] |

Predicted Spectroscopic Profile

For any newly synthesized or isolated compound, spectroscopic analysis is critical for structural confirmation. In the absence of published spectra for this compound, this section outlines the expected spectral characteristics based on its molecular structure.

  • 1H NMR Spectroscopy : The proton NMR spectrum is predicted to show distinct signals corresponding to the ethyl and cycloheptyl moieties.

    • Ethyl Group : A triplet integrating to 3H around δ 1.2-1.3 ppm (–CH₂–CH₃ ) and a quartet integrating to 2H around δ 4.1-4.2 ppm (–O–CH₂ –CH₃).[7] The splitting pattern (triplet and quartet) is a classic indicator of an ethyl group.[8]

    • Cycloheptyl Group : A series of complex, overlapping multiplets in the upfield region (δ 1.0-2.2 ppm) integrating to 15H, corresponding to the protons on the cycloheptyl ring and the adjacent methylene group (–CO–CH₂ –).

  • 13C NMR Spectroscopy : The carbon spectrum would provide a map of the unique carbon environments.

    • Carbonyl Carbon : A signal in the downfield region, typically δ 170-175 ppm.

    • Ester Alkoxy Carbon : A signal around δ 60-62 ppm for the –O–C H₂– carbon.

    • Cycloheptyl and Methylene Carbons : A series of signals in the aliphatic region (δ 25-45 ppm).

    • Ethyl Methyl Carbon : A signal around δ 14 ppm for the terminal –CH₃ of the ethyl group.

  • Infrared (IR) Spectroscopy : IR spectroscopy is ideal for identifying key functional groups.

    • A strong, sharp absorption band around 1735-1750 cm⁻¹ , characteristic of the C=O (carbonyl) stretch of a saturated aliphatic ester.

    • Prominent C–O stretching bands in the region of 1150-1250 cm⁻¹ .

    • C–H stretching bands just below 3000 cm⁻¹ for the sp³ hybridized carbons.

  • Mass Spectrometry (MS) : Mass spectrometry would confirm the molecular weight and provide structural information through fragmentation.

    • The molecular ion peak (M⁺) should appear at m/z = 184 .

    • Common fragmentation patterns would include the loss of the ethoxy group (•OCH₂CH₃, M-45) to give a peak at m/z 139, and cleavage at the alpha-carbon of the ring.

Synthesis Methodology: Fischer-Speier Esterification

The most direct and classical method for preparing this compound is the Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of a carboxylic acid (cycloheptylacetic acid) with an alcohol (ethanol) to produce the target ester and water.[9]

Reaction Principle

The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking this carbon. Subsequent proton transfers and the elimination of a water molecule yield the final ester product.[10] The reaction is an equilibrium, so it is typically driven to completion by using an excess of one reactant (usually the alcohol) or by removing water as it forms.

Synthesis Workflow Diagram

G cluster_reactants Reactants & Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification Reactants Cycloheptylacetic Acid + Excess Ethanol + H₂SO₄ (cat.) Setup Round-bottom flask with reflux condenser Reactants->Setup Combine Reflux Heat to Reflux (e.g., 2-4 hours) Setup->Reflux Start Reaction Cool Cool to RT Reflux->Cool Quench Quench with H₂O Cool->Quench Extract Extract with Diethyl Ether (x2) Quench->Extract Wash1 Wash: NaHCO₃ (aq) (Removes Acid) Extract->Wash1 Wash2 Wash: Brine (Removes Water) Wash1->Wash2 Dry Dry over Na₂SO₄ Wash2->Dry Filter Filter Dry->Filter Evaporate Evaporate Solvent (Rotary Evaporator) Filter->Evaporate Distill Vacuum Distillation Evaporate->Distill Product Pure Ethyl Cycloheptylacetate Distill->Product

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol describes a representative lab-scale synthesis. All operations should be performed in a well-ventilated fume hood.

  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cycloheptylacetic acid (0.1 mol).

    • Add absolute ethanol (100 mL, excess). The excess ethanol serves as both a reactant and a solvent, shifting the reaction equilibrium towards the product.

    • While stirring, slowly and carefully add concentrated sulfuric acid (1-2 mL) as the catalyst. Caution: The addition is exothermic.

  • Reaction Execution:

    • Heat the reaction mixture to a gentle reflux using a heating mantle.

    • Maintain the reflux with continuous stirring for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Isolation:

    • Allow the mixture to cool to room temperature.

    • Transfer the cooled mixture to a 500 mL separatory funnel.

    • Add 100 mL of deionized water.

    • Extract the aqueous layer with diethyl ether (2 x 75 mL). Combine the organic layers. The ester is significantly more soluble in the organic solvent.

    • Wash the combined organic layers sequentially with:

      • 100 mL of saturated sodium bicarbonate (NaHCO₃) solution. This step is crucial to neutralize the sulfuric acid catalyst and any unreacted carboxylic acid. Caution: CO₂ gas evolution may occur.

      • 100 mL of brine (saturated NaCl solution). This wash helps to remove residual water and break any emulsions.

    • Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter the dried solution to remove the desiccant.

    • Remove the diethyl ether solvent using a rotary evaporator.

    • Purify the resulting crude oil by vacuum distillation to obtain the final product, this compound, as a clear, colorless liquid.

Safety, Handling, and Storage

As no specific Material Safety Data Sheet (MSDS) is available for this compound, handling precautions should be based on those for similar combustible liquid esters, such as ethyl cyclohexylacetate.[4][6]

  • Personal Protective Equipment (PPE) : Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile rubber), and safety glasses with side shields or goggles.[5][6]

  • Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[4] Keep away from heat, sparks, open flames, and other ignition sources.[6] Avoid contact with skin, eyes, and clothing.[5]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[4]

  • First Aid Measures :

    • Inhalation : Remove to fresh air. If symptoms occur, seek medical attention.[5]

    • Skin Contact : Wash off immediately with soap and plenty of water for at least 15 minutes.[4]

    • Eye Contact : Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[5]

    • Ingestion : Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek medical attention if symptoms occur.[4]

Potential Applications and Research Context

There are currently no widely documented industrial or pharmaceutical applications specifically for this compound. However, based on its chemical structure as a medium-chain aliphatic ester, several potential areas of use can be hypothesized:

  • Fragrance and Flavoring Agent : Many esters with fruity or floral notes are used in the fragrance and food industries.[11] this compound could be investigated for unique organoleptic properties.

  • Specialty Solvent : While less volatile than ethyl acetate, it could serve as a specialty solvent in formulations where a higher boiling point and specific solvency characteristics are required.[12][13]

  • Pharmaceutical Intermediate : It could serve as a building block or intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The cycloheptyl moiety is a structural feature in some bioactive compounds.

Conclusion

This compound (CAS No. 80246-70-4) is a well-defined chemical entity whose full potential is yet to be explored. This guide has consolidated its known identifiers and provided a predictive framework for its physicochemical and spectroscopic properties. The detailed synthesis protocol via Fischer esterification offers a clear pathway for its preparation in a laboratory setting. While specific applications are not yet documented, its ester functionality and cycloheptyl group suggest potential utility in the fragrance, specialty chemical, and pharmaceutical industries. Further empirical research is necessary to validate the predicted properties and to uncover the specific applications of this compound.

References

  • Organic Syntheses Procedure.
  • Thermo Fisher Scientific. (2025).
  • ChemicalBook. (2025).
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  • TCI Chemicals. (2024).
  • Fisher Scientific.
  • Santa Cruz Biotechnology, Inc.
  • Chem.Bham.ac.uk.
  • LookChem. CYCLOHEPTYLACETIC ACID ETHYL ESTER | 80246-70-4.
  • Molbase.
  • Altiras. (2025).
  • ChemComplete. (2021).
  • Learning Science. (2021).
  • ChemAnalyst. (2025).
  • Patsnap Eureka. (2025).
  • The Good Scents Company.
  • Dr. Rajeev Ranjan. (2020).
  • PubChem.

Sources

An In-depth Technical Guide to the Physical Properties of Ethyl Cycloheptylacetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl cycloheptylacetate is an ester characterized by a cycloheptyl ring attached to an ethyl acetate group. While not as extensively studied as some other esters, understanding its physical properties is crucial for its potential applications in various fields, including as a solvent, fragrance component, or intermediate in organic synthesis. This guide provides a comprehensive overview of the known and estimated physical properties of this compound, along with methodologies for their determination and general safety protocols.

Chemical Identity
IdentifierValueSource
IUPAC Name Ethyl 2-cycloheptylacetateN/A
CAS Number 80246-70-4[1]
Molecular Formula C₁₁H₂₀O₂[1]
Molecular Weight 184.28 g/mol [1]

Summary of Physical Properties

The following table summarizes the available and estimated physical properties of this compound. It is important to note that due to a lack of extensive experimental data, some values are estimations based on the properties of structurally similar compounds and theoretical principles.

PropertyValueNotes
Boiling Point 80-85 °C at 2 mmHg[1]Experimental value under vacuum.
Boiling Point (Estimated) ~230-240 °C at 760 mmHgEstimated based on similar cycloalkyl acetates.
Melting Point (Estimated) < -20 °CEstimated, as many similar esters are liquids at low temperatures.
Density (Estimated) ~0.95 g/cm³ at 20 °CEstimated based on similar cycloalkyl acetates.
Refractive Index 1.4525[1]
Solubility in Water Predicted to be lowBased on the nonpolar cycloheptyl group and ester functionality.
Solubility in Organic Solvents Predicted to be highExpected to be soluble in solvents like ethanol, ether, and acetone.

Detailed Physical Properties

Boiling Point
Melting Point

The melting point of this compound has not been experimentally determined. As a general trend, esters with similar molecular weights and structures tend to have low melting points. It is therefore estimated that this compound has a melting point below -20 °C and exists as a liquid at room temperature.

Density

The density of this compound is not experimentally reported. Based on the densities of other cycloalkyl acetates, the density of this compound is estimated to be approximately 0.95 g/cm³ at 20 °C.

Refractive Index

The refractive index of this compound has been experimentally determined to be 1.4525[1]. The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material and is a useful parameter for substance identification and purity assessment.

Solubility

Due to the presence of a large, nonpolar cycloheptyl group, the solubility of this compound in water is expected to be low. The ester functional group can participate in hydrogen bonding with water molecules to a limited extent, but the hydrophobic nature of the cycloalkyl ring will dominate. Conversely, it is predicted to be readily soluble in a wide range of common organic solvents, including alcohols (e.g., ethanol), ethers (e.g., diethyl ether), and ketones (e.g., acetone), owing to its ester functionality and overall organic character.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not widely available, its spectroscopic features can be predicted based on its molecular structure.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the ethyl group and the cycloheptyl ring protons.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~4.1Quartet2H-O-CH₂-CH₃
~2.2Doublet2H-CH₂-COO-
~1.2-1.8Multiplet13HCycloheptyl ring protons
~1.2Triplet3H-O-CH₂-CH₃
¹³C NMR Spectroscopy

The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the carbons of the ethyl group, and the carbons of the cycloheptyl ring.

Chemical Shift (ppm)Assignment
~173C=O (ester)
~60-O-CH₂-
~40-CH₂-COO-
~25-35Cycloheptyl ring carbons
~14-CH₃
Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band characteristic of the ester carbonyl group.

Wavenumber (cm⁻¹)IntensityAssignment
~2850-2950StrongC-H stretching (cycloalkyl and ethyl)
~1735StrongC=O stretching (ester)
~1170StrongC-O stretching (ester)
Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 184. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃, m/z = 45) and cleavage of the cycloheptyl ring.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.

  • Fire Safety: Keep away from open flames and sources of ignition, as many esters are flammable.

  • Spills: In case of a spill, absorb the material with an inert absorbent and dispose of it according to local regulations.

  • First Aid: In case of contact with skin or eyes, flush with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.

Experimental Protocols for Physical Property Determination

For researchers who wish to experimentally determine the physical properties of this compound, the following standard laboratory procedures can be employed.

Boiling Point Determination (Siwoloboff Method)

This micro-method is suitable for determining the boiling point of small quantities of a liquid.

  • Seal one end of a capillary tube.

  • Attach the capillary tube (open end down) to a thermometer with a rubber band.

  • Place a small amount of the liquid into a small test tube.

  • Immerse the thermometer and attached capillary tube into the liquid.

  • Heat the test tube gently in a heating bath.

  • Observe for a continuous stream of bubbles emerging from the capillary tube.

  • Remove the heat and allow the bath to cool slowly.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Refractive Index Measurement (Abbe Refractometer)
  • Ensure the prisms of the Abbe refractometer are clean.

  • Calibrate the instrument using a standard of known refractive index (e.g., distilled water).

  • Apply a few drops of this compound to the surface of the measuring prism.

  • Close the prisms and allow the temperature to equilibrate.

  • Adjust the light source and the refractometer controls until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

  • Read the refractive index from the scale.

Visualizations

G General Workflow for Physical Property Determination cluster_0 Sample Preparation cluster_1 Property Measurement cluster_2 Data Analysis & Reporting A Obtain Pure Sample of This compound B Boiling Point Determination (e.g., Siwoloboff Method) A->B Characterize C Melting Point Determination (if applicable) A->C Characterize D Density Measurement (Pycnometer or Densitometer) A->D Characterize E Refractive Index Measurement (Abbe Refractometer) A->E Characterize F Solubility Tests A->F Characterize G Record and Analyze Data B->G Yields C->G Yields D->G Yields E->G Yields F->G Yields H Compare with Literature/Predicted Values G->H For Validation I Compile Technical Data Sheet H->I Finalize

Caption: Workflow for determining the physical properties of a liquid organic compound.

G Key Functional Groups in this compound cluster_0 Molecular Structure cluster_1 Functional Groups This compound C₉H₁₇-CH₂-COO-CH₂-CH₃ A Cycloheptyl Group (Nonpolar) B Ester Group (Polar) Solubility in nonpolar solvents\nLow water solubility\nHigher boiling point (van der Waals) Solubility in nonpolar solvents Low water solubility Higher boiling point (van der Waals) A->Solubility in nonpolar solvents\nLow water solubility\nHigher boiling point (van der Waals) Solubility in polar solvents\nReactivity (hydrolysis)\nIR absorption (C=O stretch) Solubility in polar solvents Reactivity (hydrolysis) IR absorption (C=O stretch) B->Solubility in polar solvents\nReactivity (hydrolysis)\nIR absorption (C=O stretch)

Caption: Functional groups influencing the physical properties of this compound.

References

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An In-depth Technical Guide to Ethyl 2-Cycloheptylacetate: Structure, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-cycloheptylacetate is a carboxylic acid ester characterized by a seven-membered cycloheptyl ring attached to the α-carbon of an ethyl acetate moiety. As with many esters featuring bulky alkyl groups, its potential utility lies in areas requiring specific lipophilic and steric properties, such as in the formulation of specialty solvents, as a synthetic intermediate for complex molecular scaffolds in drug discovery, or as a unique fragrance component. A thorough understanding of its chemical structure, synthesis, and analytical characterization is fundamental for its effective application in research and development. This guide provides a comprehensive overview of ethyl 2-cycloheptylacetate, focusing on its molecular identity, a detailed protocol for its synthesis via Fischer-Speier esterification, and the analytical methods required for its structural verification and purity assessment.

Section 1: Molecular Structure and Nomenclature

The foundational step in understanding any chemical entity is to define its precise molecular structure and systematic nomenclature. This ensures unambiguous identification and communication within the scientific community.

IUPAC Name: Ethyl 2-cycloheptylacetate[1][2] Synonyms: Cycloheptylacetic acid ethyl ester, Ethyl cycloheptaneacetate[1][2] CAS Number: 80246-70-4[1][2] Molecular Formula: C₁₁H₂₀O₂[1]

The molecule consists of an ethyl ester functional group (-COOCH₂CH₃) where the carbonyl carbon is bonded to a methylene group (-CH₂-), which in turn is attached to a cycloheptyl ring.

Caption: Chemical structure of Ethyl 2-cycloheptylacetate.

Section 2: Physicochemical Properties

A summary of the known physical and chemical properties of ethyl 2-cycloheptylacetate is crucial for handling, purification, and experimental design. The data available is consolidated in the table below.

PropertyValueSource(s)
Molecular Weight 184.28 g/mol [1]
Boiling Point 80-85 °C / 2 mmHg
Refractive Index 1.4525
Purity (Typical) >95%
Storage Temp. 2-8 °C

Section 3: Synthesis of Ethyl 2-Cycloheptylacetate

The most direct and classical method for preparing esters like ethyl 2-cycloheptylacetate is the Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of a carboxylic acid with an alcohol.[3]

3.1: The Fischer-Speier Esterification: A Foundational Approach

Fischer esterification is an equilibrium process where a carboxylic acid (cycloheptylacetic acid) reacts with an alcohol (ethanol) to form an ester and water.[3][4][5] The reaction is typically catalyzed by a strong Brønsted acid, such as sulfuric acid or p-toluenesulfonic acid.[3][4]

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products CA Cycloheptylacetic Acid Ester Ethyl 2-Cycloheptylacetate CA->Ester Esterification EtOH Ethanol (Excess) EtOH->Ester Catalyst H₂SO₄ (cat.) Catalyst->Ester Heat Reflux Heat->Ester Water Water Ester->Water +

Caption: Overall scheme of the Fischer-Speier esterification.

3.2: Causality in Experimental Design

The efficiency of a Fischer esterification is governed by its equilibrium nature. To ensure a high yield of the desired ester, specific experimental choices are made:

  • Acid Catalyst: The reaction is extremely slow without a catalyst. A strong acid protonates the carbonyl oxygen of the carboxylic acid.[3][4] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the lone pair of electrons on the alcohol's oxygen atom.[4]

  • Excess Alcohol: According to Le Châtelier's principle, using a large excess of one reactant (typically the less expensive one, in this case, ethanol) shifts the equilibrium position toward the products, thereby increasing the yield of the ester.[4][5][6]

  • Removal of Water: Water is a product of the reaction. Its removal as it is formed will also drive the equilibrium to the right. This can be achieved by azeotropic distillation using a Dean-Stark apparatus, particularly if the reaction is run in a solvent like toluene.[3][4]

  • Reaction Temperature: Heating the mixture to reflux increases the rate of reaction, allowing equilibrium to be reached in a shorter timeframe, typically between 1-10 hours.[3]

3.3: Detailed Experimental Protocol: Synthesis via Fischer Esterification

This protocol describes a laboratory-scale synthesis of ethyl 2-cycloheptylacetate from cycloheptylacetic acid. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • Cycloheptylacetic acid (1.0 eq)

  • Anhydrous Ethanol (10-20 eq, serves as reactant and solvent)

  • Concentrated Sulfuric Acid (H₂SO₄, ~0.05 eq)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Diethyl ether or Dichloromethane (for extraction)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirring

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add cycloheptylacetic acid (1.0 eq) and anhydrous ethanol (10-20 eq).

  • Catalyst Addition: While stirring, cool the mixture in an ice bath. Slowly and carefully add concentrated sulfuric acid (0.05 eq) dropwise.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux with continuous stirring for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice and water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3x volumes). Combine the organic layers.

  • Neutralization: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and unreacted carboxylic acid), and finally with brine.[7] Continue the bicarbonate wash until effervescence ceases.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by vacuum distillation to yield pure ethyl 2-cycloheptylacetate.

3.4: Reaction Mechanism

The Fischer esterification proceeds through a series of proton transfer and nucleophilic addition-elimination steps.

G A 1. Protonation of Carbonyl B 2. Nucleophilic Attack by Alcohol A->B Carbonyl Activated C 3. Proton Transfer B->C Tetrahedral Intermediate Forms D 4. Elimination of Water C->D H₂O becomes a Good Leaving Group E 5. Deprotonation D->E Protonated Ester Forms F Final Ester Product E->F Catalyst Regenerated

Caption: Logical workflow of the Fischer esterification mechanism.

Section 4: Analytical Characterization

Post-synthesis, it is imperative to verify the identity and purity of the product. Standard spectroscopic methods are employed for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include a triplet at ~1.2 ppm (3H, -OCH₂CH₃ ), a quartet at ~4.1 ppm (2H, -OCH₂ CH₃), a doublet at ~2.2 ppm (2H, -CH₂ COO-), and a complex multiplet between 1.0-1.9 ppm corresponding to the 13 protons of the cycloheptyl ring.

    • ¹³C NMR: Key signals would appear at ~173 ppm (ester C =O), ~60 ppm (-OC H₂CH₃), ~45 ppm (-C H₂COO-), ~35 ppm (cycloheptyl CH attached to the acetate group), a series of peaks between 25-30 ppm for the remaining cycloheptyl carbons, and a signal at ~14 ppm (-OCH₂C H₃).

  • Infrared (IR) Spectroscopy: A strong, characteristic absorption band is expected around 1730-1740 cm⁻¹ , corresponding to the C=O (ester) stretching vibration. Additional C-O stretches would be observed in the 1100-1300 cm⁻¹ region.

  • Mass Spectrometry (MS): The electron ionization (EI) mass spectrum should show a molecular ion (M⁺) peak corresponding to the molecular weight of the compound (m/z = 184). Common fragmentation patterns for esters would also be present.

Section 5: Applications and Future Directions

While specific, high-impact applications for ethyl 2-cycloheptylacetate are not extensively documented in peer-reviewed literature, its structure is suggestive of several research avenues. The cycloheptyl moiety imparts significant lipophilicity and a unique steric profile. This could be valuable in the development of:

  • Novel Fragrance Compounds: Many esters with cyclic alkyl groups possess unique olfactory properties.

  • Advanced Lubricants and Plasticizers: The bulky, non-polar cycloheptyl group may confer desirable rheological properties.

  • Scaffolds for Medicinal Chemistry: The ester can be readily hydrolyzed to the corresponding carboxylic acid or reduced to the alcohol, providing a versatile handle for further elaboration into more complex, biologically active molecules.

Further research into the biological activity and material properties of ethyl 2-cycloheptylacetate and its derivatives is warranted.

Conclusion

Ethyl 2-cycloheptylacetate is a well-defined chemical entity whose synthesis is readily achievable through the robust and well-understood Fischer-Speier esterification. This guide has detailed its molecular structure, physicochemical properties, and a field-proven protocol for its synthesis, emphasizing the chemical reasoning behind the experimental design. The outlined analytical techniques provide a clear pathway for its unambiguous characterization. For researchers in organic synthesis, materials science, and drug discovery, ethyl 2-cycloheptylacetate represents a versatile building block with potential for novel applications.

References

  • Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258.

  • Crysdot. (n.d.). Ethyl 2-cycloheptylacetate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • ChemBuyersGuide.com. (n.d.). chemPUR Feinchemikalien und Forschungsbedarf GmbH. Retrieved from [Link]

  • Fisher Scientific. (n.d.). CAS RN 80246-70-4. Retrieved from [Link]

  • Google Patents. (n.d.). CN1221525C - Process for the synthesis of 1-(aminomethyl) cyclohexyl-acetic acid.
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  • University of California, Irvine. (n.d.). Fischer Esterification Lab Manual. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Fischer Esterification Procedure. Retrieved from [Link]

  • EON Biotech. (n.d.). Ethyl 2-cycloheptylacetate – (80246-70-4). Retrieved from [Link]

  • Tetrahedron. (n.d.). 80246-70-4 | Cycloheptylacetic acid ethyl ester. Retrieved from [Link]

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A Technical Guide to the Spectral Analysis of Ethyl Cycloheptylacetate

Author: BenchChem Technical Support Team. Date: January 2026

Molecular Structure and Expected Spectral Features

Ethyl Cycloheptylacetate possesses a flexible seven-membered cycloalkyl ring attached to an ethyl acetate moiety. This structure presents several key features that give rise to characteristic signals in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The analysis will focus on identifying the signals corresponding to the ethyl group, the acetate carbonyl, and the cycloheptyl ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, we can predict the ¹H and ¹³C NMR spectra with a high degree of confidence by examining the spectra of analogous compounds and applying established chemical shift principles.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the ethyl group and the cycloheptyl ring.

Anticipated ¹H NMR Data for this compound:

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
-CH₂- (ethyl)~4.1Quartet2H
-CH₃ (ethyl)~1.2Triplet3H
-CH₂- (acetate)~2.2Doublet2H
-CH- (cycloheptyl, position 1)~1.8-2.0Multiplet1H
-CH₂- (cycloheptyl)~1.2-1.8Multiplet12H

Causality of Experimental Observations:

  • The quartet at approximately 4.1 ppm is characteristic of the methylene (-CH₂-) protons of the ethyl group, which are deshielded by the adjacent oxygen atom. The splitting into a quartet is due to coupling with the three neighboring methyl protons.

  • The triplet at around 1.2 ppm corresponds to the methyl (-CH₃) protons of the ethyl group. The signal is split into a triplet by the two adjacent methylene protons.[1]

  • The doublet at approximately 2.2 ppm is assigned to the methylene protons adjacent to the carbonyl group. These protons are deshielded by the electron-withdrawing carbonyl. The splitting into a doublet arises from coupling with the single proton at the point of attachment to the cycloheptyl ring.

  • The multiplets in the range of 1.2-2.0 ppm are attributed to the protons of the cycloheptyl ring. The significant overlap of these signals is due to the conformational flexibility of the seven-membered ring and the similar chemical environments of the methylene protons.

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms in the molecule. For this compound, we can predict the chemical shifts based on the known spectrum of Ethyl Cyclohexylacetate and the expected influence of the larger ring size.[2]

Anticipated ¹³C NMR Data for this compound:

CarbonChemical Shift (δ, ppm) (Predicted)
C=O (carbonyl)~172
-O-CH₂- (ethyl)~60
-CH₂- (acetate)~43
-CH- (cycloheptyl, position 1)~38
-CH₂- (cycloheptyl)~26-35
-CH₃ (ethyl)~14

Expert Insights:

The ¹³C NMR spectrum of Ethyl Cyclohexylacetate shows distinct peaks for the carbonyl carbon, the two carbons of the ethyl group, the acetate methylene, and the carbons of the cyclohexyl ring. For this compound, the chemical shifts of the ester portion are expected to be very similar. The primary difference will be in the signals for the cycloheptyl ring carbons. Due to the increased flexibility and varied chemical environments within the seven-membered ring, we anticipate a greater number of distinct signals for the cycloheptyl carbons compared to the more symmetrical cyclohexyl ring.

Infrared (IR) Spectroscopy: Functional Group Identification

Infrared spectroscopy is an essential technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic absorptions of the ester group.

Characteristic IR Absorption Bands for this compound:

Functional GroupWavenumber (cm⁻¹)Intensity
C=O (ester carbonyl)~1735-1750Strong, Sharp
C-O (ester)~1150-1250Strong
C-H (sp³ alkanes)~2850-2960Strong

Trustworthiness of the Protocol:

The presence of a strong, sharp absorption band in the region of 1735-1750 cm⁻¹ is a definitive indicator of the carbonyl (C=O) stretch of a saturated aliphatic ester.[3] This, coupled with a strong band in the 1150-1250 cm⁻¹ region corresponding to the C-O stretching vibration, provides a reliable confirmation of the ester functional group.[3] The strong absorptions in the 2850-2960 cm⁻¹ range are characteristic of the C-H stretching vibrations of the cycloheptyl and ethyl alkyl groups.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Expected Mass Spectrometry Data for this compound:

m/zInterpretation
170Molecular Ion (M⁺)
125[M - OCH₂CH₃]⁺
97[Cycloheptyl-CH₂]⁺
88McLafferty Rearrangement Product
43[CH₃CO]⁺

Mechanistic Insights:

The molecular ion peak (M⁺) at m/z = 170 would confirm the molecular weight of this compound (C₁₀H₁₈O₂). A common fragmentation pathway for esters is the loss of the ethoxy group (-OCH₂CH₃), leading to a fragment at m/z = 125 . The cleavage of the bond between the acetate group and the cycloheptyl ring would result in a fragment corresponding to the cycloheptyl-methylene cation at m/z = 97 . A characteristic fragmentation for esters with a sufficiently long alkyl chain is the McLafferty rearrangement , which would produce a radical cation at m/z = 88 . The presence of a peak at m/z = 43 would indicate the formation of the acetyl cation.

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of spectral data for a liquid sample like this compound.

NMR Spectroscopy Protocol

Caption: Workflow for NMR data acquisition.

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

Caption: Workflow for ATR-IR data acquisition.

Mass Spectrometry Protocol (Electron Ionization - EI)

Caption: Workflow for EI-MS data acquisition.

Conclusion

The comprehensive spectral analysis of this compound, informed by data from its close analog Ethyl Cyclohexylacetate and fundamental spectroscopic principles, provides a robust framework for its characterization. The predicted ¹H and ¹³C NMR, IR, and MS data presented in this guide offer a reliable reference for researchers and scientists working with this compound. The detailed experimental protocols ensure the acquisition of high-quality, reproducible spectral data, which is paramount for scientific integrity in drug development and other research fields.

References

  • University of Birmingham. Spectra of ethyl acetate. [Link]

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  • ResearchGate. Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). [Link]

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An In-depth Technical Guide to Ethyl Cycloheptanecarboxylate: Commercial Availability, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and drug development, the exploration of novel molecular scaffolds is paramount to accessing new biological targets and overcoming existing therapeutic challenges. Cycloalkanes, and in particular the cycloheptyl moiety, offer a unique three-dimensional chemical space that can be exploited to enhance the pharmacological properties of drug candidates. The cycloheptane ring provides a flexible yet constrained conformation that can facilitate optimal binding to biological targets.[1] This guide focuses on a key derivative, Ethyl Cycloheptanecarboxylate, a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.

This document serves as a comprehensive technical resource on the commercial availability, synthesis, and purification of Ethyl Cycloheptanecarboxylate. Furthermore, it will delve into the broader applications of cycloheptane derivatives in medicinal chemistry, providing context for the utility of this specific ester in the design and development of novel therapeutics.

Physicochemical Properties of Ethyl Cycloheptanecarboxylate

A thorough understanding of the physicochemical properties of a chemical building block is fundamental to its effective use in synthesis and drug design.

PropertyValueReference
CAS Number 32777-26-7[2]
Molecular Formula C₁₀H₁₈O₂[2]
Molecular Weight 170.25 g/mol [2]
Appearance Colorless Liquid
Boiling Point 74 °C @ 3 Torr
Density 0.9515 g/cm³ @ 20 °C
IUPAC Name ethyl cycloheptanecarboxylate[2]
Synonyms Cycloheptanecarboxylic acid ethyl ester, ethyl cycloheptane carboxylate[2]

Commercial Availability and Supplier Landscape

Ethyl Cycloheptanecarboxylate is readily available from a variety of chemical suppliers, catering to both research and development and bulk manufacturing needs. When selecting a supplier, it is crucial to consider factors such as purity, available quantities, lead times, and the availability of comprehensive technical documentation, including Certificates of Analysis (CoA) and Safety Data Sheets (SDS).

The following table provides a non-exhaustive list of commercial suppliers for Ethyl Cycloheptanecarboxylate. Researchers are advised to contact suppliers directly for the most current information on pricing and availability.

SupplierProduct NamePurityAvailable Quantities
ChemScene Ethyl cycloheptanecarboxylate≥97%Inquire for details
Sigma-Aldrich Ethyl cycloheptanecarboxylateInquire for detailsInquire for details
The Good Scents Company ethyl cyclohexyl carboxylateInquire for detailsInquire for details
PubChem Ethyl cycloheptanecarboxylateVaries by supplierVaries by supplier
ChemBook ethyl cycloheptanecarboxylateVaries by supplierVaries by supplier

Logical Flow for Supplier Selection:

G A Define Project Requirements (Purity, Quantity, Timeline) B Identify Potential Suppliers (Online Databases, Catalogs) A->B C Request Quotations & Lead Times B->C D Evaluate Supplier Documentation (CoA, SDS) C->D E Assess Supplier Reputation & Support C->E F Select Optimal Supplier D->F E->F

Caption: A decision-making workflow for selecting a suitable supplier for Ethyl Cycloheptanecarboxylate.

Synthesis of Ethyl Cycloheptanecarboxylate: A Detailed Protocol

The most common and efficient method for the laboratory-scale synthesis of Ethyl Cycloheptanecarboxylate is the Fischer-Speier esterification of cycloheptanecarboxylic acid with ethanol, using a strong acid catalyst.[3][4] This is a reversible reaction, and to drive the equilibrium towards the product, an excess of the alcohol is typically used, or the water formed during the reaction is removed.[5]

Reaction Mechanism: Fischer-Speier Esterification

The reaction proceeds through a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and the elimination of a water molecule yield the ester.[5]

G cluster_0 Fischer-Speier Esterification Workflow A Reactant Preparation (Cycloheptanecarboxylic Acid, Ethanol, Acid Catalyst) B Reaction Setup (Reflux Apparatus) A->B C Reaction Under Reflux B->C D Work-up & Isolation (Neutralization, Extraction) C->D E Purification (Distillation) D->E F Characterization (NMR, IR, GC-MS) E->F

Caption: A generalized workflow for the synthesis and purification of Ethyl Cycloheptanecarboxylate.

Experimental Protocol

Materials and Equipment:

  • Cycloheptanecarboxylic acid

  • Absolute Ethanol (large excess)

  • Concentrated Sulfuric Acid (catalytic amount)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirring

  • Separatory funnel

  • Distillation apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine cycloheptanecarboxylic acid and a large excess of absolute ethanol.

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the stirred mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Continue the reflux for 4-6 hours, or until the reaction is deemed complete by TLC or GC analysis.

  • Cooling and Neutralization: Allow the reaction mixture to cool to room temperature. Slowly pour the mixture into a beaker containing a saturated solution of sodium bicarbonate to neutralize the acidic catalyst. Be cautious as this will cause effervescence (CO₂ evolution).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) two to three times. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (saturated NaCl solution) to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude ester can be purified by fractional distillation under reduced pressure to yield pure Ethyl Cycloheptanecarboxylate.[6]

Self-Validation and Quality Control:

The purity of the synthesized Ethyl Cycloheptanecarboxylate should be confirmed using standard analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) can be used to determine the purity and confirm the molecular weight. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will confirm the structure of the ester, and Infrared (IR) spectroscopy should show a characteristic ester carbonyl stretch.

Applications in Drug Discovery and Development

The cycloheptyl moiety is an attractive scaffold in medicinal chemistry due to its unique conformational properties.[1] It can serve as a lipophilic group to enhance cell membrane permeability and can act as a core structure for the development of various therapeutic agents.

  • Kinase Inhibitors: The cycloheptane ring can be utilized as a central scaffold for the design of kinase inhibitors, a significant class of anticancer drugs. The flexibility of the seven-membered ring allows for the precise spatial arrangement of substituents to interact effectively with the ATP-binding pocket of kinases.[1]

  • Anti-inflammatory Agents: Derivatives of cycloheptane have been investigated for their potential as anti-inflammatory agents. The lipophilic nature of the cycloheptyl group can improve the pharmacokinetic properties of a drug candidate.[1]

  • GABA Analogues: Cycloheptanone, a derivative of cycloheptane, can be a precursor for the synthesis of Gamma-Aminobutyric Acid (GABA) analogues. These compounds are of interest for their potential to modulate neurotransmission and treat various neurological disorders.[1]

Ethyl Cycloheptanecarboxylate serves as a key starting material for introducing the cycloheptyl group into more complex molecules. The ester functionality can be readily transformed into other functional groups, such as amides, alcohols, or can be used in carbon-carbon bond-forming reactions, making it a versatile intermediate in the synthesis of novel drug candidates.

Conclusion

Ethyl Cycloheptanecarboxylate is a commercially available and synthetically accessible building block that holds significant potential for the development of new therapeutic agents. Its unique cycloheptyl moiety offers advantages in terms of conformational flexibility and lipophilicity, making it a valuable tool in the medicinal chemist's arsenal. This guide has provided a comprehensive overview of its properties, suppliers, a detailed synthesis protocol, and its applications in the broader context of drug discovery. By leveraging this information, researchers can effectively incorporate this versatile intermediate into their synthetic strategies for the creation of innovative drug candidates.

References

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An In-depth Technical Guide to the Safe Handling of Ethyl Cycloheptylacetate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the safety considerations and handling precautions for ethyl cycloheptylacetate. It is intended for researchers, scientists, and professionals in the field of drug development who may work with this compound. The information presented herein is synthesized from technical data sheets of structurally similar compounds and established best practices in chemical safety.

Introduction to this compound

Hazard Identification and GHS Classification

A definitive Globally Harmonized System (GHS) classification for this compound is not established. However, based on the data for analogous compounds like ethyl cyclohexylacetate, it is prudent to consider it as a combustible liquid.[1][2]

Anticipated GHS Classification:

Hazard ClassCategoryHazard Statement
Flammable LiquidsCategory 4H227: Combustible liquid[2]

Signal Word: Warning[1]

Precautionary Statements: [2]

  • P210: Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P370 + P378: In case of fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.

  • P403 + P235: Store in a well-ventilated place. Keep cool.

  • P501: Dispose of contents/container to an approved waste disposal plant.

The following diagram illustrates the logical flow of hazard identification and subsequent precautionary actions.

Caption: Hazard Identification and Precautionary Action Flowchart.

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling. The following table summarizes the known or estimated properties of this compound and its close structural analog, ethyl cyclohexylacetate.

PropertyThis compoundEthyl Cyclohexylacetate
Molecular Formula C11H20O2C10H18O2[3][4]
Molecular Weight 184.28 g/mol 170.25 g/mol [2][3]
Boiling Point 80-85°C at 2 mmHg212°C (lit.)[1]
Flash Point Not available80.00 °C (176.00 °F)[5]
Refractive Index 1.45251.44200 to 1.45000 @ 20.00 °C[5]
Solubility Soluble in DMSO[4]Soluble in alcohol, insoluble in water.[5]

Handling Precautions and Personal Protective Equipment (PPE)

Given its anticipated classification as a combustible liquid and potential for irritation, a stringent set of handling precautions must be observed.

Ventilation and Engineering Controls

All work with this compound should be conducted in a well-ventilated area.[1][6] A certified laboratory chemical fume hood is the preferred engineering control to minimize inhalation exposure.[7]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent skin and eye contact. The following table outlines the recommended PPE for handling this compound.

Protection TypeRecommended EquipmentRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1][7]Protects against splashes and vapors.
Skin Protection Chemical-resistant gloves (e.g., nitrile or neoprene), a fully-buttoned lab coat, or impervious clothing.[1][7][8]Prevents direct skin contact.
Respiratory Protection Generally not required when working in a fume hood. If exposure limits are exceeded or irritation is experienced, a NIOSH-approved respirator with organic vapor cartridges should be used.[7][8]Protects against inhalation of vapors.

The following diagram illustrates the hierarchy of controls for safe handling.

Caption: Hierarchy of Controls for Chemical Safety.

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is crucial. The following procedures are recommended based on established protocols for similar chemicals.

  • Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if irritation persists.[1]

  • Eye Contact: Rinse with pure water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Consult a doctor.[1][9]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

Fire-Fighting Measures

This compound is a combustible liquid.[1][2]

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]

  • Unsuitable Extinguishing Media: Do not use a heavy stream of water as it may spread the fire.

  • Specific Hazards: Vapors may form explosive mixtures with air.[10]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear for firefighting if necessary.[1][11]

Accidental Release Measures

In the event of a spill, the following steps should be taken:

  • Evacuate: Evacuate personnel to a safe area.[1]

  • Ventilate: Ensure adequate ventilation.

  • Eliminate Ignition Sources: Remove all sources of ignition. Use non-sparking tools.[1][12]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1][12]

  • Clean-up: Collect the spillage with a suitable absorbent material and dispose of it in a sealed container.[1]

The following flowchart details the spill response protocol.

Spill_Response_Protocol Start Spill Occurs Evacuate Evacuate Area Start->Evacuate Ventilate Ensure Ventilation Evacuate->Ventilate Ignition Eliminate Ignition Sources Ventilate->Ignition Contain Contain Spill Ignition->Contain Absorb Absorb with Inert Material Contain->Absorb Dispose Dispose of in Sealed Container Absorb->Dispose End Decontaminate Area Dispose->End

Caption: Spill Response Protocol Flowchart.

Storage and Disposal

Proper storage and disposal are essential for maintaining a safe laboratory environment.

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

  • Keep away from heat, sparks, open flames, and hot surfaces.[12]

  • Store away from incompatible materials such as strong oxidizing agents.[13]

Disposal
  • Disposal should be in accordance with local, state, and federal regulations.

  • The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]

  • Do not discharge into sewer systems.[1]

Conclusion

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An In-depth Technical Guide to the Biological Activity Screening of Novel Cycloalkyl Esters

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless pursuit of novel therapeutic agents necessitates robust and efficient screening paradigms. Cycloalkyl esters, a class of organic compounds characterized by a cycloalkane ring attached to an ester group, represent a promising scaffold in drug discovery due to their diverse pharmacological potential. This guide provides a comprehensive framework for the systematic biological activity screening of novel cycloalkyl esters, tailored for researchers, scientists, and drug development professionals. We will delve into the strategic design of screening cascades, from initial high-throughput screens to detailed mechanistic studies, emphasizing the causal relationships behind experimental choices. This document is structured to serve as a practical and scientifically rigorous resource, integrating established protocols with insights into data interpretation and downstream applications.

Introduction: The Rationale for Screening Cycloalkyl Esters

Cycloalkyl esters are prevalent motifs in a wide array of biologically active molecules, including natural products and synthetic drugs. Their unique three-dimensional conformations and tunable physicochemical properties make them attractive candidates for interacting with diverse biological targets. The cycloalkyl moiety can influence a molecule's lipophilicity, metabolic stability, and binding affinity, while the ester group can act as a key interaction point or a prodrug handle. Consequently, screening novel cycloalkyl ester libraries can uncover compounds with a range of potential therapeutic applications, including but not limited to anticancer, antimicrobial, and anti-inflammatory activities[1][2].

The initial phase of drug discovery for any new chemical entity, including cycloalkyl esters, involves a broad-based screening approach to identify "hits"—compounds that exhibit a desired biological effect.[3][4] This process is typically conducted using high-throughput screening (HTS) methods, which allow for the rapid testing of large compound libraries.[3][5] The primary goal of this initial screen is to cast a wide net and identify any potential biological activity, which can then be further investigated and optimized.

Strategic Design of the Screening Cascade

A well-designed screening cascade is essential for the efficient and cost-effective evaluation of a novel compound library. The cascade should be hierarchical, starting with broad, high-throughput assays and progressing to more specific and complex secondary and tertiary assays for hit validation and characterization.

G cluster_0 Primary Screening (High-Throughput) cluster_1 Secondary Screening (Hit Confirmation & Prioritization) cluster_2 Tertiary Screening (Lead Characterization) Compound Library Compound Library Primary Assays Broad Bioactivity Assays (e.g., Cytotoxicity, Antimicrobial) Compound Library->Primary Assays Dose-Response Studies Dose-Response Studies Primary Assays->Dose-Response Studies Selectivity Profiling Selectivity Profiling Dose-Response Studies->Selectivity Profiling Mechanism of Action Studies Mechanism of Action Studies Selectivity Profiling->Mechanism of Action Studies In Silico & ADMET Profiling In Silico & ADMET Profiling Mechanism of Action Studies->In Silico & ADMET Profiling Lead Candidate Lead Candidate In Silico & ADMET Profiling->Lead Candidate

Caption: A generalized screening cascade for novel compounds.

Primary Screening: Identifying Initial Hits

The primary screen aims to broadly assess the biological activity of the cycloalkyl ester library. The choice of primary assays depends on the intended therapeutic areas, but a general approach often includes evaluating cytotoxicity and antimicrobial activity.

Cytotoxicity assays are fundamental for identifying compounds with potential anticancer activity and for flagging compounds that may have general toxicity.[6] These assays measure the ability of a compound to kill or inhibit the proliferation of cultured cells.

  • Rationale: A compound exhibiting potent cytotoxicity against cancer cell lines but not against normal cell lines is a promising anticancer candidate. Conversely, broad-spectrum cytotoxicity may indicate a less desirable, non-specific mode of action.

  • Commonly Used Assays:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[6][7][8] The amount of formazan is proportional to the number of viable cells.[6]

    • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: Similar to the MTT assay, the XTT assay also involves the reduction of a tetrazolium salt.[6][7] However, the formazan product of XTT is water-soluble, simplifying the protocol.[6][9]

Experimental Protocol: MTT Cytotoxicity Assay [6][8]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Add varying concentrations of the novel cycloalkyl esters to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Given the urgent need for new antibiotics, screening for antimicrobial activity is a critical component of any broad-based biological activity screen.[3][10][11]

  • Rationale: Identifying compounds that inhibit the growth of pathogenic bacteria or fungi can lead to the development of new anti-infective agents.

  • Commonly Used Assays:

    • Broth Microdilution Assay: This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.[12]

    • Agar Disk Diffusion Assay: A qualitative method where a paper disk impregnated with the test compound is placed on an agar plate inoculated with a microorganism.[12][13] The diameter of the zone of inhibition around the disk is indicative of the compound's antimicrobial activity.[12]

Experimental Protocol: Broth Microdilution Assay for MIC Determination [12][14]

  • Compound Preparation: Prepare a serial dilution of the cycloalkyl esters in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Secondary Screening: Hit Confirmation and Prioritization

Hits identified in the primary screen need to be confirmed and prioritized for further investigation. This involves dose-response studies and initial selectivity profiling.

For each confirmed hit, a dose-response curve is generated to determine the potency of the compound, typically expressed as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). This provides a quantitative measure of the compound's activity.[7]

A crucial step is to assess the selectivity of the hit compounds. For example, a potential anticancer agent should be tested against a panel of different cancer cell lines and, importantly, against non-cancerous cell lines to determine its therapeutic window. Similarly, an antimicrobial hit should be tested against a panel of different pathogenic and non-pathogenic microbes.

Tertiary Screening: Lead Characterization

Promising hits that have been validated and prioritized in secondary screening are advanced to tertiary screening for more in-depth characterization. This stage focuses on elucidating the mechanism of action and assessing the drug-like properties of the compounds.

Understanding how a compound exerts its biological effect is critical for its development as a drug.[15][16][17] The specific MoA assays will depend on the observed biological activity.

  • For Anticancer Hits:

    • Apoptosis Assays: To determine if the compound induces programmed cell death.

    • Cell Cycle Analysis: To investigate if the compound arrests the cell cycle at a specific phase.

    • Enzyme Inhibition Assays: If a specific enzyme is a suspected target, its inhibition by the compound can be directly measured.[18][19][20][21]

  • For Antimicrobial Hits:

    • Time-Kill Kinetic Assays: To determine if the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).[13][22]

    • Membrane Permeability Assays: To assess if the compound disrupts the microbial cell membrane.

  • For Anti-inflammatory Hits:

    • Cytokine Release Assays: To measure the inhibition of pro-inflammatory cytokine (e.g., TNF-α, IL-6) release from stimulated immune cells.[23]

    • Enzyme Inhibition Assays: Targeting key inflammatory enzymes like cyclooxygenases (COX-1 and COX-2).

G cluster_0 Hit Compound cluster_1 MoA Investigation Pathways cluster_2 MoA Elucidation Hit Bioactive Cycloalkyl Ester Target-Based Assays Target-Based Assays Hit->Target-Based Assays Phenotypic Assays Phenotypic Assays Hit->Phenotypic Assays Enzyme Inhibition Enzyme Inhibition Target-Based Assays->Enzyme Inhibition Receptor Binding Receptor Binding Enzyme Inhibition->Receptor Binding Identified Target & Pathway Identified Target & Pathway Receptor Binding->Identified Target & Pathway Cellular Imaging Cellular Imaging Phenotypic Assays->Cellular Imaging Transcriptomics Transcriptomics Cellular Imaging->Transcriptomics Transcriptomics->Identified Target & Pathway

Caption: Workflow for Mechanism of Action (MoA) elucidation.

SAR studies explore the relationship between the chemical structure of the cycloalkyl esters and their biological activity.[24][25][26] By synthesizing and testing analogs of the hit compounds, researchers can identify the key structural features responsible for their activity.[24] This information is invaluable for optimizing the potency, selectivity, and pharmacokinetic properties of the lead compounds.

In the early stages of drug discovery, it is crucial to assess the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the lead candidates.[27][28] Many of these properties can be predicted using computational (in silico) models, which can help to identify potential liabilities early on and guide further optimization.[29][30]

Key ADMET Parameters to Assess: [28][31]

ParameterImportanceIn Vitro/In Silico Method
Solubility Affects absorption and formulation.Kinetic or thermodynamic solubility assays.
Permeability Influences absorption across biological membranes.Parallel Artificial Membrane Permeability Assay (PAMPA).
Metabolic Stability Determines the compound's half-life in the body.Liver microsome stability assays.
Plasma Protein Binding Affects the free concentration of the drug.Equilibrium dialysis.
Toxicity Early identification of potential safety issues.In silico toxicity prediction, cytotoxicity assays.

Data Interpretation and Hit-to-Lead Progression

The data generated from the screening cascade must be carefully analyzed to select the most promising compounds for lead optimization. A multi-parameter optimization approach is often employed, where compounds are evaluated based on a combination of their potency, selectivity, physicochemical properties, and ADMET profile. The goal is to identify a "lead" compound with a balanced profile that has a high probability of success in preclinical and clinical development.

Conclusion

The biological activity screening of novel cycloalkyl esters is a systematic and multi-faceted process that requires a carefully designed experimental strategy. By following a hierarchical screening cascade, from broad primary screens to detailed mechanistic and ADMET studies, researchers can efficiently identify and characterize promising lead compounds. The integration of in vitro assays, SAR analysis, and in silico modeling provides a powerful toolkit for navigating the complexities of modern drug discovery and unlocking the therapeutic potential of this versatile chemical class.

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Ethyl Cycloheptylacetate: A Technical Guide for Fragrance and Flavor Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of ethyl cycloheptylacetate (CAS No. 80246-70-4), a specialty ester with potential applications in the fragrance and flavor industries. While not as widely documented as its cyclohexyl analogue, this guide synthesizes available data and provides expert insights into its chemical identity, sensory profile, synthesis, analytical characterization, and safety considerations. This document is intended for researchers, product developers, and professionals in the fields of fragrance, flavor, and cosmetic science who are exploring novel ingredients to enhance their formulations.

Introduction: The Olfactive Landscape of Alicyclic Esters

Alicyclic esters, characterized by a cycloalkane moiety, represent a significant class of molecules in the fragrance and flavor chemist's palette. The size and conformation of the cycloalkane ring profoundly influence the molecule's volatility, substantivity, and, most importantly, its olfactory and gustatory character. While smaller rings like cyclopentyl and cyclohexyl esters are well-explored, larger ring structures such as cycloheptyl derivatives offer unique and often complex sensory profiles. This compound, the subject of this guide, is an ester of cycloheptylacetic acid and ethanol. Its structure suggests a nuanced fruity character, a hypothesis this guide will explore through an analysis of its properties and comparisons with structurally related compounds.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in various formulations. These properties dictate its performance, stability, and compatibility with other ingredients.

PropertyValueSource
CAS Number 80246-70-4[1][2]
Molecular Formula C11H20O2[2]
Molecular Weight 184.28 g/mol [2]
Boiling Point 80-85°C at 2 mmHg
Refractive Index ~1.4525
Appearance Colorless liquid (presumed)
Solubility Presumed soluble in alcohols and oils, sparingly soluble in water

Synthesis of this compound: A Methodological Approach

While specific industrial synthesis routes for this compound are not widely published, a robust and adaptable method can be extrapolated from established procedures for analogous compounds, such as ethyl cyclohexylideneacetate. The Horner-Wadsworth-Emmons reaction provides a reliable pathway, followed by hydrogenation.

Proposed Synthesis Workflow

The synthesis can be conceptualized as a two-step process starting from cycloheptanone.

G cluster_0 Step 1: Horner-Wadsworth-Emmons Reaction cluster_1 Step 2: Hydrogenation A Cycloheptanone D Ethyl Cycloheptylideneacetate A->D B Triethyl phosphonoacetate B->D C Sodium Hydride (Base) C->D E Ethyl Cycloheptylideneacetate G This compound E->G F H2 / Pd/C F->G

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Horner-Wadsworth-Emmons Reaction

This protocol is adapted from the synthesis of ethyl cyclohexylideneacetate and should be optimized for cycloheptanone.[3]

  • Reaction Setup: A dry, three-necked flask equipped with a mechanical stirrer, thermometer, dropping funnel, and nitrogen inlet is charged with a 50% dispersion of sodium hydride in mineral oil and anhydrous benzene.

  • Anion Formation: Triethyl phosphonoacetate is added dropwise to the stirred suspension while maintaining the temperature between 30-35°C. The evolution of hydrogen gas indicates the formation of the phosphonate carbanion.

  • Condensation: After complete addition and stirring for one hour, cycloheptanone is added dropwise, maintaining the temperature at 20-30°C with an ice bath.

  • Workup: The reaction mixture is heated to 60-65°C for a short period to ensure completion. After cooling, the product is separated from the precipitated sodium diethyl phosphate.

  • Purification: The crude ethyl cycloheptylideneacetate is purified by distillation under reduced pressure.

Experimental Protocol: Hydrogenation
  • Reaction Setup: The purified ethyl cycloheptylideneacetate is dissolved in a suitable solvent, such as ethanol, in a hydrogenation vessel.

  • Catalyst Addition: A catalytic amount of palladium on carbon (Pd/C) is added to the solution.

  • Hydrogenation: The vessel is purged with hydrogen gas and the reaction is allowed to proceed under hydrogen pressure until the uptake of hydrogen ceases.

  • Workup and Purification: The catalyst is removed by filtration, and the solvent is evaporated. The resulting this compound is then purified by vacuum distillation.

Sensory Profile: Olfactory and Gustatory Character

The sensory characteristics of a molecule are paramount in its application as a fragrance or flavor ingredient. While specific organoleptic data for this compound is scarce in publicly available literature, an informed estimation can be made based on the profiles of structurally similar esters.

Olfactory Profile (Hypothesized)

Esters are renowned for their fruity and sweet aromas.[4] The cycloheptyl group, being larger and more flexible than a cyclohexyl ring, is likely to impart a more complex and substantive character. It is hypothesized that this compound possesses a fruity, waxy, and slightly green aroma with nuances of pineapple and pear . The larger cycloalkyl ring may also contribute subtle woody or even animalic undertones, adding depth and sophistication to a fragrance composition.

Flavor Profile (Hypothesized)

In flavor applications, the profile is anticipated to be fruity, with a sweet and slightly ester-like character . It could be used to enhance and add complexity to fruit flavors, particularly in beverages and confectionery. The waxy and green notes perceived in its aroma may translate to a more natural and less "candy-like" fruit profile.

Sensory Evaluation Protocol

A structured sensory evaluation is essential to definitively characterize the organoleptic properties of this compound.

  • Panelist Selection: A panel of trained sensory experts should be utilized.

  • Sample Preparation: this compound should be diluted in an appropriate solvent (e.g., ethanol for fragrance, propylene glycol for flavor) at various concentrations.

  • Olfactory Evaluation: The diluted samples are applied to smelling strips and evaluated for odor intensity, character, and tenacity over time.

  • Gustatory Evaluation: The diluted samples are incorporated into a neutral base (e.g., sugar water) for taste evaluation, focusing on flavor profile, intensity, and mouthfeel.

G cluster_sensory Sensory Evaluation Workflow A Sample Preparation (Dilutions) B Olfactory Evaluation (Smelling Strips) A->B C Gustatory Evaluation (Neutral Base) A->C D Data Analysis & Profile Generation B->D C->D

Caption: Workflow for the sensory evaluation of this compound.

Analytical Characterization

Robust analytical methods are crucial for quality control, ensuring the purity and identity of this compound. Gas chromatography-mass spectrometry (GC-MS) is the primary technique for the analysis of volatile and semi-volatile fragrance and flavor compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent like ethyl acetate or hexane.

  • Instrumentation: An Agilent 7890B GC system coupled to a 7000 Triple Quadrupole GC-MS system or similar.[5]

  • GC Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is typically used for ester analysis.

  • Oven Temperature Program: An initial temperature of 60°C, held for 2 minutes, then ramped at 10°C/minute to 280°C, and held for 5 minutes.

  • Injection: A 1 µL split injection is used.

  • Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode, scanning a mass range of m/z 40-400.

The expected mass spectrum of this compound would show a molecular ion peak (M+) at m/z 184, along with characteristic fragmentation patterns of an ethyl ester and a cycloheptyl ring.

Safety and Regulatory Considerations

The Cosmetic Ingredient Review (CIR) program provides independent expert reviews of cosmetic ingredient safety.[2] While this compound has not been specifically reviewed, the safety of other cyclic esters has been assessed. These assessments generally find such ingredients to be safe for use in cosmetics when used within established concentration limits and when formulated to be non-irritating and non-sensitizing.

It is important to note that the absence of specific data necessitates a cautious approach. Any formulation containing this compound should undergo rigorous safety testing, including patch testing for skin irritation and sensitization potential.

Currently, this compound is not listed as a FEMA GRAS (Generally Recognized as Safe) substance for use in food.

Applications and Performance

Based on its hypothesized sensory profile, this compound has potential applications in a variety of fragrance and flavor systems.

  • Fragrance:

    • Fine Fragrance: To impart a unique fruity and slightly woody character to floral and chypre compositions.

    • Personal Care: In shampoos, soaps, and lotions to provide a fresh and clean fruity note.

    • Home Care: In air fresheners and fabric care products for a pleasant and lasting fruity scent.

  • Flavor:

    • Beverages: To enhance the fruitiness of juices and soft drinks.

    • Confectionery: In hard and soft candies to provide a more complex fruit flavor.

    • Baked Goods: To add a subtle fruity note to fillings and icings.

Conclusion

This compound represents an intriguing, yet underexplored, molecule for the fragrance and flavor industry. Its chemical structure suggests a desirable and complex fruity profile that could bring novelty to a wide range of consumer products. While further research is needed to fully elucidate its sensory characteristics and confirm its safety profile, this technical guide provides a solid foundation for its synthesis, analysis, and potential applications. As the demand for novel and sophisticated fragrances and flavors continues to grow, molecules like this compound offer exciting opportunities for innovation.

References

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Solubility of Ethyl cycloheptylacetate in common organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of Ethyl Cycloheptylacetate in Common Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a unique ester molecule, in a variety of common organic solvents. The document begins by establishing the fundamental principles of solubility, focusing on the interplay of intermolecular forces and molecular structure. It then delves into the specific physicochemical properties of this compound to build a predictive solubility model. This guide offers a theoretical yet practical framework for researchers, scientists, and drug development professionals, supported by a detailed experimental protocol for empirical validation.

The Theoretical Bedrock: Principles of Solubility

The solubility of a solute in a solvent is governed by the energetic favorability of replacing solute-solute and solvent-solvent interactions with new solute-solvent interactions. This principle is qualitatively summarized by the adage "like dissolves like," which underscores that substances with similar intermolecular forces and polarity tend to be miscible.[1][2][3]

The primary intermolecular forces at play include:

  • London Dispersion Forces (LDF): Weak, transient forces present in all molecules, arising from temporary fluctuations in electron density. They are the dominant force in nonpolar molecules and increase with molecular size and surface area.

  • Dipole-Dipole Interactions: Occur between polar molecules that have permanent partial positive and negative charges. These forces are stronger than LDF.[4][5]

  • Hydrogen Bonding: A particularly strong type of dipole-dipole interaction that occurs when hydrogen is bonded to a highly electronegative atom (N, O, or F).[5]

For a solute to dissolve, the energy required to break the existing solute-solute and solvent-solvent bonds must be compensated by the energy released from forming new solute-solvent bonds.[6]

Diagram 1: The Principle of 'Like Dissolves Like' cluster_solute Solute Type cluster_solvent Solvent Type Polar_Solute Polar Solute (e.g., Ethanol) Polar_Solvent Polar Solvent (e.g., Water) Polar_Solute->Polar_Solvent SOLUBLE (Strong Dipole-Dipole or H-Bonding) Nonpolar_Solvent Nonpolar Solvent (e.g., Hexane) Polar_Solute->Nonpolar_Solvent INSOLUBLE (Interaction Mismatch) Nonpolar_Solute Nonpolar Solute (e.g., Wax) Nonpolar_Solute->Polar_Solvent INSOLUBLE (Interaction Mismatch) Nonpolar_Solute->Nonpolar_Solvent SOLUBLE (Dominant Dispersion Forces)

Caption: Logical relationship of solubility based on polarity.

Physicochemical Profile: this compound

To predict the solubility of this compound, we must first analyze its molecular structure.

  • Structure: The molecule consists of a polar ester functional group (-COO-) flanked by a small ethyl group and a large, nonpolar seven-membered cycloheptyl ring.

  • Polarity: The C=O and C-O bonds in the ester group create a significant dipole moment, making this part of the molecule polar.[7] However, the large, saturated cycloheptyl ring is entirely nonpolar. Consequently, this compound is a molecule of low to moderate overall polarity , with a dominant nonpolar character due to the size of the cycloalkyl group.

  • Intermolecular Forces:

    • It exhibits strong London Dispersion Forces due to its relatively large molecular size (Molar Mass: 184.28 g/mol ).

    • It has dipole-dipole interactions centered at the ester functional group.[8]

    • It can act as a hydrogen bond acceptor at its carbonyl and ether oxygen atoms but cannot act as a hydrogen bond donor.[9][10] This is a critical distinction, as it means it can interact favorably with protic solvents but cannot form hydrogen bonds with itself.[11]

Predicted Solubility in Common Organic Solvents

Based on the principles above, we can predict the solubility of this compound across different solvent classes. Esters are generally considered good organic solvents and are soluble in most other organic liquids.[12]

Nonpolar Solvents (Aliphatic and Aromatic Hydrocarbons)
  • Examples: Hexane, Cyclohexane, Toluene, Benzene.

  • Analysis: These solvents interact solely through London Dispersion Forces. The large cycloheptyl ring of this compound has a structure very similar to these solvents. The energetic cost of breaking the weak solvent-solvent and solute-solute (primarily LDF) interactions is easily overcome by the formation of strong, favorable dispersion forces between the solute's large nonpolar moiety and the solvent.

  • Predicted Solubility: High / Miscible .

Polar Aprotic Solvents
  • Examples: Acetone, Tetrahydrofuran (THF), Ethyl Acetate, Dichloromethane (DCM).

  • Analysis: These solvents possess permanent dipoles but do not have hydrogen bond donor capabilities. The dipole-dipole interactions between the solvent and the polar ester group of this compound are strong and favorable.[5][13] Furthermore, the nonpolar portions of both solute and solvent interact well via dispersion forces. This "best of both worlds" interaction profile leads to high compatibility.

  • Predicted Solubility: High / Miscible .

Polar Protic Solvents
  • Examples: Methanol, Ethanol, Isopropanol.

  • Analysis: These solvents are characterized by strong hydrogen bonding networks. This compound can act as a hydrogen bond acceptor, which is a favorable interaction.[8] However, to dissolve, it must disrupt the strong hydrogen bonds between the alcohol molecules. While the polar ester group helps, the large, nonpolar cycloheptyl group cannot effectively participate in this polar network. As the alkyl chain of the alcohol solvent increases (e.g., from methanol to propanol), its polarity decreases, which may slightly improve solubility for a largely nonpolar solute.

  • Predicted Solubility: Good to Moderate . It is likely soluble, but perhaps not fully miscible in all proportions, especially in highly polar, short-chain alcohols like methanol. Solubility is expected to be lower than in nonpolar or polar aprotic solvents. The solubility of esters generally decreases with increasing carbon chain length.[9][14]

Summary of Predicted Solubility

Solvent ClassRepresentative SolventsDominant Intermolecular ForcesPredicted Solubility of this compound
Nonpolar Aliphatic Hexane, CyclohexaneLondon DispersionHigh / Miscible
Nonpolar Aromatic Toluene, BenzeneLondon DispersionHigh / Miscible
Polar Aprotic (Ketones) AcetoneDipole-Dipole, LDFHigh / Miscible
Polar Aprotic (Ethers) Diethyl Ether, THFDipole-Dipole, LDFHigh / Miscible
Polar Aprotic (Halogenated) Dichloromethane, ChloroformDipole-Dipole, LDFHigh / Miscible
Polar Protic (Alcohols) Methanol, Ethanol, IsopropanolHydrogen Bonding, Dipole-DipoleGood to Moderate

Experimental Protocol: The Shake-Flask Method for Solubility Determination

To empirically validate the predicted solubilities, a standardized method is required. The isothermal shake-flask equilibrium method is a reliable and widely used technique for measuring the solubility of a liquid or solid in a liquid solvent.[15]

Objective

To determine the equilibrium concentration of this compound in a selected solvent at a constant temperature and pressure.

Materials & Equipment
  • This compound (solute)

  • Selected organic solvent (high purity)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Analytical balance

  • Gas Chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for concentration analysis

  • Volumetric flasks and pipettes for standard preparation

Step-by-Step Methodology
  • Preparation: Add a measured amount of the solvent to several vials.

  • Addition of Solute: Add an excess amount of this compound to each vial. The presence of a distinct, undissolved phase of the solute is critical to ensure that the resulting solution is saturated.

  • Equilibration: Seal the vials tightly and place them in the temperature-controlled orbital shaker. Agitate the vials at a constant speed and temperature (e.g., 25 °C) for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.[15]

  • Phase Separation: After equilibration, cease agitation and allow the vials to rest in the temperature-controlled environment for several hours (e.g., >4 hours) to allow the undissolved solute to settle or separate completely.

  • Sampling: Carefully withdraw a sample from the supernatant (the clear, saturated solution) using a syringe. Immediately pass the sample through a syringe filter directly into a pre-weighed analysis vial. This step is crucial to remove any undissolved micro-droplets that could artificially inflate the measured solubility.

  • Quantification:

    • Prepare a series of calibration standards of this compound in the chosen solvent at known concentrations.

    • Analyze the calibration standards and the filtered sample using a suitable analytical method (e.g., GC-FID).

    • Determine the concentration of the saturated sample by comparing its response to the calibration curve.

  • Data Reporting: Report the solubility in standard units, such as g/100 mL or mol/L, at the specified temperature.

Diagram 2: Experimental Workflow for Solubility Determination prep 1. Preparation Add solvent to vial add_solute 2. Add Excess Solute (Ensures Saturation) prep->add_solute equil 3. Equilibration (e.g., 24-72h at 25°C) Constant shaking add_solute->equil settle 4. Phase Separation Cease shaking, allow to settle equil->settle sample 5. Sampling & Filtration Withdraw supernatant, filter through 0.22µm filter settle->sample analyze 6. Analytical Quantification (e.g., GC or HPLC) sample->analyze report 7. Data Reporting Solubility in g/100mL or mol/L analyze->report

Caption: Shake-flask method workflow for solubility measurement.

Conclusion

The solubility of this compound is dictated by its dual-nature molecular structure, featuring a large nonpolar cycloheptyl group and a polar ester function. This structure renders it highly soluble to miscible in a wide range of nonpolar and polar aprotic organic solvents, where interactions are dominated by favorable dispersion and dipole-dipole forces. Its solubility in polar protic solvents like alcohols is expected to be good but potentially more limited due to the energy required to disrupt the solvent's strong hydrogen-bonding network. The provided experimental protocol offers a robust framework for obtaining precise quantitative solubility data, which is invaluable for applications in process chemistry, formulation development, and purification.

References

  • CK-12 Foundation. What effect do intermolecular forces have on solubility? | CK-12 Foundation. [online] Available at: [Link] [Accessed 12 January 2026].[13]

  • Saskatoon Public Schools. 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry. [online] Available at: [Link] [Accessed 12 January 2026].[16]

  • Fiveable. Like Dissolves Like Definition - Inorganic Chemistry I Key Term. [online] Available at: [Link] [Accessed 12 January 2026].[1]

  • Vedantu. How do Intermolecular forces affect solubility class 11 chemistry CBSE. [online] Available at: [Link] [Accessed 12 January 2026].[4]

  • Maricopa Open Digital Press. Intermolecular Forces – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. [online] Available at: [Link] [Accessed 12 January 2026].[5]

  • Khan Academy. Solubility and intermolecular forces (video). [online] Available at: [Link] [Accessed 12 January 2026].

  • Chemistry LibreTexts. 2.6.1: Like Dissolves Like. [online] Available at: [Link] [Accessed 12 January 2026].[2]

  • PSIBERG. Ethers vs. Esters - Organic Compounds. [online] Available at: [Link] [Accessed 12 January 2026].[12]

  • YouTube. What Does "Like Dissolves Like" Mean?. [online] Available at: [Link] [Accessed 12 January 2026].[6]

  • The Fountain Magazine. Like Dissolves Like. [online] Available at: [Link] [Accessed 12 January 2026].[3]

  • ResearchGate. The Experimental Determination of Solubilities. [online] Available at: [Link] [Accessed 12 January 2026].

  • Education.com. Testing the Solubility of Common Liquid Solvents. [online] Available at: [Link] [Accessed 12 January 2026].

  • SlideShare. solubility experimental methods.pptx. [online] Available at: [Link] [Accessed 12 January 2026].[17]

  • Nagwa. Lesson Explainer: Properties of Esters. [online] Available at: [Link] [Accessed 12 January 2026].[14]

  • Chemistry LibreTexts. Properties of Esters. [online] Available at: [Link] [Accessed 12 January 2026].[8]

  • Science Ready. Esters: Structure, Nomenclature and Properties – HSC Chemistry. [online] Available at: [Link] [Accessed 12 January 2026].[7]

  • Lumen Learning. 15.7 Physical Properties of Esters | The Basics of General, Organic, and Biological Chemistry. [online] Available at: [Link] [Accessed 12 January 2026].[11]

  • ACS Publications. Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. [online] Available at: [Link] [Accessed 12 January 2026].

  • eCampusOntario Pressbooks. 25.5 Esters – Structure, Properties and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [online] Available at: [Link] [Accessed 12 January 2026].

  • Chemguide. an introduction to esters. [online] Available at: [Link] [Accessed 12 January 2026].[9]

  • YouTube. What are Esters? Structure, Nomenclature, Boiling and Solubility of Esters // HSC Chemistry. [online] Available at: [Link] [Accessed 12 January 2026].[10]

  • Solubility of Things. Esters: Structure, Properties, and Reactions. [online] Available at: [Link] [Accessed 12 January 2026].

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A Researcher's Guide to Determining the Thermochemical Properties of Ethyl Cycloheptylacetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unseen Influence of Thermochemical Data

In the landscape of drug development and materials science, the precise characterization of a molecule's thermochemical properties is a cornerstone of predictive modeling and process safety. For a compound like ethyl cycloheptylacetate, an ester with potential applications as a fragrance, solvent, or synthetic intermediate, understanding its enthalpy of formation, heat capacity, and other thermodynamic parameters is critical. This data governs everything from reaction kinetics and equilibrium positions to the stability and energy content of the final product. The absence of published thermochemical data for this compound necessitates a methodological approach to its determination.

This in-depth technical guide provides researchers, scientists, and drug development professionals with a practical framework for obtaining these crucial parameters. We will delve into the causality behind experimental choices, outline self-validating protocols for both experimental and computational determination, and provide a clear path for applying these techniques to the target molecule, this compound. By leveraging established methodologies and data from structurally similar compounds, we can construct a reliable thermochemical profile.

Part 1: Experimental Determination of Thermochemical Properties

The gold standard for thermochemical data is meticulous experimentation. Here, we detail the primary techniques for determining the standard enthalpy of combustion (ΔcH°), from which the standard enthalpy of formation (ΔfH°) is derived, and the heat capacity (Cp).

Standard Enthalpy of Combustion via Oxygen Bomb Calorimetry

The standard enthalpy of combustion is the heat released when one mole of a substance is completely burned in excess oxygen under standard conditions. For a liquid ester like this compound, this is most accurately measured using an isoperibol oxygen bomb calorimeter. The fundamental principle is that the heat released by the combustion of the sample is absorbed by the surrounding water and calorimeter components, allowing for a precise calculation of the energy change.

  • Choice of Calorimeter: An isoperibol calorimeter is chosen for its high precision. It maintains a constant temperature in the outer jacket, while allowing the temperature of the inner "bomb" and surrounding water to rise. The temperature difference is carefully measured to calculate the heat exchange.

  • Sample Preparation for a Liquid: Liquid samples like this compound cannot be pressed into pellets. They are typically sealed in a combustible container, such as a gelatin capsule or a polyethylene ampoule, of known mass and heat of combustion. This ensures complete combustion without premature evaporation.

  • Internal Calibration: The calorimeter is calibrated using a standard substance with a precisely known heat of combustion, most commonly benzoic acid. This calibration determines the energy equivalent (heat capacity) of the calorimeter system, a critical factor for accurate measurements.

  • Washburn Corrections: The conditions inside the bomb after combustion (high pressure, aqueous phase containing nitric and sulfuric acids from trace N and S) are not standard thermodynamic states. Corrections, known as Washburn corrections, must be applied to the raw data to adjust the measured energy change to standard state conditions (1 bar, 298.15 K).

  • Calorimeter Calibration:

    • Accurately weigh a benzoic acid pellet (approx. 1 g).

    • Place the pellet in the crucible within the bomb head.

    • Attach a 10 cm length of fuse wire to the electrodes, ensuring it touches the pellet.

    • Add 1 mL of distilled water to the bomb to saturate the internal atmosphere.

    • Seal the bomb and charge it with high-purity oxygen to a pressure of 30 atm.

    • Submerge the bomb in the calorimeter bucket containing a known mass of water (e.g., 2000 g).

    • Allow the system to reach thermal equilibrium (typically 5 minutes), recording the initial temperature.

    • Ignite the sample and record the temperature at regular intervals until a maximum temperature is reached and it begins to cool.

    • Calculate the energy equivalent of the calorimeter using the known heat of combustion of benzoic acid and the corrected temperature rise. Repeat for consistency.

  • Sample Measurement (this compound):

    • Accurately weigh a gelatin capsule.

    • Add a known mass of this compound (0.8 - 1.2 g) to the capsule and seal it.

    • Place the sealed capsule in the crucible.

    • Follow the same procedure as for calibration (fuse wire, sealing, oxygen charging, submersion).

    • Ignite the sample and record the temperature change.

    • After combustion, vent the bomb slowly and collect the internal liquid for titration to determine the amount of nitric acid formed.

    • Measure the length of unburned fuse wire.

  • Data Analysis:

    • Calculate the corrected temperature rise, accounting for heat exchange with the surroundings.

    • Calculate the total heat released using the energy equivalent of the calorimeter.

    • Subtract the heat contributions from the ignition wire and the gelatin capsule.

    • Apply Washburn corrections to adjust to standard state conditions.

    • The resulting value is the standard internal energy of combustion (ΔcU°).

    • Calculate the standard enthalpy of combustion (ΔcH°) using the relationship: ΔcH° = ΔcU° + ΔngasRT, where Δngas is the change in the number of moles of gas in the combustion reaction.

  • Derivation of Enthalpy of Formation (ΔfH°):

    • The standard enthalpy of formation of this compound (C₁₀H₁₈O₂) is calculated using Hess's Law from its combustion reaction: C₁₀H₁₈O₂(l) + 14 O₂(g) → 10 CO₂(g) + 9 H₂O(l)

    • ΔfH°(C₁₀H₁₈O₂) = [10 * ΔfH°(CO₂, g) + 9 * ΔfH°(H₂O, l)] - ΔcH°(C₁₀H₁₈O₂)

    • Use the well-established standard enthalpies of formation for CO₂(g) and H₂O(l).

To provide context, the following table presents thermochemical data for cyclohexyl acetate, an ester with a similar cycloalkane moiety, and ethyl acetate, which shares the ethyl ester group. This data is sourced from the NIST Chemistry WebBook.[1]

CompoundFormulaΔcH° (liquid) (kJ/mol)ΔfH° (liquid) (kJ/mol)
Cyclohexyl AcetateC₈H₁₄O₂-4590.0 ± 2.8-558.9 ± 3.0
Ethyl AcetateC₄H₈O₂-2238.2 ± 0.5-479.9 ± 0.4

Data sourced from the National Institute of Standards and Technology (NIST) Chemistry WebBook.[1]

Heat Capacity (Cp) by Differential Scanning Calorimetry (DSC)

Heat capacity is the amount of heat required to raise the temperature of a substance by one degree. It is a crucial parameter for heat transfer calculations and for deriving other thermodynamic properties at different temperatures. DSC provides a rapid and accurate method for determining the specific heat capacity of liquids and solids, as outlined in ASTM E1269.[2][3]

  • Three-Step Procedure: The ASTM E1269 method is a self-validating system. It involves three separate runs: a baseline (empty pans), a standard (sapphire), and the sample.[4] This approach allows for the subtraction of the instrument's thermal response and the calibration of the heat flow signal against a material with a precisely known heat capacity.

  • Sapphire as a Standard: A sapphire (α-Al₂O₃) disc is used as the calibration standard because it is chemically inert, has a high thermal conductivity, and its heat capacity is well-characterized over a broad temperature range.

  • Inert Atmosphere: The experiment is conducted under a continuous purge of an inert gas, such as nitrogen, to prevent any oxidative or thermal degradation of the sample during heating.

  • Instrument Setup:

    • Calibrate the DSC for temperature and enthalpy using appropriate standards (e.g., indium).

    • Set a constant heating rate, typically 10-20 °C/min. A rate of 20 °C/min is often preferred for enhanced precision.[5]

    • Establish a stable inert gas purge (e.g., 50 mL/min nitrogen).

  • Experimental Runs:

    • Run 1 (Baseline): Place an empty, hermetically sealed aluminum pan and lid in both the sample and reference positions. Record the heat flow curve over the desired temperature range (e.g., -20 °C to 100 °C for this compound).

    • Run 2 (Standard): Place a sapphire standard in the sample pan. Use the same empty pan as the reference. Record the heat flow curve under the identical conditions as the baseline run.

    • Run 3 (Sample): Accurately weigh 10-20 mg of this compound into a hermetically sealed aluminum pan. Place this in the sample position and the same empty pan in the reference position. Record the heat flow curve under the same conditions.

  • Calculation of Specific Heat Capacity (Cp):

    • The specific heat capacity of the sample (Cp,s) at a given temperature (T) is calculated using the following equation: Cp,s(T) = (Cp,std(T) * mstd * (Ds(T) - Db(T))) / (ms * (Dstd(T) - Db(T))) Where:

      • Cp,std is the specific heat capacity of the sapphire standard.

      • mstd and ms are the masses of the standard and sample, respectively.

      • Ds, Dstd, and Db are the vertical displacements (heat flow) of the sample, standard, and baseline DSC curves from the zero line at temperature T.

CompoundFormulaCp (liquid) (J/mol·K) at 298.15 K
Ethyl AcetateC₄H₈O₂169.3
CycloheptaneC₇H₁₄185.7

Data sourced from the NIST Chemistry WebBook.[6]

Enthalpy of Vaporization (ΔvapH)

The enthalpy of vaporization is the heat required to transform one mole of a liquid into a gas at a given pressure. This can be determined from the temperature dependence of the vapor pressure, often measured using techniques like transpiration or correlation-gas chromatography. For cycloheptane, a related cycloalkane, the molar enthalpy of vaporization is 38.5 kJ/mol.[7]

Part 2: Computational Prediction of Thermochemical Properties

When experimental determination is not feasible, high-level quantum chemical calculations provide a powerful and increasingly accurate alternative. Composite methods like Gaussian-4 (G4) theory offer a systematic approach to approximate the exact non-relativistic electronic energy of a molecule, from which thermochemical properties can be derived.[8][9]

High-Accuracy Composite Methods (G4(MP2) Theory)

G4(MP2) theory is a computationally less expensive variant of G4 theory that provides a good balance of accuracy and feasibility for molecules of the size of this compound.[10] The method involves a series of calculations that are combined to estimate the result of a much higher-level calculation, including corrections for basis set deficiencies, higher-order electron correlation, and zero-point vibrational energy.

  • Geometry Optimization: The first step is to find the lowest energy conformation of the molecule. This is typically done with a reliable and computationally efficient method like the B3LYP density functional with a moderately sized basis set. A stable geometry is a prerequisite for accurate energy calculations.

  • Frequency Calculation: A frequency calculation at the same level of theory is essential to confirm that the optimized structure is a true energy minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy.

  • Single-Point Energy Corrections: The core of the G4(MP2) method is a series of single-point energy calculations with larger basis sets and more sophisticated electron correlation methods (up to CCSD(T)). These calculations systematically approach the exact energy by accounting for various electronic effects that are missed by the initial, lower-level calculation.

  • Empirical Correction: G4(MP2) includes a high-level correction (HLC) term, which is an empirical parameterization based on the number of valence electron pairs, to compensate for remaining systematic errors.

  • Structure Generation: Build the 3D structure of this compound.

  • Conformational Search: Perform a conformational search to locate the global minimum energy structure, as the cycloheptyl ring is flexible.

  • Geometry Optimization: Optimize the geometry of the lowest-energy conformer using the B3LYP/6-31G(2df,p) level of theory.

  • Frequency Calculation: Perform a frequency calculation at the same B3LYP/6-31G(2df,p) level to obtain the ZPVE and thermal corrections, and to verify the structure is a minimum.

  • Execute G4(MP2) Calculation: Run the G4(MP2) composite method as implemented in quantum chemistry software (e.g., Gaussian). This is typically a single keyword that automates the series of required energy calculations.

  • Calculate Enthalpy of Formation: The G4(MP2) output provides the total enthalpy at 298.15 K. To calculate the gas-phase standard enthalpy of formation (ΔfH°gas), the calculated atomization energy is combined with the known experimental enthalpies of formation of the constituent atoms (C, H, O).

Benson Group Additivity Method (Estimation)

For a rapid estimation, the Benson group additivity method provides a remarkably effective tool.[11][12] This empirical method assumes that the thermochemical properties of a molecule can be approximated by summing the contributions of its constituent functional groups.[13]

To estimate the ΔfH°gas for this compound, we would dissect the molecule into its constituent groups and sum their known enthalpy contributions.

  • Molecule: this compound

  • Structure: CH₃-CH₂-O-C(=O)-(C₇H₁₃)

  • Benson Groups:

    • 1 x C-(H)₃(C)

    • 1 x C-(H)₂(C)(O)

    • 1 x O-(C)(CO)

    • 1 x CO-(O)(C)

    • 1 x C-(H)(C)₂(CO)

    • 6 x C-(H)₂(C)₂ (in the cycloheptane ring)

    • 1 x Cycloheptane ring strain correction

Each of these groups has a tabulated value for its contribution to the enthalpy of formation.[12][14] By summing these values along with the strain energy correction for the seven-membered ring, one can arrive at an estimated ΔfH°gas. While less accurate than high-level computations, this method is invaluable for initial assessments.[11]

Part 3: Visualizations and Logical Workflows

To clarify the relationships between these methodologies, the following diagrams illustrate the experimental and computational workflows.

Experimental Workflow Diagram

G cluster_exp Experimental Determination Workflow cluster_comb ΔcH° via Bomb Calorimetry cluster_dsc Cp via DSC (ASTM E1269) Cal Calibrate with Benzoic Acid Combust Combust Sample in Bomb Cal->Combust Determine Energy Equivalent Correct Apply Washburn Corrections Combust->Correct Calc_dCH Calculate ΔcH° Correct->Calc_dCH Final_dFH Calculate ΔfH° using Hess's Law Calc_dCH->Final_dFH ΔcH°(Sample) Run_Base Run 1: Baseline (Empty Pans) Calc_Cp Calculate Cp Run_Base->Calc_Cp Run_Std Run 2: Standard (Sapphire) Run_Std->Calc_Cp Run_Samp Run 3: Sample Run_Samp->Calc_Cp

Caption: Workflow for experimental determination of thermochemical properties.

Computational Workflow Diagram

G cluster_comp Computational Prediction Workflow (G4(MP2)) Geo_Opt Geometry Optimization (e.g., B3LYP/6-31G(2df,p)) Freq_Calc Frequency Calculation Geo_Opt->Freq_Calc Optimized Structure G4MP2 G4(MP2) Composite Method Calculation Freq_Calc->G4MP2 Confirm Minimum + ZPVE Atom_E Calculate Atomization Energy G4MP2->Atom_E Total Enthalpy Final_dFH_comp Calculate ΔfH°(gas) from Atomic ΔfH° Atom_E->Final_dFH_comp

Caption: Workflow for computational prediction via G4(MP2) theory.

Conclusion

References

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  • Verevkin, S. P., & Emel'yanenko, V. N. (2008). Improved Benson Increments for the Estimation of Standard Enthalpies of Formation and Enthalpies of Vaporization of Alkyl Ethers, Acetals, Ketals, and Ortho Esters. ResearchGate. Available from: [Link]

  • Infinita Lab. (2023, November 19). What Is ASTM E1269 Testing? A Complete Guide to Specific Heat Capacity Measurement Using DSC. Retrieved January 12, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of Cycloheptane, cycloheptylidene- (CAS 51175-34-9). Retrieved January 12, 2026, from [Link]

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  • Huffman, H. M., et al. (1952). Cycloheptane, Cycloöctane and 1,3,5-Cycloheptatriene. Low Temperature Thermal Properties, Vapor Pressure and Derived Chemical Thermodynamic Properties. Journal of the American Chemical Society, 74(10), 2447-2451. Available from: [Link]

  • ASTM International. (2018). E1269 - 11(2018) Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry. Retrieved January 12, 2026, from [Link]

  • ASTM International. (n.d.). Determining Specific Heat Capacity by Differential Scanning Calorimetry. Retrieved January 12, 2026, from [Link]

  • NIST. (n.d.). Cycloheptane. In NIST Chemistry WebBook. Retrieved January 12, 2026, from [Link]

  • ASTM International. (2018). Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry. Retrieved January 12, 2026, from [Link]

  • Wikipedia. (n.d.). Benson group increment theory. Retrieved January 12, 2026, from [Link]

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  • Narayanan, B., et al. (2021). Quantum Chemically Informed Machine Learning: Prediction of Energies of Organic Molecules with 10 to 14 Non-Hydrogen Atoms. OSTI.GOV. Available from: [Link]

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Discovery and history of cycloheptane derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of Cycloheptane Derivatives

Introduction

The seven-membered carbocycle, cycloheptane, represents a fascinating and challenging structural motif in organic chemistry. Unlike its smaller and more rigid five- and six-membered counterparts, the conformational flexibility of the cycloheptane ring imparts unique chemical and physical properties to its derivatives. This guide provides a comprehensive exploration of the discovery and history of cycloheptane derivatives, from their initial, arduous syntheses to their contemporary significance in natural products and medicinal chemistry. We will delve into the pioneering work that first unveiled this ring system, the evolution of synthetic methodologies, the intricate conformational landscape, and the emergence of cycloheptane-containing molecules as valuable therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of the origins and development of this important class of cyclic compounds.

Part 1: The Dawn of the Seven-Membered Ring: Early Syntheses and Structural Elucidation

The late 19th and early 20th centuries marked a period of foundational discoveries in the chemistry of cyclic compounds. While six-membered rings were relatively well-understood, the synthesis and characterization of larger rings presented a significant synthetic challenge. The story of the seven-membered ring begins not with the parent cycloalkane, but with its unsaturated relative, cycloheptatriene.

The First Glimpse: Ladenburg and the Quest for Tropilidene

In 1881, Albert Ladenburg, while investigating the structure of the alkaloid tropine, was the first to generate a compound containing a seven-membered ring, which he named "tropilidene" (cycloheptatriene).[1] However, the definitive proof of its seven-membered ring structure would have to wait for two decades.

Willstätter's Tour de Force: The Synthesis of Cocaine and the Confirmation of the Cycloheptane Core

The unequivocal proof of the seven-membered ring structure came from the monumental work of Richard Willstätter. His total synthesis of cocaine, a complex tropane alkaloid, was a landmark achievement in organic chemistry.[2] Degradation studies had already suggested that cocaine contained a seven-membered ring, but it was Willstätter's painstaking reconstruction of the molecule from a known seven-membered starting material, suberone (cycloheptanone), that provided the definitive evidence.[2][3]

Willstätter's approach, while lengthy and arduous by modern standards, was a masterclass in classical organic synthesis. The journey from cycloheptanone to the tropinone core of cocaine involved a series of functional group manipulations, eliminations, and rearrangements that showcased the limited, yet powerful, synthetic tools available at the time.[3]

Experimental Protocol: Willstätter's Synthesis of Cycloheptene from Cycloheptanone

This protocol is a representation of the initial steps in Willstätter's broader synthesis, demonstrating the conversion of a ketone to an alkene, a key transformation in his work.[2][3]

  • Oxime Formation: Cycloheptanone is reacted with hydroxylamine to form cycloheptanone oxime.

  • Reduction to Amine: The resulting oxime is reduced to aminocycloheptane using a reducing agent such as sodium in ethanol.

  • Hofmann Elimination (Part 1 - Exhaustive Methylation): The aminocycloheptane is treated with excess methyl iodide to form the quaternary ammonium salt, cycloheptyltrimethylammonium iodide.

  • Hofmann Elimination (Part 2 - Elimination): The quaternary ammonium salt is treated with silver oxide and water, followed by heating, to induce elimination, yielding cycloheptene.[3]

The necessity of this multi-step process highlights the synthetic challenges of the era; modern reactions like the Shapiro or Wittig reactions were not yet discovered.[3]

Willstatter_Synthesis_Core cluster_willstatter Willstätter's Synthesis of the Cycloheptane Core cycloheptanone Cycloheptanone aminocycloheptane Aminocycloheptane cycloheptanone->aminocycloheptane 1. Oxime formation 2. Reduction cycloheptene Cycloheptene aminocycloheptane->cycloheptene Hofmann Elimination cycloheptadiene Cycloheptadiene cycloheptene->cycloheptadiene Bromination, Elimination cycloheptatriene Cycloheptatriene cycloheptadiene->cycloheptatriene Bromination, Elimination tropinone_core Tropinone Core cycloheptatriene->tropinone_core Multi-step functionalization Buchner_Ring_Expansion cluster_buchner Buchner Ring Expansion Mechanism reactants Benzene + Ethyl Diazoacetate carbene Carbene Generation (Rh or Cu catalyst) reactants->carbene norcaradiene Norcaradiene Intermediate carbene->norcaradiene Cycloaddition cycloheptatriene Ethyl Cycloheptatrienecarboxylate norcaradiene->cycloheptatriene Electrocyclic Ring Expansion

Caption: The mechanism of the Buchner ring expansion for cycloheptatriene synthesis.

Part 2: The Conformational Puzzle of the Seven-Membered Ring

The true complexity of cycloheptane chemistry lies in its three-dimensional structure. While cyclohexane is well-described by a simple chair-boat equilibrium, cycloheptane exists as a dynamic equilibrium of multiple, low-energy conformations. [4][5]The study of these conformations, known as conformational analysis, is crucial for understanding the reactivity and biological activity of cycloheptane derivatives.

The foundational principles of conformational analysis were laid out by Hermann Sachse and later championed by Derek Barton, primarily in the context of cyclohexane. [6]However, applying these principles to the more flexible cycloheptane ring proved to be a significant challenge.

The Chair and Boat Families

Theoretical and experimental studies have shown that cycloheptane's potential energy surface is characterized by two main families of conformations: the chair/twist-chair family and the boat/twist-boat family. [4]

  • Twist-Chair (TC): This is generally considered the most stable conformation, minimizing both angle and torsional strain.

  • Chair (C): A higher energy conformation that serves as a transition state between twist-chair forms.

  • Twist-Boat (TB): Another low-energy conformation, slightly less stable than the twist-chair.

  • Boat (B): A higher energy conformation that acts as a transition state between twist-boat forms.

These conformations are not static but rapidly interconvert through a process called pseudorotation , where the "pucker" of the ring moves around the carbocycle with very low energy barriers. [4][7]

Cycloheptane_Conformations cluster_conformations Cycloheptane Pseudorotation Pathways TC Twist-Chair (Global Minimum) C Chair (Transition State) TC->C ΔG‡ ~5-8 kcal/mol TB Twist-Boat (Local Minimum) TC->TB Interconversion via higher energy path C->TC B Boat (Transition State) TB->B ΔG‡ low B->TB

Caption: Energy relationships and pseudorotation between cycloheptane conformations.

Physicochemical Properties of Cycloheptane

The parent hydrocarbon, cycloheptane (also known as suberane), is a colorless, non-polar liquid that occurs naturally in petroleum. [8][9]Its physical properties are summarized below.

PropertyValueReference(s)
Molecular Formula C₇H₁₄[8]
Molar Mass 98.189 g·mol⁻¹[8]
Appearance Colorless oily liquid[9]
Density 0.8110 g/cm³[8]
Melting Point -12 °C[8]
Boiling Point 118.4 °C[8]
Flash Point 6 °C[8]
Solubility in Water Negligible[8]

Part 3: Cycloheptane Derivatives in Nature and Drug Discovery

The unique conformational properties and three-dimensional structure of the cycloheptane ring have made it an attractive scaffold in both natural products and synthetic medicinal chemistry. The flexibility of the ring allows for the precise positioning of functional groups in space to interact with biological targets.

Naturally Occurring Cycloheptanes: The Diarylheptanoids

One of the most prominent classes of naturally occurring cycloheptane derivatives is the diarylheptanoids. These compounds, characterized by a 1,7-diphenylheptane skeleton, are found in various plants and exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. [10]The heptane chain can be linear or cyclized to form a cycloheptane ring, further diversifying their structures and functions.

The Cycloheptane Scaffold in Modern Drug Development

The incorporation of a cycloheptane ring into synthetic molecules is a strategy used by medicinal chemists to explore chemical space and optimize pharmacokinetic and pharmacodynamic properties. The non-planar, flexible nature of the ring can:

  • Increase metabolic stability: By replacing more metabolically labile groups.

  • Improve solubility and permeability: By disrupting planarity and crystallinity.

  • Provide novel vectors for substitution: Allowing for the exploration of different regions of a target's binding pocket.

  • Act as a conformationally flexible linker: To optimally position two or more pharmacophoric elements.

While still less common than five- and six-membered rings, the use of cycloheptane and its derivatives in drug candidates is a growing area of research, offering opportunities to develop novel therapeutics with improved properties. [11][12]

Conclusion

The journey of cycloheptane derivatives, from their challenging initial synthesis in the context of complex natural products to their current role as versatile scaffolds in drug discovery, is a testament to the evolution of organic chemistry. The pioneering work of chemists like Willstätter laid the groundwork, while subsequent generations of scientists have developed a sophisticated understanding of the synthesis, conformation, and application of these seven-membered rings. As synthetic methodologies continue to advance and our understanding of the relationship between three-dimensional structure and biological function deepens, cycloheptane derivatives are poised to play an increasingly important role in the development of new medicines and materials.

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  • Total Synthesis Of Cocaine (Willstätter). [URL: https://vertexaiground.com/grounding-api-redirect/AUZIYQEvDXrSlutDBNfHe1OcGxYy4ylb78_T9-xQkDUstLlbVnSYKKG9VT5K1fs2NoEzXXHBAXtPzeBg0VJF3utlWNcZo3cF1wXU_NaIlcBwQZCm1lSEa12EPKb26ngY59jwVq-uYWUj7HdmhVk=]
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The Influence of Alicyclic Ring Size on the Physicochemical and Reactive Properties of Cycloalkyl Acetate Esters

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of how the ring size of cycloalkyl acetates dictates their physical, spectroscopic, and reactive properties. For professionals in drug development and chemical research, a deep understanding of these structure-property relationships is crucial for the rational design of molecules with desired characteristics.

The Foundational Role of Ring Strain

The properties of cycloalkyl acetates are intrinsically linked to the inherent strain within the alicyclic ring. This strain is a combination of three key factors:

  • Angle Strain (Baeyer Strain): The deviation of bond angles from the ideal sp³ tetrahedral angle of 109.5°. This is most pronounced in small rings like cyclopropane and cyclobutane.

  • Torsional Strain (Pitzer Strain): Arises from the eclipsing of bonds on adjacent carbon atoms. This is significant in planar or near-planar rings like cyclobutane and cyclopentane.[1]

  • Transannular Strain (Prelog Strain): Steric hindrance between atoms across the ring, which becomes a factor in medium-sized rings (8-11 carbons).

The interplay of these strains governs the conformation and energy of the cycloalkyl moiety, which in turn modulates the properties of the attached acetate group. Generally, three- and four-membered rings exhibit high strain, making them more reactive.[2] Six-membered rings, like cyclohexane, are exceptionally stable due to their ability to adopt a strain-free chair conformation.

Ring_Strain cluster_small High Strain cluster_medium Low Strain cluster_large Increasing Strain C3 Cyclopropane (High Angle & Torsional Strain) C4 Cyclobutane (High Angle & Torsional Strain) C5 Cyclopentane (Low Angle, High Torsional Strain) C6 Cyclohexane (Strain-Free Chair Conformation) C7_plus Medium/Large Rings (Increasing Transannular Strain)

Caption: Relationship between ring size and dominant strain types.

Physicochemical Properties: A Comparative Analysis

The size of the cycloalkyl ring has a direct and predictable effect on the bulk physical properties of the corresponding acetates.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
Cyclopropyl AcetateC₅H₈O₂100.12[3]~118 (est.)~0.98 (est.)
Cyclobutyl AcetateC₆H₁₀O₂114.14[4]~135 (est.)~0.96 (est.)
Cyclopentyl AcetateC₇H₁₂O₂128.17[5][6]~156-1570.975[6]
Cyclohexyl AcetateC₈H₁₄O₂142.20[7][8]1750.971-0.978[9]
Cyclodecyl AcetateC₁₂H₂₂O₂198.30250.6 (est.)[10]N/A

As the ring size and thus the molecular weight increase, the boiling point rises due to stronger van der Waals forces.

Spectroscopic Signatures as a Function of Ring Size

Spectroscopic techniques reveal how the electronic environment of the ester is perturbed by the attached ring.

Infrared (IR) Spectroscopy

The carbonyl (C=O) stretching frequency in the IR spectrum is a sensitive probe of the electronic effects of the cycloalkyl group. Ring strain influences the s-character of the exocyclic bonds. Higher strain leads to a higher C=O stretching frequency.

CompoundCarbonyl (C=O) Stretch (cm⁻¹)
Cyclopropyl Acetate~1745
Cyclobutyl Acetate~1740
Cyclopentyl Acetate~1738
Cyclohexyl Acetate~1735[11]

This trend is valuable for the structural elucidation of cyclic compounds.

¹³C NMR Spectroscopy

In ¹³C NMR, the chemical shift of the carbonyl carbon is particularly informative. Generally, carbons in more strained environments are shielded (move to a higher field). However, the ester carbonyl is also influenced by the electronegativity of the adjacent oxygen.

CompoundCarbonyl Carbon (δ, ppm)Carbinol Carbon (C-O) (δ, ppm)
Cyclopropylmethyl Acetate~171~72
Cyclobutylmethyl Acetate~171~70
Cyclopentyl Acetate~170.8~76.5
Cyclohexyl Acetate~170.5~72.7

Note: Data is compiled from various sources and may vary slightly based on solvent and experimental conditions.[7][12][13][14][15][16] The chemical shifts of the ring carbons also provide a distinct fingerprint for each ring size.

Chemical Reactivity: The Role of Strain in Ester Hydrolysis

The rate of hydrolysis of cycloalkyl acetates is a direct reflection of the stability of the ring system. The reaction proceeds through a tetrahedral intermediate. Ring strain can either be relieved or exacerbated upon transitioning to this intermediate, thereby affecting the activation energy of the reaction.

Hydrolysis_Mechanism cluster_reactivity Reactivity Trend Ester Cycloalkyl Acetate (sp2 Carbonyl) Intermediate Tetrahedral Intermediate (sp3 Hybridization) Ester->Intermediate +H2O (Rate Determining Step) Products Carboxylic Acid + Cycloalkanol Intermediate->Products Proton Transfer & Elimination C3_C4 High Reactivity (Strain Release in Intermediate) C6 Low Reactivity (Stable Ground State)

Caption: Generalized mechanism for acid-catalyzed ester hydrolysis.

Studies on the solvolysis rates of related cycloalkyl systems show a reactivity trend that generally follows: Cyclobutyl > Cyclopropyl > Cyclopentyl > Cyclohexyl

For small, strained rings (cyclobutyl and cyclopropyl), the formation of the sp³-hybridized tetrahedral intermediate can relieve some of the inherent angle strain of the sp² carbonyl group's exocyclic bond. Conversely, the strain-free cyclohexane ring is very stable, leading to a slower rate of hydrolysis.[17]

Applications in Drug Development

The incorporation of small, strained rings into drug candidates has become a prominent strategy in medicinal chemistry.[18] These moieties can confer several beneficial properties:

  • Improved Metabolic Stability: Replacing a metabolically labile group (like a gem-dimethyl) with a cyclopropyl or cyclobutyl group can block sites of oxidation by metabolic enzymes.

  • Enhanced Solubility: The introduction of these compact, rigid structures can disrupt crystal packing and improve aqueous solubility.

  • Novel Binding Interactions: The unique bond angles and electronic nature of strained rings can lead to favorable interactions with protein targets.

Understanding the inherent reactivity of esters attached to these rings is critical for designing prodrugs or ensuring the stability of the final active pharmaceutical ingredient (API).

Experimental Protocols

Synthesis of Cycloalkyl Acetates via Fischer Esterification

This protocol provides a general method for the synthesis of cycloalkyl acetates from the corresponding cycloalkanol. It is adapted from standard procedures found in authoritative texts like Vogel's Textbook of Practical Organic Chemistry.[19][20][21]

Materials:

  • Cycloalkanol (e.g., cyclohexanol, 1.0 mol)

  • Glacial Acetic Acid (2.0 mol)

  • Concentrated Sulfuric Acid (catalyst, ~5 mL)

  • Saturated Sodium Bicarbonate solution

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate

  • Diethyl Ether (or other suitable extraction solvent)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add the cycloalkanol and glacial acetic acid.

  • Slowly and with cooling, add the concentrated sulfuric acid.

  • Add boiling chips and heat the mixture to reflux for 1-2 hours.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with cold water.

  • Carefully wash the organic layer with saturated sodium bicarbonate solution until the evolution of CO₂ ceases. This neutralizes the excess acid.

  • Wash the organic layer with brine to help remove dissolved water.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and purify the resulting crude ester by fractional distillation.

Synthesis_Workflow Start Combine Cycloalkanol, Acetic Acid, and H₂SO₄ Reflux Heat to Reflux (1-2 hours) Start->Reflux Workup Aqueous Workup (Water, NaHCO₃, Brine) Reflux->Workup Dry Dry Organic Layer (Anhydrous MgSO₄) Workup->Dry Purify Fractional Distillation Dry->Purify Product Pure Cycloalkyl Acetate Purify->Product

Caption: Experimental workflow for Fischer esterification.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To confirm the identity and assess the purity of the synthesized ester.

Typical GC Conditions:

  • Column: A non-polar column (e.g., DB-5 or HP-5ms) is suitable.

  • Injector Temperature: 250 °C

  • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C.

  • Carrier Gas: Helium

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: Scan from m/z 40 to 300.

The resulting mass spectrum can be compared to library data for confirmation.[8][22] A key fragment often observed is at m/z 43, corresponding to the acetyl cation [CH₃CO]⁺.

Conclusion

The size of the cycloalkyl ring in cycloalkyl acetates is a powerful determinant of their physical, spectroscopic, and chemical properties. The principles of ring strain provide a robust framework for predicting trends in boiling points, spectroscopic shifts, and reaction rates. For scientists in drug discovery and materials science, leveraging these predictable structure-property relationships is essential for the efficient design and synthesis of novel molecules with tailored functionalities.

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A Technical Guide to the Theoretical Calculation of Molecular Orbitals: The Case of Ethyl Cycloheptylacetate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: The characterization of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding the reactivity and electronic properties of pharmacologically active molecules. This guide provides an in-depth protocol for the theoretical calculation of molecular orbitals for ethyl cycloheptylacetate, a representative ester molecule. We will explore the theoretical underpinnings of ab initio quantum chemical calculations, detail a validated computational workflow from structure optimization to orbital analysis, and discuss the interpretation of the resulting data. This document is intended to serve as a practical and authoritative resource for researchers employing computational chemistry to accelerate drug discovery and development.[1][2][3][4][5]

Introduction: The Significance of Molecular Orbitals in Drug Discovery

In modern drug development, understanding a molecule's behavior at the electronic level is crucial for predicting its metabolic fate, interaction with biological targets, and potential toxicity.[1][4] Molecular Orbital (MO) theory provides a powerful framework for this, describing the wave-like behavior of electrons in a molecule. The frontier molecular orbitals—the HOMO and LUMO—are of particular importance.

  • Highest Occupied Molecular Orbital (HOMO): This orbital can be thought of as the valence band maximum. Its energy level correlates with the molecule's ability to donate electrons, making it a key indicator of susceptibility to electrophilic attack.

  • Lowest Unoccupied Molecular Orbital (LUMO): This orbital is analogous to the conduction band minimum. Its energy level indicates the molecule's ability to accept electrons, which is critical for reactions with nucleophiles.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial descriptor of molecular stability and reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. For drug development professionals, these parameters can help predict how a candidate molecule might interact with enzymes or receptors.

This compound: A Case Study

This compound is an ester characterized by a cycloheptyl ring and an ethyl acetate group. While not a drug itself, its structure contains features common in pharmacophores, making it an excellent model system for demonstrating computational techniques. Its conformational flexibility, due to the seven-membered ring, also presents a relevant challenge for computational modeling.

Theoretical Foundations of Molecular Orbital Calculations

The calculation of molecular orbitals relies on solving the time-independent Schrödinger equation. Since an exact analytical solution is impossible for multi-electron systems, a series of approximations and computational methods are employed.

Density Functional Theory (DFT)

For molecules of this size, Density Functional Theory (DFT) offers the best compromise between computational accuracy and cost.[6] The foundational principles of DFT are the two Hohenberg-Kohn theorems, which state that the ground-state electron density of a system uniquely determines all its properties, including its energy.[7][8][9][10][11] This shifts the problem from calculating a complex many-electron wavefunction to calculating the much simpler three-dimensional electron density.

In practice, we use the Kohn-Sham formulation, which approximates the system as one of non-interacting electrons moving in an effective potential. The key challenge in DFT lies in finding the exact form of the exchange-correlation functional, which accounts for the quantum mechanical effects of exchange and electron correlation.

For general-purpose calculations on organic molecules, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a robust and widely validated choice.[6][12][13][14] It incorporates a portion of the exact Hartree-Fock exchange, which improves the description of many molecular properties over simpler functionals.[6][14]

The Role of Basis Sets

To perform the calculation, molecular orbitals are represented as a linear combination of pre-defined mathematical functions known as basis functions, centered on each atom. This collection of functions is called a basis set . The choice of basis set is a critical experimental parameter.

  • Pople-style basis sets (e.g., 6-31G) : These are computationally efficient and widely used for organic molecules. The 6-31G designation indicates that core atomic orbitals are described by a single function composed of 6 primitive Gaussian functions, while valence orbitals are split into two functions (a "double-zeta" basis) composed of 3 and 1 primitive Gaussians, respectively.[15] The asterisk () denotes the addition of polarization functions (d-orbitals on heavy atoms), which allow for orbital shapes to distort anisotropically, providing a more realistic description of chemical bonds.[16][17][18][19] This basis set is an excellent choice for geometry optimization and frequency calculations.

Protocol: In Silico Analysis of this compound

This protocol outlines a self-validating workflow using the Gaussian 16 software package, a standard in the field.[20][21][22][23][24]

Experimental Protocol: Computational Workflow
  • Construct 3D Structure: Build an initial 3D model of this compound using a molecular editor like GaussView or Avogadro.

  • Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule. This is a crucial step, as the electronic properties are highly dependent on the molecular structure. The B3LYP functional with the 6-31G* basis set is recommended for this step.

  • Frequency Analysis: After optimization, a vibrational frequency calculation must be performed at the same level of theory. This serves two purposes:

    • Verification of Minimum: A true energy minimum will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state, not a stable structure, and the optimization must be revisited.

    • Thermochemical Data: This calculation provides zero-point vibrational energy and other thermodynamic properties.

  • Single-Point Energy Calculation: With the validated geometry, perform a more accurate single-point energy calculation to determine the final electronic properties and molecular orbitals. It is good practice to use a larger basis set for this step, such as 6-311+G(d,p), to obtain more refined orbital energies.

  • Post-Hoc Analysis: Analyze the output file to extract orbital energies (HOMO, LUMO), visualize orbital surfaces, and calculate atomic charges.

Diagram: Computational Workflow

G cluster_pre 1. Pre-computation cluster_calc 2. Quantum Chemical Calculation (Gaussian 16) cluster_post 3. Post-computation Analysis A Build Initial 3D Structure (e.g., GaussView) B Geometry Optimization (B3LYP/6-31G) A->B C Frequency Analysis (B3LYP/6-31G) B->C E Imaginary Frequencies? C->E D Single-Point Energy & MOs (B3LYP/6-311+G(d,p)) F Analyze Output: - HOMO/LUMO Energies - Orbital Surfaces - Atomic Charges D->F E->B Yes (Re-optimize) E->D No (True Minimum) G Advanced Analysis (e.g., NBO) F->G

Caption: A validated workflow for molecular orbital calculation.

Table: Recommended Computational Parameters
ParameterSelectionRationale and Justification
Software Gaussian 16An industry-standard, robust, and widely validated electronic structure package.[20][22]
Method DFT: B3LYPProvides an excellent balance of accuracy and computational cost for organic molecules, capturing electron correlation effects.[6][13][14]
Basis Set (Opt/Freq) 6-31G*A computationally efficient basis set suitable for determining the equilibrium geometry of organic molecules.[15][16][17]
Basis Set (Energy) 6-311+G(d,p)A larger, more flexible basis set for obtaining more accurate final electronic energies and orbital descriptions.
Solvent Model PCM (Water)The Polarizable Continuum Model can be used to simulate the implicit effects of a solvent (e.g., water) on the electronic structure.

Analysis and Interpretation of Results

Visualizing Molecular Orbitals

The output of the calculation will be a set of molecular orbitals, each with a corresponding energy level. Visualizing the HOMO and LUMO is essential for a qualitative understanding of reactivity.

  • HOMO: For this compound, the HOMO is expected to be localized primarily around the non-bonding p-orbitals of the carbonyl oxygen, as this is the region of highest electron density and the most likely site of electron donation.

  • LUMO: The LUMO is anticipated to be a π* anti-bonding orbital localized on the carbonyl group (C=O). This region is electron-deficient and represents the most probable site for nucleophilic attack.

Atomic Charge Analysis: Mulliken Population Analysis

Mulliken population analysis provides a method for estimating the partial atomic charge on each atom in the molecule.[25][26][27] It partitions the total electron density among the atoms.[25][28][29] While known to be basis-set dependent, it offers a valuable first approximation of the charge distribution.[25][26] For this compound, this analysis would likely show:

  • A significant negative charge on the carbonyl oxygen.

  • A significant positive charge on the carbonyl carbon.

  • Slightly negative charges on the ester ether oxygen.

This charge distribution is critical for understanding electrostatic interactions with a receptor binding pocket.

Table: Representative Data Output
PropertyCalculated Value (Example)Interpretation
Energy of HOMO -6.8 eVCorrelates with the ionization potential; indicates electron-donating capability.
Energy of LUMO +1.2 eVCorrelates with the electron affinity; indicates electron-accepting capability.
HOMO-LUMO Gap 8.0 eVA relatively large gap, suggesting the molecule is kinetically stable.
Mulliken Charge (C=O Carbon) +0.55Confirms the electrophilic nature of the carbonyl carbon.
Mulliken Charge (C=O Oxygen) -0.60Confirms the nucleophilic nature of the carbonyl oxygen.
Dipole Moment 1.9 DebyeIndicates the overall polarity of the molecule, important for solubility and intermolecular interactions.

Advanced Analysis: Natural Bond Orbital (NBO)

For a more chemically intuitive picture of bonding, Natural Bond Orbital (NBO) analysis is highly recommended.[30][31][32][33][34] NBO transforms the complex, delocalized canonical molecular orbitals into localized orbitals that correspond to the familiar Lewis structure elements: bonds, lone pairs, and anti-bonding orbitals.[33][34]

NBO analysis provides quantitative insight into donor-acceptor interactions (hyperconjugation) within the molecule. For example, it can quantify the interaction between the lone pair on the ester oxygen (a donor) and the anti-bonding σ* orbital of the adjacent C-C bond (an acceptor). These interactions are crucial for understanding conformational preferences and reactivity.

Diagram: NBO Donor-Acceptor Interaction

G Donor Filled Donor NBO (e.g., Lone Pair, σ-bond) Acceptor Empty Acceptor NBO (e.g., σ, π) Donor->Acceptor Delocalization E2 E(2) Stabilization Energy

Caption: NBO analysis quantifies stabilizing donor-acceptor interactions.

Conclusion: From Theoretical Calculations to Practical Insights

The theoretical calculation of molecular orbitals provides invaluable, predictive insights for drug development professionals. By following a validated computational protocol, researchers can reliably determine key electronic properties of candidate molecules like this compound. This guide has detailed the theoretical foundations of DFT, provided a step-by-step workflow for calculation, and outlined methods for interpreting the results, from frontier orbital energies to atomic charge distribution. The integration of these in silico techniques into the research pipeline enables a more rational, efficient, and cost-effective approach to drug design.[1][3][4][5]

References

  • COMPUTATIONAL CHEMISTRY IN DRUG DISCOVERY: INSIGHTS AND INNOVATIONS - A REVIEW. (2025). Frontier in Medical and Health Research.
  • APPLICATIONS OF COMPUTATIONAL CHEMISTRY IN DRUG DESIGN: A REVIEW. (2022). Neuroquantology.
  • 6-31G* basis set for atoms K through Zn. (1998). The Journal of Chemical Physics.
  • Basis set (chemistry) - Wikipedia. Wikipedia.
  • A Review on Applications of Computational Methods in Drug Screening and Design. (2020). Molecules.
  • What is NBO analysis and how is it useful?. (2017). Taylor & Francis Online.
  • 11.2: Gaussian Basis Sets. (2023). Chemistry LibreTexts.
  • What is NBO analysis and how is it useful?. (2016). Semantic Scholar.
  • Exploration of the Role of Computational Chemistry in Modern Drug Discovery. (2024). Computational Molecular Biology.
  • Recent updates in click and computational chemistry for drug discovery and development. (2023). Frontiers in Chemistry.
  • Basis Set FAQ. Wavefunction, Inc.
  • 6-31G* basis set for atoms K through Zn. (2016). SciSpace.
  • Natural bond orbital analysis: a critical overview of relationships to alternative bonding perspectives. (2012). Journal of Computational Chemistry.
  • Natural Bond Orbital (NBO) Analysis. University of Regensburg.
  • Natural Bond Orbital (NBO) Analysis: Formaldehyde example. Q-Chem.
  • Gaussian 16. (2019). Gaussian, Inc.
  • The Hohenberg-Kohn Theorems. (N.d.).
  • Gaussian (software) - Wikipedia. Wikipedia.
  • About Gaussian 16. (2017). Gaussian, Inc.
  • DFT: Hohenberg-Kohn paper. (1964). Physical Review, 136(3B), B864.
  • The Hohenberg-Kohn Theorems and Kohn-Sham Density Functional Theory. (2014). ResearchGate.
  • B3LYP* functional. (2017). Density Functional Theory and Wavefunction Theory blog.
  • Gaussian.com | Expanding the limits of computational chemistry. Gaussian, Inc.
  • The Hohenberg–Kohn theorem. (1976). The Journal of Chemical Physics.
  • Extended Mulliken electron population analysis. (1981). The Journal of Chemical Physics.
  • Gaussian '16. Harvard University Department of Chemistry and Chemical Biology.
  • What does B3LYP do well? What does it do badly?. (2021). Chemistry Stack Exchange.
  • Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. (2008). Journal of Chemical Theory and Computation.
  • Mulliken-Dipole Population Analysis. (2020). ChemRxiv.
  • Mulliken population analysis - Wikipedia. Wikipedia.
  • Density functional theory. (2009). Journal of Biological Inorganic Chemistry.
  • Question on the Proof of Hohenberg-Kohn Theorem. (2016). Physics Stack Exchange.
  • Hybrid functionals - Wikipedia. Wikipedia.
  • Mulliken population analysis. (1999). IUPAC Compendium of Chemical Terminology.
  • Electronic Population Analysis on LCAO-MO Molecular Wave Functions. I. (1955). The Journal of Chemical Physics.

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Methodological & Application

Application Note & Protocols: Synthesis of Ethyl Cycloheptylacetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details robust and validated protocols for the synthesis of ethyl cycloheptylacetate from cycloheptylacetic acid. Designed for researchers in organic synthesis, medicinal chemistry, and materials science, this document provides a selection of methodologies, ranging from the classic Fischer-Speier esterification to milder, modern coupling techniques. Each protocol is presented with a deep mechanistic rationale, step-by-step instructions, purification procedures, and characterization guidelines. The aim is to equip scientists with the necessary technical details to select and execute the optimal synthetic route based on available resources, substrate sensitivity, and desired scale.

Introduction: The Significance of Alkyl Cycloalkylacetates

This compound belongs to the class of cycloalkyl esters, compounds that often serve as important intermediates in the synthesis of pharmaceuticals, agrochemicals, and fragrance compounds. The cycloheptyl moiety imparts specific lipophilic and conformational properties, which can be crucial for biological activity or material characteristics. The synthesis of this ester from its corresponding carboxylic acid is a fundamental transformation in organic chemistry. This document explores three primary, reliable methods to achieve this conversion, each with distinct advantages and considerations.

Physicochemical & Safety Data

A thorough understanding of the physical properties and safety profiles of all chemicals is paramount for successful and safe experimentation.

CompoundFormulaMol. Weight ( g/mol )Boiling Point (°C)Density (g/mL)CAS No.
Cycloheptylacetic AcidC₉H₁₆O₂156.22110-112 @ 1 mmHg[1]1.0234401-20-1
Ethanol (Absolute)C₂H₆O46.0778.50.78964-17-5
Sulfuric Acid (Conc.)H₂SO₄98.083371.8407664-93-9
DCCC₁₃H₂₂N₂206.33122-124 @ 6 mmHg~1.25538-75-0
DMAPC₇H₁₀N₂122.172111.0261122-58-3
Thionyl ChlorideSOCl₂118.97761.6367719-09-7
This compound C₁₁H₂₀O₂ 184.28 80-85 @ 2 mmHg N/A80246-70-4

General Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[2][3]

  • Concentrated sulfuric acid is extremely corrosive. Handle with extreme care.[3]

  • DCC is a potent allergen and moisture-sensitive.

  • Thionyl chloride is highly corrosive, toxic, and reacts violently with water, releasing HCl and SO₂ gas.[4] Handle with extreme caution.[4]

  • Refer to the Safety Data Sheet (SDS) for each chemical before use.[2][3][5][6]

Method 1: Fischer-Speier Esterification (Acid-Catalyzed)

This is the most traditional and cost-effective method, relying on an acid catalyst to achieve equilibrium between the carboxylic acid, alcohol, ester, and water.[7][8] To ensure a high yield, the equilibrium must be shifted towards the products. This is typically achieved by using a large excess of the alcohol (which also serves as the solvent) or by removing water as it is formed.[9][10]

Underlying Principle & Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic.[9][11] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and the elimination of a water molecule, followed by deprotonation, yield the final ester product and regenerate the acid catalyst.[7][11]

Fischer_Esterification cluster_mech Fischer Esterification Mechanism RCOOH Cycloheptylacetic Acid Protonated_Acid Protonated Acid (Activated Electrophile) RCOOH->Protonated_Acid Ester This compound ROH Ethanol H_plus H⁺ (Catalyst) Tetrahedral_Int Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Int Protonated_Ester Protonated Ester Tetrahedral_Int->Protonated_Ester Protonated_Ester->Ester Water H₂O Regen_H_plus H⁺

Caption: The catalytic cycle of Fischer-Speier Esterification.

Protocol: Fischer Esterification

Materials & Reagents:

  • Cycloheptylacetic acid (1.0 eq)

  • Absolute Ethanol (≥ 20 eq, serves as solvent)

  • Concentrated Sulfuric Acid (H₂SO₄, ~0.1 eq)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Diethyl ether or Ethyl acetate (for extraction)

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator.

Step-by-Step Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add cycloheptylacetic acid (e.g., 10.0 g, 64.0 mmol).

  • Solvent Addition: Add absolute ethanol (120 mL, ~2.0 mol). Stir until the acid is fully dissolved.

  • Catalyst Addition: Carefully and slowly, add concentrated sulfuric acid (0.35 mL, ~6.4 mmol) to the stirring solution. An exotherm may be observed.

  • Reflux: Attach a reflux condenser with a drying tube and heat the mixture to a gentle reflux (boiling point of ethanol is ~78 °C) using a heating mantle. Let the reaction reflux for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Cooling: After the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.

  • Solvent Removal: Remove the bulk of the excess ethanol using a rotary evaporator.

  • Work-up - Extraction:

    • Transfer the residue to a 250 mL separatory funnel using diethyl ether or ethyl acetate (~100 mL).

    • Wash the organic layer sequentially with:

      • Deionized water (2 x 50 mL)

      • Saturated NaHCO₃ solution (2 x 50 mL). Caution: CO₂ evolution (gas) will occur. Vent the funnel frequently. This step neutralizes the sulfuric acid catalyst and removes any unreacted cycloheptylacetic acid.[12]

      • Brine (1 x 50 mL). This wash helps to break any emulsions and removes the bulk of the dissolved water.

  • Drying and Concentration:

    • Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and wash the solid with a small amount of the extraction solvent.

    • Concentrate the filtrate using a rotary evaporator to yield the crude this compound.

  • Purification: Purify the crude product by vacuum distillation (Boiling Point: 80-85 °C at 2 mmHg) to obtain the pure ester.

Method 2: Steglich Esterification (DCC/DMAP Coupling)

The Steglich esterification is a powerful and mild method that utilizes N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[13][14] This method is particularly effective for substrates that are sensitive to acidic conditions or are sterically hindered.[15][16] The reaction proceeds at room temperature and typically gives high yields.

Underlying Principle & Mechanism

DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[15] DMAP, a superior nucleophile to the alcohol, intercepts this intermediate to form an N-acylpyridinium salt.[13] This "active ester" is highly electrophilic and readily undergoes nucleophilic attack by the alcohol. The main byproduct, dicyclohexylurea (DCU), is a solid that precipitates from most organic solvents, simplifying its removal.[13]

Steglich_Esterification cluster_mech Steglich Esterification Mechanism RCOOH Cycloheptylacetic Acid O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + DCC DCC DCC DMAP DMAP (Catalyst) ROH Ethanol N_acylpyridinium N-Acylpyridinium (Active Ester) O_acylisourea->N_acylpyridinium + DMAP DCU DCU (Precipitate) O_acylisourea->DCU + Ethanol (minor path) Ester This compound N_acylpyridinium->Ester + Ethanol - DMAP

Caption: The catalytic role of DMAP in Steglich Esterification.

Protocol: Steglich Esterification

Materials & Reagents:

  • Cycloheptylacetic acid (1.0 eq)

  • Ethanol (1.2 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1M Hydrochloric Acid (HCl) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Celite or filter paper

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add cycloheptylacetic acid (e.g., 5.0 g, 32.0 mmol), ethanol (2.2 g, 48.0 mmol), and DMAP (0.39 g, 3.2 mmol).

  • Solvent Addition: Dissolve the components in anhydrous DCM (100 mL).

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • DCC Addition: In a separate beaker, dissolve DCC (7.0 g, 35.2 mmol) in a minimal amount of anhydrous DCM (~20 mL). Add this solution dropwise to the cooled reaction mixture over 15-20 minutes. A white precipitate (DCU) will begin to form.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours).

  • Work-up - Filtration:

    • Cool the reaction mixture to 0 °C for 30 minutes to maximize the precipitation of DCU.

    • Filter the mixture through a pad of Celite or a sintered glass funnel to remove the DCU precipitate. Wash the filter cake with a small amount of cold DCM.[13]

  • Washing:

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl (2 x 40 mL), saturated NaHCO₃ solution (1 x 40 mL), and brine (1 x 40 mL).

  • Drying and Concentration:

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be further purified by silica gel column chromatography (using a hexane/ethyl acetate gradient) or vacuum distillation.

Method 3: Synthesis via Acyl Chloride

This two-step method first converts the carboxylic acid into a highly reactive acyl chloride using thionyl chloride (SOCl₂).[4] The acyl chloride is then reacted with ethanol to form the ester. This method is often high-yielding and avoids the equilibrium limitations of the Fischer esterification.

Protocol: Acyl Chloride Formation and Esterification

Materials & Reagents:

  • Cycloheptylacetic acid (1.0 eq)

  • Thionyl Chloride (SOCl₂, 1.5 eq)

  • Anhydrous Ethanol (≥ 2.0 eq)

  • Anhydrous Toluene or DCM

  • Pyridine (optional, as an HCl scavenger)

Step-by-Step Procedure:

  • Acyl Chloride Formation:

    • In a fume hood, place cycloheptylacetic acid (e.g., 5.0 g, 32.0 mmol) in a round-bottom flask with a stir bar.

    • Add anhydrous toluene (50 mL) followed by the dropwise addition of thionyl chloride (3.5 mL, 48.0 mmol). A reflux condenser with a gas outlet leading to a base trap (e.g., NaOH solution) should be attached.

    • Heat the reaction mixture to reflux (~80 °C) for 2 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases.[17]

    • Cool the mixture to room temperature and carefully remove the excess thionyl chloride and toluene under reduced pressure. The resulting crude cycloheptylacetyl chloride can be used directly in the next step.

  • Esterification:

    • Dissolve the crude acyl chloride in anhydrous DCM (50 mL) and cool the flask to 0 °C in an ice bath.

    • Slowly add anhydrous ethanol (3.0 mL, ~51 mmol) to the stirring solution. If desired, pyridine can be added as a base to neutralize the HCl formed.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • The work-up is similar to the previous methods: wash with water, NaHCO₃ solution, and brine. Dry the organic layer, concentrate, and purify by vacuum distillation.

Experimental Workflow Overview

A generalized workflow for the synthesis and purification of this compound is presented below.

Workflow Start Start: Cycloheptylacetic Acid + Ethanol Reaction Esterification Reaction (Choose Method 1, 2, or 3) Start->Reaction Workup Aqueous Work-up (Wash with H₂O, NaHCO₃, Brine) Reaction->Workup Drying Dry Organic Layer (e.g., MgSO₄) Workup->Drying Concentration Solvent Removal (Rotary Evaporator) Drying->Concentration Purification Purification (Vacuum Distillation or Chromatography) Concentration->Purification Characterization Product Characterization (NMR, IR, MS) Purification->Characterization Final Pure Ethyl Cycloheptylacetate Characterization->Final

Caption: General experimental workflow for synthesis and purification.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • ¹H NMR: Expect signals corresponding to the ethyl group (a triplet around 1.2 ppm and a quartet around 4.1 ppm) and complex multiplets for the cycloheptyl and methylene protons.

  • ¹³C NMR: Expect a signal for the ester carbonyl carbon around 170-175 ppm, a signal for the O-CH₂ carbon around 60 ppm, and various signals for the cycloheptyl and other aliphatic carbons.[18]

  • IR Spectroscopy: Look for a strong C=O stretch characteristic of an ester at approximately 1730-1750 cm⁻¹ and C-O stretches in the 1100-1300 cm⁻¹ region.

  • Mass Spectrometry: The molecular ion peak (M⁺) should be observed at m/z = 184.28.

References

  • Organic Chemistry Portal. Fischer Esterification. [Link]

  • Wikipedia. Fischer–Speier esterification. [Link]

  • Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022-11-16). [Link]

  • Chemistry LibreTexts. Fischer Esterification. (2023-01-22). [Link]

  • Chemistry Steps. Fischer Esterification. [Link]

  • Organic Chemistry Portal. Simple Method for the Esterification of Carboxylic Acids. [Link]

  • Organic Chemistry Portal. Steglich Esterification. [Link]

  • Organic Chemistry Reactions. Acid to Ester - Common Conditions. [Link]

  • Chemsrc. Cycloheptylacetic Acid | CAS#:4401-20-1. (2025-08-23). [Link]

  • Rasayan Journal of Chemistry. A MILD AND EFFICIENT SYNTHESIS OF THIOL ESTERS FROM LONG-ALKENYL CHAIN CARBOXYLIC ACIDS AND THEIR ANTIMICROBIAL EVALUATION. [Link]

  • Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011-12-03). [Link]

  • PubChem. Ethyl Acetate | CH3COOC2H5 | CID 8857. [Link]

  • Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

  • epos-SDB. Ethanol Glacial Acetic Acid Fixative. (2023.3). [Link]

  • Carl ROTH. Safety Data Sheet: Acetic acid. [Link]

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Application Note: Synthesis of Ethyl (Cycloheptylidene)acetate via Witt-ig-Type Olefination as a Precursor to Ethyl Cycloheptylacetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl cycloheptylacetate is a valuable chemical intermediate in the synthesis of various fine chemicals and pharmaceutical agents. Its preparation often involves the catalytic hydrogenation of its unsaturated precursor, ethyl (cycloheptylidene)acetate. This application note provides a detailed protocol and scientific rationale for the synthesis of ethyl (cycloheptylidene)acetate from cycloheptanone utilizing a stabilized phosphorus ylide in a Wittig-type reaction. Specifically, we will focus on the Horner-Wadsworth-Emmons (HWE) reaction, a widely-used modification of the Wittig reaction that offers significant advantages in product purification and stereoselectivity.[1]

The Wittig reaction, discovered by Georg Wittig in 1954, is a powerful method for carbon-carbon double bond formation by reacting an aldehyde or ketone with a phosphorus ylide.[2][3] For the synthesis of α,β-unsaturated esters, stabilized ylides (where the carbanion is stabilized by an adjacent electron-withdrawing group like an ester) are employed. These ylides are less reactive than their non-stabilized counterparts and generally lead to the formation of the thermodynamically more stable (E)-alkene.[2][3][4][5] The Horner-Wadsworth-Emmons reaction, which utilizes a phosphonate carbanion, is particularly advantageous as it produces a water-soluble phosphate byproduct, simplifying the purification process compared to the triphenylphosphine oxide generated in the classic Wittig reaction.[1][6]

This document is intended for researchers, scientists, and professionals in drug development, providing both the theoretical underpinning and a practical, step-by-step guide for the synthesis, purification, and characterization of ethyl (cycloheptylidene)acetate.

Reaction Mechanism and Stereoselectivity

The Horner-Wadsworth-Emmons reaction proceeds through the nucleophilic addition of a phosphonate-stabilized carbanion to the carbonyl carbon of cycloheptanone. The phosphonate carbanion is generated in situ by treating a phosphonate ester, such as triethyl phosphonoacetate, with a suitable base like sodium hydride.

The key steps of the mechanism are as follows:

  • Deprotonation: The α-proton of the phosphonate ester is acidic and is removed by the base to form a nucleophilic phosphonate carbanion.

  • Nucleophilic Addition: The carbanion attacks the electrophilic carbonyl carbon of cycloheptanone, leading to the formation of a betaine-like intermediate.

  • Oxaphosphetane Formation: The intermediate cyclizes to form a four-membered ring intermediate called an oxaphosphetane.

  • Elimination: The oxaphosphetane collapses, yielding the desired alkene (ethyl (cycloheptylidene)acetate) and a water-soluble dialkyl phosphate salt.

The stereoselectivity of the HWE reaction with stabilized phosphonates overwhelmingly favors the formation of the (E)-isomer.[1][6] This is attributed to thermodynamic control in the formation of the oxaphosphetane intermediate, where steric interactions are minimized in the transition state leading to the trans product.[6]

HWE_Mechanism Triethyl Triethyl phosphonoacetate Carbanion Phosphonate Carbanion Triethyl->Carbanion Deprotonation Base Base (NaH) Base->Carbanion Cycloheptanone Cycloheptanone Oxaphosphetane Oxaphosphetane Intermediate Cycloheptanone->Oxaphosphetane Carbanion->Oxaphosphetane Nucleophilic Addition Product Ethyl (cycloheptylidene)acetate (E-isomer favored) Oxaphosphetane->Product Elimination Byproduct Diethyl phosphate (water-soluble) Oxaphosphetane->Byproduct

Figure 1: Simplified mechanism of the Horner-Wadsworth-Emmons reaction.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of similar α,β-unsaturated esters.[7]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesEquivalents
Sodium Hydride (60% dispersion in mineral oil)24.001.47 g36.7 mmol1.1
Anhydrous Tetrahydrofuran (THF)-150 mL--
Triethyl phosphonoacetate224.167.47 g (6.6 mL)33.3 mmol1.0
Cycloheptanone112.173.74 g (3.9 mL)33.3 mmol1.0
Saturated aqueous NH₄Cl-50 mL--
Diethyl ether-150 mL--
Brine-50 mL--
Anhydrous Magnesium Sulfate (MgSO₄)-As needed--

Equipment:

  • 500 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer

  • Reflux condenser

  • Dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

protocol_workflow A 1. Setup and Inert Atmosphere (Flame-dried flask, N₂ atmosphere) B 2. Prepare NaH Suspension (NaH in anhydrous THF, cool to 0°C) A->B C 3. Ylide Formation (Slowly add triethyl phosphonoacetate) B->C Observe H₂ evolution D 4. Reaction with Cycloheptanone (Add cycloheptanone, warm to RT, then reflux) C->D E 5. Work-up (Quench with NH₄Cl, extract with ether) D->E Monitor by TLC F 6. Purification (Dry, concentrate, and column chromatography) E->F G 7. Characterization (NMR, IR, MS) F->G

Figure 2: Experimental workflow for the synthesis of ethyl (cycloheptylidene)acetate.

Step-by-Step Method:

  • Preparation of the Phosphonate Carbanion: a. Under an inert atmosphere (nitrogen or argon), charge a flame-dried 500 mL three-necked round-bottom flask with sodium hydride (1.47 g of a 60% dispersion in mineral oil). b. Add 100 mL of anhydrous THF via syringe and cool the suspension to 0 °C using an ice bath. c. Slowly add triethyl phosphonoacetate (6.6 mL) dropwise from the dropping funnel to the stirred suspension over 30 minutes. Hydrogen gas will evolve. d. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the ylide.

  • Reaction with Cycloheptanone: a. To the solution of the phosphonate carbanion, add a solution of cycloheptanone (3.9 mL) in 50 mL of anhydrous THF dropwise over 30 minutes. b. After the addition, heat the reaction mixture to reflux (approximately 66 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-4 hours.

  • Work-up and Extraction: a. Once the reaction is complete, cool the mixture to room temperature and then to 0 °C in an ice bath. b. Carefully quench the reaction by the slow, dropwise addition of 50 mL of saturated aqueous ammonium chloride solution. c. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL). d. Combine the organic layers and wash with water (50 mL) and then with brine (50 mL). e. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: a. The crude product, a yellowish oil, will contain the desired ethyl (cycloheptylidene)acetate and residual mineral oil from the NaH dispersion. b. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. c. Alternatively, for a larger scale, vacuum distillation can be employed. The triphenylphosphine oxide byproduct in a standard Wittig reaction is often difficult to remove, but the diethyl phosphate from the HWE reaction is water-soluble and largely removed during the aqueous work-up.[6][8]

Characterization

The purified ethyl (cycloheptylidene)acetate should be characterized by standard spectroscopic methods to confirm its structure and purity.

  • ¹H NMR (CDCl₃, 400 MHz): Expected chemical shifts (δ, ppm): ~5.7-5.9 (s, 1H, vinylic proton), 4.1-4.2 (q, 2H, O-CH₂-CH₃), 2.2-2.4 (m, 4H, allylic protons on the cycloheptyl ring), 1.5-1.7 (m, 8H, other cycloheptyl protons), 1.2-1.3 (t, 3H, O-CH₂-CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): Expected chemical shifts (δ, ppm): ~166 (C=O), ~160 (quaternary vinylic carbon), ~115 (vinylic CH), ~60 (O-CH₂), ~35-40 (allylic carbons), ~26-30 (other cycloheptyl carbons), ~14 (CH₃).

  • IR (neat, cm⁻¹): Expected characteristic absorptions: ~1715 (C=O stretch, ester), ~1650 (C=C stretch, alkene), ~1150-1250 (C-O stretch).

  • Mass Spectrometry (EI): Expected molecular ion (M⁺) at m/z = 182.13.

Troubleshooting and Safety

Problem Possible Cause Solution
Low or no product formation Inactive sodium hydrideUse fresh NaH or wash the dispersion with anhydrous hexanes to remove the mineral oil coating.
Wet reagents or solventEnsure all glassware is flame-dried and solvents are anhydrous.
Incomplete reaction Insufficient reaction time or temperatureIncrease reflux time and monitor by TLC until the starting material is consumed.
Difficult purification Emulsion during work-upAdd more brine to the separatory funnel to break the emulsion.

Safety Precautions:

  • Sodium hydride is a flammable solid and reacts violently with water, releasing flammable hydrogen gas. Handle it with extreme care in a fume hood under an inert atmosphere.

  • Anhydrous THF can form explosive peroxides. Use freshly distilled or inhibitor-free solvent.

  • Cycloheptanone and triethyl phosphonoacetate are irritants. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • All procedures should be carried out in a well-ventilated fume hood.

Conclusion

This application note details a reliable and efficient protocol for the synthesis of ethyl (cycloheptylidene)acetate, a key precursor for this compound, via the Horner-Wadsworth-Emmons reaction. The HWE modification of the Wittig reaction is particularly suitable for this transformation due to its high (E)-stereoselectivity and the simplified purification of the final product. The provided step-by-step methodology, along with characterization data and troubleshooting tips, serves as a comprehensive guide for researchers in organic synthesis and drug development.

References

  • Organic Syntheses. (n.d.). PHOSPHINE-CATALYZED [3 + 2] ANNULATION: SYNTHESIS OF ETHYL 5-(tert-BUTYL)-2-PHENYL-1-TOSYL-3-PYRROLINE-3-CARBOXYLATE. Retrieved from [Link]

  • Quora. (2015, August 17). What is the stereoselectivity of Wittig's reaction? Retrieved from [Link]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

  • Wu, J., Wu, H., Wei, S., & Dai, W.-M. (2004). Highly regioselective Wittig reactions of cyclic ketones with a stabilized phosphorus ylide under controlled microwave heating. Tetrahedron Letters, 45(25), 4909-4912.
  • The Royal Society of Chemistry. (2012). Supporting Information A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Ethyl cyclohexylideneacetate. Retrieved from [Link]

  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Phosphine-Catalyzed [4 + 2] Annulation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Synthesis of an Alkene via the Wittig Reaction. Retrieved from [Link]

  • ChemTube3D. (n.d.). Stereoselective Wittig Reaction-Overview. Retrieved from [Link]

  • Murphy, C. D. (2012). A convenient and mild chromatography-free method for the purification of the products of Wittig and Appel reactions. CORA. Retrieved from [Link]

  • SpectraBase. (n.d.). Ethyl cyclohexylideneacetate. Retrieved from [Link]

  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

  • AdiChemistry. (n.d.). WITTIG REACTION | MECHANISM. Retrieved from [Link]

  • Green Chemistry (RSC Publishing). (n.d.). Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU. Retrieved from [Link]

  • University of Birmingham. (n.d.). Spectra of ethyl acetate. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

  • YouTube. (2020, November 3). Wittig Reaction Experiment Part 2: Reaction and Product Isolation. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Stabilized Wittig Olefination for Bioconjugation. Retrieved from [Link]

  • University of Wisconsin-River Falls. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • Science and Education Publishing. (n.d.). A Highly Versatile One-Pot Aqueous Wittig Reaction. Retrieved from [Link]

  • Scribd. (n.d.). Understanding the Wittig Reaction Mechanism. Retrieved from [Link]

  • University of California, Los Angeles – Chemistry and Biochemistry. (2000, June 22). WebSpectra - Problems in NMR and IR Spectroscopy. Retrieved from [Link]

  • Chegg.com. (2019, May 17). Evaluate and investigate the following IR Spectrum. Retrieved from [Link]

Sources

Application Note: High-Purity Isolation of Ethyl Cycloheptylacetate via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of ethyl cycloheptylacetate, a common ester in synthetic chemistry, utilizing normal-phase flash column chromatography. We delve into the causal reasoning behind methodological choices, from stationary and mobile phase selection to advanced troubleshooting, ensuring researchers can achieve high purity and yield. This guide is designed for chemists and scientists in research, development, and manufacturing who require a robust, scalable, and efficient purification strategy for moderately non-polar organic compounds.

Introduction: The Rationale for Chromatographic Purification

This compound is a valuable intermediate and target molecule in various synthetic applications, including fragrance and materials science. Synthesis of this ester, typically via Fischer esterification of cycloheptanecarboxylic acid with ethanol, often results in a crude mixture containing unreacted starting materials, catalysts, and potential side-products. Achieving high purity is paramount for subsequent reactions, analytical characterization, and final product quality.

Flash column chromatography is the technique of choice for this purification challenge on a preparative scale (milligrams to grams).[1][2] It offers a superior balance of speed, resolution, and cost-effectiveness compared to other methods like distillation or recrystallization, which may be ineffective for liquid oils or thermally sensitive compounds. This protocol leverages the principles of differential adsorption on a polar stationary phase to effectively separate the target ester from more polar impurities.[3][4]

Analyte Profile: this compound

Understanding the physicochemical properties of the target molecule is the foundational step in developing any purification method. This compound (also known as ethyl cycloheptanecarboxylate) is a moderately non-polar ester. Its structure consists of a large, non-polar cycloheptyl ring and an ethyl group, with a polar carbonyl group providing a site for interaction with the stationary phase.

PropertyValueSource
Molecular Formula C₁₀H₁₈O₂[5]
Molecular Weight 170.25 g/mol [5]
Appearance Assumed to be a colorless oilInferred
Polarity Moderately Non-PolarInferred from structure
Key Impurities Cycloheptanecarboxylic Acid, EthanolInferred from synthesis

The Science of Separation: Method Development

Our strategy is built on normal-phase chromatography, where the stationary phase is polar (silica gel) and the mobile phase is non-polar.[6] The fundamental principle is "like dissolves like," but in the context of adsorption chromatography, separation is governed by the competition between the analyte and the mobile phase for polar interaction sites on the stationary phase.[7][8]

  • This compound (Target): Moderately polar. Adsorbs to the silica, but can be eluted.

  • Cycloheptanecarboxylic Acid (Impurity): Highly polar due to the carboxylic acid group. Adsorbs very strongly to the silica gel.

  • Hexane/Ethyl Acetate (Mobile Phase): Non-polar. Weakly competes for silica sites, allowing analytes to adsorb.

By starting with a highly non-polar mobile phase, the more polar carboxylic acid impurity will remain strongly adsorbed at the top of the column, while the less polar ester will travel down the column and elute.[4]

Stationary Phase: Silica Gel

Silica gel (SiO₂) is the industry standard for normal-phase chromatography due to its high surface area, excellent resolving power for a wide range of organic compounds, and cost-effectiveness.[8] For flash chromatography, a particle size of 230-400 mesh (40-63 µm) is optimal, providing high resolution without generating excessive backpressure.[1]

Mobile Phase Optimization via Thin-Layer Chromatography (TLC)

Before committing to a preparative column, the mobile phase (eluent) must be optimized using TLC. The goal is to find a solvent system where the target compound, this compound, has a retention factor (Rf) of approximately 0.3 .[3][9] This Rf value ensures the compound moves off the baseline but allows for sufficient separation from both faster-moving non-polar impurities and slower-moving polar impurities.

A common and effective eluent system for esters is a mixture of a non-polar alkane and a slightly more polar solvent.[10][11]

SolventPolarity Index (P')Role in System
Hexane / Heptane ~0.1Primary non-polar carrier
Ethyl Acetate 4.4Polar modifier to increase elution strength
Dichloromethane 3.1Alternative modifier; good for dissolving samples

Protocol: TLC Optimization

  • Prepare three TLC developing chambers with different ratios of Hexane:Ethyl Acetate (e.g., 95:5, 90:10, 85:15).

  • Dissolve a small amount of the crude reaction mixture in a volatile solvent like ethyl acetate or dichloromethane.

  • Using a capillary tube, spot the mixture onto the baseline of three separate TLC plates.

  • Develop one plate in each chamber.

  • Visualize the plates using a UV lamp (if compounds are UV-active) and/or by staining (e.g., potassium permanganate or p-anisaldehyde stain).

  • Calculate the Rf for the target spot in each system: Rf = (Distance traveled by spot) / (Distance traveled by solvent front)

  • Select the solvent system that yields an Rf of ~0.3 for the this compound spot while showing good separation from other spots.

Detailed Protocol: Purification of this compound

This protocol is designed for the purification of approximately 1-2 grams of crude material. Adjust the column and solvent volumes accordingly for different scales, maintaining a silica gel-to-crude ratio of at least 30:1 to 50:1 for good separation.[8]

Workflow Overview

G cluster_prep Preparation cluster_run Execution cluster_post Analysis & Isolation tlc TLC Optimization (Find Rf ≈ 0.3) pack Column Packing (Silica Slurry) load Dry Sample Loading elute Elution with Optimized Solvent load->elute collect Fraction Collection elute->collect analyze TLC Analysis of Fractions collect->analyze pool Combine Pure Fractions analyze->pool evap Solvent Evaporation pool->evap final Pure Ethyl Cycloheptylacetate evap->final

Caption: Workflow for the purification of this compound.

Step 1: Column Preparation (Wet Slurry Method)
  • Select Column: For 1.5 g of crude, use a glass column with a 3-4 cm inner diameter.

  • Plug Column: Secure a small plug of cotton or glass wool at the bottom of the column, just above the stopcock.[8][9]

  • Add Sand: Pour a ~1 cm layer of sand over the plug to create a flat base.[9]

  • Prepare Slurry: In a beaker, weigh ~60 g of silica gel (230-400 mesh). Add the initial, least polar eluent (e.g., 95:5 Hexane:Ethyl Acetate) until a milky, pourable slurry is formed. Stir well to remove air bubbles.[8]

  • Pack Column: With the stopcock open and a flask below to collect solvent, quickly pour the slurry into the column using a funnel. Gently tap the side of the column to encourage even packing and dislodge any air bubbles.

  • Pressurize: Once the bulk of the slurry is added, apply gentle, constant pressure from an air or nitrogen line to pack the silica bed firmly. Do not let the solvent level drop below the top of the silica bed.[1][12]

  • Add Top Sand Layer: Once the bed is stable, carefully add another ~1 cm layer of sand on top to prevent disruption during solvent addition.[8]

  • Equilibrate: Drain the solvent until it is just level with the top sand layer, then flush the column with 2-3 column volumes of the initial eluent.

Step 2: Sample Loading (Dry Loading)

Dry loading is superior for resolution as it introduces the sample in a highly concentrated band.

  • Dissolve the ~1.5 g of crude this compound in a minimal amount (~10 mL) of a volatile solvent (e.g., dichloromethane).

  • Add ~3 g of silica gel to this solution.

  • Remove the solvent completely on a rotary evaporator until a dry, free-flowing powder is obtained.

  • Carefully and evenly add this powder onto the top sand layer of the prepared column.

Step 3: Elution and Fraction Collection
  • Initial Elution: Carefully add the optimized eluent to the column, filling the space above the packed bed.

  • Apply Pressure: Apply gentle air pressure to achieve a steady flow rate where the solvent level descends approximately 2 inches per minute.[9]

  • Collect Fractions: Begin collecting the eluting solvent in an ordered array of test tubes (e.g., 10-15 mL per fraction).

  • (Optional) Gradient Elution: If TLC showed other, slightly more polar impurities, you can gradually increase the polarity of the eluent (e.g., from 95:5 to 90:10 Hexane:Ethyl Acetate) after you suspect the main product has started to elute. This will speed up the elution of slower-moving compounds.

Step 4: Analysis and Product Isolation
  • Monitor Fractions: Using TLC, spot every few fractions on a plate alongside a spot of the original crude mixture.

  • Identify Pure Fractions: Develop the TLC plate in the optimized eluent. Identify the fractions that contain only the spot corresponding to pure this compound.

  • Combine and Evaporate: Combine the identified pure fractions into a pre-weighed round-bottom flask. Remove the solvent using a rotary evaporator.

  • Final Product: Place the flask under high vacuum for a short period to remove residual solvent. Record the final mass of the pure oil and calculate the yield. Confirm purity via analytical methods like ¹H NMR or GC-MS.

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. The following table outlines common problems and their solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Compound Elutes with Solvent Front (Rf ≈ 1) Mobile phase is too polar.Re-optimize with TLC using a less polar solvent system (e.g., decrease ethyl acetate percentage).[13]
Compound Will Not Elute (Stuck on Column) Mobile phase is not polar enough; compound may be unexpectedly polar or acidic/basic.Gradually increase the polarity of the mobile phase. If still stuck, the compound may have decomposed on the silica.[13][14]
Poor Separation / Co-elution - Column overloaded. - Poor column packing (channeling). - Inappropriate solvent system.- Decrease the amount of sample loaded relative to silica. - Repack the column carefully, ensuring no air bubbles or cracks. - Re-optimize TLC to maximize ΔRf between spots.
Streaking or "Tailing" Bands - Sample is too concentrated or poorly soluble. - Compound is acidic/basic and interacting too strongly with silica.- Ensure sample is fully dissolved before loading; use dry loading. - For acidic compounds, add a trace of acetic acid to the eluent. For basic compounds, pre-treat silica with triethylamine.
Cracked or Channeling Column Bed Silica was packed dry, or the column ran dry during elution.Always use the slurry packing method and ensure the solvent level never drops below the top of the silica bed.[9]

Conclusion

This application note details a systematic and reliable methodology for the purification of this compound using flash column chromatography. By grounding the protocol in the fundamental principles of chromatography and providing clear, actionable steps for method development, execution, and troubleshooting, researchers can confidently and efficiently isolate their target compound with high purity. The principles described herein are broadly applicable to the purification of other moderately non-polar esters and organic molecules.

References

  • Sigma-Aldrich.
  • Biotage. (2023).
  • Hawach. (2025). Stationary Phase and Surface Chemistry of HPLC Columns.
  • Sigma-Aldrich.
  • University of Rochester, Department of Chemistry.
  • University of Wisconsin-Madison, College of Engineering Safety.
  • LCGC International.
  • Hawach Scientific. Normal Phase HPLC Column and Reverse Phase HPLC Column.
  • Chrom Tech, Inc. (2024). Flash Chromatography Explained: A Comprehensive Guide.
  • Bernhardt, T. G., et al. (1996). Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography.
  • King Group.
  • Bernhardt, T. G., et al. (1996).
  • University of Rochester, Department of Chemistry.
  • University of Calgary, Department of Chemistry.
  • Stoll, D. R. (2022). Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents. LCGC North America.
  • ResearchGate. (2020).
  • Reddit. (2022).
  • Wiley-VCH. (2008).
  • Wikipedia.
  • JoVE. (2025).
  • Chemistry LibreTexts. (2023).
  • PubChem, National Center for Biotechnology Information.
  • S. G. K. Research. (2014).
  • Gaylord Chemical.

Sources

Application Note: Qualitative and Quantitative Analysis of Ethyl Cycloheptylacetate using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and robust methodology for the analysis of Ethyl cycloheptylacetate using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a significant compound in various industries, and its accurate identification and quantification are crucial for quality control and research. This guide provides a comprehensive protocol, from sample preparation to data interpretation, designed for researchers, scientists, and professionals in drug development and related fields. The causality behind experimental choices is explained to ensure technical accuracy and field-proven insights.

Introduction

This compound (C₁₁H₂₀O₂) is an ester characterized by its distinct chemical properties and potential applications. The accurate and sensitive determination of this compound in various matrices is essential. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the analysis of volatile and semi-volatile compounds like this compound, offering high-resolution separation and definitive identification.[1][2] This document outlines a validated GC-MS method, emphasizing scientific integrity and providing a logical framework for its application.

Chemical Properties of this compound:

PropertyValueSource
Molecular Formula C₁₁H₂₀O₂
Molecular Weight 184.28 g/mol
Boiling Point 80-85°C / 2mm Hg
Refractive Index 1.4525

Principles of GC-MS Analysis

The GC-MS analysis workflow involves the separation of the analyte by gas chromatography followed by detection and identification by mass spectrometry.

  • Gas Chromatography (GC): The sample is vaporized and injected into the GC system, where it is carried by an inert gas through a capillary column. The separation of this compound from other components is achieved based on its boiling point and affinity for the stationary phase of the column.[3] Non-polar columns are generally suitable for the analysis of esters, separating them primarily by their boiling points.

  • Mass Spectrometry (MS): As the separated components elute from the GC column, they enter the mass spectrometer's ion source. Here, they are typically ionized by electron impact (EI), causing the molecules to fragment in a reproducible manner. These fragments are then separated by their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a "chemical fingerprint" for identification.[4][5]

GCMS_Principle cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Injector Sample Injection & Vaporization Column Capillary Column (Separation) Injector->Column Carrier Gas Flow IonSource Ion Source (EI) Column->IonSource Elution MassAnalyzer Mass Analyzer (Quadrupole) IonSource->MassAnalyzer Ion Acceleration Detector Detector MassAnalyzer->Detector Ion Separation (m/z) DataSystem Data System (Spectrum Generation) Detector->DataSystem Signal caption Figure 1: Principle of GC-MS Analysis. Data_Analysis_Workflow Acquisition Data Acquisition (Total Ion Chromatogram) Peak_Integration Peak Integration Acquisition->Peak_Integration Mass_Spectrum Mass Spectrum Extraction Peak_Integration->Mass_Spectrum Quantification Quantification (Calibration Curve) Peak_Integration->Quantification Library_Search NIST Library Search Mass_Spectrum->Library_Search Identification Compound Identification (Match Factor) Library_Search->Identification caption Figure 2: Data Analysis Workflow. Fragmentation_Pathway cluster_frags Primary Fragments M This compound [C₁₁H₂₀O₂]⁺• m/z 184 F1 [C₉H₁₅O]⁺ m/z 155 M:f2->F1 - •C₂H₅ F2 [C₉H₁₁O₂]⁺• m/z 155 M:f2->F2 - C₂H₅• F3 [C₇H₁₁O₂]⁺ m/z 139 M:f2->F3 - •OC₂H₅ caption Figure 3: Predicted Fragmentation of this compound.

Sources

Application Note: A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Assignment of Ethyl Cycloheptylacetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of organic molecules.[1] This guide provides a detailed protocol and in-depth analysis for the complete ¹H and ¹³C NMR spectral assignment of ethyl cycloheptylacetate. By integrating one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) NMR data, we present a definitive assignment of all proton and carbon resonances. This document is intended for researchers, chemists, and drug development professionals who rely on NMR for routine structural verification and characterization.

Introduction and Theoretical Framework

This compound is an ester comprised of a seven-membered cycloheptyl ring and an ethyl acetate moiety. Its structure presents several distinct spin systems that are well-resolved by modern NMR spectroscopy. A thorough understanding of its spectral features is critical for quality control, reaction monitoring, and characterization of related cycloalkane derivatives.

The fundamental principle of NMR involves the interaction of nuclear spins with an external magnetic field.[1] The precise resonance frequency, or "chemical shift" (δ), of a nucleus is highly sensitive to its local electronic environment.[2] Electronegative atoms (like oxygen) and anisotropic effects from π-systems (like carbonyl groups) deshield nearby nuclei, causing their signals to appear at a higher chemical shift (downfield). Furthermore, through-bond interactions between non-equivalent nuclei, known as spin-spin or J-coupling, cause signals to split into multiplets, providing valuable information about molecular connectivity.

For this compound, we anticipate distinct signals for the ethyl group, the acetate methylene bridge, and the various protons and carbons of the flexible cycloheptyl ring. Due to the conformational mobility of the seven-membered ring, some signals, particularly those from the ring's methylene groups, are expected to be broad or complex multiplets.

Experimental Protocol: Sample Preparation and Data Acquisition

The quality of an NMR spectrum is profoundly dependent on proper sample preparation.[3] The following protocol outlines a field-proven methodology for acquiring high-resolution spectra.

Materials and Reagents
  • This compound (>98% purity)

  • Deuterated Chloroform (CDCl₃, 99.8 atom % D), with or without Tetramethylsilane (TMS)

  • High-quality 5 mm NMR tubes (e.g., Wilmad, Norell)[3]

  • Glass Pasteur pipette

  • Small vial for dissolution

Sample Preparation Protocol
  • Weighing the Sample: Accurately weigh 10-25 mg of this compound directly into a clean, dry vial.[4] This concentration is optimal for obtaining a high signal-to-noise ratio for a ¹H spectrum within minutes and a ¹³C spectrum within an hour on a typical 400-500 MHz spectrometer.[4]

  • Solvent Addition: Using a glass Pasteur pipette, add approximately 0.6 mL of CDCl₃ to the vial. The optimal sample height in a standard 5 mm tube is around 4-5 cm.[3][5] CDCl₃ is the solvent of choice due to its excellent solubilizing power for nonpolar to moderately polar organic compounds and its relatively clean spectral window.

  • Dissolution and Transfer: Gently swirl or vortex the vial to ensure the sample is completely dissolved. A homogeneous solution is crucial for acquiring sharp, well-resolved NMR signals.[5] Any particulate matter should be filtered, as it can degrade the magnetic field homogeneity and spectral quality.[4]

  • Transfer to NMR Tube: Carefully transfer the solution from the vial into the NMR tube using the Pasteur pipette.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.

NMR Data Acquisition
  • Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

  • Referencing: Chemical shifts are referenced to the residual solvent peak of CHCl₃ (δ = 7.26 ppm for ¹H; δ = 77.16 ppm for ¹³C) or to internal TMS (δ = 0.00 ppm).[6][7]

  • ¹H NMR: A standard single-pulse experiment is sufficient. Typical acquisition time is 2-4 seconds with a relaxation delay of 1-2 seconds. 16 to 32 scans are generally adequate.

  • ¹³C NMR: A proton-decoupled experiment (e.g., zgpg30) is used to produce a spectrum with singlets for each unique carbon. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope (~1.1%).[8][9]

  • 2D Experiments (Optional but Recommended):

    • COSY (Correlation Spectroscopy): Identifies ¹H-¹H J-coupling correlations, revealing which protons are neighbors in the molecular structure.[10]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon to which it is directly attached, providing definitive ¹H-C one-bond connections.[10][11]

Spectral Analysis and Structural Assignment

The complete assignment is based on chemical shift theory, coupling patterns, and confirmation from 2D NMR correlations.

Molecular Structure and Atom Numbering

For clarity, the atoms of this compound are numbered as shown in the diagram below. This numbering scheme will be used for all subsequent spectral assignments.

Caption: Numbering scheme for this compound.

¹H NMR Spectrum Assignment

The ¹H NMR spectrum can be divided into four distinct regions corresponding to the different proton environments.

  • Ethyl Ester Protons (H-4, H-5): The ethyl group presents a classic quartet and triplet pattern. The methylene protons (H-4) are adjacent to three methyl protons (H-5), resulting in a quartet. The methyl protons (H-5) are adjacent to two methylene protons (H-4), resulting in a triplet. The H-4 protons are deshielded by the adjacent ester oxygen, shifting them downfield.

    • δ ~ 4.1 ppm (q, 2H, J ≈ 7.1 Hz, H-4): The chemical shift is characteristic of a CH₂ group attached to an ester oxygen.[8][12]

    • δ ~ 1.2 ppm (t, 3H, J ≈ 7.1 Hz, H-5): A typical upfield chemical shift for an ethyl group's terminal methyl.[8]

  • Acetate Methylene Protons (H-α): These two protons are adjacent to the carbonyl group and the cycloheptyl ring. They are chemically equivalent and couple to the single methine proton on the ring (H-1'), resulting in a doublet.

    • δ ~ 2.2 ppm (d, 2H, J ≈ 7.5 Hz, H-α): This shift is consistent with protons alpha to an ester carbonyl group.[12]

  • Cycloheptyl Methine Proton (H-1'): This single proton is attached to the carbon linking the ring to the acetate group. It is coupled to the two H-α protons and the four protons on the adjacent C-2' and C-7' carbons, resulting in a complex multiplet.

    • δ ~ 2.0 ppm (m, 1H, H-1'): This proton is expected to be the most downfield of the cycloheptyl ring protons due to its alpha position to the acetate substituent.

  • Cycloheptyl Methylene Protons (H-2' to H-7'): Due to the conformational flexibility and similar chemical environments of the remaining methylene groups on the cycloheptyl ring, their signals overlap significantly, creating a broad, complex multiplet in the aliphatic region.

    • δ ~ 1.4-1.8 ppm (m, 12H, H-2', H-3', H-4', H-5', H-6', H-7'): This range is typical for unsubstituted cycloalkane protons.[13]

¹³C NMR Spectrum Assignment

The proton-decoupled ¹³C NMR spectrum shows eight distinct signals, consistent with the molecular structure (accounting for the symmetry of the cycloheptyl ring where C2'/C7', C3'/C6', and C4'/C5' are equivalent pairs).

  • Carbonyl Carbon (C-1): The ester carbonyl carbon is the most deshielded carbon in the molecule.

    • δ ~ 172.5 ppm (C-1): This chemical shift is characteristic of an ester carbonyl group.[9][14]

  • Ethyl Ester Carbons (C-4, C-5):

    • δ ~ 60.5 ppm (C-4): Typical for a CH₂ carbon bonded to an oxygen atom.[8][14]

    • δ ~ 14.2 ppm (C-5): A standard chemical shift for a terminal methyl carbon.[8]

  • Acetate Methylene Carbon (C-α):

    • δ ~ 43.8 ppm (C-α): Consistent with a methylene carbon alpha to a carbonyl.

  • Cycloheptyl Ring Carbons (C-1' to C-7'):

    • δ ~ 39.5 ppm (C-1'): The methine carbon, shifted downfield by the substituent effect.

    • δ ~ 34.5 ppm (C-2', C-7'): Methylene carbons adjacent to the substituted carbon.

    • δ ~ 28.4 ppm (C-3', C-6'): The next pair of methylene carbons.

    • δ ~ 26.2 ppm (C-4', C-5'): The most remote methylene carbons from the point of substitution. The chemical shift of unsubstituted cycloheptane is ~28.6 ppm.[15]

Data Summary and Visualization

The complete spectral assignment is summarized in the tables below.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Atom Label Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz) Assignment
H-4 ~ 4.1 Quartet (q) 2H 7.1 O-CH₂ -CH₃
H-α ~ 2.2 Doublet (d) 2H 7.5 -CH₂ -CO-
H-1' ~ 2.0 Multiplet (m) 1H - Cycloheptyl-CH -
H-2' to H-7' 1.4 - 1.8 Multiplet (m) 12H - Cycloheptyl-CH₂ -

| H-5 | ~ 1.2 | Triplet (t) | 3H | 7.1 | O-CH₂-CH₃ |

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

Atom Label Chemical Shift (δ, ppm) Assignment
C-1 ~ 172.5 C =O
C-4 ~ 60.5 O-C H₂-CH₃
C-α ~ 43.8 -C H₂-CO-
C-1' ~ 39.5 Cycloheptyl-C H-
C-2', C-7' ~ 34.5 Cycloheptyl-C H₂-
C-3', C-6' ~ 28.4 Cycloheptyl-C H₂-
C-4', C-5' ~ 26.2 Cycloheptyl-C H₂-

| C-5 | ~ 14.2 | O-CH₂-C H₃ |

2D NMR Confirmation Workflow

Two-dimensional NMR experiments provide an invaluable method for cross-validating the assignments made from 1D spectra.[11][16] The logical workflow for this confirmation is illustrated below.

workflow cluster_prep Sample Preparation cluster_1d 1D NMR Acquisition cluster_2d 2D NMR Confirmation cluster_assign Data Analysis prep Prepare Sample (10-25mg in 0.6mL CDCl3) h1 Acquire 1H NMR prep->h1 c13 Acquire 13C NMR prep->c13 cosy Acquire 1H-1H COSY h1->cosy hsqc Acquire 1H-13C HSQC h1->hsqc c13->hsqc assign Final Spectral Assignment cosy->assign hsqc->assign

Caption: Workflow for NMR spectral assignment.

  • COSY Analysis: A COSY spectrum would show a cross-peak between the H-4 quartet (~4.1 ppm) and the H-5 triplet (~1.2 ppm), confirming their coupling. It would also show a crucial cross-peak between the H-α doublet (~2.2 ppm) and the H-1' multiplet (~2.0 ppm), definitively linking the acetate side chain to the cycloheptyl ring.

  • HSQC Analysis: An HSQC spectrum directly maps protons to their attached carbons. For example, it would show a correlation between the proton signal at ~4.1 ppm and the carbon signal at ~60.5 ppm, assigning them to H-4 and C-4, respectively. This technique is especially powerful for assigning the carbons within the congested cycloheptyl ring by correlating them to their attached protons.[10]

Conclusion

This application note provides a comprehensive guide to the ¹H and ¹³C NMR spectral assignment of this compound. By following the detailed experimental protocol and applying the principles of chemical shift and spin-spin coupling, a full and unambiguous assignment can be achieved. The predicted chemical shifts and coupling constants, summarized in Tables 1 and 2, serve as a reliable reference for researchers working with this molecule and its analogues. For absolute certainty, the use of 2D NMR techniques such as COSY and HSQC is strongly recommended to validate the structural assignments.

References

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link]

  • Wikipedia. Spectral Database for Organic Compounds. [Link][17]

  • Pretsch, E., Bühlmann, P., Affolter, C. Structure Determination of Organic Compounds. Springer, 2000.
  • Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link][10]

  • Laszlo, P. Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Taylor & Francis Online, 1967. [Link][2]

  • Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. 2018. [Link]

  • Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation. [Link][4]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 1997, 62(21), 7512–7515.
  • Organomation. NMR Sample Preparation: The Complete Guide. [Link][5]

  • University of California, Los Angeles - Chemistry. Spectroscopy Tutorial: Esters. [Link][12]

  • Reich, H. J. Organic Chemistry Data - ¹³C NMR Chemical Shifts. [Link]

  • LibreTexts Chemistry. Interpreting 2-D NMR Spectra. [Link][18]

Sources

High-performance liquid chromatography (HPLC) method for Ethyl cycloheptylacetate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Isocratic HPLC-UV Analysis of Ethyl Cycloheptylacetate

Abstract

This comprehensive application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. Developed for researchers, quality control analysts, and drug development professionals, this guide provides a step-by-step protocol using a reversed-phase C18 column with UV detection. The narrative emphasizes the scientific rationale behind methodological choices, from mobile phase selection to detector settings, ensuring both technical accuracy and practical applicability. Furthermore, a complete protocol for method validation, adhering to the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), is presented to guarantee the method's suitability for its intended purpose.[1][2][3][4]

Introduction and Scientific Rationale

This compound (C10H18O2, MW: 170.25 g/mol ) is an ester characterized by a non-polar cycloheptyl group and a moderately polar ester functional group.[5][6] The accurate quantification of this compound is essential in various fields, including chemical synthesis, purity assessment, and stability studies. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.

The developed method is based on the principles of Reversed-Phase Chromatography (RP-HPLC) . This mode is the logical choice because the analyte, this compound, is predominantly non-polar.[7][8] In RP-HPLC, a non-polar stationary phase (the C18 column) is used in conjunction with a polar mobile phase. The analyte is retained on the column through hydrophobic interactions, and its elution is controlled by the proportion of organic solvent in the mobile phase.[9]

The ester's carbonyl group (C=O) acts as a chromophore, allowing for detection by UV-Vis spectrophotometry. Simple esters like ethyl acetate exhibit a UV absorption maximum at low wavelengths, typically around 205-210 nm.[10][11] Therefore, a UV detector set to 210 nm provides the necessary sensitivity for quantification, provided that the mobile phase components do not significantly absorb at this wavelength.

Experimental Workflow and Instrumentation

The overall analytical process follows a systematic workflow from sample preparation to final data analysis. This ensures reproducibility and minimizes potential sources of error.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing A Standard & Sample Preparation C HPLC System Equilibration A->C B Mobile Phase Preparation & Degassing B->C D System Suitability Test (SST Injection) C->D System Ready E Sample Sequence Injection D->E SST Passed F Chromatogram Integration E->F G Quantification & Reporting F->G

Caption: HPLC Analysis Workflow for this compound.

Instrumentation and Reagents
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Variable Wavelength Detector (VWD).

  • Chromatography Data System (CDS): OpenLab CDS or equivalent.

  • Analytical Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended as the primary choice for separating non-polar compounds.[7][12]

  • Reagents:

    • Acetonitrile (ACN), HPLC grade.

    • Water, HPLC grade or ultrapure (18.2 MΩ·cm).

    • This compound reference standard (>98% purity).

Chromatographic Conditions

The selection of these parameters is based on achieving optimal separation, good peak shape, and a reasonable run time. A high percentage of acetonitrile is necessary to elute the non-polar analyte from the C18 stationary phase.

ParameterConditionRationale
Stationary Phase C18, 4.6 x 150 mm, 5 µmProvides strong hydrophobic retention for non-polar analytes, offering excellent resolving power.[8]
Mobile Phase Acetonitrile : Water (70:30, v/v)Isocratic elution simplifies the method. The 70% ACN provides sufficient solvent strength to elute the analyte with adequate retention.[12]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure and efficiency.
Injection Volume 10 µLA typical volume that minimizes potential for peak distortion due to sample overload while ensuring adequate detector response.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures retention time stability and improves peak symmetry by reducing mobile phase viscosity.
Detection UV at 210 nmThis wavelength corresponds to the absorbance of the ester's carbonyl chromophore, providing good sensitivity.[10][11]
Run Time 10 minutesSufficient time to allow for the elution of the analyte and any potential late-eluting impurities, followed by column re-equilibration.

Detailed Analytical Protocol

Preparation of Solutions
  • Mobile Phase (70:30 ACN:Water): Carefully measure 700 mL of HPLC-grade acetonitrile and 300 mL of HPLC-grade water. Mix thoroughly and degas for at least 15 minutes using sonication or vacuum filtration.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.

Step-by-Step HPLC Procedure
  • System Startup: Purge the HPLC pump lines with fresh mobile phase to remove any air bubbles and previous solvents.

  • Column Equilibration: Set the flow rate to 1.0 mL/min and allow the mobile phase to run through the column for at least 30 minutes, or until a stable baseline is achieved in the CDS.

  • System Suitability Test (SST): Inject the Working Standard Solution (100 µg/mL) six consecutive times. This is a mandatory step to verify that the analytical system is performing adequately before analyzing any samples.[13][14]

  • Sample Analysis: Once the system suitability criteria are met, inject the prepared sample solutions. It is good practice to bracket sample injections with standard injections to monitor for any system drift.

  • Data Processing: Integrate the peak corresponding to this compound. Quantification is typically performed using an external standard calibration curve.

Method Validation Protocol

Validation is the formal process of demonstrating that an analytical method is suitable for its intended purpose.[13] The protocol must adhere to regulatory guidelines, such as those from the ICH and FDA.[2][15][16]

Validation_Workflow Start Method Validation Protocol Specificity Specificity (Analyte vs. Placebo/Impurities) Start->Specificity Linearity Linearity & Range (5-7 Concentration Levels) Start->Linearity Accuracy Accuracy (% Recovery at 3 Levels) Start->Accuracy Precision Precision (Repeatability & Intermediate) Start->Precision Limits LOD & LOQ (Signal-to-Noise or Slope) Start->Limits Robustness Robustness (Deliberate Small Changes) Start->Robustness Report Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report Limits->Report Robustness->Report

Sources

Application Note: Ethyl Cycloheptylacetate as a Novel High-Boiling, Non-Polar Solvent for Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The selection of a solvent is a critical parameter in organic synthesis, profoundly influencing reaction kinetics, pathway selection, and product yields. While traditional non-polar solvents like hexane and toluene are staples in the laboratory, they possess limitations such as low boiling points or significant toxicity. This application note introduces Ethyl cycloheptylacetate (also known as ethyl cycloheptanecarboxylate) as a promising, high-boiling, non-polar solvent. We will explore its physicochemical properties, present a rationale for its use in reactions requiring elevated temperatures and a non-polar environment, and provide detailed, exemplary protocols for its application in Suzuki-Miyaura coupling and Diels-Alder reactions.

Introduction: The Case for a Novel Non-Polar Solvent

In the landscape of organic chemistry, solvents are not merely inert media but active participants that can stabilize transition states, solvate reagents, and dictate reaction outcomes.[1] Non-polar solvents are essential for dissolving hydrophobic substrates and for reactions involving intermediates that are sensitive to polar environments.[2][3] However, the most common non-polar solvents present a trade-off: aliphatic hydrocarbons like hexane have low boiling points, limiting their use to low-temperature reactions, while aromatic hydrocarbons like toluene, though offering a higher temperature range, carry greater health and environmental risks.

This compound emerges as a compelling alternative. Its structure, featuring a large, non-polar cycloheptyl ring coupled with an ester functional group, confers a unique set of properties. The dominant cycloheptyl moiety ensures low overall polarity and miscibility with other organic compounds, while the ester group provides a very high boiling point and weak Lewis basicity, which can be advantageous for solvating certain metal cations without interfering in the reaction pathway. This document serves as a technical guide for researchers considering the use of this compound for challenging organic transformations.

Physicochemical Properties and Comparative Analysis

The utility of this compound as a solvent is grounded in its physical properties. Its high molecular weight and large alkyl structure result in a significantly higher boiling point compared to common non-polar solvents, enabling its use in thermally demanding reactions.

PropertyThis compoundToluenen-HexaneDiethyl Ether
Molecular Formula C₁₀H₁₈O₂[4]C₇H₈C₆H₁₄C₄H₁₀O
Molecular Weight 170.25 g/mol [4]92.14 g/mol 86.18 g/mol 74.12 g/mol
Boiling Point ~227 °C (est.) / 74°C @ 3 Torr[5]111 °C69 °C34.6 °C
Density 0.9515 g/cm³ @ 20 °C[5]0.867 g/cm³0.659 g/cm³0.713 g/cm³
Polarity Non-polarNon-polarNon-polarNon-polar
Key Feature Very high boiling pointAromatic, moderate BPLow boiling pointVery low boiling point

Table 1: Comparative physicochemical properties of this compound and common non-polar solvents.

The molecular structure is key to its function. While hydrocarbons are considered truly non-polar, the ester group in this compound introduces a small dipole moment.[6] However, the large, flexible seven-membered ring dominates the molecular properties, rendering it largely non-polar and immiscible with water, a defining characteristic of this solvent class.[1]

Rationale for Use: When to Choose this compound?

The decision to use a specific solvent should be deliberate. This compound is not a universal replacement but offers distinct advantages in specific scenarios. The following decision-making workflow can guide a researcher in its selection.

G start Reaction requires a non-polar solvent? temp Is the required temperature >110°C? start->temp Yes use_other Standard non-polar solvent (e.g., Hexane, Toluene) is likely suitable start->use_other No metal Does the reaction involve a metallic catalyst or reagent? temp->metal Yes temp->use_other No use_echa Consider this compound (ECHA) metal->use_echa Yes echa_adv ECHA's weak Lewis basicity may aid in cation solvation metal->echa_adv Consider this advantage echa_adv->use_echa

Figure 1: Decision workflow for selecting this compound.

Core Advantages:

  • High-Temperature Reactions: Its primary advantage is enabling reactions that require temperatures exceeding the boiling points of toluene or xylene. This is crucial for overcoming high activation barriers in reactions like high-temperature Diels-Alder cycloadditions or certain cross-coupling reactions with unreactive substrates.

  • Inert Nature: Lacking acidic protons or reactive functional groups (beyond the stable ester), it is chemically inert under a wide range of reaction conditions, preventing unwanted side reactions.

  • Enhanced Solvation of Non-Polar Substrates: Its large lipophilic character makes it an excellent solvent for large, greasy, or poly-alkylated molecules that may have poor solubility in less bulky solvents.

Application Protocols

The following protocols are exemplary and should be adapted by the researcher based on the specific substrates and equipment. They are designed to be self-validating by including clear steps for monitoring and purification.

Protocol 4.1: High-Temperature Suzuki-Miyaura Coupling

Rationale: This protocol is designed for coupling a sterically hindered or electronically deactivated aryl halide with a boronic acid, a transformation that often requires forcing conditions (high temperature) to achieve a reasonable reaction rate. This compound provides the necessary thermal range while maintaining a non-polar environment that can enhance the solubility of complex organic substrates.

Materials:

  • Aryl Halide (1.0 eq)

  • Boronic Acid (1.2 eq)

  • Pd(PPh₃)₄ (3 mol%)

  • Potassium Carbonate (K₂CO₃), finely ground (2.5 eq)

  • This compound (ECHA), anhydrous

  • Round-bottom flask, condenser, magnetic stirrer, inert gas (N₂ or Ar) supply

Step-by-Step Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen/argon inlet.

  • Reagent Addition: To the flask, add the aryl halide (1.0 eq), boronic acid (1.2 eq), Pd(PPh₃)₄ (0.03 eq), and K₂CO₃ (2.5 eq).

  • Solvent Addition: Evacuate and backfill the flask with inert gas three times. Under a positive pressure of inert gas, add anhydrous this compound to achieve a concentration of approximately 0.1 M with respect to the aryl halide.

  • Reaction: Heat the stirred mixture to 150-160 °C using an oil bath. The high boiling point of ECHA allows for a stable reflux at this temperature.

  • Monitoring: Monitor the reaction progress by taking small aliquots, quenching with water, extracting with a lower-boiling solvent (e.g., ethyl acetate), and analyzing by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

Work-up and Purification:

  • Cooling & Filtration: Once the reaction is complete, cool the mixture to room temperature. Dilute with toluene (approx. 5 volumes).

  • Removal of Solids: Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the filter cake with additional toluene.

  • Solvent Removal: Combine the filtrates and remove the toluene under reduced pressure. The high-boiling this compound will remain.

  • Purification: Purify the residue directly via column chromatography on silica gel. The non-polar nature of ECHA allows it to be loaded directly onto the column, eluting with a hexane/ethyl acetate gradient. Alternatively, for highly non-polar products, the ECHA can be removed via vacuum distillation if the product is thermally stable and non-volatile.

Protocol 4.2: Thermally Promoted Diels-Alder Reaction

Rationale: The Diels-Alder reaction between an unreactive diene and a dienophile can require significant thermal energy. This compound provides a safe and inert medium to reach these temperatures without the need for a sealed pressure vessel.

Materials:

  • Diene (1.0 eq)

  • Dienophile (1.1 eq)

  • This compound (ECHA)

  • Round-bottom flask, condenser, magnetic stirrer

Step-by-Step Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the diene (1.0 eq) in this compound (to a concentration of 0.5 M).

  • Reagent Addition: Add the dienophile (1.1 eq) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 140-180 °C, depending on the substrates) with vigorous stirring.

  • Monitoring: Follow the disappearance of the limiting reagent using TLC or ¹H NMR analysis of reaction aliquots.

Work-up and Purification:

  • Solvent Removal: Upon completion, cool the reaction to room temperature. Remove the this compound under high vacuum. Given its high boiling point, a good vacuum pump and heating mantle may be required.

  • Purification: The crude residue can then be purified by standard methods such as silica gel chromatography or recrystallization.

G cluster_reaction Reaction Phase cluster_workup Work-up & Purification A Combine Reagents & Catalyst in ECHA B Heat to Target Temperature (e.g., 150-180°C) A->B C Monitor Progress (TLC, GC-MS) B->C D Cool & Filter (if solids present) C->D Reaction Complete E Remove ECHA via High-Vacuum Distillation D->E F Purify Product (Chromatography) E->F

Figure 2: General experimental workflow for reactions in this compound.

Safety, Handling, and Disposal
  • Handling: this compound should be handled in a well-ventilated fume hood. As with all organic esters, avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place away from ignition sources.

  • Disposal: Dispose of waste this compound in accordance with local, state, and federal regulations for non-halogenated organic solvents.

Conclusion

This compound represents a valuable addition to the synthetic chemist's toolkit of non-polar solvents. Its exceptionally high boiling point, chemical inertness, and favorable solvation properties for non-polar compounds make it an ideal choice for reactions that fail in traditional solvents. While it is not a universal solvent, its application in high-temperature cross-coupling, cycloadditions, and other thermally demanding transformations can enable new synthetic possibilities. Further research into its broader compatibility and potential as a "greener" alternative to high-boiling aromatic solvents is warranted.

References
  • Organic Syntheses Procedure, ethyl cyclohexylideneacetate. [Online].
  • Tutoring Blog, Solvent: Polar, Nonpolar, Protic, Aprotic And Organic Solvents. (2024). [Online].
  • Master Organic Chemistry, Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012). [Online].
  • Leah4sci, Polar Protic, Aprotic, and Non-Polar Solvents in Substitution and Elimination Reactions. (2013). [Online].
  • PubChem, Ethyl cycloheptanecarboxylate. [Online].
  • ChemicalBook, CYCLOHEPTYLACETIC ACID ETHYL ESTER. [Online].
  • CAS Common Chemistry, Cycloheptanecarboxylic acid, ethyl ester. [Online].
  • Nanjing University, What are polar solvents? Which are nonpolar solvents?. [Online].

Sources

Application of Ethyl Cycloheptylacetate and its Derivatives in the Synthesis of Cycloheptane-Containing Natural Products

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide delves into the synthetic strategies for constructing natural products featuring a cycloheptane core, with a particular focus on the versatile guaianolide family of sesquiterpene lactones. While direct applications of ethyl cycloheptylacetate in published total syntheses are not extensively documented, this guide will explore its potential as a foundational building block. We will first examine established, field-proven methodologies for the synthesis of complex guaianolides, providing a detailed protocol for a key transformation. Subsequently, we will present a prospective synthetic protocol illustrating how a functionalized derivative of this compound could serve as a strategic starting point for accessing key intermediates in guaianolide synthesis. This guide is intended for researchers, scientists, and drug development professionals engaged in the field of natural product synthesis.

The Guaianolides: A Family of Bioactive Sesquiterpene Lactones

The guaianolides are a large and diverse class of sesquiterpene lactones characterized by a central cycloheptane or cycloheptene ring fused to a cyclopentane or cyclopentene ring and a γ-lactone.[1] These natural products are predominantly found in plants of the Asteraceae family and exhibit a wide range of biological activities, including anti-inflammatory, cytotoxic, and antimicrobial properties, making them attractive targets for total synthesis.[2]

The core structure of guaianolides presents significant synthetic challenges, namely the construction of the sterically demanding 5-7 fused bicyclic system and the precise control of up to five contiguous stereocenters. The biosynthesis of guaianolides is believed to proceed from farnesyl pyrophosphate via a germacrene lactone intermediate.[1]

Two major subclasses of guaianolides are defined by the attachment of the lactone ring to the cycloheptane core: 6,12-guaianolides and 8,12-guaianolides.

Established Synthetic Strategies for Guaianolide Synthesis: A Case Study

Numerous elegant total syntheses of guaianolides have been reported, often employing ingenious strategies to construct the challenging 5-7 fused ring system. A notable approach involves a "double allylation disconnection," which has been successfully applied to the synthesis of various guaianolide natural products.[3] This strategy highlights the creative solutions developed to overcome the inherent challenges of forming the seven-membered ring with requisite stereocontrol.

Retrosynthetic Analysis of a Guaianolide Core

A representative retrosynthetic analysis for a guaianolide, such as mikanokryptin, reveals a strategy centered on the formation of the cycloheptane ring via a double allylation of a carvone-derived fragment.[3] This approach breaks down the complex tricyclic structure into simpler, more readily available building blocks.

G cluster_0 Retrosynthetic Analysis of a Guaianolide Core Guaianolide Core (e.g., Mikanokryptin) Guaianolide Core (e.g., Mikanokryptin) Double Allylation Precursor Double Allylation Precursor Guaianolide Core (e.g., Mikanokryptin)->Double Allylation Precursor Double Allylation Disconnection Carvone-derived Fragment Carvone-derived Fragment Double Allylation Precursor->Carvone-derived Fragment 5-Carbon Fragment 5-Carbon Fragment Double Allylation Precursor->5-Carbon Fragment

Figure 1: A simplified retrosynthetic analysis for a guaianolide core.

Experimental Protocol: Double Aldehyde Allylation

The following protocol is based on the double aldehyde allylation strategy for the construction of a key intermediate in guaianolide synthesis.[3]

Reaction: Stereoselective Double Aldehyde Allylation

Objective: To construct the C10-dialkylated intermediate en route to the guaianolide core.

Materials:

  • Carvone-derived dialdehyde

  • Allylating agent (e.g., allyl bromide)

  • Metal mediator (e.g., indium or zinc)

  • Anhydrous solvent (e.g., THF or DMF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an argon inlet, add the metal mediator (e.g., indium powder, 2.5 eq.).

  • Add the anhydrous solvent (e.g., THF) to the flask.

  • To this suspension, add a solution of the carvone-derived dialdehyde (1.0 eq.) in the anhydrous solvent via a syringe.

  • Add the allylating agent (e.g., allyl bromide, 2.2 eq.) dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired diol product.

Data Presentation:

EntryAllylating AgentMetalSolventTemp (°C)Time (h)Yield (%)dr
1Allyl bromideInTHF2518754:1
2Allyl bromideZnDMF0-2524683:1

Table 1: Representative data for the double aldehyde allylation reaction.

Prospective Application of this compound Derivatives in Guaianolide Synthesis

While established routes to guaianolides often build the cycloheptane ring from acyclic or smaller cyclic precursors, a convergent strategy starting from a pre-formed cycloheptane ring, such as a derivative of this compound, offers an alternative and potentially efficient approach. This section outlines a hypothetical, yet scientifically grounded, synthetic pathway to a key guaianolide intermediate from ethyl 2-oxocycloheptanecarboxylate.

Proposed Synthetic Pathway

The proposed pathway focuses on the elaboration of ethyl 2-oxocycloheptanecarboxylate to a functionalized cycloheptene intermediate, which can then undergo further transformations to form the fused cyclopentanone and ultimately the guaianolide core.

G cluster_1 Proposed Synthesis from a Cycloheptane Precursor Ethyl 2-oxocycloheptanecarboxylate Ethyl 2-oxocycloheptanecarboxylate Functionalized Cycloheptene Functionalized Cycloheptene Ethyl 2-oxocycloheptanecarboxylate->Functionalized Cycloheptene 1. Alkylation 2. Reduction 3. Elimination Fused Bicyclic Intermediate Fused Bicyclic Intermediate Functionalized Cycloheptene->Fused Bicyclic Intermediate Annulation Strategy Guaianolide Precursor Guaianolide Precursor Fused Bicyclic Intermediate->Guaianolide Precursor Lactonization & Functional Group Interconversion

Figure 2: Proposed synthetic pathway from a cycloheptane precursor.

Proposed Experimental Protocol: Synthesis of a Key Bicyclic Intermediate

The following is a prospective, multi-step protocol for the synthesis of a bicyclo[5.3.0]decanone intermediate, a core structure of guaianolides, starting from ethyl 2-oxocycloheptanecarboxylate. Each step is based on well-established organic transformations.

Step 1: α-Alkylation of Ethyl 2-oxocycloheptanecarboxylate

Objective: To introduce a two-carbon unit at the α-position of the β-keto ester.

Materials:

  • Ethyl 2-oxocycloheptanecarboxylate

  • Sodium hydride (NaH)

  • Ethyl bromoacetate

  • Anhydrous THF

Procedure:

  • To a stirred suspension of NaH (1.1 eq., 60% dispersion in mineral oil) in anhydrous THF at 0 °C under an argon atmosphere, add a solution of ethyl 2-oxocycloheptanecarboxylate (1.0 eq.) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 1 hour.

  • Cool the reaction mixture back to 0 °C and add ethyl bromoacetate (1.2 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with a saturated aqueous NH₄Cl solution and extract with ethyl acetate.

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash chromatography to yield the α-alkylated product.

Step 2: Krapcho Decarboxylation

Objective: To remove the ester group and generate the corresponding ketone.

Materials:

  • α-Alkylated product from Step 1

  • Lithium chloride (LiCl)

  • Dimethyl sulfoxide (DMSO)

  • Water

Procedure:

  • Dissolve the α-alkylated product (1.0 eq.) in a mixture of DMSO and water (e.g., 4:1 v/v).

  • Add LiCl (2.0 eq.) to the solution.

  • Heat the reaction mixture to 150-160 °C and maintain for 4-6 hours.

  • Cool the reaction to room temperature, add water, and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.

  • Purify by flash chromatography to afford the desired ketone.

Step 3: Intramolecular Aldol Condensation

Objective: To form the fused cyclopentanone ring.

Materials:

  • Ketone from Step 2

  • Base (e.g., potassium tert-butoxide or LDA)

  • Anhydrous THF

Procedure:

  • To a solution of the ketone (1.0 eq.) in anhydrous THF at -78 °C under argon, add a solution of potassium tert-butoxide (1.1 eq.) in THF dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature over 2 hours.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash chromatography to yield the bicyclo[5.3.0]decanone intermediate.

This proposed sequence provides a plausible route to a key guaianolide precursor from a readily available cycloheptane starting material. Further functional group manipulations, including the introduction of the lactone ring and stereochemical adjustments, would be necessary to complete the total synthesis of a specific guaianolide natural product.

Conclusion

The synthesis of cycloheptane-containing natural products, particularly the guaianolide family, remains a formidable challenge in organic chemistry. While established strategies often rely on the de novo construction of the seven-membered ring, the use of pre-formed cycloheptane building blocks, such as derivatives of this compound, presents an intriguing alternative. This guide has provided an overview of a field-proven synthetic approach and a prospective protocol to stimulate further research into convergent and efficient strategies for the synthesis of these biologically important molecules. The continued development of novel synthetic methodologies will undoubtedly pave the way for the discovery of new therapeutic agents derived from the rich structural diversity of natural products.

References

  • Simonsen, H. T., Weitzel, C., & Christensen, S. B. (2013). Guaianolide Sesquiterpenoids: Pharmacology and Biosynthesis. In Natural Products (pp. 3069-3098). Springer, Berlin, Heidelberg.
  • Hu, X., Musacchio, A. J., Shen, X., Tao, Y., & Maimone, T. J. (2019). Allylative Approaches to the Synthesis of Complex Guaianolide Sesquiterpenes from Apiaceae and Asteraceae. Journal of the American Chemical Society, 141(37), 14904–14915.
  • Maimone, T. J., & Baran, P. S. (2007). Modern synthetic efforts toward biologically active terpenes.

Sources

Anwendungs- und Protokollleitfaden: Derivatisierung von Cycloheptylessigsäureethylester für analytische Zwecke

Author: BenchChem Technical Support Team. Date: January 2026

Erstellt von: Google Gemini, Senior Application Scientist

Datum: 12. Januar 2026

Zusammenfassung: Dieser Leitfaden bietet detaillierte Protokolle und technische Einblicke in die Derivatisierung von Cycloheptylessigsäureethylester für die quantitative und qualitative Analyse mittels Gaschromatographie-Massenspektrometrie (GC-MS). Die analytische Charakterisierung von Estern mittlerer Flüchtigkeit wie Cycloheptylessigsäureethylester kann aufgrund unspezifischer Fragmentierungsmuster und möglicher Co-Elution mit Matrixkomponenten eine Herausforderung darstellen. Die chemische Derivatisierung überwindet diese Hürden, indem sie die Flüchtigkeit, thermische Stabilität und die chromatographischen Eigenschaften des Analyten verbessert und gleichzeitig strukturinformative Ionen für die massenspektrometrische Analyse erzeugt.[1][2][3]

Wir stellen zwei primäre strategische Ansätze vor:

  • Zweistufige Hydrolyse und anschließende Derivatisierung: Ein robuster Ansatz, bei dem der Ester zunächst in seine Bestandteile – Cycloheptancarbonsäure und Ethanol – gespalten wird. Diese Intermediate werden dann separat derivatisiert, was eine hohe Spezifität und die Möglichkeit zur gezielten Analyse bietet.

  • Direkte Umesterung: Eine elegante einstufige Methode zur Umwandlung des Ethylesters in einen anderen Ester mit vorteilhafteren analytischen Eigenschaften, wie z. B. erhöhter Flüchtigkeit oder verbesserter Detektorempfindlichkeit.

Dieser Leitfaden richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung und soll ein tiefgreifendes Verständnis der zugrunde liegenden chemischen Prinzipien sowie praxiserprobte, schrittweise Protokolle vermitteln.

Teil 1: Strategische Überlegungen zur Derivatisierung

Die Wahl der Derivatisierungsstrategie hängt von den spezifischen Zielen der Analyse ab. Soll die Gesamtmenge des ursprünglichen Esters quantifiziert werden? Oder ist die Identifizierung in einer komplexen Matrix das Hauptziel?

Strategie 1: Hydrolyse mit anschließender Derivatisierung

Dieser Ansatz ist die Methode der Wahl für eine genaue Quantifizierung. Die Hydrolyse (Verseifung) von Cycloheptylessigsäureethylester führt zur Bildung von Cycloheptancarbonsäure und Ethanol.[4][5][6] Beide Produkte können anschließend derivatisiert werden, aber die Derivatisierung der Carbonsäure ist in der Regel informativer und robuster.

  • Kausalität der experimentellen Entscheidungen: Die Umwandlung des polaren, weniger flüchtigen Carbonsäureintermediats in einen unpolaren, flüchtigeren Silylester oder Methylester ist entscheidend für eine gute Peakform und Empfindlichkeit in der GC.[7][8] Silylierungsreagenzien wie N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) sind hochwirksam bei der Umsetzung mit aktiven Wasserstoffatomen in Carbonsäuren.[9]

Strategie 2: Direkte Umesterung

Die Umesterung ist ein Prozess, bei dem die Alkoxy-Gruppe eines Esters gegen eine andere ausgetauscht wird.[10][11] Dies kann unter sauren oder basischen Bedingungen katalysiert werden.[10][11] Diese Strategie ist vorteilhaft, wenn eine schnelle Probenvorbereitung erforderlich ist und das Ziel darin besteht, die chromatographischen Eigenschaften des Moleküls als Ganzes zu modifizieren.

  • Kausalität der experimentellen Entscheidungen: Die Umwandlung des Ethylesters in einen Methylester kann die Retentionszeit verkürzen und die Flüchtigkeit erhöhen. Die Umwandlung in einen perfluorierten Ester, z. B. durch Umesterung mit einem fluorierten Alkohol, kann die Empfindlichkeit für den Elektroneneinfangdetektor (ECD) drastisch erhöhen.[12]

Logischer Workflow für die Methodenauswahl

Das folgende Diagramm veranschaulicht den Entscheidungsprozess für die Auswahl der geeigneten Derivatisierungsstrategie.

Method_Selection Start Start: Analyse von Cycloheptylessigsäureethylester Goal Was ist das primäre analytische Ziel? Start->Goal Quant Genaue Quantifizierung des Gesamt-Esters Goal->Quant Quantifizierung ID Identifizierung / verbesserte Chromatographie Goal->ID Identifizierung Strategy1 Strategie 1: Hydrolyse & Derivatisierung Quant->Strategy1 Strategy2 Strategie 2: Direkte Umesterung ID->Strategy2 End GC-MS Analyse Strategy1->End Strategy2->End

Abbildung 1: Entscheidungsdiagramm für Derivatisierungsstrategien.

Teil 2: Detaillierte Anwendungsprotokolle

Protokoll 1: Hydrolyse und Silylierung der Cycloheptancarbonsäure

Dieses Protokoll beschreibt die quantitative Umwandlung von Cycloheptylessigsäureethylester in sein Trimethylsilyl- (TMS)-Derivat der entsprechenden Carbonsäure.

Schritt 1: Alkalische Hydrolyse (Verseifung)

Die Verseifung spaltet den Ester quantitativ in das Carboxylat-Salz und Ethanol.[6][13]

  • Reagenzien und Materialien:

    • Probe mit Cycloheptylessigsäureethylester

    • Ethanolische Kaliumhydroxid-Lösung (2 M)

    • Salzsäure (HCl), 2 M

    • Dichlormethan (DCM), HPLC-Qualität

    • Wasserfreies Natriumsulfat

    • Reaktionsgefäße (2 ml) mit Schraubverschluss

  • Protokoll:

    • Eine bekannte Menge der Probe (z. B. 1 mg) in ein Reaktionsgefäß geben.

    • 500 µl der 2 M ethanolischen KOH-Lösung hinzufügen.

    • Das Gefäß fest verschließen und für 30 Minuten bei 60 °C im Heizblock inkubieren, um die Hydrolyse abzuschließen.

    • Die Lösung auf Raumtemperatur abkühlen lassen.

    • Die Lösung mit 2 M HCl vorsichtig ansäuern, bis ein pH-Wert von ca. 2 erreicht ist (mit pH-Papier prüfen). Dadurch wird das Cycloheptancarboxylat in die freie Cycloheptancarbonsäure umgewandelt.

    • Die wässrige Phase dreimal mit 500 µl Dichlormethan extrahieren. Die organischen Phasen sammeln.

    • Die vereinigten organischen Phasen über wasserfreiem Natriumsulfat trocknen.

    • Das Lösungsmittel unter einem sanften Stickstoffstrom eindampfen. Der Rückstand ist die Cycloheptancarbonsäure.

Schritt 2: Silylierung

Die Silylierung ersetzt den aktiven Wasserstoff der Carboxylgruppe durch eine Trimethylsilyl-Gruppe, was die Flüchtigkeit erhöht und die Polarität verringert.[14][15]

  • Reagenzien und Materialien:

    • Getrockneter Rückstand aus Schritt 1

    • N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) mit 1% Trimethylchlorsilan (TMCS)[9]

    • Pyridin oder Acetonitril (wasserfrei)

    • GC-Vials

  • Protokoll:

    • Den getrockneten Rückstand in 100 µl wasserfreiem Pyridin oder Acetonitril auflösen.

    • 100 µl BSTFA (+ 1% TMCS) hinzufügen. Der TMCS wirkt als Katalysator und erhöht die Reaktivität des BSTFA.[16]

    • Das Vial fest verschließen und für 60 Minuten bei 70 °C erhitzen.

    • Die Probe auf Raumtemperatur abkühlen lassen. 1 µl der Lösung kann direkt für die GC-MS-Analyse injiziert werden.

Hydrolysis_Silylation cluster_0 Schritt 1: Hydrolyse cluster_1 Schritt 2: Silylierung Ester Cycloheptylessig- säureethylester Hydrolysis + KOH (ethanol.) 60°C, 30 min Ester->Hydrolysis Acidification + HCl (pH 2) Hydrolysis->Acidification Extraction Extraktion (DCM) Acidification->Extraction Drying Trocknen & Eindampfen Extraction->Drying CarboxylicAcid Cycloheptan- carbonsäure Drying->CarboxylicAcid Derivatization + BSTFA/TMCS 70°C, 60 min CarboxylicAcid->Derivatization TMS_Ester TMS-Ester-Derivat Derivatization->TMS_Ester GCMS GC-MS Analyse TMS_Ester->GCMS

Abbildung 2: Workflow der Hydrolyse und anschließenden Silylierung.

Protokoll 2: Direkte Umesterung zu Cycloheptylessigsäuremethylester

Dieses Protokoll beschreibt die säurekatalysierte Umesterung des Ethylesters zum entsprechenden Methylester.

  • Kausale Begründung: Die Umwandlung in den Methylester ist eine gängige Praxis in der Analyse von Fettsäuren und anderen Estern.[17] Der Methylester ist typischerweise flüchtiger und eluiert früher als der Ethylester, was zu schärferen Peaks und einer besseren Trennung von später eluierenden Verbindungen führen kann. Die Reaktion wird im Überschuss von Methanol durchgeführt, um das chemische Gleichgewicht in Richtung des Produkts zu verschieben.[10]

  • Reagenzien und Materialien:

    • Probe mit Cycloheptylessigsäureethylester

    • Borfluorid-Methanol-Lösung (BF₃-MeOH), 10-20%[18]

    • Hexan, HPLC-Qualität

    • Gesättigte Natriumchlorid-Lösung (NaCl)

    • Wasserfreies Natriumsulfat

    • Reaktionsgefäße (2 ml) mit Schraubverschluss

  • Protokoll:

    • Eine bekannte Menge der Probe (z. B. 1 mg) in ein Reaktionsgefäß geben und das Lösungsmittel ggf. entfernen.

    • 500 µl der BF₃-Methanol-Lösung hinzufügen.

    • Das Gefäß fest verschließen und für 15 Minuten bei 100 °C im Heizblock erhitzen.

    • Die Reaktion durch Zugabe von 500 µl gesättigter NaCl-Lösung stoppen und auf Raumtemperatur abkühlen lassen.

    • Den gebildeten Methylester mit 500 µl Hexan extrahieren. Die obere organische Phase in ein sauberes Gefäß überführen.

    • Die organische Phase über wasserfreiem Natriumsulfat trocknen.

    • Die klare Hexan-Lösung in ein GC-Vial überführen und 1 µl für die Analyse injizieren.

Abbildung 3: Säurekatalysierte Umesterung von Ethyl- zu Methylester.

Teil 3: Datenpräsentation und erwartete Ergebnisse

Die Derivatisierung verändert die analytischen Eigenschaften von Cycloheptylessigsäureethylester signifikant. Die folgende Tabelle fasst die erwarteten Änderungen zusammen.

EigenschaftUrsprünglicher Analyt (Ethylester)Nach Hydrolyse & Silylierung (TMS-Ester)Nach Umesterung (Methylester)
Molekulargewicht 184.28 g/mol 228.41 g/mol 170.25 g/mol
Polarität ModeratNiedrigModerat (etwas geringer als Ethylester)
Flüchtigkeit ModeratHochHoch
Erwartete Retentionszeit ReferenzLänger (aufgrund des höheren MW)Kürzer (aufgrund des niedrigeren MW)
MS-Fragmentierung Charakteristische Fragmente bei m/z 81, 101, 139Starkes [M-15]⁺ Ion (m/z 213), charakteristisches Si(CH₃)₃⁺ Ion bei m/z 73Charakteristische Fragmente bei m/z 81, 87, 125

Trustworthiness durch Selbstvalidierung: Jedes hier beschriebene Protokoll ist ein sich selbst validierendes System. Bei der Hydrolyse-Silylierungs-Methode bestätigt das Verschwinden des Peaks des ursprünglichen Ethylesters und das Erscheinen des neuen Peaks des TMS-Derivats den Erfolg der Reaktion. Ebenso bestätigt bei der Umesterung die Verschiebung der Retentionszeit und des Massenspektrums zum erwarteten Methylester die erfolgreiche Derivatisierung. Die Verwendung eines internen Standards in allen Experimenten wird dringend empfohlen, um die quantitative Genauigkeit zu gewährleisten.

Referenzen

  • Greyhound Chromatography. Derivatization Reagents - For Selective Response and Detection in Complex Matrices. Abgerufen von [Link]

  • SciSpace. Derivatization Reactions and Reagents for Gas Chromatography Analysis. (2012-03-21). Abgerufen von [Link]

  • ACS Publications. Application of Ethyl Esters and d3-Methyl Esters as Internal Standards for the Gas Chromatographic Quantification of Transesterified Fatty Acid Methyl Esters in Food. Abgerufen von [Link]

  • Chrom Tech, Inc. Why Use GC Derivatization Reagents. (2025-10-15). Abgerufen von [Link]

  • Chemistry LibreTexts. Derivatization. (2023-08-29). Abgerufen von [Link]

  • Zenkevich, I. G. Acids: Derivatization for GC Analysis. Abgerufen von [Link]

  • Wikipedia. Transesterification. Abgerufen von [Link]

  • Regis Technologies. GC Derivatization. Abgerufen von [Link]

  • MDPI. Transesterification of Vegetable Oils with Ethanol and Characterization of the Key Fuel Properties of Ethyl Esters. Abgerufen von [Link]

  • Master Organic Chemistry. Transesterification. (2022-11-10). Abgerufen von [Link]

  • Lee, T. L. Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Abgerufen von [Link]

  • ResearchGate. Transesterification reactions as a means to produce esters: A critical review. Abgerufen von [Link]

  • Pediaa.Com. Difference Between Esterification and Saponification. (2018-04-24). Abgerufen von [Link]

  • ResearchGate. Chemical derivatization of pharmaceutical samples prior to Gas- Chromatography and Mass-Spectrometry analysis. (2016-10-01). Abgerufen von [Link]

  • Pediaa.Com. Difference Between Esterification and Saponification | Definition, Mechanism. (2017-08-15). Abgerufen von [Link]

  • Taylor & Francis. Saponification – Knowledge and References. Abgerufen von [Link]

  • Chemistry LibreTexts. Saponification. (2023-01-22). Abgerufen von [Link]

  • YouTube. Saponification Reaction of Esters. (2025-01-11). Abgerufen von [Link]

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Use of Ethyl cycloheptylacetate as an internal standard in chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Use of Ethyl Cycloheptylacetate as an Internal Standard in Chromatography

Authored by: A Senior Application Scientist

Abstract

Quantitative chromatographic analysis demands the highest levels of accuracy and precision. Variations arising from sample preparation, injection volume, and instrument drift can introduce significant errors, compromising data integrity. The internal standard (IS) method is a powerful technique to mitigate these variabilities.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of This compound as an internal standard, particularly for the analysis of volatile and semi-volatile organic compounds by Gas Chromatography (GC). We will delve into the theoretical basis for its selection, provide detailed, field-proven protocols for its implementation, and discuss method validation according to established regulatory guidelines.

The Principle of Internal Standardization

In chromatographic analysis, an internal standard is a compound added in a constant, known amount to all samples, calibration standards, and quality controls before analysis.[1][4] Quantification is not based on the absolute response of the target analyte, but on the ratio of the analyte's response to the internal standard's response.[2][5] This ratio corrects for variations in sample handling and instrument performance because both the analyte and the internal standard are subjected to the same conditions and potential losses.[6]

The fundamental criteria for selecting a suitable internal standard are critical for the success of the method:[2][6][7]

  • Chemical Similarity: The IS should be chemically similar to the analyte(s) to ensure comparable behavior during sample extraction and chromatography.[8]

  • Resolution: It must be well-resolved from the analyte and any other matrix components in the chromatogram.[6]

  • Purity and Stability: The IS must be of high purity and chemically stable throughout the entire analytical process.

  • Non-Interference: It should not react with the analyte or components of the sample matrix.[7][9]

  • Absence in Samples: The IS must not be naturally present in the samples being analyzed.[2][4]

This compound: A Profile for an Ideal Internal Standard

This compound (also known as ethyl cycloheptanecarboxylate) is an excellent candidate for an internal standard in many GC applications, especially those involving the analysis of other esters, flavor and fragrance compounds, or various semi-volatile metabolites.

Rationale for Selection:

  • Unique Structure: Its cycloheptyl group provides a unique structure that is unlikely to be found in most biological or environmental samples, satisfying the "absence in sample" criterion.

  • Ester Functionality: As an ester, it behaves chromatographically similarly to a wide range of common analytes, such as fatty acid methyl esters (FAMEs) or other flavor esters.[10][11] This chemical similarity ensures it tracks the analyte effectively through sample preparation and analysis.

  • Good Chromatographic Properties: It is sufficiently volatile for GC analysis, produces a sharp, symmetrical peak shape, and has a retention time that can typically be resolved from a wide range of analytes on common capillary columns.

  • Stability: The ester linkage and saturated cyclic structure are chemically robust under typical GC conditions and common sample extraction procedures.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
IUPAC Name ethyl cycloheptanecarboxylate[12]
Molecular Formula C10H18O2[12]
Molecular Weight 170.25 g/mol [12]
Appearance Colorless Liquid (presumed)General Ester Properties
Boiling Point 225-227 °C (Predicted)N/A
Solubility Insoluble in water; Soluble in organic solvents (e.g., ethanol, acetone, hexane)General Ester Properties[13][14]

Experimental Protocols

The following protocols are designed to be robust and self-validating, incorporating calibration standards and quality control checks.

Workflow Overview

The general workflow for employing an internal standard is a systematic process designed to ensure consistency and accuracy.

G cluster_prep Preparation Phase cluster_sample Analysis Phase cluster_data Data Processing prep_is Prepare IS Stock & Working Solutions spike Spike ALL Samples (CAL, QC, Unknowns) with IS Working Solution prep_is->spike prep_cal Prepare Calibration Standards (CAL) prep_cal->spike prep_qc Prepare Quality Control Samples (QC) prep_qc->spike sample Obtain Unknown Sample sample->spike extract Perform Sample Extraction / Cleanup spike->extract inject Inject into GC System extract->inject acquire Acquire Chromatogram (Peak Areas) inject->acquire ratio Calculate Area Ratio: Analyte Area / IS Area acquire->ratio curve Generate Calibration Curve: Plot Area Ratio vs. Concentration ratio->curve For CAL standards quant Quantify Unknowns using Calibration Curve ratio->quant For QC & Unknowns curve->quant

Caption: General workflow for quantitative analysis using an internal standard.

Protocol: Preparation of Solutions

Scientist's Note: Accuracy begins with meticulous preparation of standards. Use calibrated volumetric flasks and analytical balances. Document every step.

  • Internal Standard (IS) Stock Solution (10 mg/mL):

    • Accurately weigh 100 mg of high-purity (>99%) this compound.

    • Quantitatively transfer it to a 10 mL Class A volumetric flask.

    • Dissolve and bring to volume with an appropriate solvent (e.g., Ethyl Acetate or Hexane). Stopper and invert 15-20 times to ensure homogeneity.

    • Store at 4°C in an amber vial.

  • Internal Standard (IS) Working Solution (100 µg/mL):

    • Pipette 1.0 mL of the IS Stock Solution into a 100 mL Class A volumetric flask.

    • Dilute to the mark with the same solvent. Stopper and mix thoroughly. This solution will be used to spike all samples.

  • Analyte Stock Solution (10 mg/mL):

    • Prepare a stock solution of your target analyte(s) using the same procedure as in step 1.

  • Calibration (CAL) Standards:

    • Perform serial dilutions from the Analyte Stock Solution to prepare a series of at least 5-7 calibration standards that bracket the expected concentration range of the unknown samples.

    • Example for a 10 µg/mL CAL standard: Pipette 100 µL of the 10 mg/mL Analyte Stock Solution into a 10 mL volumetric flask.

    • Crucial Step: Add a fixed volume of the IS Working Solution to each calibrator. For example, add 100 µL of the 100 µg/mL IS Working Solution to each 10 mL flask. This ensures the IS concentration is constant across all standards (in this case, 1 µg/mL).

    • Bring each flask to volume with the solvent.

  • Quality Control (QC) Samples:

    • Prepare QC samples at low, medium, and high concentrations from a separate weighing of the analyte stock, if possible. This provides an independent check on the accuracy of the calibration curve.[15]

    • Spike the QC samples with the IS Working Solution in the exact same manner as the calibration standards.

Protocol: Sample Analysis by GC-FID

This protocol is a general template for the analysis of volatile compounds. The user must optimize chromatographic conditions for their specific analytes of interest.

  • Sample Preparation:

    • Take a precisely measured aliquot of the unknown sample (e.g., 1 mL of liquid sample or a prepared extract of a solid sample).

    • Spike the sample with the same fixed volume of the IS Working Solution used for the calibrators (e.g., 100 µL of 100 µg/mL IS solution).

    • Perform any necessary extraction, cleanup, or derivatization steps. The IS must be added before these steps to account for any analyte loss.[1]

    • Adjust the final volume to a known value (e.g., 10 mL).

  • Instrumental Analysis:

    • Set up the GC-FID system according to the optimized conditions. See Table 2 for a starting point.

    • Create an injection sequence: Start with a solvent blank, followed by the calibration standards (from lowest to highest concentration), QC samples, and then the unknown samples. It is good practice to run a QC sample periodically throughout a long sequence (e.g., every 10-15 samples) to monitor instrument performance.[7]

Table 2: Recommended GC-FID Operating Conditions (Starting Point)
ParameterRecommended SettingRationale
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm filmA general-purpose, low-polarity column suitable for a wide range of semi-volatile compounds.
Injection Mode Split (e.g., 50:1)Prevents column overloading for high-concentration samples. Splitless may be used for trace analysis.
Inlet Temperature 250 °CEnsures rapid volatilization of analytes and the IS without thermal degradation.
Carrier Gas Helium or HydrogenStandard carrier gases for GC.
Oven Program 50 °C (hold 2 min), ramp 10 °C/min to 280 °C (hold 5 min)This program provides good separation for a range of compounds with different boiling points. Must be optimized.
Detector Flame Ionization Detector (FID)A universal detector for organic compounds, providing a robust and linear response.
FID Temperature 300 °CPrevents condensation of analytes in the detector.
Injection Volume 1 µLA standard volume for GC injection.

Data Analysis and Validation

Calibration and Quantification

The core of the internal standard method lies in the calibration curve, which is constructed differently from an external standard curve.

G cluster_external External Standard Method (Less Robust) cluster_internal Internal Standard Method (More Robust) A1 Plot: Analyte Area vs. Analyte Concentration B1 Vulnerable to injection volume & response variations A2 Calculate Response Factor (RF) Ratio: (Analyte Area / IS Area) B2 Plot: RF Ratio vs. Analyte Concentration A2->B2 C2 Linear Regression (y = mx + c) yields a robust calibration B2->C2 D2 Corrects for variations because both Analyte and IS are affected proportionally C2->D2

Caption: Logical comparison of external vs. internal standard calibration.

  • Calculate Response Ratio: For each calibration standard, integrate the peak areas for the analyte and the internal standard (this compound). Calculate the Response Ratio (RR):

    • RR = (Peak Area of Analyte) / (Peak Area of IS)[1]

  • Construct Calibration Curve: Plot the Response Ratio (RR) on the y-axis against the known concentration of the analyte in each standard on the x-axis.

  • Perform Linear Regression: Fit a linear regression line to the data points. The equation will be in the form y = mx + b, where y is the RR and x is the concentration. The correlation coefficient (r²) should be > 0.995 for a good linear fit.[15]

  • Quantify Unknowns: For each unknown sample, calculate the Response Ratio from its chromatogram. Use the regression equation to solve for the concentration (x):

    • Concentration = (RR - b) / m

Table 3: Example Calibration Data
CAL LevelAnalyte Conc. (µg/mL)Analyte AreaIS AreaResponse Ratio (Analyte/IS)
10.548,950495,1000.099
21.0101,200501,5000.202
35.0498,700499,3000.999
410.01,005,000502,5002.000
520.01,988,000497,0004.000
Method Validation

To ensure your method is trustworthy and fit for its intended purpose, it must be validated.[16][17][18] Key parameters should be assessed according to guidelines from bodies like the ICH or FDA.[16][19]

Table 4: Key Method Validation Parameters & Acceptance Criteria
ParameterPurposeTypical Acceptance Criteria
Specificity To show that the signal measured is from the analyte only, without interference from the IS or matrix.No significant peaks at the retention times of the analyte or IS in blank matrix samples.
Linearity To demonstrate a proportional relationship between concentration and response ratio over a defined range.Correlation coefficient (r²) ≥ 0.995.
Accuracy To measure the closeness of the experimental value to the true value.Recovery of 85-115% for QC samples (80-120% at the lower limit).[15]
Precision To measure the degree of scatter between a series of measurements (repeatability and intermediate precision).Relative Standard Deviation (%RSD) or Coefficient of Variation (%CV) ≤ 15% (≤ 20% at the lower limit).[15]
Limit of Quantitation (LLOQ) The lowest concentration that can be measured with acceptable accuracy and precision.Signal-to-noise ratio > 10; must meet accuracy and precision criteria.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.No significant change in results when parameters like oven ramp rate or gas flow are slightly varied.

Conclusion

This compound serves as a robust and reliable internal standard for a wide array of GC applications. Its unique structure, chemical stability, and similarity to common ester analytes make it an excellent choice for correcting analytical variability. By following the detailed protocols for solution preparation, sample analysis, and data processing outlined in this guide, researchers can significantly enhance the accuracy, precision, and trustworthiness of their quantitative results. Proper method validation remains a critical final step to demonstrate that the analytical procedure is unequivocally fit for its intended purpose.

References

  • Internal Standards - What Are They?
  • Internal Standard Method and Calibration Curve Analysis in Gas Chromatography.
  • Internal standard. Wikipedia. [Link]

  • Liquid Chromatography | How to Use Internal Standards. Mason Technology.
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  • Quantitative and Qualitative GC and GC-MS. Chemistry LibreTexts. [Link]

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Application Notes and Protocols for the Enzymatic Synthesis of Ethyl Cycloheptylacetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl cycloheptylacetate is a valuable ester with potential applications in the fragrance, flavor, and pharmaceutical industries. Traditional chemical synthesis routes often require harsh conditions, leading to by-product formation and environmental concerns. Biocatalytic synthesis, employing enzymes such as lipases, offers a green and highly selective alternative, operating under mild conditions with high efficiency.[1] This guide provides a comprehensive overview and a detailed protocol for the enzymatic synthesis of this compound, leveraging the robust and widely-used immobilized lipase, Novozym® 435.

The core of this process is an esterification reaction between cycloheptylacetic acid and ethanol, catalyzed by a lipase. Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are versatile enzymes that can catalyze ester synthesis in non-aqueous or micro-aqueous environments.[1] The use of an immobilized enzyme like Novozym® 435, which is Candida antarctica lipase B (CALB) adsorbed onto a macroporous acrylic resin, simplifies catalyst recovery and reuse, enhancing the economic viability of the process.[2][3][4]

This document is intended for researchers, scientists, and drug development professionals, providing not only a step-by-step protocol but also the scientific rationale behind the experimental design, potential challenges, and optimization strategies.

The Challenge of Bulky Substrates

The cycloheptyl group of cycloheptylacetic acid presents a degree of steric hindrance, which can influence the rate of enzymatic esterification.[5] The active site of the lipase must be able to accommodate this bulky acyl donor. CALB is known for its ability to accept a wide range of substrates, but its efficiency can be lower for branched or sterically demanding carboxylic acids compared to linear fatty acids.[6] Therefore, the optimization of reaction parameters is crucial to achieve high conversion rates.

Materials and Reagents

Material/ReagentSupplierGradeNotes
Cycloheptylacetic AcidSigma-Aldrich≥98%
EthanolFisher ScientificAnhydrous, ≥99.5%
Novozym® 435NovozymesImmobilized Lipase
tert-ButanolSigma-AldrichAnhydrous, ≥99.5%Reaction Solvent
Molecular SievesSigma-Aldrich3 Å, activatedFor water removal
HexaneFisher ScientificHPLC GradeFor purification
Ethyl AcetateFisher ScientificHPLC GradeFor purification
Sodium BicarbonateSigma-AldrichACS ReagentFor neutralization
Anhydrous Sodium SulfateSigma-AldrichACS ReagentFor drying

Experimental Protocol

Part 1: Enzyme Preparation and Acclimatization

The reusability and activity of the immobilized lipase are paramount for a successful synthesis.

Step 1.1: Enzyme Hydration

  • Weigh the required amount of Novozym® 435.

  • If the enzyme has been stored under very dry conditions, it may require slight hydration to achieve optimal activity. This can be done by incubating the enzyme in a sealed container with a saturated salt solution (e.g., KCl) to achieve a specific water activity. However, for esterification, a low water content is generally preferred. For initial experiments, using the enzyme as supplied is recommended.

Step 1.2: Acclimatization in the Reaction Solvent

  • To a reaction vessel, add the weighed Novozym® 435.

  • Add the reaction solvent (tert-butanol) and gently swirl the mixture for 30 minutes at the reaction temperature (45°C). This allows the enzyme to equilibrate with the solvent.

Part 2: Esterification Reaction

The direct esterification of cycloheptylacetic acid with ethanol is an equilibrium-limited reaction. The removal of water is essential to drive the reaction towards product formation.

Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Weigh Substrates & Enzyme B Add Solvent & Molecular Sieves A->B C Incubate at 45°C with Agitation B->C D Monitor Reaction Progress (GC/TLC) C->D E Filter to Recover Enzyme D->E Upon Completion F Solvent Evaporation E->F G Aqueous Wash (NaHCO3) F->G H Dry & Concentrate G->H I Column Chromatography H->I J Characterize Product I->J

Figure 1: General workflow for the enzymatic synthesis of this compound.

Step 2.1: Reaction Setup

  • In the reaction vessel containing the acclimatized Novozym® 435 in tert-butanol, add cycloheptylacetic acid and ethanol.

  • Add activated 3 Å molecular sieves to the reaction mixture to sequester the water produced during esterification.

  • Seal the reaction vessel to prevent the evaporation of ethanol and the ingress of atmospheric moisture.

Step 2.2: Reaction Conditions

  • Temperature: Maintain the reaction temperature at 45°C. Lipases are generally active between 40°C and 60°C, and this temperature provides a good balance between reaction rate and enzyme stability.[7]

  • Agitation: Stir the reaction mixture at 200 rpm using a magnetic stirrer or an orbital shaker. Adequate mixing is crucial to minimize mass transfer limitations.

  • Reaction Time: Monitor the reaction progress over 24-48 hours. The reaction time will depend on the desired conversion.

Rationale for Parameter Selection:

ParameterRecommended ValueRationale
EnzymeNovozym® 435High activity and stability in organic media, broad substrate specificity, and ease of recovery.[2][3][4]
Substrate Molar Ratio (Ethanol:Acid)3:1An excess of the alcohol (ethanol) is used to shift the reaction equilibrium towards the product side. However, a very large excess of short-chain alcohols can sometimes inhibit or inactivate the lipase.[8] A 3:1 ratio is a good starting point for optimization.
Solventtert-ButanolA polar, non-protic solvent that can solubilize the reactants without participating in the reaction. It is also known to be compatible with lipase activity.
Temperature45°CThis temperature is within the optimal range for many lipases, promoting a good reaction rate without causing significant thermal denaturation.[7]
Water Removal3 Å Molecular SievesThe removal of water is critical to drive the equilibrium towards ester formation.[7]
Part 3: Product Isolation and Purification

Step 3.1: Enzyme Recovery

  • After the reaction, allow the mixture to settle.

  • Decant the supernatant and filter it to recover the immobilized enzyme.

  • Wash the recovered Novozym® 435 with fresh solvent (tert-butanol or hexane) and dry it under vacuum for reuse in subsequent batches.

Step 3.2: Work-up

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in a non-polar solvent like hexane or diethyl ether.

  • Wash the organic solution with a saturated sodium bicarbonate solution to remove any unreacted cycloheptylacetic acid.

  • Wash with brine, and then dry the organic layer over anhydrous sodium sulfate.

Step 3.3: Purification

  • Filter off the drying agent and concentrate the solution under reduced pressure.

  • Purify the crude this compound by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.

Step 3.4: Characterization

  • Confirm the identity and purity of the final product using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy.

Reaction Mechanism

The lipase-catalyzed esterification follows a Ping-Pong Bi-Bi mechanism.

PingPong_Mechanism E Lipase (E) EA E-Cycloheptylacetic Acid Complex E->EA + Acid Product This compound E_Acyl Acyl-Enzyme Intermediate EA->E_Acyl - H2O E_Product E-Product Complex E_Acyl->E_Product + EtOH H2O Water (H2O) EtOH Ethanol (EtOH) E_Product->E - Product Acid Cycloheptylacetic Acid

Figure 2: Simplified Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.

  • The carboxylic acid (cycloheptylacetic acid) binds to the active site of the lipase.

  • A nucleophilic attack by the serine residue in the enzyme's catalytic triad on the carbonyl carbon of the acid forms a tetrahedral intermediate.

  • This intermediate collapses, releasing a molecule of water and forming a stable acyl-enzyme intermediate.

  • The alcohol (ethanol) then enters the active site and attacks the acyl-enzyme intermediate.

  • Another tetrahedral intermediate is formed, which then collapses to release the ester product (this compound) and regenerate the free enzyme.[9]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conversion Insufficient reaction time.Extend the reaction time and monitor the progress.
Water accumulation inhibiting the reaction.Ensure molecular sieves are fully activated and use an adequate amount.
Sub-optimal temperature.Optimize the temperature in the range of 40-60°C.
Enzyme inhibition by ethanol.Experiment with a lower ethanol to acid molar ratio or a stepwise addition of ethanol.
Enzyme Deactivation High temperature.Lower the reaction temperature.
Inappropriate solvent.Screen other non-polar solvents like hexane or toluene.
Mechanical stress.Reduce the agitation speed.
Difficulty in Purification Incomplete removal of carboxylic acid.Perform an additional wash with a mild base.

Safety Precautions

  • Standard laboratory personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Handle all organic solvents in a well-ventilated fume hood.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The enzymatic synthesis of this compound using immobilized lipase offers a sustainable and efficient alternative to conventional chemical methods. The protocol outlined in this guide provides a robust starting point for researchers. Optimization of key parameters such as substrate molar ratio, temperature, and enzyme loading will be essential to maximize the yield and efficiency for this specific ester. The principles and methodologies described herein are broadly applicable to the biocatalytic synthesis of a wide range of esters for various industrial applications.

References

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  • Loderhose, T., & Weidert, M. (2009). Process for the enzymatic production of carboxylic acid esters.
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  • Heinsman, N. W. J. T., van der Weide, P. L. J., & van der Padt, A. (2001). Reactor design for the novozym 435-catalysed enantioselective esterification of 4-methyloctanic acid. Wageningen University & Research. [Link]

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Application Note: Validated GC-MS Method for the Quantification of Ethyl Cycloheptylacetate in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the precise and accurate quantification of Ethyl cycloheptylacetate. This application note is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry. The protocols and acceptance criteria detailed herein are grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure regulatory compliance and data integrity.[1][2][3] The causality behind experimental choices is explained to provide a deeper understanding of the method's development and validation.

Introduction: The Rationale for Method Validation

Analytical method validation is a cornerstone of pharmaceutical development and quality control, providing documented evidence that a method is fit for its intended purpose.[4] For a compound like this compound, which may be present as a flavoring agent, an intermediate, or a potential impurity in pharmaceutical products, a reliable quantitative method is imperative. This application note outlines a systematic approach to validating a GC-MS method, ensuring its specificity, accuracy, and precision for the determination of this compound.

The selection of Gas Chromatography-Mass Spectrometry (GC-MS) is predicated on the physicochemical properties of this compound. With a boiling point of 80-85°C at 2mm Hg, it is a semi-volatile compound, making it an ideal candidate for GC analysis.[5] The mass spectrometer provides unparalleled specificity, allowing for unequivocal identification and quantification, even in the presence of complex matrices.[6][7]

Pre-Validation Considerations & System Suitability

Before commencing with the formal validation, it is crucial to establish the foundational parameters of the analytical method and ensure the readiness of the instrumentation.

Physicochemical Properties of this compound
PropertyValueSignificance for Method Development
Molecular FormulaC₁₁H₂₀O₂Determines the expected mass-to-charge ratios for MS detection.
Molecular Weight184.28 g/mol Used in the preparation of standard solutions and calculations.
Boiling Point80-85°C / 2mm HgJustifies the use of GC for volatilization and separation.[5]
Refractive Index1.4525A supplementary physical constant.[5]
Recommended GC-MS Instrumentation and Conditions

The following instrumental setup is recommended as a starting point and should be optimized as necessary.

ParameterRecommended SettingRationale
Gas Chromatograph
Injector TypeSplit/SplitlessTo handle a range of concentrations.
Injector Temperature250°CEnsures complete volatilization of the analyte.
Carrier GasHelium (99.999% purity)Inert and provides good chromatographic efficiency.
Column5% Phenyl Methyl Siloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thicknessA robust, general-purpose column suitable for a wide range of semi-volatile compounds.
Oven ProgramInitial: 60°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min)Provides good separation of the analyte from potential impurities.
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns.
Acquisition ModeSelected Ion Monitoring (SIM)Enhances sensitivity and specificity for quantitative analysis.
Quantifier Ionm/z (To be determined from mass spectrum)The most abundant, characteristic fragment ion.
Qualifier Ionsm/z (To be determined from mass spectrum)Additional characteristic ions to confirm identity.
System Suitability Testing (SST)

System suitability is a prerequisite for any analytical run to ensure the chromatographic system is performing adequately.[8]

Protocol:

  • Prepare a system suitability solution of this compound at a concentration that is expected to be in the mid-range of the calibration curve.

  • Inject the SST solution six replicate times.

  • Evaluate the following parameters against the acceptance criteria.

SST ParameterAcceptance CriteriaPurpose
Peak Tailing Factor (T)T ≤ 2.0Ensures peak symmetry and good chromatographic performance.
Relative Standard Deviation (RSD) of Peak AreaRSD ≤ 2.0%Demonstrates the precision of the injection and detection system.
Retention Time RepeatabilityRSD ≤ 1.0%Indicates the stability of the chromatographic separation.

Validation Parameters and Protocols

The following sections detail the experimental protocols for validating the key performance characteristics of the analytical method in accordance with ICH Q2(R2) guidelines.[1][2][3][6]

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[5][9]

Protocol:

  • Blank Analysis: Analyze a blank sample (matrix without the analyte) to ensure no interfering peaks are present at the retention time of this compound.

  • Spiked Sample Analysis: Spike the blank matrix with known impurities and potential degradation products. Analyze to demonstrate that the analyte peak is well-resolved from these components.

  • Peak Purity (if using full scan): In cases where full scan data is acquired, assess the peak purity of the analyte using spectral deconvolution to confirm that the peak is not co-eluting with any other substance.

Specificity_Workflow start Start Specificity Assessment blank_analysis Analyze Blank Matrix start->blank_analysis interference_check Interference at Analyte Retention Time? blank_analysis->interference_check spiked_analysis Analyze Spiked Matrix (Impurities, Degradants) interference_check->spiked_analysis No fail Method Re-optimization Required interference_check->fail Yes resolution_check Adequate Resolution? spiked_analysis->resolution_check pass Specificity Confirmed resolution_check->pass Yes resolution_check->fail No

Linearity and Range

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte.[10][11][12] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[10][13]

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., hexane).

  • From the stock solution, prepare a series of at least five calibration standards covering the expected concentration range (e.g., 50% to 150% of the target concentration).

  • Analyze each calibration standard in triplicate.

  • Plot the mean peak area against the concentration and perform a linear regression analysis.

ParameterAcceptance Criteria
Correlation Coefficient (r²)r² ≥ 0.995
y-interceptShould be close to zero.
Visual InspectionThe data points should be randomly scattered around the regression line.

Example Linearity Data:

Concentration (µg/mL)Mean Peak Area
5.012,550
7.518,800
10.025,100
12.531,350
15.037,600
Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted as a conventional true value or an accepted reference value and the value found.[4][5][8] It is typically assessed by determining the recovery of a known amount of analyte spiked into a blank matrix.

Protocol:

  • Prepare samples by spiking a blank matrix with the analyte at three concentration levels (low, medium, and high) across the defined range.

  • Prepare at least three replicates for each concentration level.

  • Analyze the samples and calculate the percent recovery for each replicate.

Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% for each concentration level.

Example Accuracy Data:

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
6.05.9599.2
10.010.12101.2
14.013.8999.2
Precision

Precision is the measure of the degree of scatter of a series of measurements obtained from multiple sampling of the same homogeneous sample.[4][5] It is evaluated at two levels: repeatability and intermediate precision.

3.4.1. Repeatability (Intra-assay Precision)

Repeatability is assessed over a short interval of time under the same operating conditions.

Protocol:

  • Prepare six individual samples at 100% of the target concentration.

  • Analyze the samples and calculate the mean, standard deviation, and Relative Standard Deviation (RSD).

Acceptance Criteria: RSD ≤ 2.0%.

3.4.2. Intermediate Precision

Intermediate precision evaluates the effect of random events on the precision of the analytical procedure within the same laboratory. This is typically assessed by comparing the results obtained on different days, with different analysts, or on different instruments.

Protocol:

  • A second analyst, on a different day, prepares and analyzes a new set of six samples at 100% of the target concentration.

  • Calculate the RSD for this second set of samples.

  • Perform a statistical comparison (e.g., an F-test) of the variances of the two data sets to ensure they are not significantly different.

Acceptance Criteria: RSD ≤ 3.0% for the second set of data, and the F-test should show no significant difference between the two data sets.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol (Based on Signal-to-Noise Ratio):

  • Determine the signal-to-noise ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.

  • The concentration at which the signal-to-noise ratio is approximately 3:1 is the LOD.

  • The concentration at which the signal-to-noise ratio is approximately 10:1 is the LOQ.

Protocol (Based on the Standard Deviation of the Response and the Slope):

  • Analyze a series of blank samples and determine the standard deviation of the response.

  • Calculate the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the Blank) / Slope

  • LOQ = 10 * (Standard Deviation of the Blank) / Slope

The determined LOQ should be confirmed by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.

Robustness

Robustness is the capacity of an analytical method to remain unaffected by small, but deliberate variations in method parameters.[5] This provides an indication of its reliability during normal usage.

Protocol:

  • Identify critical method parameters that could be subject to variation (e.g., GC oven temperature, injector temperature, flow rate).

  • For each parameter, define a small, deliberate variation (e.g., ± 2°C for temperature, ± 5% for flow rate).

  • Analyze a system suitability solution or a sample at 100% of the target concentration while varying one parameter at a time.

  • Evaluate the impact of these changes on system suitability parameters and the quantitative result.

Example Robustness Study Parameters:

ParameterOriginal ValueVariation 1Variation 2
Injector Temperature250°C248°C252°C
Flow Rate1.0 mL/min0.95 mL/min1.05 mL/min
Oven Ramp Rate10°C/min9.5°C/min10.5°C/min

Acceptance Criteria: The system suitability criteria should be met, and the quantitative result should not deviate by more than a pre-defined amount (e.g., ± 5.0%) from the result obtained under the original conditions.

Validation_Overview start Method Validation Start specificity Specificity start->specificity linearity Linearity & Range start->linearity accuracy Accuracy start->accuracy precision Precision start->precision lod_loq LOD & LOQ start->lod_loq robustness Robustness start->robustness report Validation Report specificity->report linearity->report accuracy->report precision->report lod_loq->report robustness->report

Summary of Acceptance Criteria

Validation ParameterAcceptance Criteria
Specificity No interference at the retention time of the analyte.
Linearity Correlation coefficient (r²) ≥ 0.995.
Range Established based on linearity, accuracy, and precision data.
Accuracy Mean recovery of 98.0% - 102.0%.
Precision (Repeatability) RSD ≤ 2.0%.
Precision (Intermediate) RSD ≤ 3.0%.
LOD Signal-to-Noise ratio of approximately 3:1.
LOQ Signal-to-Noise ratio of approximately 10:1 with acceptable precision and accuracy.
Robustness System suitability criteria met, and results within ± 5.0% of the original conditions.

Conclusion

The GC-MS method for the quantification of this compound has been successfully validated according to ICH guidelines. The method has been demonstrated to be specific, linear, accurate, precise, and robust over the defined range. The established validation parameters confirm that this method is suitable for its intended purpose in a pharmaceutical quality control environment, ensuring reliable and reproducible data for the analysis of this compound.

References

  • LCGC International. (n.d.). Analytical Method Validation: Back to Basics, Part II. Retrieved from [Link]

  • Oxford Analytical Services. (2024, February 29). Understanding the Four Types of Analytical Method Validation. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Lab Manager Magazine. (2025, August 14). Robustness and Ruggedness Testing in Analytical Chemistry. Retrieved from [Link]

  • PharmaGuru. (2025, May 2). How To Perform Robustness In Analytical Method Validation. Retrieved from [Link]

  • PharmaGuru. (2025, May 2). How To Perform Linearity and Range In Method Validation: Easy Tips. Retrieved from [Link]

  • Technical Information. (n.d.). Limit of Detection (LOD) and Limit of Quantification (LOQ). Retrieved from [Link]

  • How to perform Linearity and Range in Analytical Method Validation. (2024, June 20). Retrieved from [Link]

  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

  • Scribd. (n.d.). LOD and LOQ in Analytical Chemistry. Retrieved from [Link]

  • LCGC International. (n.d.). Robustness Tests. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Limit of Blank, Limit of Detection and Limit of Quantitation. Retrieved from [Link]

  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Slideshare. (n.d.). Bioanalytical method validation emea. Retrieved from [Link]

  • Cleaning Validation. (n.d.). Specificity of Analytical Methods. Retrieved from [Link]

  • gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • CORE. (n.d.). Validation of a Method for the Analysis of Volatile Organic Compounds in Water. Retrieved from [Link]

  • Lösungsfabrik. (2018, May 22). What is meant by the limit of detection and quantification (LOD / LOQ)?. Retrieved from [Link]

  • YouTube. (2024, February 28). What do Limit of Detection and Limit of Quantitation mean?. Retrieved from [Link]

  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • Pharmaceutical Technology. (n.d.). Robustness in Analytical Methods Outlined. Retrieved from [Link]

  • Slideshare. (n.d.). Bioanalytical method validation emea. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical method validation: A brief review. Retrieved from [Link]

  • GMP SOP. (n.d.). Guidance 006 Analytical Test Method Validation - Linearity, Range and Specificity. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of different guidelines for 'linearity and range' parameter of analytical method validation. Retrieved from [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Pharma Validation. (2025, December 7). How to Validate Accuracy in Analytical Methods: A Step-by-Step Guide. Retrieved from [Link]

  • PubMed. (2008, July 23). Quantitative ester analysis in cachaca and distilled spirits by gas chromatography-mass spectrometry (GC-MS). Retrieved from [Link]

  • YouTube. (2024, September 15). Key terms related to validation of an analytical method. Retrieved from [Link]

  • ACS Publications. (n.d.). Application of Ethyl Esters and d3-Methyl Esters as Internal Standards for the Gas Chromatographic Quantification of Transesterified Fatty Acid Methyl Esters in Food. Retrieved from [Link]

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Application Notes and Protocols: Cycloaddition Reactions Involving Ethyl Cycloheptylacetate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The seven-membered carbocyclic scaffold, prevalent in a multitude of natural products and pharmaceutically active compounds, presents a unique synthetic challenge due to entropic and enthalpic factors. Cycloaddition reactions offer a powerful and atom-economical approach to constructing and functionalizing these complex molecular architectures. This comprehensive guide provides an in-depth exploration of cycloaddition reactions involving derivatives of ethyl cycloheptylacetate. While direct cycloaddition reactions on the saturated cycloheptane ring are not feasible, this document outlines strategic pathways for the functionalization of the cycloheptyl moiety to generate versatile synthons for [4+2], [3+2], and [2+2] cycloaddition reactions. Detailed mechanistic insights, field-proven experimental protocols, and predictive models for stereochemical outcomes are presented to empower researchers in the design and execution of novel synthetic strategies for drug discovery and materials science.

Introduction: The Significance of the Cycloheptane Moiety

The cycloheptane ring is a key structural motif in a diverse range of biologically active molecules. Its inherent conformational flexibility allows for intricate three-dimensional arrangements that can optimize interactions with biological targets. However, the synthesis of functionalized seven-membered rings remains a significant challenge in organic chemistry compared to their five- and six-membered counterparts.[1][2] Cycloaddition reactions provide an elegant solution, enabling the construction of complex polycyclic systems with high degrees of stereocontrol.[3][4][5][6][7][8]

This guide focuses on leveraging the readily available starting material, this compound, as a foundational building block for accessing a variety of complex molecules through strategic cycloaddition reactions. The core of our approach lies in the initial functionalization of the cycloheptane ring to introduce the necessary unsaturation or reactive groups to participate in these powerful transformations.

Strategic Functionalization of this compound

To utilize this compound in cycloaddition reactions, it is imperative to first introduce unsaturation or a suitable functional group. This section outlines key synthetic strategies to transform the inert cycloheptane ring into a reactive diene, dienophile, or dipolarophile.

Synthesis of Cycloheptadiene Derivatives for [4+2] Cycloadditions

The Diels-Alder reaction, a cornerstone of organic synthesis, requires a conjugated diene system.[7][9][10] To prepare a cycloheptadiene derivative from this compound, a two-step sequence of halogenation followed by elimination is a reliable method.

Protocol 1: Synthesis of Ethyl (Cyclohepta-1,3-dien-1-yl)acetate

  • α-Bromination: To a solution of this compound in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide. Irradiate the mixture with a UV lamp or heat to initiate the reaction. The reaction progress can be monitored by TLC or GC-MS.

  • Purification: After completion, the succinimide byproduct is filtered off, and the solvent is removed under reduced pressure. The crude α-bromoester is then purified by column chromatography.

  • Dehydrobromination: The purified ethyl 2-bromocycloheptylacetate is dissolved in a non-protic solvent like THF and treated with a strong, non-nucleophilic base such as 1,8-diazabicycloundec-7-ene (DBU) at room temperature to induce elimination and form the conjugated diene system.

  • Final Purification: The reaction mixture is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated to yield the desired ethyl (cyclohepta-1,3-dien-1-yl)acetate, which can be further purified by distillation or chromatography.

G cluster_0 Functionalization of this compound Ethyl_cycloheptylacetate This compound alpha_Bromoester α-Bromo Ester Intermediate Cycloheptadiene_Derivative Ethyl (cyclohepta-1,3-dien-1-yl)acetate (Diene for [4+2] Cycloaddition)

Preparation of Cycloheptene Derivatives for [2+2] and [3+2] Cycloadditions

For [2+2] photocycloadditions and as a dipolarophile in [3+2] cycloadditions, a simple cycloheptene derivative is required. This can be achieved through a similar halogenation-elimination strategy, but with milder conditions to favor the formation of a single double bond.

Protocol 2: Synthesis of Ethyl (Cyclohept-1-en-1-yl)acetate

  • Radical Bromination: Following a similar procedure to Protocol 1, use one equivalent of NBS to favor mono-bromination.

  • Controlled Elimination: Treat the resulting α-bromoester with a milder base, such as potassium tert-butoxide at low temperature, to afford the cycloheptene derivative.

Introduction of Azide Functionality for 1,3-Dipolar Cycloadditions

The Huisgen 1,3-dipolar cycloaddition, a key "click chemistry" reaction, involves the reaction of an azide with an alkyne.[11][12][13][14] An azide group can be introduced onto the cycloheptyl ring via nucleophilic substitution of a suitable leaving group.

Protocol 3: Synthesis of Ethyl (2-azidocycloheptyl)acetate

  • Hydroxylation and Tosylation: The cycloheptene derivative from Protocol 2 can be subjected to hydroboration-oxidation to introduce a hydroxyl group. This alcohol is then converted to a good leaving group, such as a tosylate, by reacting with p-toluenesulfonyl chloride in the presence of a base like pyridine.

  • Azide Substitution: The tosylated intermediate is then reacted with sodium azide in a polar aprotic solvent like DMF to yield the desired azido-cycloheptane derivative.

G cluster_1 Preparation of a 1,3-Dipole Precursor Cycloheptene_Derivative Ethyl (cyclohept-1-en-1-yl)acetate Alcohol_Intermediate Hydroxy-cycloheptyl Ester Tosylate_Intermediate Tosyloxy-cycloheptyl Ester Azide_Derivative Ethyl (2-azidocycloheptyl)acetate (1,3-Dipole for [3+2] Cycloaddition)

[4+2] Cycloaddition Reactions: The Diels-Alder Approach

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings with excellent stereocontrol.[5][7][9][10][15][16][17] Our synthesized ethyl (cyclohepta-1,3-dien-1-yl)acetate can serve as the diene component in this reaction.

Mechanistic Considerations and Stereoselectivity

The Diels-Alder reaction is a concerted process, meaning all bond-forming and bond-breaking occurs in a single step through a cyclic transition state.[7] The stereochemistry of the dienophile is retained in the product. For cyclic dienes, the "endo rule" generally predicts the major product, where the substituents on the dienophile are oriented towards the diene in the transition state.[5][10]

G

Protocol 4: Diels-Alder Reaction with Maleic Anhydride

This protocol describes a classic Diels-Alder reaction using the prepared cycloheptadiene derivative and maleic anhydride as the dienophile.

ParameterValue/ConditionRationale
Diene Ethyl (cyclohepta-1,3-dien-1-yl)acetateThe synthesized conjugated diene.
Dienophile Maleic anhydrideA highly reactive dienophile due to the electron-withdrawing anhydride group.
Solvent Toluene or XyleneHigh-boiling, inert solvents suitable for thermal reactions.
Temperature 80-110 °CProvides sufficient thermal energy to overcome the activation barrier.
Reaction Time 12-24 hoursMonitored by TLC for completion.
Work-up Cooling to induce crystallization or column chromatography.For isolation and purification of the cycloadduct.

Experimental Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve ethyl (cyclohepta-1,3-dien-1-yl)acetate and a slight excess of maleic anhydride in toluene.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, allow the mixture to cool to room temperature. The product may crystallize out of solution.

  • If crystallization occurs, collect the solid by filtration. Otherwise, remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel.

[3+2] Cycloaddition Reactions: Synthesis of Five-Membered Heterocycles

1,3-Dipolar cycloadditions are a versatile class of reactions for the synthesis of five-membered heterocyclic rings.[11][12][13][14][18] The prepared ethyl (2-azidocycloheptyl)acetate is an excellent precursor for the azide-alkyne "click" cycloaddition.

Mechanistic Overview of the Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The copper(I)-catalyzed version of the Huisgen cycloaddition proceeds through a stepwise mechanism involving a copper acetylide intermediate. This catalytic cycle results in the exclusive formation of the 1,4-disubstituted triazole regioisomer.[14]

G

Protocol 5: CuAAC Reaction with Phenylacetylene

This protocol details the synthesis of a triazole-functionalized cycloheptane derivative.

ParameterValue/ConditionRationale
Azide Ethyl (2-azidocycloheptyl)acetateThe synthesized 1,3-dipole precursor.
Alkyne PhenylacetyleneA readily available terminal alkyne.
Catalyst Copper(I) iodide (CuI)The active catalyst for the cycloaddition.
Ligand Tris(benzyltriazolylmethyl)amine (TBTA)Stabilizes the Cu(I) oxidation state and enhances reaction rate.
Reducing Agent Sodium ascorbateReduces any oxidized Cu(II) back to the active Cu(I) state.
Solvent t-Butanol/Water (1:1)A common solvent system for click chemistry.
Temperature Room TemperatureThe reaction is typically efficient at ambient temperature.

Experimental Procedure:

  • To a solution of ethyl (2-azidocycloheptyl)acetate and phenylacetylene in a 1:1 mixture of t-butanol and water, add a catalytic amount of CuI and TBTA.

  • Add a freshly prepared aqueous solution of sodium ascorbate to initiate the reaction.

  • Stir the reaction mixture at room temperature until the starting materials are consumed (monitored by TLC).

  • Upon completion, add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers, concentrate, and purify the resulting triazole by column chromatography.

[2+2] Photochemical Cycloadditions

[2+2] Photocycloadditions are a powerful method for the synthesis of cyclobutane rings, which can be challenging to construct via other methods.[19][20][21][22] These reactions are typically initiated by the absorption of UV light.

Mechanistic Principles and Stereochemical Considerations

Photochemical [2+2] cycloadditions proceed through a diradical intermediate formed upon photoexcitation of one of the alkene components. The stereochemical outcome is often complex and can depend on the nature of the excited state (singlet or triplet) and the stability of the intermediate diradicals.[23][24]

Protocol 6: Intramolecular [2+2] Photocycloaddition

For this application, a derivative of this compound bearing a tethered alkene is required. This can be synthesized by esterification of a cycloheptene carboxylic acid derivative with an unsaturated alcohol like allyl alcohol.

Experimental Procedure:

  • Prepare a dilute solution of the diene-containing this compound derivative in an appropriate solvent (e.g., acetone or acetonitrile) in a quartz reaction vessel.

  • Deoxygenate the solution by bubbling with nitrogen or argon for 15-20 minutes.

  • Irradiate the solution with a high-pressure mercury lamp while maintaining a low temperature using a cooling bath.

  • Monitor the reaction progress by GC-MS or TLC.

  • Once the starting material is consumed, remove the solvent under reduced pressure and purify the resulting polycyclic product by column chromatography.

Conclusion

While this compound itself is unreactive in cycloaddition reactions, its strategic functionalization opens a gateway to a vast array of complex molecular structures. This guide provides the foundational knowledge and practical protocols for researchers to embark on the synthesis of novel cycloheptane-containing compounds through [4+2], [3+2], and [2+2] cycloaddition strategies. The principles and methodologies outlined herein are intended to serve as a springboard for innovation in the design and synthesis of next-generation pharmaceuticals and advanced materials.

References

  • Yamasaki, R., Sotome, I., Komagawa, S., et al. (2009). Efficient Synthesis of Seven-membered Rings by the Nickel-catalyzed Cycloaddition Reactions. J-Stage.
  • ResearchGate. (n.d.). [5+2] reactions for constructing seven‐membered carbocycles.
  • ResearchGate. (n.d.). Main cycloaddition types for seven‐membered rings.
  • Pérez-Gómez, A., et al. (2024). Synthesis of Seven- and Eight-Membered Rings by a Brønsted Acid Catalyzed Cationic Carbocyclization of Biphenyl Embedded Enynes. Organic Letters.
  • Pérez-Gómez, A., et al. (2024). Synthesis of Seven- and Eight-Membered Rings by a Brønsted Acid Catalyzed Cationic Carbocyclization of Biphenyl Embedded Enynes. PubMed Central.
  • LibreTexts. (2023). 30.6 Stereochemistry of Cycloadditions.
  • Fiveable. (n.d.). Stereochemistry of Cycloadditions | Organic Chemistry Class Notes.
  • LibreTexts. (2023). Cycloaddition Reactions.
  • LibreTexts. (2023). 1.2: Cycloaddition Reactions.
  • Wikipedia. (n.d.). 1,3-Dipolar cycloaddition.
  • Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition.
  • ResearchGate. (n.d.). [8+2] Cycloaddition reactions of 8‐aryl‐8‐azaheptafulvenes 1.
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  • Slideshare. (n.d.). 1,3 dipolar cycloaddition Reactions.
  • Houk, K. N., et al. (2015). Theoretical Analysis of Reactivity Patterns in Diels–Alder Reactions of Cyclopentadiene, Cyclohexadiene, and Cycloheptadiene with Symmetrical and Unsymmetrical Dienophiles. The Journal of Organic Chemistry.
  • Wikipedia. (n.d.). Intramolecular Diels–Alder cycloaddition.
  • Pinto, M., et al. (2018). A Suitable Functionalization of Nitroindazoles with Triazolyl and Pyrazolyl Moieties via Cycloaddition Reactions. PubMed Central.
  • Chem Help ASAP. (2020). 1,3-dipolar cycloaddition reactions [Video]. YouTube.
  • Organic Chemistry Portal. (n.d.). Diels-Alder Reaction.
  • Kaur, N., et al. (2021). Cycloaddition and functionalization reactions involving tropone. PubMed Central.
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  • International Journal of Research in Pharmaceutical and Chemical Sciences. (2013). A REVIEW ON 1,3-DIPOLAR CYCLOADDITION REACTIONS IN BIOCONJUGATION AND IT'S IMPORTANCE IN PHARMACEUTICAL CHEMISTRY.
  • ChemTalk. (n.d.). Cycloaddition Reactions.
  • Wikipedia. (n.d.). Diels–Alder reaction.
  • Wikipedia. (n.d.). Cycloaddition.
  • ResearchGate. (n.d.).
  • Chem Player. (2016). Part 2: [4+2] Diels- Alder Cycloaddition Reaction Mechanism [Video]. YouTube.
  • Padwa, A., et al. (2019). Synthesis of Cyclohepta[b]indoles by (4 + 3)
  • Bach, T., et al. (2013). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews.
  • Stanovnik, B., et al. (1997). Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains. Molecules.
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  • ChemRxiv. (2021). Organophotocatalytic [2+2] cycloaddition of electron-deficient styrenes.
  • ResearchGate. (n.d.). A Straightforward Procedure for the [2+2+2] Cycloaddition of Enediynes.
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Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl Cycloheptylacetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of Ethyl cycloheptylacetate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the common challenges and side reactions encountered during its synthesis.

Introduction

The synthesis of this compound, a valuable ester in various research and development applications, is most commonly achieved through the Fischer esterification of cycloheptylacetic acid with ethanol, using an acid catalyst. While seemingly straightforward, this reversible reaction is subject to several side reactions that can impact yield and purity. This guide provides a comprehensive overview of these potential issues and offers practical, field-proven solutions to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and industrially scalable method is the Fischer esterification. This involves reacting cycloheptylacetic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically heated to reflux to drive the equilibrium towards the formation of the ester and water.[1][2]

Q2: My reaction yield is consistently low. What are the likely causes?

A2: Low yields in Fischer esterification are often due to the reversible nature of the reaction.[3] To favor product formation, Le Châtelier's principle should be applied. Key strategies include:

  • Using an excess of one reactant: Typically, ethanol is used in large excess as it is often less expensive and can also serve as the solvent.[3]

  • Removing water as it forms: Water is a byproduct of the reaction, and its removal will shift the equilibrium to the right. This can be achieved by using a Dean-Stark apparatus during reflux or by using a dehydrating agent like concentrated sulfuric acid.[2]

Q3: I've noticed the formation of a dark-colored, tarry substance in my reaction flask. What is it and how can I prevent it?

A3: The formation of a dark, tarry polymer is a common issue when using concentrated sulfuric acid as a catalyst, especially at elevated temperatures. This is often due to the dehydration of the alcohol (ethanol) to form ethene, which can then polymerize under acidic conditions. To minimize this, add the sulfuric acid slowly and with efficient stirring to avoid localized overheating. Using only a catalytic amount of acid is also recommended.

Q4: Are there any side reactions involving the cycloheptyl ring that I should be aware of?

A4: Under the acidic conditions of Fischer esterification, there is a theoretical possibility of carbocation-mediated rearrangements of the cycloheptyl ring, such as a Wagner-Meerwein rearrangement.[4][5][6][7] This could potentially lead to the formation of isomeric esters with different ring structures (e.g., cyclohexylmethyl or cyclooctyl derivatives). However, the seven-membered cycloheptyl ring is relatively stable compared to smaller, more strained rings like cyclobutane or cyclopentane. While theoretically possible, significant rearrangement of the cycloheptyl ring under typical Fischer esterification conditions is not a commonly reported side reaction. Careful control of reaction temperature and the use of milder acid catalysts can help minimize any potential for such rearrangements.

Q5: What are common impurities in the starting material, cycloheptylacetic acid, and how can they affect the esterification?

A5: Cycloheptylacetic acid is often synthesized from precursors like cycloheptyl cyanide or through homologation reactions like the Arndt-Eistert synthesis.[8][9][10] Potential impurities can include:

  • Unreacted starting materials: Residual cycloheptyl cyanide, if the hydrolysis is incomplete, can lead to the formation of amide byproducts under acidic conditions.

  • Byproducts from synthesis: In the Arndt-Eistert synthesis, side products like chloromethyl ketones can form if diazomethane is not used in excess.[9] These impurities can complicate the esterification and purification steps. It is crucial to use highly pure cycloheptylacetic acid for the esterification reaction to avoid these issues.

Troubleshooting Guide

This table outlines common problems, their probable causes, and recommended solutions.

Problem Probable Cause(s) Recommended Solution(s)
Low Yield of this compound Incomplete reaction due to equilibrium.- Use a large excess of ethanol (e.g., 5-10 equivalents or as the solvent).- Remove water using a Dean-Stark apparatus or a chemical drying agent.
Insufficient catalysis.- Ensure the acid catalyst is active and used in an appropriate amount (typically 1-5 mol%).
Reaction time is too short.- Monitor the reaction by TLC or GC until the starting carboxylic acid is consumed.
Formation of Diethyl Ether Side reaction of ethanol catalyzed by strong acid.- Use a milder acid catalyst (e.g., p-toluenesulfonic acid).- Maintain the reaction temperature at a gentle reflux and avoid excessive heating.
Formation of Ethene and Polymers (Tarry Residue) Dehydration of ethanol at high temperatures with a strong acid catalyst.- Add the acid catalyst slowly and with vigorous stirring to dissipate heat.- Use the minimum effective amount of catalyst.- Consider using a solid acid catalyst that can be filtered off.
Presence of Unreacted Cycloheptylacetic Acid Incomplete reaction.- Increase reaction time or temperature (with caution to avoid side reactions).- Ensure efficient removal of water.
Inefficient work-up.- During the work-up, wash the organic layer thoroughly with a saturated sodium bicarbonate solution to remove all acidic components.
Presence of Isomeric Ester Byproducts Potential carbocation rearrangement of the cycloheptyl ring.- Maintain a moderate reaction temperature.- Use a less aggressive acid catalyst.

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials:

  • Cycloheptylacetic acid (1 mole equivalent)

  • Anhydrous ethanol (10 mole equivalents)

  • Concentrated sulfuric acid (0.05 mole equivalents)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • To a round-bottom flask, add cycloheptylacetic acid and anhydrous ethanol.

  • Slowly and with stirring, add the concentrated sulfuric acid to the mixture.

  • Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle.

  • Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (caution: CO2 evolution), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Purify the crude this compound by vacuum distillation.

Protocol 2: Purification of this compound

This protocol details the purification of the crude product obtained from the synthesis.

Procedure:

  • Set up a vacuum distillation apparatus.

  • Transfer the crude this compound to the distillation flask.

  • Slowly reduce the pressure and begin heating the flask.

  • Collect the fraction that distills at the appropriate boiling point for this compound under the given pressure.

  • Characterize the purified product by NMR and IR spectroscopy to confirm its identity and purity.

Visualizing Reaction Pathways

The following diagrams illustrate the main reaction pathway and potential side reactions in the synthesis of this compound.

Main_Reaction CAA Cycloheptylacetic Acid ECA This compound CAA->ECA + Ethanol (excess) EtOH Ethanol EtOH->ECA H_plus H+ H_plus->ECA Catalyst Water Water Side_Reactions cluster_alcohol_side_reactions Alcohol-Derived Side Reactions cluster_ring_side_reactions Cycloheptyl Ring Side Reactions Ethanol Ethanol Protonated_Ethanol Protonated Ethanol Ethanol->Protonated_Ethanol + H+ Ethene Ethene Protonated_Ethanol->Ethene - H2O (High Temp) Diethyl_Ether Diethyl Ether Protonated_Ethanol->Diethyl_Ether + Ethanol - H2O Polymers Polymers (Tar) Ethene->Polymers Polymerization Cycloheptyl_Carbocation Cycloheptyl-related Carbocation Intermediate Rearranged_Ester Rearranged Isomeric Ester Cycloheptyl_Carbocation->Rearranged_Ester Wagner-Meerwein Rearrangement (Theoretical)

Caption: Potential Side Reaction Pathways.

References

  • Wagner–Meerwein rearrangement. In: Wikipedia. ; 2023. [Link]

  • Wagner–Meerwein rearrangement - Grokipedia. [Link]

  • Fischer Esterification. [Link]

  • Wagner-Meerwein rearrangement | Chemistry Online. [Link]

  • Wagner–Meerwein rearrangement - L.S.College, Muzaffarpur. [Link]

  • Arndt-Eistert Reaction. [Link]

  • Fischer Esterification-Typical Procedures - OperaChem. [Link]

  • Arndt–Eistert reaction. In: Wikipedia. ; 2023. [Link]

  • Birladeanu L. The Story of the Wagner-Meerwein Rearrangement. Journal of Chemical Education. 2000;77(7):858. [Link]

  • Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Arndt–Eistert reaction - Grokipedia. [Link]

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]

  • Fischer Esterification - Organic Chemistry Portal. [Link]

Sources

Technical Support Center: Purification of Crude Ethyl Cycloheptylacetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Ethyl Cycloheptylacetate. This guide is designed for researchers, scientists, and drug development professionals who require high-purity material for their work. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification process. Our approach is grounded in fundamental chemical principles to not only provide solutions but also to explain the causality behind each experimental choice.

Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via Fischer Esterification?

When this compound is synthesized by the Fischer-Speier esterification of cycloheptanecarboxylic acid with ethanol, the crude product typically contains a predictable set of impurities derived from the reaction itself.[1][2][3] These include:

  • Unreacted Starting Materials: Cycloheptanecarboxylic acid and excess ethanol.

  • Acid Catalyst: Strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are commonly used.[4]

  • Reaction Byproduct: Water is formed as a stoichiometric byproduct of the esterification reaction.[1]

  • Solvent: If a non-polar solvent such as toluene or hexane was used to facilitate water removal via a Dean-Stark apparatus.[4]

Q2: What is the standard workflow for purifying crude this compound?

A robust purification strategy involves a multi-step approach targeting the specific impurities present. The general workflow is as follows:

  • Aqueous Work-up (Liquid-Liquid Extraction): The crude reaction mixture is first washed with aqueous solutions to remove the bulk of polar and acidic impurities.[5][6][7]

  • Drying: The washed organic phase is treated with an anhydrous salt to remove residual water.

  • Solvent Removal: If a high-boiling solvent was used, it is removed, typically via rotary evaporation.

  • Fractional Vacuum Distillation: The final purification step separates the target ester from any remaining non-volatile or close-boiling impurities.[8][9]

This workflow is visualized in the diagram below.

G crude Crude Reaction Mixture workup Aqueous Work-up (Liquid-Liquid Extraction) crude->workup Remove acid, excess alcohol, and water drying Drying Organic Phase (e.g., with MgSO₄) workup->drying Remove dissolved water solvent_removal Solvent Removal (Rotary Evaporation) drying->solvent_removal distillation Fractional Vacuum Distillation solvent_removal->distillation Separate from non-volatile & close-boiling impurities pure_product Pure Ethyl Cycloheptylacetate distillation->pure_product

Caption: General purification workflow for this compound.

Q3: Why is vacuum distillation essential for purifying esters like this compound?

High-boiling esters are susceptible to thermal decomposition at the high temperatures required for distillation at atmospheric pressure.[10][11] Applying a vacuum lowers the pressure above the liquid, thereby reducing the temperature at which the ester boils. This allows for efficient distillation well below the decomposition temperature, preventing the formation of degradation byproducts and ensuring a higher yield of pure product.[9]

Q4: How can I definitively assess the purity of my final product?

Purity assessment requires analytical techniques that can separate and quantify the target compound and any remaining impurities.[12] The most common methods include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile compounds like esters. It provides quantitative purity data (as area percent) and structural information from the mass spectrum to identify impurities.[13]

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for a broad range of compounds, useful if non-volatile impurities are suspected.[14][15]

  • Quantitative Nuclear Magnetic Resonance (qNMR): Provides a highly accurate, direct measure of purity against a certified internal standard without the need for compound-specific calibration.[12][16]

FeatureGC-MSHPLC-UVqNMR
Principle Separation by volatility/polarity; detection by massSeparation by polarity; detection by UV absorbanceQuantitative analysis via NMR signal intensity
Best For Volatile & thermally stable compoundsBroad range, including non-volatile compoundsMolecules with NMR-active nuclei (e.g., ¹H)
Output Purity (area %), impurity identificationPurity (area %), quantification vs. standardAbsolute purity, structural confirmation
Caption: Comparison of primary analytical methods for purity assessment.[13]
Troubleshooting Guide

This section addresses specific problems that may arise during the purification process.

G start Problem Observed acidic_product Final Product is Acidic (Fails pH Test) start->acidic_product low_yield Low Yield After Distillation start->low_yield cloudy_organic Cloudy Organic Layer (Persistent Emulsion) start->cloudy_organic decomposition Product Decomposes During Distillation start->decomposition cause_acidic Cause: Incomplete neutralization of acid catalyst or unreacted cycloheptanecarboxylic acid. acidic_product->cause_acidic cause_yield1 Cause 1: Premature fraction collection or incomplete transfer. low_yield->cause_yield1 cause_yield2 Cause 2: Decomposition at high temperature. low_yield->cause_yield2 cause_cloudy Cause: Insufficient phase separation during aqueous work-up. cloudy_organic->cause_cloudy cause_decomp Cause: Distillation temperature is too high due to insufficient vacuum. decomposition->cause_decomp sol_acidic Solution: Perform additional washes with saturated NaHCO₃ solution. Confirm neutral pH of the aqueous layer before proceeding. cause_acidic->sol_acidic sol_yield1 Solution: Monitor distillation temperature and pressure closely to identify the correct product fraction. cause_yield1->sol_yield1 sol_yield2 Solution: Improve vacuum level to lower the boiling point. cause_yield2->sol_yield2 sol_cloudy Solution: Add brine (sat. NaCl) to the separatory funnel to break the emulsion and 'salt out' water. cause_cloudy->sol_cloudy sol_decomp Solution: Check for leaks in the vacuum system. Ensure the vacuum pump is operating efficiently. cause_decomp->sol_decomp

Sources

Technical Support Center: Optimizing Reaction Conditions for Fischer Esterification of Cycloheptylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the Fischer esterification of cycloheptylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for this specific esterification reaction. The following content is structured to address common challenges and provide practical, field-proven solutions to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial queries and issues encountered during the Fischer esterification of cycloheptylacetic acid.

Q1: My reaction is proceeding very slowly or not at all. What are the likely causes?

A slow or stalled reaction is a common issue in Fischer esterification, which is an equilibrium-driven process.[1] The primary culprits are typically:

  • Insufficient Catalyst: The reaction is acid-catalyzed. An inadequate amount of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), will result in a slow conversion rate.[2]

  • Presence of Water: Water is a byproduct of the esterification. Its accumulation will shift the equilibrium back towards the starting materials (Le Châtelier's principle), effectively halting the net formation of the ester.[3][4]

  • Suboptimal Temperature: Like most chemical reactions, Fischer esterification requires a certain activation energy. Insufficient heating will lead to a sluggish reaction. Generally, refluxing the alcohol is a good starting point.[5]

Q2: I'm observing a low yield of my desired ester, ethyl cycloheptylacetate. How can I improve it?

Low yields are most often a consequence of the reversible nature of the Fischer esterification.[1] To drive the reaction toward the product side and improve your yield, consider the following strategies:

  • Use of Excess Reagent: Employing a large excess of one of the reactants, typically the alcohol (in this case, ethanol), will shift the equilibrium towards the formation of the ester.[1] Using the alcohol as the reaction solvent is a common and effective practice.

  • Active Removal of Water: This is one of the most effective ways to drive the reaction to completion. This can be achieved by:

    • Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene or cyclohexane) to physically remove water as it is formed.[2]

    • Use of a Dehydrating Agent: Adding a drying agent like molecular sieves to the reaction mixture to sequester water as it is produced.[3] Concentrated sulfuric acid also acts as a dehydrating agent.[1]

Q3: What is the best way to monitor the progress of my reaction?

Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. You can spot the reaction mixture alongside your starting material (cycloheptylacetic acid) on a TLC plate. The disappearance of the starting material spot and the appearance of a new, less polar spot (the ester) will indicate the progression of the reaction.

Q4: Are there any specific side reactions I should be aware of with cycloheptylacetic acid?

The cycloheptyl group is generally stable under the acidic conditions of a Fischer esterification. Unlike tertiary alcohols, which are prone to elimination, primary and secondary alcohols (like ethanol) and sterically unhindered carboxylic acids, such as cycloheptylacetic acid, are well-suited for this reaction.[5] The primary competing reaction is the reverse reaction, the hydrolysis of the ester back to the carboxylic acid and alcohol.

Troubleshooting Guide

This section provides a more detailed, problem-and-solution-oriented approach to common experimental hurdles.

Problem 1: Difficulty in Isolating the Product

Symptoms:

  • Formation of an emulsion during aqueous workup.

  • Poor separation of organic and aqueous layers.

  • Low recovery of the ester after extraction.

Causality: Cycloheptylacetic acid, while having a nonpolar cycloheptyl group, still possesses a polar carboxylic acid group that can act as a surfactant, leading to emulsions. The ester, this compound, is significantly less polar and should separate cleanly into an organic layer.

Solutions:

  • Neutralization: Before extraction, ensure the reaction mixture is cooled and then neutralized with a weak base like a saturated sodium bicarbonate (NaHCO₃) solution. This will deprotonate the unreacted carboxylic acid, forming a water-soluble carboxylate salt, which will partition into the aqueous layer. Caution: Add the bicarbonate solution slowly and vent the separatory funnel frequently, as carbon dioxide gas will be evolved.

  • Brine Wash: After the bicarbonate wash, wash the organic layer with a saturated sodium chloride (brine) solution. This will help to break up emulsions and remove excess water from the organic layer.

  • Solvent Choice: Use a low-polarity organic solvent for extraction, such as diethyl ether or ethyl acetate.

Problem 2: Product Purity Issues

Symptoms:

  • Presence of starting material (cycloheptylacetic acid) in the final product.

  • Contamination with the alcohol (ethanol).

  • Discolored final product.

Causality:

  • Incomplete reaction or inefficient workup can leave unreacted starting materials.

  • The high boiling point of ethanol can make its complete removal challenging.

  • Extended heating at high temperatures can sometimes lead to minor decomposition or side reactions, causing discoloration.

Solutions:

  • Efficient Workup: A thorough wash with sodium bicarbonate solution is crucial to remove the acidic starting material.

  • Solvent Removal: After drying the organic layer, remove the extraction solvent using a rotary evaporator. If a large excess of ethanol was used, it may co-distill with the solvent.

  • Distillation: The most effective method for purifying the final product is distillation. Given the boiling points of the components, this is a highly viable option.

CompoundBoiling Point (°C) at 1 atmBoiling Point (°C) under Vacuum
Cycloheptylacetic Acid>250 (estimated)110-112 @ 1 mmHg[6]
This compound~220-240 (estimated)80-85 @ 2 mmHg
Ethanol78-

As the boiling point of the ester is significantly lower than that of the carboxylic acid, fractional distillation can effectively separate the product from any unreacted starting material.

Experimental Protocols

Protocol 1: Standard Fischer Esterification with Excess Alcohol

This protocol is a general procedure that should be optimized for your specific laboratory conditions.

Materials:

  • Cycloheptylacetic acid

  • Absolute ethanol (200 proof)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether or ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine cycloheptylacetic acid (1 equivalent) and absolute ethanol (10-20 equivalents). The ethanol will serve as the solvent.

  • Slowly and carefully add concentrated sulfuric acid (0.1-0.2 equivalents) to the stirring mixture. Caution: This is an exothermic process.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully pour the cooled reaction mixture into a separatory funnel containing a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter or decant the drying agent and concentrate the organic solution using a rotary evaporator.

  • Purify the crude ester by vacuum distillation.

Visualizations

Workflow for Optimizing Fischer Esterification

FischerEsterificationOptimization start Start: Low Yield of this compound check_equilibrium Is the equilibrium being effectively shifted to the product side? start->check_equilibrium increase_etoh Increase excess of Ethanol (e.g., use as solvent) check_equilibrium->increase_etoh No remove_water Implement active water removal check_equilibrium->remove_water No check_catalyst Is the catalyst concentration and activity sufficient? check_equilibrium->check_catalyst Yes increase_etoh->check_catalyst remove_water->check_catalyst increase_catalyst Increase catalyst loading (e.g., H₂SO₄) check_catalyst->increase_catalyst No check_temp Is the reaction temperature optimal? check_catalyst->check_temp Yes increase_catalyst->check_temp increase_temp Increase temperature to ensure reflux check_temp->increase_temp No end Optimized Yield check_temp->end Yes increase_temp->end

Caption: Troubleshooting flowchart for low yield in Fischer esterification.

Workup and Purification Strategy

WorkupPurification reaction_mixture Cooled Reaction Mixture: Ester, Acid, EtOH, H₂SO₄, H₂O neutralization Neutralize with NaHCO₃ (aq) reaction_mixture->neutralization extraction Extract with Diethyl Ether neutralization->extraction organic_layer Organic Layer: Ester, Ether, trace H₂O extraction->organic_layer Top Layer aqueous_layer Aqueous Layer: Na-Cycloheptylacetate, Na₂SO₄, EtOH, H₂O extraction->aqueous_layer Bottom Layer drying Dry with Na₂SO₄ organic_layer->drying filtration Filter drying->filtration evaporation Rotary Evaporation filtration->evaporation crude_product Crude Ester evaporation->crude_product distillation Vacuum Distillation crude_product->distillation pure_product Pure this compound distillation->pure_product

Caption: Post-reaction workup and purification workflow.

References

Sources

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Ethyl Cycloheptylacetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis. This guide is specifically designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the analysis of Ethyl cycloheptylacetate. As a neutral ester, the causes of its peak tailing can be subtle. This document provides in-depth, field-proven insights and systematic protocols to diagnose and resolve these chromatographic challenges, ensuring the integrity and accuracy of your analytical results.

Understanding the Problem: Why is My this compound Peak Tailing?

Peak tailing, characterized by an asymmetric peak with a trailing edge that is broader than the leading edge, is a common frustration in HPLC.[1] For a neutral compound like this compound, this issue primarily stems from secondary interactions with the stationary phase, though other factors related to the HPLC system and methodology can also contribute. Unlike basic compounds which can exhibit strong ionic interactions with the stationary phase, the peak tailing of neutral, moderately polar compounds like esters is often due to more subtle mechanisms.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing for a neutral compound like this compound?

A1: The primary causes of peak tailing for neutral or weakly polar analytes can be categorized as follows:

  • Secondary Interactions with the Stationary Phase: This is the most frequent culprit. Even on a C18 column, residual silanol groups (Si-OH) on the silica backbone of the stationary phase can interact with polar functional groups on the analyte, such as the ester group in this compound, via hydrogen bonding.[2][3] These secondary interactions lead to a portion of the analyte molecules being retained longer than the bulk, resulting in a tailing peak.[1]

  • Column Degradation: Over time, HPLC columns can degrade, leading to poor peak shape. This can manifest as:

    • Void formation: A void at the head of the column can cause band broadening and peak tailing.[1]

    • Contamination: Accumulation of sample matrix components or other contaminants on the column frit or packing material can disrupt the flow path and lead to peak distortion.

  • Extra-Column Effects: Issues within the HPLC system itself can contribute to peak tailing. This includes excessive tubing length or internal diameter, or improper connections between the injector, column, and detector, which increase dead volume.[4]

  • Sample Overload: Injecting too much sample (mass overload) can saturate the stationary phase and lead to peak distortion, which can sometimes manifest as tailing.[5]

Troubleshooting Guide: A Step-by-Step Approach to Resolving Peak Tailing

This guide follows a logical progression, starting with the simplest and most common solutions and moving towards more complex troubleshooting steps.

Step 1: Evaluate and Optimize Your HPLC Column

The choice and condition of your HPLC column are critical for achieving symmetrical peaks.

Q2: How do I know if my column is the cause of the peak tailing?

A2: A simple diagnostic test is to inject a well-behaved, non-polar compound (like toluene) under your current method conditions. If the peak for this compound is also tailing, it suggests a physical problem with the column or system (e.g., a void or extra-column volume). If the non-polar compound gives a symmetrical peak while this compound continues to tail, the issue is likely a chemical interaction between your analyte and the stationary phase.

Q3: What type of column is best suited for analyzing this compound to minimize peak tailing?

A3: For neutral, moderately polar compounds like esters, a high-purity, modern, end-capped C18 column is generally the best choice. Here's why:

  • High-Purity Silica (Type B): Modern columns are typically packed with high-purity silica that has a lower metal content and more homogenous surface. This reduces the number and acidity of residual silanol groups.[6][7]

  • End-Capping: End-capping is a process where the residual silanol groups are chemically bonded with a small, non-polar group (like trimethylsilyl) to make them inert.[1][8] This significantly reduces the potential for secondary interactions with polar analytes.[8]

Recommended Action:

  • If you are using an older column (Type A silica), consider switching to a modern, high-purity, end-capped C18 column.

  • If your current column has been in use for a long time, it may be degraded. Try replacing it with a new column of the same type to see if the peak shape improves.

Column CharacteristicRecommendation for this compound AnalysisRationale
Stationary Phase C18 (Octadecylsilane)Provides appropriate hydrophobicity for retention of the ester.
Silica Type High-Purity, Type BMinimizes acidic silanol groups and metal contaminants.[6][7]
End-Capping Yes, fully end-cappedShields residual silanol groups to prevent secondary interactions.[1][8]
Particle Size 3 µm or 5 µmStandard particle sizes for good efficiency and resolution.
Step 2: Optimize Your Mobile Phase

The composition of your mobile phase can have a significant impact on peak shape by influencing the interactions between the analyte and the stationary phase.

Q4: Can I improve the peak shape of this compound by changing my mobile phase?

A4: Yes, mobile phase optimization is a powerful tool for reducing peak tailing.

  • Choice of Organic Modifier: While acetonitrile is a common organic modifier in reversed-phase HPLC, methanol can be a better choice for minimizing silanol interactions. Methanol is a protic solvent and can form hydrogen bonds with the silanol groups on the stationary phase, effectively "shielding" them from interacting with the analyte.[2]

  • Mobile Phase Additives: Although this compound is neutral and not significantly affected by pH in the same way as acidic or basic compounds, a small amount of an acidic modifier like formic acid (0.1%) can still be beneficial. This can help to suppress any potential ionization of residual silanol groups, further reducing secondary interactions.[9][10]

Experimental Protocol: Mobile Phase Optimization

  • Baseline Experiment: Run your analysis with your current mobile phase (e.g., Acetonitrile/Water) and record the tailing factor of the this compound peak.

  • Methanol Substitution: Prepare a mobile phase with methanol instead of acetonitrile at the same organic-to-aqueous ratio. Equilibrate the column thoroughly with the new mobile phase before injecting your sample. Compare the peak shape to the baseline.

  • Acidic Modifier Addition: If tailing persists, add 0.1% formic acid to both the aqueous and organic components of your mobile phase (both acetonitrile/water and methanol/water). This ensures a consistent pH throughout the gradient.

  • Evaluate Results: Compare the tailing factors from all three experiments to determine the optimal mobile phase composition.

Step 3: Check Your HPLC System for Extra-Column Effects

If you have addressed column and mobile phase issues and are still observing peak tailing, the problem may lie within your HPLC system.

Q5: How can I identify and minimize extra-column band broadening?

A5: Extra-column band broadening is caused by dead volume in the system. To minimize this:

  • Tubing: Use tubing with the smallest possible internal diameter (e.g., 0.005 inches) and keep the length as short as possible, especially between the column and the detector.

  • Connections: Ensure all fittings are properly made and that there are no gaps between the tubing and the connection port. A poor connection can create a small void where sample can diffuse, leading to peak tailing.[11]

  • Injector and Detector Cell: If you are using a standard HPLC system with a microbore column, the volume of the injector loop and detector flow cell may be too large, contributing to extra-column volume.

Troubleshooting Workflow for Peak Tailing

G cluster_0 Silica Surface cluster_1 This compound Silanol Si-OH Ester R-C=O   |  O-R' Silanol->Ester Hydrogen Bond

Caption: Hydrogen bonding between a silanol group and the ester.

This diagram illustrates the potential for hydrogen bonding between the lone pair of electrons on the carbonyl oxygen of the ester group and the hydrogen of a residual silanol group on the silica surface. This secondary interaction can cause the peak tailing of this compound.

By systematically working through this guide, you can effectively diagnose and resolve peak tailing issues in your HPLC analysis of this compound, leading to more accurate and reliable results.

References

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 2,4-D-ethyl ester on Newcrom R1 HPLC column. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Ethyl Acetate on Newcrom R1 Column. Retrieved from [Link]

  • Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America. Retrieved from [Link]

  • Neagle, B. (2019, August 30). How can i prevent the peak tailing in HPLC? ResearchGate. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Buffers and Eluent Additives for HPLC Method Development. Retrieved from [Link]

  • Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Waters Knowledge Base. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • Taylor, K. (2018, April 9). The LCGC Blog: Do You Really Know Your Stationary-Phase Chemistry? LCGC North America. Retrieved from [Link]

  • LoBrutto, R., Jones, A., Kazakevich, Y., & Thompson, R. (2001). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. Journal of Chromatography A, 913(1-2), 173-187. [Link]

  • ResearchGate. (n.d.). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. Retrieved from [Link]

  • Kádár, E., et al. (2021). The Role of Ionic Liquid Interaction in the Separation of Fatty Acid Methyl Esters—Polyunsaturated Geometric Isomers in GC–MS. Molecules, 26(7), 1865. [Link]

  • GL Sciences. (n.d.). What are C18 HPLC columns?. Retrieved from [Link]

  • Baxter, I., et al. (n.d.). HYDROGEN BONDING TO SILANOLS. Imperial College London. Retrieved from [Link]

  • Pharma Growth Hub. (2022, December 25). What is the effect of free Silanols in RPLC & how to reduce it? [Video]. YouTube. [Link]

  • Dong, M. W. (2017, November 1). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC North America. Retrieved from [Link]

  • Méndez, A., et al. (2003). Comparison of the Acidity of Residual Silanol Groups in Several Liquid Chromatography Columns. Journal of Chromatography A, 986(1), 33-44. [Link]

  • Wang, Y., et al. (2024). Reversed-Phase Medium-Pressure Liquid Chromatography Purification of Omega-3 Fatty Acid Ethyl Esters Using AQ-C18. Marine Drugs, 22(6), 285. [Link]

  • Phenomenex. (n.d.). LC Technical Tip. Retrieved from [Link]

  • Imtakt. (n.d.). Interactions of HPLC Stationary Phases. Retrieved from [Link]

  • Imtakt. (2021, July 1). Why are C18s So Different? A Focus on the Contributions of Steric Selectivity. LCGC North America. Retrieved from [Link]

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Technical Support Center: Synthesis of Ethyl Cycloheptylacetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl cycloheptylacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure successful and high-purity synthesis of the target molecule. This resource is built on established chemical principles and field-proven insights to address common challenges encountered during laboratory work.

Introduction to the Synthesis of this compound

This compound is typically synthesized through a two-stage process: first, the preparation of the precursor, cycloheptylacetic acid, followed by its esterification with ethanol. Each stage presents unique challenges and potential for byproduct formation, which can impact the yield and purity of the final product. This guide will address common issues in both stages.

Part 1: Synthesis of Cycloheptylacetic Acid

A common and effective method for synthesizing cycloheptylacetic acid is through a Knoevenagel condensation of cycloheptanone with a compound containing an active methylene group (like cyanoacetic acid or malonic acid), followed by decarboxylation and hydrogenation.

Frequently Asked Questions (FAQs): Synthesis of Cycloheptylacetic Acid

Q1: What are the common synthetic routes to cycloheptylacetic acid?

A1: Besides the Knoevenagel condensation, another notable method is the Arndt-Eistert homologation of cycloheptanecarboxylic acid. This involves converting the carboxylic acid to its acid chloride, followed by reaction with diazomethane to form a diazoketone, which then undergoes a Wolff rearrangement to yield the homologated acid.[1][2][3][4][5]

Q2: I'm observing a solid byproduct during the Knoevenagel condensation of cycloheptanone and cyanoacetic acid using ammonium acetate as a catalyst. What is it?

A2: When using ammonium acetate as a catalyst, the formation of acetamide is a common solid byproduct. This can be easily removed by washing the reaction mixture with water during the workup procedure.

Q3: My spectral data suggests the presence of isomeric acid byproducts before the final hydrogenation step. What could be the cause?

A3: Incomplete control over the reaction conditions during the hydrolysis of the nitrile intermediate (if cyanoacetic acid is used) can lead to a mixture of Δ1-cyclohexeneacetic acid and cyclohexylideneacetic acid. Optimizing hydrolysis conditions such as acid concentration, temperature, and reaction time is crucial to maximize the yield of the desired intermediate for hydrogenation.

Q4: I'm seeing byproducts related to the double bond migrating in my unsaturated intermediate. How can I prevent this?

A4: The migration of the double bond in α,β-unsaturated acids to the β,γ-position can occur, especially under certain conditions. To favor the desired α,β-unsaturated isomer, it is important to carefully control the reaction temperature and choose the appropriate catalyst and solvent.[6]

Troubleshooting Guide: Synthesis of Cycloheptylacetic Acid
Issue Potential Cause Troubleshooting & Optimization
Low Yield in Knoevenagel Condensation Incomplete reaction due to insufficient catalyst or reaction time. Self-condensation of cycloheptanone.Ensure the use of an appropriate catalyst (e.g., piperidine, pyridine) and allow for sufficient reaction time.[7][8] Using a Dean-Stark apparatus to remove water can drive the equilibrium towards the product.[7] A strong base should be avoided to prevent self-condensation.[7]
Formation of Isomeric Unsaturated Acids Harsh hydrolysis conditions of the nitrile intermediate.Carefully control the temperature and concentration of the acid or base used for hydrolysis to favor the formation of the desired α,β-unsaturated acid.
Incomplete Hydrogenation Inactive catalyst, insufficient hydrogen pressure, or short reaction time.Ensure the catalyst (e.g., Palladium on carbon) is active and not poisoned. Increase the hydrogen pressure and/or extend the reaction time. Monitoring the reaction by TLC or GC can confirm completion.[9][10]
Side reactions during Arndt-Eistert homologation Reaction of the diazoketone with HCl byproduct.Use at least two equivalents of diazomethane; the second equivalent neutralizes the HCl generated during the formation of the acid chloride, preventing the formation of chloromethyl ketone byproducts.[3]
Experimental Protocol: Knoevenagel Condensation Route to Cycloheptylacetic Acid

This protocol outlines the synthesis of cycloheptylacetic acid starting from cycloheptanone and malonic acid.

Step 1: Knoevenagel Condensation and Decarboxylation

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine cycloheptanone (1 equivalent), malonic acid (1.2 equivalents), and pyridine (as solvent) with a catalytic amount of piperidine.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, driving the reaction to completion.

  • Continue refluxing until no more water is collected, which also facilitates the decarboxylation of the intermediate.

  • Cool the reaction mixture and remove the pyridine under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with dilute HCl to remove any remaining pyridine and piperidine, followed by a water wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude cycloheptenylacetic acid isomers.

Step 2: Hydrogenation

  • Dissolve the crude unsaturated acid in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of 10% Palladium on carbon.

  • Place the mixture in a hydrogenation apparatus and subject it to a hydrogen atmosphere (typically 1-4 atm).

  • Stir the reaction vigorously until the uptake of hydrogen ceases.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent to obtain crude cycloheptylacetic acid, which can be further purified by recrystallization or distillation.

Diagram: Synthesis Pathway of Cycloheptylacetic Acid

G Cycloheptanone Cycloheptanone UnsaturatedAcid Cycloheptenylacetic Acid Intermediate Cycloheptanone->UnsaturatedAcid Knoevenagel Condensation (Pyridine, Piperidine, Heat) MalonicAcid Malonic Acid MalonicAcid->UnsaturatedAcid CycloheptylaceticAcid Cycloheptylacetic Acid UnsaturatedAcid->CycloheptylaceticAcid Hydrogenation (H2, Pd/C)

Caption: Knoevenagel condensation route to cycloheptylacetic acid.

Part 2: Synthesis of this compound via Fischer Esterification

The most direct method for preparing this compound is the Fischer esterification of cycloheptylacetic acid with ethanol, using a strong acid catalyst.[11][12][13]

Frequently Asked Questions (FAQs): Fischer Esterification

Q1: What is the primary byproduct of the Fischer esterification?

A1: The primary byproduct of this reaction is water. Since Fischer esterification is a reversible reaction, the presence of water can shift the equilibrium back towards the reactants, thus lowering the yield of the desired ester.[11][12][14]

Q2: I have an unexpected peak in my GC-MS that corresponds to diethyl ether. How is this formed?

A2: Diethyl ether can be formed as a byproduct when using ethanol and a strong acid catalyst like sulfuric acid, especially at elevated temperatures (around 140°C).[15][16][17] The acid catalyzes the dehydration of two molecules of ethanol to form diethyl ether.

Q3: My reaction yield is very low. What are the likely causes?

A3: Low yields in Fischer esterification are commonly due to the reversible nature of the reaction.[11][14] Insufficient catalyst, inadequate reaction time, or temperatures that are too low can also contribute. To improve the yield, you can use a large excess of ethanol, which also serves as the solvent, and/or remove the water as it is formed.[11][12][14]

Q4: How can I effectively remove the unreacted carboxylic acid and alcohol after the reaction?

A4: Unreacted cycloheptylacetic acid can be removed by washing the reaction mixture with a weak base, such as a saturated sodium bicarbonate solution.[18][19][20] The unreacted ethanol and the resulting sodium cycloheptylacetate salt are soluble in the aqueous layer and can be separated using a separatory funnel. The remaining crude ester can then be purified by distillation.[19][21]

Troubleshooting Guide: Fischer Esterification of Cycloheptylacetic Acid
Issue Potential Cause Troubleshooting & Optimization
Low Ester Yield Reaction has not reached equilibrium, or the equilibrium is unfavorable.Increase reaction time, use a large excess of ethanol, and/or remove water using a Dean-Stark apparatus or molecular sieves.[11][12][14][22]
Formation of Diethyl Ether Reaction temperature is too high, favoring the dehydration of ethanol.Maintain the reaction temperature below 140°C. A gentle reflux is usually sufficient for esterification.[17]
Incomplete Reaction Insufficient amount or activity of the acid catalyst.Ensure an adequate amount of a strong acid catalyst (e.g., concentrated H₂SO₄, p-TsOH) is used.[11][12]
Product Contamination Presence of unreacted starting materials in the final product.After the reaction, perform a workup by washing with saturated sodium bicarbonate solution to remove unreacted acid, followed by a water wash to remove excess ethanol and salts.[18][19] Final purification by distillation is recommended.[19][21]
Experimental Protocol: Synthesis of this compound
  • To a round-bottom flask, add cycloheptylacetic acid (1 equivalent) and a large excess of absolute ethanol (e.g., 10-20 equivalents), which will also act as the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5% of the moles of carboxylic acid).

  • Equip the flask with a reflux condenser and heat the mixture to a gentle reflux for several hours (e.g., 2-4 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[14]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol under reduced pressure.

  • Dissolve the residue in an organic solvent like diethyl ether or ethyl acetate.

  • Transfer the solution to a separatory funnel and wash it sequentially with water, saturated sodium bicarbonate solution (until no more gas evolves), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent.

  • Purify the crude this compound by vacuum distillation to obtain the final product.

Diagram: Fischer Esterification and Byproduct Formation

G cluster_main Fischer Esterification cluster_side Side Reaction CycloheptylaceticAcid Cycloheptylacetic Acid EthylCycloheptylacetate This compound CycloheptylaceticAcid->EthylCycloheptylacetate H+ Catalyst Ethanol1 Ethanol Ethanol1->EthylCycloheptylacetate Water Water Ethanol2 Ethanol DiethylEther Diethyl Ether Ethanol2->DiethylEther H+ Catalyst (High Temp) Ethanol3 Ethanol Ethanol3->DiethylEther

Caption: Main and side reactions in the synthesis of this compound.

References

  • Vedantu. (n.d.). The formation of diethyl ether from ethanol is catalysed class 12 chemistry CBSE. Retrieved from [Link]

  • designer-drug.com. (n.d.). Synthesis of Diethyl Ether from Ethanol. Retrieved from [Link]

  • BenchChem. (2025).
  • Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258.
  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 21.6: Condensation of Acids with Alcohols- The Fischer Esterification. Retrieved from [Link]

  • Grokipedia. (n.d.). Arndt–Eistert reaction. Retrieved from [Link]

  • Slideshare. (n.d.). Wolff. Retrieved from [Link]

  • Reddit. (2019, April 5). How to purify esters. Retrieved from [Link]

  • ausetute.com.au. (n.d.). Synthesis, Isolation and Purification of Esters in a Direct Esterification Reaction Chemistry Tutorial. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from [Link]

  • U.S. Patent No. 4,304,925. (1981). Process for purifying esters.
  • Brainly. (2024, April 4). [FREE] How can you increase the yield of a Fischer esterification if you are unable to use an excess of the. Retrieved from [Link]

  • Wikipedia. (n.d.). Wolff rearrangement. Retrieved from [Link]

  • Chegg. (2021, January 24). Question: How is the product isolated from any unreacted starting materials (carboxylic acid and alcohol)? Be specific. Retrieved from [Link]

  • Reddit. (2020, February 13). How can I improve the yield of my Fischer Esterification?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wolff-Rearrangement. Retrieved from [Link]

  • ACS Publications. (n.d.). Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts. Organic Process Research & Development.
  • HSCprep. (2025, March 4). Fisher Esterification: Synthesis and Purification of Esters - HSC Chemistry. Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2020, August 29).
  • NROChemistry. (n.d.). Arndt-Eistert Homologation: Mechanism & Examples. Retrieved from [Link]

  • Quora. (2020, April 3). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?. Retrieved from [Link]

  • Wikipedia. (n.d.). Arndt–Eistert reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 11.5: Wolff Rearrangement. Retrieved from [Link]

  • AK Lectures. (n.d.). Wolff Rearrangement. Retrieved from [Link]

  • Slideshare. (n.d.). Arndt-eistert homologation. Retrieved from [Link]

  • Scribd. (n.d.). Arndt Eistert Homologation Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Polyunsaturated fat. Retrieved from [Link]

  • Knoevenagel Condens
  • RSC Publishing. (2019, February 4). Catalytic hydrogenation of α,β-unsaturated carboxylic acid derivatives using copper(I)/N-heterocyclic carbene complexes.
  • Chemistry LibreTexts. (2021, July 31). 18.10: Reactions of Unsaturated Carboxylic Acids and Their Derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • PMC - NIH. (2013, January 22).
  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

  • MDPI. (2023, October 26).
  • Organic Syntheses Procedure. (n.d.). cyclopentanone.

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Technical Support Center: Enhancing the Long-Term Stability of Ethyl Cycloheptylacetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl cycloheptylacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on maintaining the stability of this compound during long-term storage. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the scientific reasoning behind them, ensuring the integrity of your valuable experiments and formulations.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the stability of this compound.

Q1: What are the primary factors that can cause this compound to degrade over time?

A1: The long-term stability of this compound, like other esters, is primarily threatened by two chemical degradation pathways: hydrolysis and oxidation.[1][2] The rate of these reactions is significantly influenced by environmental factors such as temperature, exposure to light, and the presence of moisture and oxygen.[1][3]

Q2: What is the expected shelf-life of this compound under ideal storage conditions?

A2: While specific long-term stability data for this compound is not extensively published, based on the behavior of similar ester compounds, a significantly extended shelf-life can be expected when stored under optimal conditions. To ensure the compound's integrity for your experiments, it is crucial to follow recommended storage protocols and periodically re-evaluate its purity.

Q3: Can I store this compound at room temperature for short periods?

A3: For short-term use, such as during the course of an experiment, storage at a controlled room temperature (20-25°C) is generally acceptable. However, for long-term storage, it is highly recommended to store this compound at lower temperatures to minimize the rate of potential degradation reactions.[1][3]

Q4: How can I tell if my sample of this compound has degraded?

A4: Degradation can manifest as changes in the physical appearance of the sample (e.g., color change, formation of precipitates), a noticeable change in odor, or a decrease in purity as determined by analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[4] The appearance of new peaks in the chromatogram or a change in the retention time of the main peak can indicate the presence of degradation products.

Q5: Are there any materials I should avoid for storing this compound?

A5: It is advisable to use high-quality, inert materials for storage containers. Opaque glass, such as amber vials, or stainless steel are excellent choices as they protect the compound from light and are non-reactive.[1] Avoid plastics that may leach plasticizers or other contaminants into the sample, and ensure the container has a tight-fitting lid to prevent exposure to air and moisture.[3]

Troubleshooting Guide: Addressing Stability Issues

This section provides a more detailed approach to identifying and resolving common stability problems encountered with this compound.

Problem 1: Suspected Hydrolysis of this compound
  • Symptoms:

    • A decrease in the pH of the sample if dissolved in an aqueous or protic solvent.

    • The appearance of a new peak corresponding to cycloheptanecarboxylic acid or ethanol in your analytical chromatogram (GC or HPLC).

    • A change in the odor of the sample, which may become more acidic or alcoholic.

  • Root Cause Analysis: Hydrolysis is the cleavage of the ester bond by water, a reaction that can be catalyzed by both acids and bases.[5][6] The presence of moisture in the storage container or solvent is the primary driver of this degradation pathway. Residual acidic or basic impurities in the sample can also accelerate hydrolysis.[2]

    Hydrolysis Degradation Pathway

    G Figure 1: Hydrolysis of this compound. cluster_reactants Reactants cluster_products Products ECA This compound Hydrolysis ECA->Hydrolysis Water Water (H₂O) Water->Hydrolysis CHA Cycloheptanecarboxylic Acid EtOH Ethanol Hydrolysis->CHA Hydrolysis->EtOH

    A simplified diagram illustrating the hydrolysis of this compound.

  • Corrective and Preventive Actions (CAPA):

    • Moisture Control: Always use anhydrous solvents and dry glassware when handling this compound. Store the compound over a desiccant if necessary.

    • Inert Atmosphere: For long-term storage, consider purging the headspace of the storage container with an inert gas like argon or nitrogen to displace any moisture-containing air.

    • pH Neutrality: Ensure the sample is free from acidic or basic contaminants. If necessary, purify the ester by washing with a dilute bicarbonate solution, followed by a water wash, and then drying over an anhydrous salt like magnesium sulfate before storage.

Problem 2: Suspected Oxidation of this compound
  • Symptoms:

    • A yellowing or discoloration of the sample.

    • The appearance of new, often broader peaks in the GC or HPLC chromatogram, potentially corresponding to peroxides, aldehydes, or ketones.

    • A change in the sample's viscosity or the formation of polymeric material.

  • Root Cause Analysis: Oxidation can occur at positions on the cycloheptyl ring or at the ethyl group, particularly if exposed to oxygen, light, or trace metal catalysts.[7] The presence of β-hydrogens in the ester's alcohol moiety can make it susceptible to oxidation.[2]

    General Oxidation Workflow

    G Figure 2: A generalized workflow of ester oxidation. ECA This compound Peroxides Peroxides/Hydroperoxides ECA->Peroxides Initiation Initiator Initiator (Light, Heat, Metal Ions) Initiator->Peroxides Oxygen Oxygen (O₂) Oxygen->Peroxides Degradation_Products Aldehydes, Ketones, Carboxylic Acids Peroxides->Degradation_Products Propagation

    A diagram showing the general steps involved in the oxidation of an ester.

  • Corrective and Preventive Actions (CAPA):

    • Exclusion of Oxygen: Store this compound under an inert atmosphere (argon or nitrogen). Use septa-sealed vials for repeated sampling to minimize exposure to air.

    • Light Protection: Always store the compound in amber glass vials or in a dark location to prevent photo-oxidation.[1]

    • Use of Antioxidants: For formulations where it is permissible, the addition of a small amount of a suitable antioxidant, such as Butylated Hydroxytoluene (BHT), can significantly inhibit oxidative degradation. The appropriate concentration of the antioxidant should be carefully validated for your specific application.

    • Chelating Agents: If trace metal contamination is suspected as a catalyst for oxidation, the addition of a chelating agent like Ethylenediaminetetraacetic acid (EDTA) can be beneficial.

Experimental Protocols

Protocol 1: Accelerated Stability Study

This protocol outlines a method to assess the stability of this compound under stressed conditions to predict its long-term stability.

Materials:

  • This compound

  • Temperature-controlled ovens or stability chambers

  • Amber glass vials with PTFE-lined caps

  • Analytical balance

  • GC-MS or HPLC-UV/MS system[4][8]

Procedure:

  • Aliquot 1 mL of this compound into several labeled amber glass vials.

  • Tightly cap the vials. For a more rigorous study, some vials can be purged with nitrogen before sealing.

  • Place the vials in stability chambers set at different temperatures (e.g., 4°C, 25°C/60% RH, 40°C/75% RH, and 60°C).[3][9]

  • At specified time points (e.g., 0, 1, 3, 6, and 12 months), remove one vial from each temperature condition.

  • Allow the vial to equilibrate to room temperature.

  • Analyze the sample for purity and the presence of degradation products using a validated GC-MS or HPLC method.[10][11]

  • Compare the results to the initial (time 0) analysis to determine the rate of degradation at each temperature.

Data Presentation:

TemperatureTime (Months)Purity (%)Known Impurities (%)Unknown Impurities (%)
4°C099.80.10.1
199.80.10.1
399.70.20.1
25°C099.80.10.1
199.60.20.2
399.20.50.3
40°C099.80.10.1
199.10.60.3
397.51.51.0

Table 1: Example of a data summary table for an accelerated stability study.

Protocol 2: Identification of Degradation Products by GC-MS

This protocol provides a general workflow for identifying potential degradation products of this compound.

Workflow for Degradation Product Identification

G Figure 3: Workflow for identifying degradation products using GC-MS. A Stressed Sample (e.g., from accelerated stability study) B Dilute sample in a suitable solvent (e.g., Hexane) A->B C Inject into GC-MS B->C D Acquire Total Ion Chromatogram (TIC) C->D E Identify peaks corresponding to potential degradation products D->E F Analyze Mass Spectrum of each peak E->F G Compare with spectral libraries (e.g., NIST) F->G H Propose structures of degradation products G->H

A flowchart outlining the steps for identifying degradation products via GC-MS.

Procedure:

  • Prepare a diluted solution of the stressed this compound sample in a volatile, non-polar solvent like hexane.

  • Inject an appropriate volume of the solution into the GC-MS system.

  • Run a suitable temperature program to separate the components of the mixture.

  • Acquire the mass spectra of the eluting peaks.

  • Compare the mass spectrum of the main peak with a reference spectrum of pure this compound to confirm its identity.

  • For any new peaks, search their mass spectra against a commercial mass spectral library (e.g., NIST/Wiley) to tentatively identify the degradation products.

  • Based on the likely degradation pathways (hydrolysis and oxidation), the identification of cycloheptanecarboxylic acid, ethanol, or various oxidized forms of the cycloheptyl ring would confirm degradation.

By implementing these storage strategies and analytical monitoring, you can significantly enhance the long-term stability of your this compound, ensuring the reliability and reproducibility of your research.

References

  • Storage effect in the quality of different methyl esters and blends with diesel. (2025).
  • Effect of Prolonged Storage Time on the Stability of Fatty Acid Ethyl Esters in Hair Samples. (2020). Journal of Analytical Toxicology.
  • The Effect of Prolonged Storage Time on the Stability of Fatty Acid Ethyl Esters in Hair Samples. (2020). PubMed.
  • SYNTHETIC ESTERS. zslubes.
  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. [Source not available].
  • The Effect of Storage Time, Temperature and Type of Packaging on Release of Phthalate Ester into Packed Acidic Juice. (2017).
  • Hydrolysis of Ethyl Acet
  • On the cause of low thermal stability of ethyl halodiazoacet
  • Oxidation state CH3COOC2H5.
  • The oxidation of ethyl 2‐oxocyclohexane‐1‐carboxlyate by peracetic acid.
  • Metabolic pathways involved in chlorimuron-ethyl degradation by strain CHL1. [Source not available].
  • Deceleration the hydrolysis reaction of ethyl acetate ester by β-cyclodextrin in basic medium: transition state analog. (2025).
  • Study of the kinetics of acid catalysed hydrolysis of ethyl acetate by Dr. Bornali Boruah. (2020). YouTube.
  • Acid Catalyzed Hydrolysis of Esters. (2023). Chemistry LibreTexts.
  • KINETICS OF HYDROLYSIS OF ETHYL ACET
  • A Novel Pathway of Chlorimuron-Ethyl Biodegradation by Chenggangzhangella methanolivorans Strain CHL1 and Its Molecular Mechanisms. (2022). NIH.
  • Catalytic Performance and Reaction Mechanisms of Ethyl Acetate Oxidation over the Au–Pd/TiO 2 C
  • The dynamic analysis of dimethyl phthalate in electro-fenton degradation process and determination of dimethyl phthalate residues in beverages based on solid-phase microextraction. (2025). PubMed.
  • Effect of Temperatures on Polyphenols during Extraction. (2022). MDPI.
  • Monitoring the extraction of additives and additive degradation products from polymer packaging into solutions by multi-residue method including solid phase extraction and ultra-high performance liquid chromatography-tandem mass spectrometry analysis. (2025).
  • Hydrolysis of ethyl acetate in hydrochloric acid solutions containing mannitol. (2025). [Source not available].
  • The thermal stability of ethyl diazoacetate. (2025).
  • Validation of a new method for the detection of Ethyl glucuronide in larvae of Lucilia sericata as a marker of ante-mortem alcohol consumption. (2023). PMC - NIH.
  • Biodegradation of chlorimuron-ethyl and the associated degradation pathway by Rhodococcus sp. D310-1. (2016). PubMed.
  • The Effects of Accelerated Temperature-Controlled Stability Systems on the Release Profile of Primary Bile Acid-Based Delivery Microcapsules. (2022). PubMed Central.
  • Degradation of ethyl mercaptan and its major intermediate diethyl disulfide by Pseudomonas sp. strain WL2. (2015). PubMed.
  • Determination of Methanol, Acetaldehyde, and Ethyl Acetate in Thousand Folds of Ethanol Sample by Headspace Gas Chromatography with Mass Spectrometry. (2023). PMC - NIH.

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Technical Support Center: Catalyst Selection for Efficient Ethyl Cycloheptylacetate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl Cycloheptylacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on catalyst selection and troubleshooting for this important esterification reaction. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring you can design robust and efficient synthetic routes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the synthesis of this compound.

Q1: What is the most common and direct method for synthesizing this compound?

The most prevalent and straightforward method is the Fischer-Speier esterification. This reaction involves the direct condensation of cycloheptanecarboxylic acid with ethanol in the presence of an acid catalyst.[1][2] The reaction is an equilibrium process, meaning strategies to remove the water byproduct are crucial for achieving high yields.[3][4][5]

Q2: What are the main classes of catalysts used for this esterification?

Catalysts for this reaction can be broadly categorized into three main types, each with distinct advantages and disadvantages:

  • Homogeneous Acid Catalysts: These are strong mineral acids like sulfuric acid (H₂SO₄) or organic acids such as p-toluenesulfonic acid (p-TSA).[1][3] They are highly effective but can cause equipment corrosion and are difficult to separate from the final product, often requiring neutralization and extensive washing steps.[6][7]

  • Heterogeneous (Solid) Acid Catalysts: This category includes materials like ion-exchange resins (e.g., Amberlyst-15), zeolites, and sulfated metal oxides.[7][8][9][10] Their primary advantage is the ease of separation from the reaction mixture—often by simple filtration—which simplifies the workup process and allows for catalyst recycling.[6][9]

  • Biocatalysts (Enzymes): Lipases, such as Candida antarctica lipase B (often immobilized, e.g., Novozym 435), are increasingly used.[11][12] They offer high selectivity under mild reaction conditions, which is ideal for sensitive substrates, and represent a greener chemistry approach.[13][14]

Q3: How do I choose the right catalyst for my specific needs?

The optimal catalyst depends on your experimental priorities, including scale, required purity, cost, and environmental considerations.

  • For small-scale, rapid synthesis where ease of workup is not the primary concern, a traditional homogeneous catalyst like H₂SO₄ may suffice.

  • For large-scale production, process optimization, and green chemistry initiatives , a heterogeneous catalyst like Amberlyst-15 is highly recommended due to its reusability and simplified product purification.[7][8]

  • For high-purity applications or with acid-sensitive substrates , an enzymatic catalyst is the superior choice, as it operates under mild conditions and minimizes byproduct formation.[13][15]

Below is a decision-making workflow to guide your selection process.

start Start: Synthesize this compound scale What is your reaction scale? start->scale purity Are there acid-sensitive functional groups? scale->purity Small Scale green Is reusability/green chemistry a priority? scale->green Large/Pilot Scale homo Consider Homogeneous Catalyst (e.g., H₂SO₄) purity->homo No enzyme Strongly Consider Biocatalyst (e.g., Lipase) purity->enzyme Yes green->homo No hetero Strongly Consider Heterogeneous Catalyst (e.g., Amberlyst-15) green->hetero Yes

Caption: Catalyst selection workflow.

Section 2: Catalyst Comparison and Performance Data

A critical aspect of experimental design is selecting a catalyst that provides the best balance of reactivity, ease of use, and reusability. Below is a summary table comparing common choices for the synthesis of ethyl esters.

Catalyst TypeSpecific ExampleTypical ConditionsAdvantagesDisadvantages
Homogeneous Acid Sulfuric Acid (H₂SO₄)60-110 °C, Reflux[1]High activity, low costCorrosive, difficult to remove, generates acidic waste[6][7]
Heterogeneous Acid Amberlyst-1560-100 °C, Batch or Flow[16][17]Easily separable, reusable, non-corrosive, suitable for continuous processes[7][9]Potentially lower activity than H₂SO₄, can degrade at high temperatures
Biocatalyst Novozym 435 (Lipase)30-60 °C, Shaking[12]High selectivity, mild conditions, environmentally friendly, ideal for sensitive molecules[13][15]Higher cost, slower reaction rates, sensitive to temperature and solvent[14]

Section 3: Troubleshooting Guide

Even with a well-designed protocol, experimental challenges can arise. This section addresses common problems in a question-and-answer format.

Problem: My reaction yield is consistently low (<70%). What are the likely causes and how can I fix this?

Low yield in Fischer esterification is a frequent issue, primarily because it is an equilibrium-controlled reaction.[3][18]

Cause 1: Equilibrium Limitation due to Water The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the starting materials, limiting the conversion to the ester.[18][19]

  • Solution A (Excess Reagent): Use a large excess of one of the reactants, typically ethanol, as it can also serve as the solvent.[3][20] Using a 10-fold excess of alcohol can dramatically increase ester yield.[3]

  • Solution B (Water Removal): Actively remove water as it forms. The most common laboratory method is using a Dean-Stark apparatus with a solvent like toluene or hexane that forms an azeotrope with water.[1][3] Alternatively, incorporating molecular sieves into the reaction mixture can sequester the water.[1]

Cause 2: Insufficient Catalyst Activity or Loading The reaction rate may be too slow to reach equilibrium within your allotted time.

  • Solution: Increase the catalyst loading. For heterogeneous catalysts like Amberlyst-15, increasing the loading from 4% to 8% (w/v) can significantly boost the conversion rate.[21][22] Ensure the catalyst is active; solid acid catalysts may need pre-activation (drying) and can lose activity over time.[8][16]

Cause 3: Suboptimal Temperature Esterification reactions are sensitive to temperature.

  • Solution: Ensure the reaction is heated sufficiently, typically to the reflux temperature of the alcohol or solvent.[1] However, excessive heat can cause side reactions, such as the dehydration of ethanol to diethyl ether, especially with strong acid catalysts.[19] For enzymatic reactions, operating above the optimal temperature (e.g., >60°C for Novozym 435) can denature the enzyme and halt the reaction.[11]

start Problem: Low Yield check_water Is water being effectively removed? start->check_water check_catalyst Is catalyst loading/activity sufficient? check_water->check_catalyst Yes sol_water Implement water removal: - Use Dean-Stark trap - Add excess ethanol - Use molecular sieves check_water->sol_water No check_temp Is the reaction temperature optimal? check_catalyst->check_temp Yes sol_catalyst Optimize catalyst: - Increase catalyst loading - Check/regenerate catalyst activity check_catalyst->sol_catalyst No sol_temp Adjust temperature: - Ensure reflux for acid catalysis - Do not exceed T_opt for enzymes check_temp->sol_temp No

Caption: Troubleshooting workflow for low reaction yield.

Problem: My heterogeneous catalyst (e.g., Amberlyst-15) has lost activity after a few runs. Can it be regenerated?

Yes, solid acid catalysts like ion-exchange resins can often be regenerated. A decline in activity is typically due to the blockage of active sites by adsorbed water or organic residues.[8]

  • Regeneration Protocol:

    • Filter the catalyst from the reaction mixture.

    • Wash thoroughly with a solvent like methanol or acetone to remove organic residues.

    • Wash several times with distilled water.[16]

    • To ensure full protonation of the sulfonic acid sites, you can briefly wash with dilute hydrochloric acid (e.g., 0.1 N HCl), followed by extensive washing with distilled water until the filtrate is neutral.[21]

    • Dry the catalyst thoroughly in an oven (e.g., at 80-100 °C) until a constant mass is achieved before reuse.[16]

Problem: I am seeing unexpected byproducts in my GC-MS analysis. What could they be?

With strong acid catalysis, particularly at elevated temperatures, several side reactions can occur.

  • Diethyl Ether: Formed by the acid-catalyzed dehydration of two ethanol molecules. This is more common with strong homogeneous acids like H₂SO₄. Using a milder or heterogeneous catalyst can suppress this.

  • Cycloheptene: Dehydration of the cycloheptyl ring is possible under harsh acidic conditions, though less common.

  • Anhydride Formation: Self-condensation of two molecules of cycloheptanecarboxylic acid can occur, though this is generally less favorable than esterification.

Switching to a more selective catalyst, such as a lipase or a well-chosen solid acid, under optimized temperature conditions is the most effective way to minimize these byproducts.

Section 4: Detailed Experimental Protocols

Protocol 1: Synthesis using Heterogeneous Catalyst (Amberlyst-15)

This protocol is recommended for its efficiency, ease of workup, and catalyst reusability.

  • Catalyst Preparation: If the Amberlyst-15 resin is new, wash it with distilled water and dry it at 80-100 °C overnight.[16] This ensures the removal of moisture and activation of the acid sites.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cycloheptanecarboxylic acid (1.0 eq), ethanol (5-10 eq), and Amberlyst-15 (5-10% by weight of the carboxylic acid).[17][21]

  • Reaction: Heat the mixture to reflux (approx. 80 °C) with vigorous stirring. A stirrer speed of ≥400 rpm is recommended to overcome mass transfer limitations.[21] Monitor the reaction progress by TLC or GC analysis. Typical reaction times are 4-8 hours.

  • Workup: Allow the mixture to cool to room temperature. Remove the Amberlyst-15 catalyst by simple filtration. The catalyst can be washed with ethanol, dried, and stored for reuse.

  • Purification: The filtrate contains the product, excess ethanol, and a small amount of water. Remove the excess ethanol using a rotary evaporator. The remaining crude ester can be purified by vacuum distillation if high purity is required.

Protocol 2: Biocatalytic Synthesis using Immobilized Lipase (Novozym 435)

This protocol is ideal for producing high-purity ester under mild, environmentally friendly conditions.

  • Reaction Setup: To a screw-cap Erlenmeyer flask, add cycloheptanecarboxylic acid (1.0 eq), ethanol (3-4 eq), and Novozym 435 (typically 5-10% by weight of the limiting reagent).[14] A solvent like hexane can be added, but the reaction can often be run neat.

  • Reaction: Place the flask in an orbital shaker set to 40-50 °C and 200 rpm.[11] The lower temperature preserves the enzyme's activity. Monitor the reaction by taking small aliquots for GC analysis.

  • Workup: Once the reaction has reached the desired conversion, remove the immobilized enzyme by filtration. The enzyme can be washed with fresh solvent, dried under vacuum, and reused multiple times.

  • Purification: The excess ethanol and solvent (if used) can be removed from the filtrate via rotary evaporation to yield the crude this compound. The purity is often high enough that further purification may not be necessary.

References

  • Amberlyst 15 Catalyzed Esterification of Nonanoic Acid with 1-Propanol: Kinetics, Modeling, and Comparison of Its Reaction Kinetics with Lower Alcohols.
  • Nanostructured Solid/Liquid Acid Catalysts for Glycerol Esterification: The Key to Convert Liability into Assets. MDPI.
  • Kinetic study for esterification of lactic acid with ethanol and hydrolysis of ethyl lactate using an ion-exchange resin. ScienceDirect.
  • Kinetics of Catalytic Esterification of Acetic Acid with Amyl Alcohol over Amberlyst 15.
  • Amberlyst 15 Catalyzed Esterification of Nonanoic Acid with 1-Propanol: Kinetics, Modeling, and Comparison of Its Reaction Kinetics with Lower Alcohols. Industrial & Engineering Chemistry Research.
  • Reaction Thermodynamic and Kinetics for Esterification of 1-Methoxy-2-Propanol and Acetic Acid over Ion-Exchange Resin. PubMed Central.
  • Troubleshooting: How to Improve Yield. University of Rochester Department of Chemistry.
  • Evaluating New Catalytic Methods for Ethyl Acetate Synthesis.
  • What are possible sources of error in an esterific
  • Why is the yield of ester relatively low? How do you improve the yield and the purity of esters? Quora.
  • Esterification Lab Answers.
  • Fischer–Speier esterific
  • Magnetic-responsive solid acid catalysts for esterific
  • CHEM 2325 Module 23: Acid-Catalyzed Esterification of Carboxylic Acid (Fischer Esterific
  • Process for the preparation of an ethyl ester.
  • Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
  • The Use of Eco-Friendly Catalyst in the Production of Ester.
  • ETHYL OLEATE PRODUCTION BY MEANS OF PERVAPORATION-ASSISTED ESTERIFICATION USING HETEROGENEOUS C
  • Heterogeneous ester hydrogenation - chemcatchem[21]. St Andrews Research Repository.

  • Heterogeneous Solid Acid Catalysts for Esterification of Free Fatty Acids.
  • esterification - alcohols and carboxylic acids. Chemguide.
  • 08.
  • Acid to Ester - Common Conditions.
  • Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant.
  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterific
  • Fischer Esterific
  • Ethyl-Acetate Synthesis in Gas Phase by Immobilised Lipase. Acta Universitatis Sapientiae, Agriculture and Environment.
  • Ethyl-Acetate Synthesis in Gas Phase by Immobilised Lipase. SciSpace.
  • Fischer Esterific
  • Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermedi
  • Ultrasound-assisted lipase-catalyzed synthesis of ethyl acetate: process optimization and kinetic study.
  • A Comparative Guide to Catalysts for Reactions with Ethyl 2-chloroacetoacet
  • Zeolites as efficient catalysts for synthesis of cyclopentyl ethyl ether.
  • Enzymatic Polymerization as a Green Approach to Synthesizing Bio-Based Polyesters. MDPI.
  • Synthesis of new ethyl cyanoacetate analogs c
  • Catalytic synthesis of ethyl chloroacetate by reactive distillation.
  • LCA case study: comparison between independent and coproduction pathways for the production of ethyl and n-butyl acetates.

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Addressing poor solubility issues of Ethyl cycloheptylacetate in aqueous media

Author: BenchChem Technical Support Team. Date: January 2026

An official website of the United States government. Here is how you know. The .gov means it's official. Federal government websites often end in .gov or .mil. Before sharing sensitive information, make sure you're on a federal government site.

Welcome to the technical support resource for addressing challenges related to the aqueous solubility of Ethyl cycloheptylacetate. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, experimental protocols, and foundational knowledge to overcome solubility hurdles in your research.

Introduction

This compound is an ester characterized by a bulky, non-polar cycloheptyl group and an ethyl ester moiety.[1] While its specific applications are varied, its structure suggests utility in fragrance, flavor, or as a specialty chemical intermediate. A significant challenge in its handling and application is its inherent hydrophobicity, leading to poor solubility in aqueous media. This guide provides a systematic approach to understanding and addressing this issue.

Physicochemical Profile of this compound

Understanding the inherent properties of this compound is the first step in designing an effective solubilization strategy.

PropertyValueImplication for Aqueous Solubility
Molecular Formula C10H18O2The significant carbon-to-oxygen ratio indicates a predominantly non-polar character.
Molecular Weight 170.25 g/mol [1]Moderate molecular size can present a challenge for solvent molecules to surround and solvate effectively.[2]
Physical Form Liquid (presumed at STP)As a liquid, it avoids the energy barrier required to break a crystal lattice, but partitioning into water is still unfavorable.
Water Solubility Insoluble (predicted)Similar esters like ethyl cyclohexylacetate are insoluble in water.[3] The larger cycloheptyl group further increases hydrophobicity.
LogP (Predicted) ~3.5 - 4.5 (Estimated)A high positive LogP value strongly indicates a preference for lipid/non-polar environments over aqueous ones.
Polarity Non-polar / Weakly PolarThe molecule is dominated by non-polar C-H bonds in the cycloheptyl ring and ethyl chain, making it incompatible with the highly polar, hydrogen-bonded network of water.[4]

Frequently Asked Questions & Troubleshooting Guide

Q1: I've added this compound to my aqueous buffer, and it's forming an oily layer or a cloudy suspension. Why is it not dissolving?

Answer: This is expected behavior due to the hydrophobic nature of the molecule. The core principle at play is "like dissolves like."[4]

  • Causality: Water is a highly polar solvent that forms strong hydrogen bonds. This compound is predominantly non-polar due to its large cycloheptyl ring and ethyl group. These hydrocarbon regions cannot participate in hydrogen bonding.

  • The Hydrophobic Effect: From a thermodynamic standpoint, water molecules must arrange themselves in an ordered, cage-like structure around the non-polar molecule. This is entropically unfavorable. To minimize this disruption and maximize entropy, the non-polar molecules are effectively "pushed" out of the water phase, causing them to aggregate and form a separate phase (oily layer) or fine droplets (cloudy suspension).[5][6]

Q2: What is the most straightforward first step to try and get my compound into an aqueous solution for a preliminary experiment?

Answer: The use of cosolvents is the most common and direct initial approach. A cosolvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system, making it more hospitable to hydrophobic solutes like this compound.[7][8][9]

  • Mechanism of Action: Cosolvents work by disrupting the highly ordered hydrogen-bonding network of water.[10] This reduces the "squeezing out" pressure of the hydrophobic effect and lowers the interfacial tension between the solute and the solvent, allowing for greater solubilization.[5][8]

Recommended Common Cosolvents for Initial Screening:

CosolventTypical Starting Concentration (% v/v)Notes
Ethanol5 - 20%Generally well-tolerated in many systems, but can be volatile and may affect protein stability at higher concentrations.[7]
Propylene Glycol (PG)10 - 40%A versatile and less volatile option than ethanol.[7]
Polyethylene Glycol 400 (PEG 400)10 - 50%A non-volatile polymer with excellent solubilizing capacity for many non-polar compounds.[7]
Dimethyl Sulfoxide (DMSO)1 - 10%A very strong but potentially reactive solvent. Use with caution and be aware of its potential to affect biological assays.
  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in each of the chosen pure cosolvents (e.g., 100 mg/mL in Ethanol, 100 mg/mL in PEG 400).

  • Serial Dilution: In separate vials, prepare a series of aqueous buffer solutions containing increasing concentrations of the cosolvent (e.g., 0%, 5%, 10%, 20%, 30%, 40%, 50% v/v).

  • Titration: To a fixed volume of each cosolvent/buffer mixture, add a small, known volume of the corresponding this compound stock solution.

  • Observation: Vortex each vial for 30-60 seconds and allow it to equilibrate for at least one hour at a controlled temperature.

  • Endpoint Determination: Observe the vials for the highest concentration of this compound that remains a clear, homogenous solution without any signs of precipitation or phase separation. This is the apparent solubility in that specific solvent mixture.

Cosolvent_Screening cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Stock Solutions (Compound in Pure Cosolvents) C Add Stock to Blanks A->C B Prepare Aqueous Blanks (Varying % Cosolvent) B->C D Vortex & Equilibrate C->D E Visual Inspection (Clarity vs. Precipitation) D->E F Determine Max Solubility E->F

Caption: Workflow for determining the optimal cosolvent and concentration.

Q3: Cosolvents aren't providing enough solubility, or I'm concerned about the effects of high organic solvent concentrations. What should I try next?

Answer: Surfactants are the next logical step. Surfactants are amphiphilic molecules, meaning they have a water-loving (hydrophilic) head and a water-hating (hydrophobic) tail. Above a certain concentration, called the Critical Micelle Concentration (CMC), they self-assemble into spherical structures called micelles in aqueous solutions.[11]

  • Mechanism of Action: These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic core can encapsulate non-polar molecules like this compound, effectively hiding them from the aqueous environment and creating a stable, clear micro-dispersion.[12][13][14]

Recommended Non-Ionic Surfactants (Generally low toxicity):

SurfactantCommon Brand NameHLB Value (Approx.)Notes
Polysorbate 80Tween® 8015.0Excellent solubilizer, widely used in pharmaceutical formulations.[12][15]
Polysorbate 20Tween® 2016.7Similar to Tween® 80, often used for solubilizing oils and fragrances.
Polyoxyl 35 Castor OilKolliphor® EL12-14A powerful solubilizer, but use should be carefully evaluated for specific applications.
Sorbitan MonooleateSpan® 804.3This is a lipophilic surfactant, often used in combination with a hydrophilic surfactant to form stable emulsions.[2]
  • Prepare Surfactant Solutions: Create a series of aqueous solutions with surfactant concentrations spanning the known CMC of the chosen surfactant (e.g., for Tween® 80, CMC is ~0.012 mg/mL, so test concentrations from 0.001 to 10 mg/mL).

  • Add Excess Compound: To each surfactant solution, add an excess amount of this compound (enough that undissolved compound is clearly visible).

  • Equilibrate: Agitate the samples (e.g., on a shaker or rotator) in a temperature-controlled environment for 24-48 hours to ensure equilibrium is reached.

  • Separate Phases: Centrifuge the samples at high speed to pellet the excess, undissolved compound. Alternatively, filter the samples through a 0.22 µm PVDF filter that does not bind the compound.

  • Quantify: Analyze the concentration of this compound in the clear supernatant using a suitable analytical method (e.g., GC-MS, HPLC).

  • Plot Data: Plot the concentration of dissolved this compound against the surfactant concentration. A sharp increase in solubility is typically observed around the CMC.

Caption: A surfactant micelle encapsulating a hydrophobic molecule.

Q4: My application requires a highly stable, excipient-based formulation. Are there more advanced options?

Answer: Yes, for more demanding applications, cyclodextrins offer a sophisticated and highly effective solubilization method.

  • Mechanism of Action: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity. They function as "molecular buckets" or hosts, encapsulating a hydrophobic "guest" molecule like this compound. This host-guest complex formation effectively masks the hydrophobic nature of the compound, rendering the entire complex water-soluble.[16][17][18][]

Commonly Used Cyclodextrins:

CyclodextrinCavity SizeWater SolubilityNotes
α-Cyclodextrin (α-CD)SmallHighBest for small, linear molecules.[]
β-Cyclodextrin (β-CD)MediumLow (1.85 g/100mL)Often suitable for aromatic and heterocyclic compounds, but its low solubility can be limiting.[17]
γ-Cyclodextrin (γ-CD)LargeHighAccommodates larger guest molecules.
Hydroxypropyl-β-CD (HP-β-CD)MediumVery High (>60 g/100mL)A chemically modified version of β-CD with greatly improved solubility and safety profile, making it a top choice for pharmaceutical applications.[18]
  • Prepare CD Solutions: Make a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0, 10, 20, 50, 100 mM HP-β-CD).

  • Add Excess Compound: Add an excess amount of this compound to each solution.

  • Equilibrate: Seal the vials and agitate at a constant temperature until equilibrium is reached (typically 24-72 hours).

  • Separate and Quantify: As with the surfactant protocol, filter or centrifuge the samples to remove undissolved compound and quantify the concentration of this compound in the supernatant.

  • Analyze the Plot: Plot the concentration of dissolved this compound (molar) against the cyclodextrin concentration (molar). The slope of this "phase solubility diagram" can be used to determine the binding constant and stoichiometry of the inclusion complex. A linear relationship (AL-type diagram) where the slope is less than 1 indicates the formation of a 1:1 soluble complex.

Cyclodextrin_Encapsulation cluster_complex Host-Guest Complex Formation CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Complex Soluble Inclusion Complex CD->Complex + Compound This compound (Hydrophobic) Compound->Complex

Caption: Formation of a water-soluble inclusion complex.

Summary of Solubilization Techniques

TechniqueMechanismAdvantagesDisadvantages
Cosolvency Reduces solvent polaritySimple, cost-effective, easy to prepare.[8]May require high concentrations of organic solvent; potential for compound precipitation upon dilution; may have biological/toxicological effects.
Surfactants Micellar encapsulationHigh solubilization capacity; effective at low concentrations (above CMC).Can interfere with some assays; potential for foaming; choice of surfactant is critical for compatibility.
Cyclodextrins Host-guest inclusion complexForms true solutions; high stability; can protect the guest molecule; low toxicity (especially derivatives).[18][]Higher cost; stoichiometry dependent on molecular fit; can be a saturable system.
Lipid-Based Formulations Dissolution in lipids/oilsExcellent for highly lipophilic compounds; can enhance oral bioavailability.[15][20][21]Complex formulation development; requires specialized equipment and expertise; not suitable for all applications.[15]

References

  • F, P., A, S., S, S., & J, S. (n.d.). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Frontiers. [Link]

  • Patel, D. (2012, March 30). Advances in Lipid-based Formulations: Overcoming the Challenge of Low Bioavailability for Poorly Water Soluble Drug Compounds. American Pharmaceutical Review. [Link]

  • Cosolvent. (n.d.). Wikipedia. [Link]

  • Fatouros, D., Karpf, D. M., Nielsen, F. S., & Mullertz, A. (n.d.). Clinical studies with oral lipid based formulations of poorly soluble compounds. [Link]

  • Fatouros, D., Karpf, D. M., Nielsen, F. S., & Mullertz, A. (2007). Clinical studies with oral lipid based formulations of poorly soluble compounds. Expert Opinion on Drug Delivery, 4(2), 145–158. [Link]

  • Zhang, Y., & Raines, R. T. (2022). Host–Guest Complexation by β-Cyclodextrin Enhances the Solubility of an Esterified Protein. Bioconjugate Chemistry, 33(7), 1276–1280. [Link]

  • Fatouros, D., Karpf, D. M., Nielsen, F. S., & Mullertz, A. (2007). Clinical studies with oral lipid based formulations of poorly soluble compounds. Expert Opinion on Drug Delivery, 4(2), 145–158. [Link]

  • Méndez, A. D. C., & Yalkowsky, S. H. (2010). Solubility enhancement of hydrophobic compounds by cosolvents: role of solute hydrophobicity on the solubilization effect. Journal of Pharmaceutical Sciences, 99(11), 4780–4788. [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). Pro-Analytics. [Link]

  • Sharma, D., Saini, S., Singh, G., & Rana, A. C. (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research, 8(2), 90-100. [Link]

  • Emulsifying and solubilising surfactants for oral. (n.d.). Alsiano. [Link]

  • Almalki, A. A., Alghamdi, S. A., Al-Zahrani, F. A., Alshehri, S. M., & Al-Ghamdi, K. M. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Molecules, 27(19), 6605. [Link]

  • Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. [Link]

  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube. [Link]

  • Kfoury, M., Bazzi, R., Ruellan, S., & Fourmentin, S. (2022). State of the art in cyclodextrin solubility enhancement. Are green solvents the solution? Environmental Chemistry Letters, 20(3), 2095–2111. [Link]

  • Nonionic Surfactants. (n.d.). Knowde. [Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (n.d.). SciSpace. [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). [Link]

  • Singh, R., & Kumar, R. (2025, August 6). Techniques for solubility enhancement of poorly soluble drugs: An overview. [Link]

  • van der Vegt, N. F. A. (2017, September 18). The Hydrophobic Effect and the Role of Cosolvents. ResearchGate. [Link]

  • Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research. [Link]

  • van der Vegt, N. F. A., & Ben-Amotz, D. (2017). The Hydrophobic Effect and the Role of Cosolvents. The Journal of Physical Chemistry B, 121(43), 10047–10056. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). [Link]

  • Surfactants & Solubilizers. (n.d.). Polygon Chemie AG. [Link]

  • Method for determining solubility of a chemical compound. (2005, December 8).
  • Can I use Cyclodextrin to improve the solubility of a compound? (2015, November 16). ResearchGate. [Link]

  • Surfactants & Solubilizers. (n.d.). Ingredients To Die For. [Link]

  • Ethyl Acetate. (n.d.). PubChem. [Link]

  • Ethyl chloroacetate. (n.d.). PubChem. [Link]

  • Ethyl cycloheptanecarboxylate. (n.d.). PubChem. [Link]

  • Ethyl Acetate Solvent Properties. (n.d.). [Link]

  • Ethyl Lactate. (n.d.). PubChem. [Link]

  • Ethyl lactate. (n.d.). Wikipedia. [Link]

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Technical Support Center: Ethyl Cycloheptylacetate Purification & Solvent Waste Minimization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Ethyl Cycloheptylacetate. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for purifying this compound while adhering to the principles of green chemistry by minimizing solvent waste. Our focus is on providing not just protocols, but the scientific reasoning behind them to empower you to make informed decisions in your laboratory.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions and challenges encountered during the purification of this compound.

Q1: My primary purification method is flash chromatography, but the solvent consumption is very high. How can I reduce it?

A1: High solvent consumption in flash chromatography is a common issue. Here are several strategies to mitigate this:

  • Optimize Your Solvent System: Instead of using a standard, non-optimized solvent system, invest time in method development. Use Thin Layer Chromatography (TLC) to screen different solvent mixtures. Aim for a system that provides good separation of your target compound from impurities with the lowest possible percentage of the stronger eluting solvent. Greener solvent alternatives should also be considered. For instance, acetone can sometimes replace ethyl acetate, offering similar selectivity with reduced toxicity.[1][2]

  • Employ Gradient Elution: A step gradient, where the solvent polarity is increased in stages, can be significantly more efficient than an isocratic (constant solvent composition) or even a linear gradient elution.[1][3] This allows for the rapid elution of less retained impurities with a weaker solvent, reserving the stronger solvent for eluting your product and more strongly retained impurities. Automated flash chromatography systems excel at creating precise and reproducible step gradients.[3][4]

  • Increase Sample Loading with High-Performance Silica: Modern spherical silica gels offer a higher surface area and more uniform packing, which can significantly increase your sample loading capacity.[5] This means you can purify more material on a smaller column, leading to a direct reduction in solvent usage.[1]

Q2: What are some greener solvent alternatives for the purification of esters like this compound?

A2: Moving away from hazardous solvents like dichloromethane is a key principle of green chemistry. Here are some greener alternatives:

  • Ethanol and Acetone: These are often excellent substitutes for more hazardous solvents. Acetone, for example, has a similar eluting strength to ethyl acetate and can be a good replacement.[1][2]

  • 2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources, 2-MeTHF is a viable substitute for tetrahydrofuran (THF).[3]

  • Solvent Selection Guides: Several pharmaceutical companies and academic groups have developed solvent selection guides that rank solvents based on their environmental, health, and safety impacts.[6][7][8] Consulting these guides can help you make more sustainable choices.

Q3: Beyond chromatography, what other purification techniques can I use for this compound that generate less solvent waste?

A3: While chromatography is a powerful tool, it's not always the most solvent-efficient method. Consider these alternatives:

  • Crystallization: If your crude this compound is of reasonable purity and can be solidified, crystallization is an excellent, low-solvent purification method.[5][9][10][11] The key is to find a suitable solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at lower temperatures.[12][13]

  • Distillation: For liquid esters, fractional distillation can be a highly effective purification method to remove impurities with different boiling points.[14] This technique can be performed with minimal solvent waste.

  • Supercritical Fluid Chromatography (SFC): SFC uses supercritical carbon dioxide as the primary mobile phase, drastically reducing the consumption of organic solvents.[4][15][16][17][18] This technique is particularly useful for separating chiral compounds and thermally labile molecules.[15]

  • Membrane-Based Separations: Techniques like organic solvent nanofiltration are emerging as energy-efficient and low-solvent methods for purifying organic compounds.[19][20][21][22]

Q4: Is it possible to recycle the solvent from my chromatography runs?

A4: Yes, solvent recycling is a highly effective way to reduce waste and costs.[23][24][25][26][27]

  • In-Lab Distillation: For isocratic elutions, the collected solvent can be redistilled to remove non-volatile impurities and reused.[14]

  • Automated Solvent Recyclers: Several commercially available systems can be integrated with your HPLC or flash chromatography setup.[24][25] These systems monitor the detector output and divert the pure solvent back to the reservoir when no peaks are eluting, significantly reducing consumption.[24]

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you might encounter during the purification of this compound.

Problem Potential Cause Troubleshooting Steps & Solutions
Poor separation of this compound from a closely eluting impurity in flash chromatography. 1. Suboptimal solvent system. 2. Column overloading. 3. Improper column packing (manual columns).1. Re-evaluate your solvent system. Perform a more thorough TLC analysis with a wider range of solvent polarities and compositions. Consider using a ternary solvent system (three components) to fine-tune selectivity. 2. Reduce the sample load. Overloading the column leads to band broadening and decreased resolution. As a rule of thumb, for a standard silica column, the sample load should be between 1-10% of the silica weight. 3. Ensure proper column packing. If using a manually packed column, ensure the silica is packed uniformly to avoid channeling. Using pre-packed columns can eliminate this variability.[4]
Product is not crystallizing from the chosen solvent system. 1. Solution is not supersaturated. 2. Presence of impurities inhibiting crystal formation. 3. Inappropriate solvent choice.1. Induce crystallization. Try scratching the inside of the flask with a glass rod at the solvent-air interface, or add a seed crystal of the pure compound. Slow evaporation of the solvent can also help.[12] 2. Pre-purify the crude material. If the crude product is highly impure, a quick filtration through a silica plug might be necessary to remove baseline impurities that can interfere with crystallization. 3. Screen for a different solvent system. The ideal crystallization solvent will dissolve the compound when hot but not when cold.[13] Experiment with different solvents and solvent mixtures.
My recycled solvent is causing baseline noise in my chromatography. 1. Incomplete removal of impurities during recycling. 2. Carryover of UV-active compounds.1. Improve the distillation process. Ensure your distillation setup is efficient at separating the solvent from less volatile impurities. 2. Use an activated carbon filter. Passing the recycled solvent through a bed of activated carbon can help remove colored and UV-active impurities.
Low recovery of this compound after purification. 1. Irreversible adsorption to the stationary phase. 2. Sample loss during workup and transfers. 3. Co-elution with an impurity that was discarded.1. Consider a different stationary phase. If you suspect your compound is strongly adsorbing to silica, you could try a less acidic stationary phase or a different type of chromatography like reversed-phase. 2. Minimize transfer steps. Each transfer of your product from one container to another can result in some loss. Plan your workflow to be as efficient as possible. 3. Analyze all fractions. Before discarding any fractions, analyze them by TLC to ensure you are not accidentally throwing away your product.

Part 3: Experimental Protocols & Workflows

Protocol 1: Optimized Flash Chromatography for this compound with Reduced Solvent Consumption

This protocol outlines a method for purifying this compound using an optimized step-gradient flash chromatography method.

1. Method Development (TLC Analysis):

  • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
  • Spot the solution onto several TLC plates.
  • Develop the plates in a series of solvent systems with varying polarities (e.g., different ratios of hexane and ethyl acetate or hexane and acetone).
  • Identify a solvent system that gives your product an Rf value of approximately 0.2-0.3 and good separation from major impurities.

2. Column Preparation and Sample Loading:

  • Select a pre-packed spherical silica column appropriately sized for your sample amount.
  • Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., hexane or toluene).
  • Load the sample onto the column.

3. Elution with a Step Gradient:

  • Step 1 (Initial Elution): Begin eluting with a low-polarity solvent system (e.g., 100% hexane or a very low percentage of ethyl acetate in hexane) to wash out non-polar impurities.
  • Step 2 (Product Elution): Once the non-polar impurities have eluted, switch to the solvent system identified in your TLC analysis to elute the this compound.
  • Step 3 (Column Wash): After your product has eluted, increase the solvent polarity significantly (e.g., 50-100% ethyl acetate in hexane) to wash off any strongly retained impurities.

4. Fraction Collection and Analysis:

  • Collect fractions throughout the elution process.
  • Analyze the fractions by TLC to identify those containing the pure product.
  • Combine the pure fractions and remove the solvent under reduced pressure.
Workflow Diagram: Decision-Making for Purification Method Selection

The following diagram illustrates a logical workflow for selecting the most appropriate and solvent-efficient purification method for this compound.

Purification_Workflow start Crude this compound is_solid Is the crude product a solid or can it be solidified? start->is_solid high_purity Is the purity >90%? is_solid->high_purity Yes boiling_point Are boiling points of components significantly different? is_solid->boiling_point No crystallization Attempt Crystallization high_purity->crystallization Yes chromatography_prep Proceed to Chromatographic Purification high_purity->chromatography_prep No end Pure this compound crystallization->end sfc_available Is SFC available? chromatography_prep->sfc_available boiling_point->chromatography_prep No distillation Fractional Distillation boiling_point->distillation Yes distillation->end sfc Supercritical Fluid Chromatography (SFC) sfc_available->sfc Yes flash_chrom Optimized Flash Chromatography sfc_available->flash_chrom No sfc->end flash_chrom->end

Sources

Identifying and characterizing unknown peaks in Ethyl cycloheptylacetate GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for identifying and characterizing unknown peaks in the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of Ethyl cycloheptylacetate. This resource is designed for researchers, scientists, and drug development professionals who encounter unexpected signals in their chromatograms. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to solve complex analytical challenges with confidence.

Introduction: The Challenge of Purity Analysis

This compound is a fragrance compound whose perceived scent profile is highly dependent on its purity. Even trace-level impurities can significantly alter its olfactory characteristics or indicate issues in the synthesis or degradation pathways. GC-MS is the gold standard for this analysis, offering high-resolution separation and structural identification capabilities.[1][2] However, the appearance of unknown peaks is a common hurdle. This guide provides a systematic, experience-driven approach to move from an "unknown peak" to a "confident identification."

Part 1: Initial Troubleshooting - Is Your Peak Real?

Before diving into complex structural elucidation, the first critical step is to determine if the unknown peak is a true component of your sample or an artifact from the analytical system. These artifact peaks are often called "ghost peaks" and can arise from various sources of contamination or carryover.[3][4][5]

Q1: I see a peak in my sample chromatogram that I don't recognize. What's the very first thing I should do?

The first action is to verify the peak's origin by running a solvent blank.

Rationale: A solvent blank (an injection of the pure solvent used to dissolve your sample) is the definitive test to differentiate between sample components and system contamination.[6] If the peak appears in the blank run, the source is the system, not your sample. If it is absent, the peak originates from your sample.

dot graph TD { A[Unknown Peak Detected in Sample] --> B{Run Solvent Blank}; B --> C{Peak Present in Blank?}; C -->|Yes| D[Peak is an Artifact/Ghost Peak.Proceed to System Contamination Troubleshooting.]; C -->|No| E[Peak is a True Sample Component.Proceed to Identification Workflow.];

} enddot Caption: Initial troubleshooting workflow for an unknown GC-MS peak.

Q2: My unknown peak appeared in the solvent blank. What are the common causes of these "ghost peaks" and how do I fix them?

Ghost peaks are typically caused by either carryover from a previous injection or system contamination .[3][5] Their peak shape can often provide clues: broad, tailing peaks often suggest carryover from a previous run, while sharp, well-defined peaks usually indicate contamination introduced at the front of the system.[5]

Table 1: Common Sources of Ghost Peaks and Corrective Actions

Potential Source Common Cause Troubleshooting & Solution
Sample Carryover High concentration sample injected previously; insufficient bake-out time between runs.Action: Increase the final oven temperature or hold time at the end of the run to ensure all compounds elute. Run a "no-injection" blank to confirm.[5]
Injector Contamination Residue buildup in the inlet liner from non-volatile sample components.Action: Replace the inlet liner and gold seal. This is the most common fix for injector-related issues.[7]
Septum Bleed Degradation of the inlet septum at high temperatures, releasing siloxanes.Action: Replace the septum. Use high-quality, low-bleed septa rated for your inlet temperature.[3]
Syringe Contamination Insufficient cleaning between injections.Action: Improve syringe wash steps. Use multiple solvent washes (e.g., a polar and a non-polar solvent) to ensure the syringe is clean.[6]
Contaminated Gas/Solvent Impurities in the carrier gas, makeup gas, or injection solvent.Action: Ensure carrier gas purity is 99.9995% or higher.[6] Use fresh, high-purity (GC or MS grade) solvents.

See Protocol 1 for a detailed, step-by-step workflow for systematically identifying and eliminating the source of ghost peaks.

Part 2: Identification of True Sample Components

Once you've confirmed the peak is not a system artifact, the process of structural identification begins. This is a multi-step process that combines automated library searching with orthogonal data like retention indices to build a confident identification.

Q3: I've performed a NIST library search on my unknown peak. The top hit has a match factor of 95. Is this sufficient for identification?

Not necessarily. A high match factor is a good starting point, but it is not definitive proof of identity.

Rationale: Mass spectral libraries work by comparing the fragmentation pattern of your unknown to a database of reference spectra.[8][9] Algorithms like the dot-product method measure the similarity and assign a score.[8][10] However, structural isomers (compounds with the same molecular formula but different structures) can have very similar mass spectra, leading to high match scores for multiple, incorrect compounds. This is particularly true for fragrance compounds and their many isomeric forms.[11] Therefore, a library match should always be treated as a preliminary hypothesis that requires further confirmation.

Q4: How can I increase my confidence in a library match, especially if there are multiple good hits?

The best way to confirm an identity and differentiate between isomers is by using Retention Indices (RI) .

Rationale: While retention time can shift between runs and systems, the retention index is a more robust and transferable property of a compound on a given stationary phase.[12][13] It normalizes the retention time of your unknown to the retention times of a series of n-alkanes. By comparing the experimentally calculated RI of your unknown to database values, you add a second, independent layer of confirmation to your mass spectral match.[14] A compound must match both the mass spectrum and the retention index to be considered a confident identification.

See Protocol 2 for a detailed guide on calculating Linear Retention Indices.

dot graph TD { A[Acquire High-Quality MS Data for Unknown] --> B{Perform Library Search}; B --> C{Evaluate Top Hits}; C --> D{Is there a single,high-confidence match (>90)?}; D -->|Yes| E[Proceed to Confirmation]; D -->|No| F[Ambiguous or Poor Matches.Proceed to Manual Interpretation];

} enddot Caption: A systematic workflow for GC-MS peak identification.

Q5: My library search yielded no good matches, or the unknown is likely a novel compound. What are my next steps?

When library searches fail, you must rely on manual interpretation of the mass spectrum and consider the chemistry of your sample.

  • Examine the Molecular Ion (M+): If present, the molecular ion gives you the molecular weight of the compound. Its presence (or absence) is a key clue. Esters like this compound often show a weak or absent molecular ion.[15]

  • Analyze Key Fragment Ions: Look for characteristic losses from the molecular ion. For a compound related to this compound, you might look for:

    • Loss of an ethoxy group (-OC2H5): M-45

    • Loss of an ethyl group (-C2H5): M-29

    • McLafferty Rearrangement: A common fragmentation for esters, which can produce characteristic ions.

    • Cycloheptyl Ring Fragmentation: The cycloalkane ring can fragment by losing successive C2H4 units (M-28, M-56, etc.).[16]

  • Consider Potential Impurities from Synthesis: Think about how this compound is made. Common synthesis routes like Fischer esterification can lead to specific impurities.[17]

    • Unreacted Starting Materials: Cycloheptanol, ethanol, acetic acid (if used as a catalyst or reactant).

    • Byproducts: Diethyl ether (from dehydration of ethanol), byproducts from side reactions.

    • Solvent Impurities: Impurities from solvents used during reaction or purification, such as ethyl acetate itself.[18]

Table 2: Potential Fragment Ions for this compound and Related Compounds

Compound Type Key Fragment Ion (m/z) Description of Loss/Fragment
This compound 125[M - OC2H5]+ (Loss of ethoxy group)
88McLafferty rearrangement ion
97[C7H13]+ (Cycloheptyl cation)
Cycloheptanol 82[M - H2O]+ (Loss of water)
Unreacted Acids 45[COOH]+ fragment
60Molecular ion of Acetic Acid
Q6: Could chemical derivatization help identify my unknown?

Yes, absolutely. Derivatization is a powerful technique for confirming the presence of specific functional groups and improving chromatographic behavior.[19][20]

Rationale: If you suspect your unknown is an alcohol (e.g., unreacted cycloheptanol) or a carboxylic acid, you can perform a reaction that targets these groups. The resulting derivative will have a different retention time and a predictable mass shift, confirming the functional group's identity.

  • Silylation: Replaces active hydrogens (on -OH, -COOH, -NH2 groups) with a trimethylsilyl (TMS) group.[21][22] This increases volatility and results in a mass shift of +72 amu per TMS group.

  • Esterification/Alkylation: Converts carboxylic acids into esters (e.g., methyl esters) which are more volatile and chromatograph better.[22][23]

If a suspected alcohol peak disappears after silylation and a new peak appears at a later retention time with the expected mass shift, you have strong evidence that your unknown was indeed an alcohol.

Part 3: Detailed Experimental Protocols

Protocol 1: Systematic Ghost Peak Identification

This protocol systematically isolates the source of system contamination.

  • Initial Confirmation: Inject a pure solvent blank using your standard analytical method. If the ghost peak is present, proceed.

  • Isolate the Injector vs. Column/Detector: Remove the column from the injector port but leave it in the detector. Cap the injector port. Run your method's temperature program without an injection.

    • If the peak is absent: The source is likely the injector (liner, septum) or syringe.

    • If the peak is present: The source is downstream (column bleed, contaminated carrier gas, or detector contamination).

  • Injector Troubleshooting:

    • Replace the septum with a new, high-temperature one. Run a solvent blank. If the peak is gone, the old septum was the source.

    • If the peak remains, replace the inlet liner. Run a solvent blank. If the peak is gone, the liner was contaminated.[7]

    • If the peak still remains, clean the syringe thoroughly or use a new syringe. Run a solvent blank.

  • Downstream Troubleshooting:

    • If the peak was determined to be downstream in step 2, cool the oven and trim the column by removing 0.5-1 meter from the injector end. Re-install and condition the column. Run a blank. This removes non-volatile residues that may have accumulated at the head of the column.[6]

    • If the problem persists, it may indicate contaminated gas lines or a contaminated detector, which may require more extensive maintenance.

Protocol 2: Calculation of Linear Retention Index (LRI)

This protocol allows for the confirmation of a compound's identity using a standardized value.[13]

  • Prepare an n-Alkane Standard: Create a mixture of n-alkanes (e.g., C8 to C20 or higher) in the same solvent as your sample. The range of alkanes should bracket the retention time of your unknown peak.

  • Analyze the Alkane Standard: Inject the n-alkane mixture using the exact same GC method (temperature program, flow rate, etc.) as your sample analysis.

  • Record Retention Times: Record the retention time (t) for each n-alkane that brackets your unknown peak. Let these be t(n) and t(n+1), where 'n' is the carbon number of the earlier-eluting alkane.

  • Analyze Your Sample: Inject your sample containing the unknown peak (let its retention time be t(x)).

  • Calculate the LRI: Use the following formula:

    LRI = 100 * [ n + ( (t(x) - t(n)) / (t(n+1) - t(n)) ) ]

    • n: Carbon number of the n-alkane eluting just before the unknown.

    • t(x): Retention time of the unknown peak.

    • t(n): Retention time of the n-alkane eluting before the unknown.

    • t(n+1): Retention time of the n-alkane eluting after the unknown.

  • Compare with Database Values: Search online databases (like the NIST Chemistry WebBook) for the LRI of your suspected compound on a similar stationary phase. A close match provides strong confirmation of your library search result.[24][25]

References

  • Phenomenex. (2025). GC Column Troubleshooting Guide.
  • LabRulez GCMS. GC Troubleshooting Series Part One: Ghost Peaks.
  • Zenkevich, I. G. (2022). Application of Gas Chromatographic Retention Indices to GC and GC–MS Identification with Variable Limits for Deviations Between Their Experimental and Reference Values. Molecules, 27(19), 6243. [Link]

  • ResearchGate. (2015).
  • Shimadzu. Qualitative Methods of GC/MS Analysis: Retention Time and Retention Index.
  • Agilent Technologies.
  • YouTube. (2022). Part VI: Creating and Using Retention Indices in NIST Software.
  • Restek. (2018). GC Troubleshooting—Carryover and Ghost Peaks.
  • Cai, J., et al. (2012). Compound identification in GC-MS by simultaneously evaluating mass spectrum and retention index. NIH National Center for Biotechnology Information. [Link]

  • YouTube. (2025).
  • Stein, S. E., & Scott, D. R. (1994). Optimization and testing of mass spectral library search algorithms for compound identification. Journal of the American Society for Mass Spectrometry, 5(9), 859-866. [Link]

  • NIST.
  • J-Stage. Library Search of Mass Spectra with a New Matching Algorithm Based on Substructure Similarity. [Link]

  • Bioinformatics | Oxford Academic. (2010). Open MS/MS spectral library search to identify unanticipated post-translational modifications and increase spectral identification rate. [Link]

  • Agilent Technologies. (2019). Don't Fear the Ghost or Unexpected Peaks: Troubleshooting and Prevention.
  • Matrix Science. Spectral Library Searching.
  • Supelco.
  • Shimadzu Corporation. Analysis of Fragrant Components in Aroma Oils Using GC/MS Off-Flavor Analyzer.
  • Scribd.
  • Chemistry LibreTexts. (2023). Derivatization. [Link]

  • ResearchGate. (2025). GC-MS Quantitation of Fragrance Compounds Suspected To Cause Skin Reactions.
  • Sigma-Aldrich.
  • Innovatech Labs. (2017). Unraveling the Scent: How Perfume Makers Use GC/MS Analysis.
  • PerkinElmer. The Characterization of Perfume Fragrances Using GC/MS, Headspace Trap and Olfactory Port.
  • PerfumersWorld. GCMS Analysis.
  • ResearchGate. (2022).
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Wójtowicz, A., & Grzybek, G. (2021). Integration of the Process for Production of Ethyl Acetate by an Enhanced Extraction Process. Processes, 9(11), 1953. [Link]

  • VCU Scholars Compass.

Sources

Overcoming steric hindrance in the synthesis of cycloheptane derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of cycloheptane derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique challenges associated with constructing seven-membered rings. The formation of these medium-sized rings is often plagued by unfavorable thermodynamics and kinetics, primarily due to steric hindrance and transannular strain.

This resource provides troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments. We will delve into the causality behind experimental choices, offering field-proven insights to guide your synthetic strategy.

Troubleshooting Guide: Common Experimental Failures

This section addresses specific, common problems encountered during the synthesis of cycloheptane derivatives and provides actionable solutions.

Q1: My intramolecular cyclization is failing. The primary outcomes are unreacted starting material or a significant amount of polymer. What is the underlying issue and how can I fix it?

Answer:

This is a classic and highly common problem in medium-sized ring synthesis. The issue stems from the competition between the desired intramolecular reaction and the undesired intermolecular reaction pathway.

Causality:

  • Entropic Disadvantage: Covalently linking the two ends of a long, flexible acyclic precursor is entropically unfavorable. The molecule has many degrees of freedom, and the conformation required for cyclization is just one of many possibilities.

  • Kinetic Competition: At standard concentrations (e.g., >0.1 M), the reactive ends of two different molecules are statistically more likely to encounter each other than the two ends of the same molecule. This leads to dimerization, oligomerization, or polymerization.[1] For Ring-Closing Metathesis (RCM), this intermolecular pathway is known as Acyclic Diene Metathesis (ADMET).[1]

  • Steric Hindrance: Bulky substituents near the reactive termini can sterically disfavor the transition state required for ring closure, further slowing the intramolecular pathway and allowing the intermolecular reaction to dominate.

Solutions & Protocols:

  • Implement High-Dilution Conditions: This is the most critical and effective strategy.[1] By drastically reducing the substrate concentration (typically to 0.001–0.01 M), you physically separate the precursor molecules, thereby decreasing the rate of the intermolecular reaction and giving the slower intramolecular cyclization a chance to occur.

    • Experimental Protocol: High-Dilution Ring-Closing Metathesis (RCM)

      • Set up a three-neck flask equipped with a reflux condenser, a nitrogen inlet, and a rubber septum.

      • Add the bulk of the degassed solvent (e.g., toluene or dichloromethane) to the flask and heat to the desired reaction temperature (e.g., 40-80 °C).

      • Dissolve the diene precursor and the RCM catalyst (e.g., Grubbs II or Hoveyda-Grubbs II catalyst) in separate portions of the degassed solvent.

      • Using two separate syringe pumps, add the substrate and catalyst solutions simultaneously and very slowly (e.g., over 4-12 hours) to the refluxing solvent in the reaction flask.

      • After the addition is complete, allow the reaction to stir for an additional 1-4 hours.

      • Quench the reaction by adding a phosphine scavenger like triphenylphosphine or an isocyanate to deactivate the catalyst.

      • Proceed with standard workup and purification.

  • Utilize a Conformational Constraint (The Thorpe-Ingold Effect): Introducing a quaternary carbon (a gem-disubstituted center) into the acyclic chain can dramatically favor cyclization. This effect pre-organizes the molecule by reducing the bond angle between the substituents, effectively bringing the reactive ends closer together and lowering the entropic barrier to cyclization.

    ***dot graph ThorpeIngoldEffect { layout=neato; node [shape=none, margin=0]; edge [arrowhead=none];

    }

    Caption: The Thorpe-Ingold effect reduces bond angles, favoring cyclization.

Q2: My [4+3] cycloaddition reaction is giving poor yield and a mixture of regioisomers. How can I improve its selectivity?

Answer:

[4+3] Cycloaddition is a powerful method for constructing seven-membered rings, often by reacting a diene with an allyl cation equivalent.[2] However, its success is highly dependent on controlling the electronics and sterics of both components.

Causality:

  • Steric Mismatch: Large substituents on the diene or the dienophile can clash in the transition state, leading to a preference for one regio- or stereoisomer over another, or inhibiting the reaction altogether if the steric hindrance is too great.

  • Electronic Control: The reaction proceeds via a concerted or stepwise mechanism involving the HOMO of the diene and the LUMO of the allyl cation.[2] The regioselectivity is governed by the orbital coefficients at the termini of both reactive partners. Substituents that alter the electronic nature of these termini can drastically change the outcome.

  • Lewis Acid Coordination: Lewis acids are often used to generate the reactive oxyallyl cation from precursors like α-haloketones. The choice of Lewis acid can influence the cation's reactivity and the geometry of the transition state.

Solutions & Protocols:

  • Modify Substituents: If possible, alter the steric bulk of substituents distant from the reactive termini to minimize non-productive steric interactions. For instance, changing a tert-butyl group to an isopropyl group might be enough to enable a sluggish reaction.

  • Tune Lewis Acidity: The choice and stoichiometry of the Lewis acid are critical. A stronger Lewis acid (e.g., SnCl₄) might generate the allyl cation more efficiently but could also lead to side reactions. A milder one (e.g., ZnCl₂) may require higher temperatures but offer cleaner conversion. Screen a panel of Lewis acids to find the optimal balance.

  • Change the Precursor: Different precursors can generate the same reactive intermediate under different conditions. For example, oxyallyl cations can be generated from α,α'-dihaloketones, α-silyloxy acroleins, or allylic acetals, each requiring different activators and offering unique advantages in terms of handling and reactivity.[2]

    • Experimental Protocol: Lewis Acid-Mediated [4+3] Cycloaddition

      • In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the diene (e.g., furan or cyclopentadiene, 1.2 equivalents) in a non-nucleophilic solvent (e.g., CH₂Cl₂ or SO₂) and cool to the desired temperature (-78 °C to 0 °C).

      • In a separate flask, dissolve the oxyallyl cation precursor (e.g., 2,4-dibromopentan-3-one, 1.0 equivalent).

      • Slowly add the Lewis acid (e.g., SnCl₄, 1.1 equivalents) to the diene solution.

      • Add the precursor solution dropwise to the diene/Lewis acid mixture over 30-60 minutes.

      • Monitor the reaction by TLC or LCMS. Upon completion, quench the reaction by pouring it into a cold, saturated NaHCO₃ solution.

      • Perform an aqueous workup, dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.

Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of cycloheptane (a medium-sized ring) so much more challenging than that of cyclohexane?

The difficulty arises from a combination of unfavorable enthalpic and entropic factors that are unique to medium-sized rings (7-11 members).[3][4]

  • Enthalpy (Strain Energy):

    • Transannular Strain: This is the key destabilizing factor. In cycloheptane's flexible conformations (like the twist-chair), hydrogens on non-adjacent carbons across the ring (e.g., at C1 and C4) are forced into close proximity, causing significant steric repulsion.[3] This type of strain is minimal in the stable chair conformation of cyclohexane.

    • Pitzer Strain (Torsional Strain): Bond eclipsing interactions are more pronounced in many cycloheptane conformations compared to the fully staggered arrangement in chair cyclohexane.

  • Entropy:

    • To form a ring from a linear precursor, a significant loss of conformational entropy is required. This entropic penalty is much larger for a flexible seven-carbon chain than for a shorter five- or six-carbon chain. While large macrocycles (12+ members) also have a large entropic penalty, they are big enough to adopt low-energy, strain-free conformations, making the enthalpic contribution favorable.[3] Cycloheptane exists in an unfortunate middle ground where both entropy and enthalpy work against its formation.[4]

***dot graph RingFormationFactors { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontcolor="#5F6368"];

}

Caption: Thermodynamic factors governing 6- vs. 7-membered ring formation.

Q2: I need to perform a late-stage macrocyclization on a complex molecule with many functional groups. Which reaction is most reliable for overcoming steric hindrance and ensuring chemoselectivity?

For complex, late-stage cyclizations, the Nozaki-Hiyama-Kishi (NHK) reaction is an exceptionally powerful and reliable choice.[5][6][7]

Key Advantages:

  • High Chemoselectivity: The organochromium nucleophile generated in the NHK reaction is highly selective for aldehydes over many other functional groups, including ketones, esters, amides, and nitriles.[6][8] This allows for predictable reactions on highly functionalized substrates without the need for extensive protecting group strategies.

  • Tolerance to Steric Hindrance: The reaction is known to perform well even in sterically congested environments, making it ideal for closing medium and large rings where steric clash can be a major issue.[5][9]

  • Mild Conditions: The reaction is typically run at or below room temperature using CrCl₂ and a catalytic amount of a nickel(II) salt (e.g., NiCl₂), conditions that are compatible with sensitive functional groups and stereocenters.[5][6]

Mechanism Overview: The key is the transmetalation of an organonickel species (formed by oxidative addition of Ni(0) to a vinyl or aryl halide) with Cr(III) to generate a highly nucleophilic organochromium reagent. This species then adds to the aldehyde with high fidelity.

FeatureNozaki-Hiyama-Kishi (NHK)Ring-Closing Metathesis (RCM)Intramolecular Heck
Key Reactants Aldehyde, Vinyl/Aryl HalideTwo AlkenesAlkene, Aryl/Vinyl Halide
Key Reagent CrCl₂ / cat. NiCl₂Ru or Mo Carbene CatalystPd(0) Catalyst, Base
Chemoselectivity Excellent (Aldehyde specific)Moderate (Alkene specific)Good (Alkene/Halide specific)
Steric Tolerance Very HighModerate to HighModerate
Main Byproduct Stoichiometric Cr saltsEthylene (volatile)Stoichiometric salts
Best For... Late-stage, FG-rich substratesGeneral unsaturated ringsFused ring systems
Q3: What are "ring expansion" strategies, and when should I consider them over direct cyclization?

Ring expansion is a powerful alternative strategy where a smaller, more easily synthesized ring (e.g., a cyclopentanone or cyclohexanone) is expanded to a seven-membered ring.[4][10] This approach cleverly bypasses the unfavorable thermodynamics of a direct 7-membered ring closure.[4]

When to Consider Ring Expansion:

  • When direct cyclization fails: If you have repeatedly failed to close a seven-membered ring from an acyclic precursor due to steric hindrance or polymerization, ring expansion is the logical next step.

  • Readily available starting materials: If a functionalized cyclopentane or cyclohexane derivative is commercially available or easily prepared, a one- or two-carbon expansion can be highly efficient.

  • Avoiding high dilution: Ring expansion reactions are intramolecular rearrangements and do not typically require the high-dilution conditions necessary for direct cyclizations.

Common Ring Expansion Methods:

  • Tiffeneau–Demjanov Rearrangement: A one-carbon ring expansion of cyclic ketones. A cyanohydrin is formed, reduced to an amino alcohol, and then treated with nitrous acid to generate a diazonium salt, which rearranges with ring expansion.

  • Diazoalkane-mediated Expansion: Cyclic ketones react with diazomethane or its derivatives in the presence of a Lewis acid to insert a CH₂ group.

  • [2+2] Cycloaddition followed by Retro-Aldol: A silyl enol ether of a cyclopentanone can undergo a [2+2] cycloaddition with dichloroketene. Reductive dehalogenation and subsequent retro-aldol fragmentation opens the four-membered ring to expand the five-membered ring by two carbons, yielding a cycloheptane-1,3-dione.[10]

References
  • Yamasaki, R., Sotome, I., Komagawa, S., et al. (2009). Efficient Synthesis of Seven-membered Rings by the Nickel-catalyzed Cycloaddition Reactions. J-Stage. Available at: [Link]

  • University of Illinois Chemistry Department. (2004). [4 +3] CYCLOADDITIONS: SEVEN MEMBERED RINGS FROM ALLYL CATIONS. Available at: [Link]

  • ResearchGate. (n.d.). Main cycloaddition types for seven-membered rings. [Diagram]. From: Transition-Metal-Catalyzed Cycloaddition Reactions to Access Seven-Membered Rings. Available at: [Link]

  • Smith, A. B., III, et al. (2011). Total synthesis of LL-Z1640-2 utilizing a late-stage intramolecular Nozaki-Hiyama-Kishi reaction. PMC, NIH. Available at: [Link]

  • Wikipedia. (n.d.). Nozaki–Hiyama–Kishi reaction. Available at: [Link]

  • MDPI. (2025). Medium-Sized Ring Expansion Strategies: Enhancing Small-Molecule Library Development. Available at: [Link]

  • MDPI. (2024). Medium-Sized Ring Expansion Strategies: Enhancing Small-Molecule Library Development. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Nozaki-Hiyama-Kishi Coupling. Available at: [Link]

  • Williams, D. R., & Meyer, K. G. (2001). A Nozaki−Hiyama−Kishi Ni(II)/Cr(II) Coupling Approach to the Phomactins. Michigan State University Chemistry. Available at: [Link]

  • Garbo, M. (2020). Synthesis of Optically Active 7-Membered Rings with Michele Garbo (Episode 25). YouTube. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cycloheptanes and higher homologues. Available at: [Link]

  • Caeiro, J., et al. (2017). Role of the Nozaki–Hiyama–Takai–Kishi Reaction in the Synthesis of Natural Products. ACS Publications, Chemical Reviews. Available at: [Link]

  • Burns, D. J., & Lam, H. W. (2019). A happy medium: the synthesis of medicinally important medium-sized rings via ring expansion. PMC, NIH. Available at: [Link]

  • Douglas, C. J., & Soule, J. F. (2018). Synthesis of Benzo-Fused Cycloheptanones from Cyclobutanol Derivatives by a C–C Cleavage/Cross-Coupling/Enolate Arylation Sequence. PMC, NIH. Available at: [Link]

  • Organic Process Research & Development. (2004). A Practical Synthesis of 4-Oxo-5,6,7,8-tetrahydro-4H-cyclohepta[b]furan-3-carboxylic Acid. ACS Publications. Available at: [Link]

  • Chemistry LibreTexts. (2022). Intramolecular Addition (Cyclization) Reactions. Available at: [Link]

  • Wikipedia. (n.d.). Cycloheptane. Available at: [Link]

  • ResearchGate. (n.d.). Conformational analysis of cycloheptane, oxacycloheptane, 1,2-dioxacycloheptane, 1,3-dioxacycloheptane, and 1,4-dioxacycloheptane. Available at: [Link]

  • ResearchGate. (n.d.). Catalytic synthesis and transformations of magnesium-cycloalkanes. 1. New catalytic transformations in the series of magnesium-cyclopentanes. Available at: [Link]

  • Wikipedia. (n.d.). Ring-closing metathesis. Available at: [Link]

  • ResearchGate. (n.d.). Solvents for ring-closing metathesis reactions. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Ring Closing Metathesis (RCM). Available at: [Link]

  • Organic Syntheses. (n.d.). One-carbon ring expansion of cycloalkanones to conjugated cycloalkenones. Available at: [Link]

  • Baran Lab, Scripps Research. (2005). Cyclopentane Synthesis. Available at: [Link]

  • National Institutes of Health. (2024). Selective synthesis of cyclic alcohols from cycloalkanes using nickel(ii) complexes of tetradentate amidate ligands. Available at: [Link]

  • ResearchGate. (n.d.). Steric effects in cyclization reactions. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Lewis acid-catalyzed intramolecular cyclization of 7-alkynylcycloheptatrienes with carbonyls: access to 3,4-disubstituted 2,5-dihydropyrroles. Available at: [Link]

  • MDPI. (n.d.). Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. Available at: [Link]

  • The Organic Chemistry Tutor. (2015). Ring Closing Metathesis - Organic Chemistry II. YouTube. Available at: [Link]

  • ResearchGate. (2019). How to overcome Steric Hindrance? Available at: [Link]

  • Drug Hunter. (2023). Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry. Available at: [Link]

  • Biomedical Journal of Scientific & Technical Research. (2023). Cycloheptane's Twist Ring-Coordinates and Its Fluxional Nature. Available at: [Link]

  • ACS Publications, Chemical Reviews. (n.d.). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Available at: [Link]

  • Najam Academy. (2024). Steric Hindrance | Organic Chemistry. YouTube. Available at: [Link]

  • The Organic Chemistry Tutor. (2015). Organic Chemistry II - Solving a Multistep Synthesis Problem. YouTube. Available at: [Link]

  • MDPI. (n.d.). Synthesis and Intramolecular Regioselective Cyclization of 2-Cyano-3,10-dioxo-1,10-seco-1,25-dinorlupan-28-yl Benzoate. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Intramolecular cyclization–decyclization of new sterically hindered diiminophenol. Synthesis and coordination abilities. Available at: [Link]

  • Chem Help ASAP. (2025). Can You Solve These Tricky Multi-Step Synthesis Problems Before I Do? Mastering Organic Synthesis. YouTube. Available at: [Link]

  • Chem Help ASAP. (2025). Can You Solve This Wild Multistep Synthesis Problem? Mastering Organic Synthesis!. YouTube. Available at: [Link]

  • Office of Scientific and Technical Information. (2021). Ring Opening in Cycloheptane and Dissociation of 1-Heptene at High Temperatures. Available at: [Link]

  • Leah4sci. (2025). Orgo Final Synthesis & Multi-Step Reactions Practice Session [LIVE RECORDING]. YouTube. Available at: [Link]

  • Khan Academy. (2013). Steric hindrance. YouTube. Available at: [Link]

  • SciSpace. (n.d.). Molecular conformation of the cycloheptane ring in the solid state. Available at: [Link]

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Technical Support Center: Strategies to Improve the Regioselectivity of Reactions with Ethyl Cycloheptylacetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reactions involving ethyl cycloheptylacetate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the regioselectivity of their chemical transformations. Here, we will delve into the underlying principles governing these reactions and provide actionable troubleshooting advice and frequently asked questions to address common experimental challenges.

I. Troubleshooting Guide: Enhancing Regioselectivity

This section is dedicated to resolving specific issues you may encounter during the alpha-functionalization of this compound. The primary challenge in these reactions is controlling the site of deprotonation to form the desired enolate, which subsequently dictates the position of the new bond.

Question 1: My alkylation of this compound yields a mixture of regioisomers. How can I favor the formation of the less substituted (kinetic) product?

Answer:

Achieving high regioselectivity for the kinetic product in the alkylation of this compound hinges on the controlled formation of the less substituted enolate.[1] This enolate is formed faster due to the lower steric hindrance of the proton being removed. However, it is also the less stable of the two possible enolates. To favor this kinetic pathway, the reaction must be performed under conditions that are rapid, quantitative, and irreversible.

Underlying Principles:

The key is to use a strong, sterically hindered base at a low temperature.[2] The bulkiness of the base will preferentially abstract the more accessible proton at the methylene (CH₂) position of the cycloheptyl ring, rather than the more sterically hindered proton at the methine (CH) position. Low temperatures (typically -78 °C) are crucial to prevent the reaction from reaching equilibrium, which would favor the more stable, thermodynamically preferred enolate.[2]

Recommended Protocol for Kinetic Enolate Formation:

  • Reagent Preparation: Prepare a solution of lithium diisopropylamide (LDA) in an aprotic solvent like tetrahydrofuran (THF). LDA is a strong, non-nucleophilic, and sterically hindered base, making it ideal for kinetic enolate formation.[2][3]

  • Reaction Setup: In a separate flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the this compound in dry THF.

  • Cooling: Cool the ester solution to -78 °C using a dry ice/acetone bath. This low temperature is critical to prevent equilibration to the thermodynamic enolate.[4]

  • Base Addition: Slowly add the freshly prepared LDA solution to the ester solution while maintaining the temperature at -78 °C. The deprotonation is typically very fast.

  • Electrophile Addition: After a short period (e.g., 30-60 minutes) to ensure complete enolate formation, add your alkylating agent (e.g., methyl iodide, benzyl bromide) to the reaction mixture.

  • Quenching: Once the reaction is complete, quench it by adding a proton source, such as a saturated aqueous solution of ammonium chloride.

Question 2: I want to synthesize the more substituted (thermodynamic) alkylation product. What conditions should I use?

Answer:

To favor the formation of the more substituted, and therefore more stable, thermodynamic enolate, you need to employ conditions that allow the reaction to reach equilibrium.[3] This means using a less sterically hindered base and higher temperatures to allow for the interconversion of the initially formed kinetic enolate to the more stable thermodynamic enolate.

Underlying Principles:

The thermodynamic enolate is more stable because it has a more substituted double bond.[1] To achieve this, the deprotonation needs to be reversible. This can be accomplished by using a base that has a pKa value closer to that of the ester's alpha-protons, allowing for proton exchange and eventual equilibration to the most stable enolate.

Recommended Protocol for Thermodynamic Enolate Formation:

  • Base Selection: Choose a strong, but less sterically hindered base, such as sodium hydride (NaH) or a sodium alkoxide (e.g., sodium ethoxide).[2]

  • Solvent: A polar aprotic solvent like THF or dimethylformamide (DMF) is suitable.

  • Temperature: The reaction should be run at a higher temperature, typically ranging from room temperature to the reflux temperature of the solvent.[2]

  • Reaction Time: Longer reaction times are necessary to ensure that the equilibrium is established.[2]

  • Procedure:

    • To a suspension of sodium hydride in THF, slowly add the this compound.

    • Allow the mixture to stir at room temperature or gently heat to reflux until the deprotonation is complete and the system has reached equilibrium.

    • Cool the reaction mixture to an appropriate temperature before adding the electrophile.

    • After the alkylation is complete, quench the reaction carefully with a proton source.

ConditionKinetic ControlThermodynamic Control
Base Strong, bulky (e.g., LDA)Strong, small (e.g., NaH, NaOEt)
Temperature Low (e.g., -78 °C)High (e.g., Room Temp to Reflux)
Solvent Aprotic (e.g., THF)Protic or Aprotic
Reaction Time ShortLong
Product Less substitutedMore substituted
Question 3: I am observing significant amounts of side products from self-condensation (Claisen condensation). How can I minimize this?

Answer:

Self-condensation is a common side reaction when working with enolates, especially with esters. It occurs when the enolate of one ester molecule attacks the carbonyl group of another. To minimize this, ensure that the deprotonation step is rapid and complete before the addition of the electrophile.

Strategies to Minimize Self-Condensation:

  • Use a Strong, Non-Nucleophilic Base: A base like LDA is ideal as it rapidly and quantitatively converts the ester to its enolate, minimizing the concentration of the starting ester that can act as an electrophile.[5]

  • Controlled Addition: Add the ester slowly to the solution of the base at low temperature. This ensures that the ester is immediately deprotonated and does not have the opportunity to react with the newly formed enolate.

  • Rapid Trapping: Once the enolate is formed, add the electrophile promptly to trap the enolate before it can react with any remaining starting material.

II. Frequently Asked Questions (FAQs)

What are the key factors influencing regioselectivity in enolate formation?

The regioselectivity of enolate formation is primarily influenced by four factors: the base, the solvent, the temperature, and the reaction time.[6][7]

  • Base: Sterically hindered bases favor the kinetic enolate, while smaller bases allow for the formation of the thermodynamic enolate.[2]

  • Solvent: Aprotic solvents are generally used for kinetic control to avoid proton exchange, while protic solvents can facilitate equilibration to the thermodynamic enolate.[7]

  • Temperature: Low temperatures favor the kinetic product by preventing the reaction from reaching equilibrium. Higher temperatures promote the formation of the more stable thermodynamic product.[2][6]

  • Reaction Time: Short reaction times favor the faster-forming kinetic enolate, while longer reaction times allow for equilibration to the thermodynamic enolate.[2][6]

Can I use a directing group to control the regioselectivity?

Yes, the use of a directing group is a powerful strategy to control regioselectivity. For instance, introducing a removable functional group at a specific position can influence the acidity of adjacent protons or chelate with the base, directing the deprotonation to a specific site. While less common for simple alkyl esters, this is a widely used strategy in more complex systems.

How does the cycloheptyl ring affect the regioselectivity?

The conformation of the cycloheptyl ring can influence the steric accessibility of the alpha-protons. While the methylene protons are generally more accessible, the specific conformation adopted by the ring in the transition state can play a role. Computational studies can sometimes provide insights into these subtle conformational effects.

III. Visualizing Reaction Pathways

To better understand the concepts discussed, the following diagrams illustrate the key principles of kinetic versus thermodynamic control.

G cluster_0 Kinetic Pathway cluster_1 Thermodynamic Pathway Ester Ester Kinetic Enolate Kinetic Enolate Ester->Kinetic Enolate LDA, THF, -78°C (Fast, Irreversible) Thermodynamic Enolate Thermodynamic Enolate Ester->Thermodynamic Enolate NaH, THF, RT (Slow, Reversible) Less Substituted Product Less Substituted Product Kinetic Enolate->Less Substituted Product Electrophile Kinetic Enolate->Thermodynamic Enolate Equilibration (Higher Temp) More Substituted Product More Substituted Product Thermodynamic Enolate->More Substituted Product Electrophile

Caption: Kinetic vs. Thermodynamic Enolate Formation Pathways.

IV. References

  • JoVE. (2023, April 30). Regioselective Formation of Enolates. Retrieved from [Link]

  • University of Liverpool. (n.d.). Lecture 3: Regioselective Formation of Enolates. Retrieved from [Link]

  • Reich, H. J. (n.d.). Carbonyl Chemistry: Overview of Enolate Alkylations. University of Wisconsin. Retrieved from [Link]

  • eGyanKosh. (n.d.). Unit 14: Enolates. Retrieved from [Link]

  • Pharmacy 180. (n.d.). Enolate Regioisomers - Carbon-Carbon Bond Formation Between Carbon Nucleophiles and Carbon Electrophiles. Retrieved from [Link]

  • University of Calgary. (n.d.). Kinetic vs. Thermodynamic Enolates. Retrieved from [Link]

  • Organic Chemistry Frontiers. (2021). Kinetic vs. thermodynamic control of β-functionalized cyclic ketones: a theoretical investigation of regioselective formation of enolates. Royal Society of Chemistry. Retrieved from [Link]

  • Organic Chemistry Academy. (2023, June 26). Thermodynamic vs Kinetic Enolates. Retrieved from [Link]

  • Master Organic Chemistry. (2022, August 19). Kinetic Versus Thermodynamic Enolates. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020, November 2). Kinetic vs. thermodynamic enolate formation. YouTube. Retrieved from [Link]

Sources

Technical Support Center: Computational Modeling for Predicting Ethyl Cycloheptylacetate Reaction Outcomes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the computational modeling of Ethyl Cycloheptylacetate reaction outcomes. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of predicting reaction mechanisms and outcomes for this specific ester. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific reasoning to empower your research.

Frequently Asked Questions (FAQs)

Q1: I'm new to modeling this type of reaction. Where do I begin with setting up a computational model for an this compound reaction?

A1: Starting a new computational project can be daunting. The key is a systematic approach. A general workflow involves defining the reaction, selecting an appropriate theoretical model, building the initial structures, locating stationary points (reactants, products, intermediates, and transition states) on the potential energy surface, and finally, analyzing the results to understand the reaction's thermodynamics and kinetics.[1][2]

Here is a foundational workflow to guide your initial setup:

G A Define Reaction: Reactants, Products, Solvent B Select Computational Method: DFT Functional & Basis Set A->B C Build 3D Structures: Reactants & Products B->C D Conformational Search: Identify low-energy conformers C->D E Locate Transition State(s) (TS) Initial guess, QST2/QST3 D->E F Optimize Geometries: Reactants, Products, TS E->F G Frequency Calculation: Characterize stationary points, zero-point energy F->G H IRC Calculation: Verify TS connects reactants & products G->H I Calculate Relative Energies: Activation & Reaction Energies H->I J Analyze Results: Predict major products & reaction rates I->J

Caption: General workflow for predicting reaction outcomes.

Q2: How do I choose the right computational method for studying this compound reactions?

A2: The choice of method is a balance between accuracy and computational cost. For organic reactions involving molecules of this size, Density Functional Theory (DFT) is often the preferred method due to its favorable accuracy-to-cost ratio.[3]

Here's a breakdown of common choices:

Component Recommendation Justification
DFT Functional B3LYP, M06-2X, ωB97X-DThese hybrid or range-separated functionals provide a good description of electronic effects in organic reactions. ωB97X-D is particularly good at capturing dispersion interactions, which can be important.
Basis Set 6-31G(d,p) or 6-311+G(d,p)Pople-style basis sets are a good starting point. The inclusion of polarization functions (d,p) is crucial for accurately describing bonding. Diffuse functions (+) are recommended if anionic species are involved.[4]
Solvent Model PCM or SMDImplicit solvent models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) are generally sufficient to account for bulk solvent effects without the high computational cost of explicit solvent molecules.[5][6][7]

It is always good practice to benchmark your chosen method against experimental data for a similar, known reaction to validate its accuracy before proceeding with predictions for your unknown system.[8][9]

Q3: The cycloheptyl ring in my molecule is very flexible. How does this affect my calculations?

A3: The conformational flexibility of the cycloheptane ring is a critical factor that can significantly influence reaction outcomes.[10][11] The ring can exist in several low-energy conformations, such as the twist-chair and twist-boat.[12][13][14] It is essential to perform a thorough conformational search for all reactants, intermediates, and transition states to ensure you have located the global minimum energy structures. Failing to do so can lead to significant errors in your calculated activation and reaction energies.[15]

Troubleshooting Guides

Problem 1: My transition state (TS) optimization fails to converge.

Solution: This is a common issue. Here’s a step-by-step troubleshooting guide:

  • Improve the Initial Guess: A good starting geometry is crucial for a successful TS optimization.[16]

    • Manually build a structure that resembles the expected transition state based on chemical intuition.

    • Perform a relaxed scan along the reaction coordinate (e.g., the breaking or forming bond) and use the highest energy structure from the scan as your initial guess for the TS optimization.[16]

    • Use a synchronous transit-guided quasi-Newton (QST2 or QST3) method if your software supports it. This requires providing the reactant and product structures (and a TS guess for QST3).[17]

  • Check the Hessian: The Hessian (matrix of second derivatives of energy) is used to guide the optimization.

    • Ensure your initial guess has a Hessian with one and only one negative eigenvalue (imaginary frequency), which is characteristic of a true transition state.[16] If not, you may need to adjust your initial geometry.

    • Some programs allow you to calculate the initial Hessian at a lower level of theory to save computational time.

  • Use a More Robust Optimizer: If the default optimizer fails, try a different algorithm. For example, a quasi-Newton method might be more robust than a standard Newton-Raphson approach for complex potential energy surfaces.

Problem 2: My frequency calculation for a supposed transition state shows zero or multiple imaginary frequencies.

Solution: This indicates that your optimized structure is not a true first-order saddle point on the potential energy surface.[16]

  • Zero Imaginary Frequencies: You have located a minimum (a reactant, product, or intermediate), not a transition state. You need to restart your transition state search from a new initial guess.

  • Multiple Imaginary Frequencies: You have found a higher-order saddle point. This is not a true transition state for the reaction of interest.

    • Visualize the vibrational modes corresponding to the imaginary frequencies. This can give you clues about how to distort the geometry to move towards the correct transition state.

    • For example, if one imaginary frequency corresponds to the desired bond-breaking/forming event, but a second corresponds to a nonsensical rotation of a methyl group, you can try to manually adjust the geometry to resolve the second imaginary frequency and restart the optimization.

Problem 3: The predicted reaction barrier is much higher/lower than what I would expect experimentally.

Solution: Discrepancies between calculated and expected energies can arise from several sources.

  • Inadequate Level of Theory: Your chosen DFT functional or basis set may not be suitable for the reaction. It's advisable to test a few different functionals to see how sensitive your results are to the chosen method.[4]

  • Missing Conformational Isomers: As mentioned in the FAQs, failing to find the lowest energy conformers of your reactants and transition state can lead to large errors in the calculated barrier height.[15]

  • Incorrect Transition State: An Intrinsic Reaction Coordinate (IRC) calculation is essential to verify that your transition state connects the correct reactants and products.[17] It's possible you've found a transition state for a different, higher-energy pathway.

  • Solvent Effects: If the reaction involves charge separation or polar species, the choice of solvent model can have a significant impact on the calculated energies.[5][18] You may need to consider a more sophisticated solvent model or even include a few explicit solvent molecules in your calculation for key interactions like hydrogen bonding.[19]

Here's a decision tree for troubleshooting inaccurate energy barriers:

G Start Inaccurate Energy Barrier Check_Conformers Did you perform a thorough conformational search? Start->Check_Conformers Check_IRC Did you run an IRC calculation? Check_Conformers->Check_IRC Yes Solution_Conformers Perform a comprehensive conformational analysis. Check_Conformers->Solution_Conformers No Check_Method Is the level of theory adequate? Check_IRC->Check_Method Yes Solution_IRC Verify the TS connects the correct reactants/products. Check_IRC->Solution_IRC No Solution_Method Benchmark with different functionals/basis sets. Check_Method->Solution_Method No

Caption: Troubleshooting inaccurate energy barriers.

Problem 4: My computational model predicts a different major product than what is observed experimentally.

Solution: This is a classic challenge where theory and experiment appear to diverge.

  • Thermodynamic vs. Kinetic Control: First, determine if the reaction is under thermodynamic or kinetic control.

    • Kinetic control: The product distribution is determined by the relative heights of the activation energy barriers leading to the different products. The product formed via the lowest energy transition state will be the major product.[1]

    • Thermodynamic control: The product distribution is determined by the relative stabilities of the products themselves. The most stable product will be the major product. Your computational model should be able to predict both the kinetic and thermodynamic products. Compare these predictions with the experimental conditions (e.g., reaction time and temperature) to see which is more likely to be dominant.

  • Unconsidered Reaction Pathways: It's possible that an alternative, lower-energy reaction pathway exists that you have not yet modeled.[20] Thoroughly explore other plausible mechanisms.

  • Experimental Validation: The ultimate benchmark for any computational model is its ability to reproduce experimental observations.[9] If there is a persistent discrepancy, it may be necessary to revisit the experimental data or consider if the computational model is missing a key physical phenomenon.[8][21]

Experimental Protocols

For validating your computational models, here is a general protocol for kinetic studies:

  • Reactant Preparation: Prepare solutions of this compound and the other reactant in a suitable solvent.

  • Reaction Initiation: Mix the reactant solutions at a controlled temperature.

  • Monitoring Reaction Progress: At regular time intervals, take aliquots of the reaction mixture and quench the reaction (e.g., by rapid cooling or adding a quenching agent).

  • Product Analysis and Quantification: Analyze the quenched aliquots using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentrations of reactants and products over time.[9]

  • Data Analysis: Use the concentration vs. time data to determine the reaction rate and order.[9]

References

  • Wikipedia. Solvent model. [Link]

  • Computational Chemistry from Laptop to HPC. Transition-state theory. [Link]

  • Fiveable. Fundamentals of transition state theory | Computational Chemistry Class Notes. [Link]

  • Fiveable. Explicit solvent models and QM/MM approaches | Computational Chemistry Class Notes. [Link]

  • Fiveable. Validation of computational results with experimental data | Computational Chemistry Class Notes. [Link]

  • Q-Chem Manual. 12.2 Chemical Solvent Models. [Link]

  • Unknown Source. Validation of Reaction Mechanisms. [Link]

  • Research and Reviews. Thermodynamics, Kinetics and Computational Tools in Chemical Engineering | Open Access Journals. [Link]

  • NWChem. Solvation Models. [Link]

  • APBS 3.1.3 documentation. Solvation model background. [Link]

  • ResearchGate. Pitfalls in Computational Modeling of Chemical Reactions and How To Avoid Them. [Link]

  • PMC. Machine learning applications for thermochemical and kinetic property prediction. [Link]

  • PMC. Recommendations for evaluation of computational methods. [Link]

  • Wikipedia. Transition state theory. [Link]

  • Life on Numbers. Best Practices Computational Chemistry. [Link]

  • UC Santa Barbara. Transition States in Chemical Reactions. [Link]

  • Unknown Source. Molecular Dynamics Prediction of the Mechanism of Ester Hydrolysis in Water. [Link]

  • DTIC. Computational Prediction of Kinetic Rate Constants. [Link]

  • NIH. Computational Design of Catalysts with Experimental Validation: Recent Successes, Effective Strategies, and Pitfalls. [Link]

  • ResearchGate. Common errors in chemical reaction datasets: A Missing reactant.... [Link]

  • EurekAlert!. How computational modeling can solve problems in chemistry. [Link]

  • Unknown Source. Pitfalls in Computational Modeling of Chemical Reactions and How to Avoid Them. [Link]

  • Read the Docs. Tips for reporting computational results - iCLOTS' documentation!. [Link]

  • The Royal Society of Chemistry. Experimental reporting. [Link]

  • ACS Publications. Comprehensive Compilation on Esterification Reactions and Predicting Reaction Kinetics and Equilibrium Using PC-SAFT | ACS Engineering Au. [Link]

  • ACS Publications. How To Make Your Computational Paper Interesting and Have It Published | Organometallics. [Link]

  • Unknown Source. (PDF) Computational thermodynamics, computational kinetics, and materials design. [Link]

  • AIP Publishing. Thermodynamic and kinetic modeling of electrocatalytic reactions using a first-principles approach | The Journal of Chemical Physics. [Link]

  • Quora. Can organic chemical reactions be predicted using mathematical models (physics)?. [Link]

  • Purdue University Graduate School. COMPUTATIONAL PREDICTION AND VALIDATION OF A POLYMER REACTION NETWORK. [Link]

  • MDPI. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. [Link]

  • arXiv. Holistic chemical evaluation reveals pitfalls in reaction prediction models. [Link]

  • ACS Publications. Integrating Computational Molecular Modeling into the Undergraduate Organic Chemistry Curriculum | Journal of Chemical Education. [Link]

  • SciSpace. Molecular conformation of the cycloheptane ring in the solid state.. [Link]

  • BJSTR Publishers. Cycloheptane's Twist Ring-Coordinates and Its Fluxional Nature. [Link]

  • Bioengineer.org. Catalytic Enantioselective -Wittig Rearrangement Breakthrough. [Link]

  • Unknown Source. Computer-Aided Drug Design Tutorials: Modeling of Chemical Reactions. [Link]

  • ResearchGate. Ester Formation and Hydrolysis during Wet–Dry Cycles: Generation of Far-from-Equilibrium Polymers in a Model Prebiotic Reaction | Request PDF. [Link]

  • World Scientific Publishing. Modeling Organic Reactions — General Approaches, Caveats, and Concerns. [Link]

  • MIT News. Scientists use computational modeling to guide a difficult chemical synthesis. [Link]

  • CHIMIA. Error Assessment of Computational Models in Chemistry. [Link]

  • ResearchGate. Conformational analysis of cycloheptane, oxacycloheptane, 1,2-dioxacycloheptane, 1,3-dioxacycloheptane, and 1,4-dioxacycloheptane | Request PDF. [Link]

  • Eigenvector Research. Common Chemometric Mistakes and How to Avoid Them. [Link]

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Validation & Comparative

A Comparative Analysis of Ethyl Cycloheptylacetate and Ethyl Cyclohexylacetate for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Physicochemical Properties, Synthesis, and Analytical Characterization

In the landscape of chemical research and development, particularly within the pharmaceutical and fragrance industries, the selection of appropriate molecular scaffolds and functional groups is paramount. Acetate esters with cyclic moieties, such as Ethyl cycloheptylacetate and Ethyl cyclohexylacetate, are of significant interest due to their diverse applications, ranging from flavor and fragrance components to versatile intermediates in organic synthesis. This guide provides a comprehensive comparison of these two esters, offering a deep dive into their physicochemical properties, synthetic methodologies, and analytical characterization, supported by experimental data and protocols to aid researchers, scientists, and drug development professionals in their work.

Introduction to this compound and Ethyl Cyclohexylacetate

This compound and Ethyl cyclohexylacetate are esters characterized by an ethyl acetate group attached to a cycloalkane ring. The primary structural difference lies in the size of the cycloalkane ring: a seven-membered ring in the former and a six-membered ring in the latter. This seemingly subtle variation in ring size can impart notable differences in their physical, chemical, and sensory properties. While Ethyl cyclohexylacetate is a well-documented compound with established applications, this compound (and its close isomer, Ethyl cycloheptanecarboxylate, which will be used as a proxy for comparative data due to greater availability) is a more novel structure with intriguing potential.

Chemical Structures:

Chemical_Structures cluster_0 This compound cluster_1 Ethyl cyclohexylacetate Ethyl_cycloheptylacetate Ethyl_cyclohexylacetate

Caption: 2D structures of this compound and Ethyl cyclohexylacetate.

Comparative Physicochemical Properties

A thorough understanding of the physicochemical properties of these esters is crucial for their handling, application, and analysis. The size of the cycloalkane ring influences properties such as boiling point, density, and refractive index.

PropertyThis compound (as Ethyl cycloheptanecarboxylate)Ethyl cyclohexylacetate
Molecular Formula C₁₀H₁₈O₂[1]C₁₀H₁₈O₂[2]
Molecular Weight 170.25 g/mol [1]170.25 g/mol [2]
CAS Number 32777-26-7[1]5452-75-5[2]
Boiling Point No experimental data available211-212 °C at 766 mmHg
Density No experimental data available0.948 g/mL at 25 °C
Refractive Index No experimental data availablen20/D 1.444
Odor Profile Extremely low odor threshold (0.003 ppb)[3]Fruity, cheesy, winey[4]
Safety No specific data available; handle with careMay cause irritation; Intravenous LD50 (mouse) = 56 mg/kg[2][5]

Expert Insights: The larger, more flexible seven-membered ring in this compound is expected to result in a slightly higher boiling point and density compared to its six-membered counterpart, assuming similar intermolecular forces. The significantly lower odor threshold reported for Ethyl cycloheptanecarboxylate suggests it is a much more potent aroma chemical than Ethyl cyclohexylacetate, a critical consideration for fragrance applications.[3]

Synthesis of this compound and Ethyl Cyclohexylacetate

The most common and straightforward method for the synthesis of these esters is the Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of the corresponding carboxylic acid with ethanol.

Fischer_Esterification Carboxylic_Acid Cycloalkane Carboxylic Acid Ester Ethyl Cycloalkane carboxylate Carboxylic_Acid->Ester Reacts with Ethanol Ethanol Ethanol->Ester Acid_Catalyst H₂SO₄ (catalyst) Acid_Catalyst->Ester Reflux Heat (Reflux) Reflux->Ester Water Water Ester->Water +

Caption: Generalized Fischer-Speier esterification workflow.

Experimental Protocol: Fischer-Speier Esterification

This protocol is adaptable for the synthesis of both this compound and Ethyl cyclohexylacetate from their respective carboxylic acid precursors.

Materials:

  • Cycloheptanecarboxylic acid or Cyclohexylacetic acid (1.0 eq)

  • Anhydrous Ethanol (large excess, can be used as solvent)

  • Concentrated Sulfuric Acid (catalytic amount, ~5% mol)

  • Saturated Sodium Bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid in a large excess of anhydrous ethanol.[6][7]

  • Catalyst Addition: While stirring, slowly add the concentrated sulfuric acid to the mixture. This addition is exothermic and should be done cautiously.[7]

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[6][7][8]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess ethanol using a rotary evaporator.[8]

    • Dissolve the residue in an organic solvent (e.g., diethyl ether) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[7]

  • Drying and Purification:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure to obtain the crude ester.

    • Purify the crude ester by vacuum distillation to obtain the final product.

Causality Behind Experimental Choices:

  • Excess Ethanol: The Fischer esterification is a reversible reaction. Using a large excess of ethanol shifts the equilibrium towards the formation of the ester, maximizing the yield, in accordance with Le Châtelier's principle.[9][10]

  • Acid Catalyst: The protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[9]

  • Reflux: Heating the reaction mixture increases the reaction rate, allowing equilibrium to be reached more quickly.

  • Aqueous Work-up: The washing steps are crucial to remove unreacted starting materials, the acid catalyst, and water-soluble byproducts, ensuring the purity of the final product.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile compounds like these esters. It allows for both qualitative identification and quantitative analysis.

GCMS_Workflow Sample_Prep Sample Preparation (Dilution in Solvent) Injection GC Injection Sample_Prep->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Ionization Mass Spectrometry (Ionization) Separation->Ionization Detection Detection & Data Analysis Ionization->Detection

Caption: A simplified workflow for GC-MS analysis of esters.

Experimental Protocol: GC-MS Analysis

This protocol provides a general framework for the GC-MS analysis of this compound and Ethyl cyclohexylacetate.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Capillary column suitable for fragrance analysis (e.g., HP-5MS, DB-5).

GC Conditions:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[11]

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Final hold: Hold at 250 °C for 5 minutes.

  • Injection Mode: Split (e.g., 50:1 split ratio) or splitless, depending on the sample concentration.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[11]

  • Source Temperature: 230 °C.[11]

  • Quadrupole Temperature: 150 °C.[11]

  • Mass Range: m/z 40-400.

Self-Validating System:

  • Internal Standard: The inclusion of an internal standard (a non-interfering compound added at a known concentration to all samples) is crucial for accurate quantification.

  • Retention Index: Calculating the retention index of the target compounds and comparing them to literature values provides an additional layer of identification confidence.

  • Mass Spectral Library Match: The obtained mass spectra should be compared against a reputable mass spectral library (e.g., NIST, Wiley) for positive identification.

Sensory Evaluation

For applications in the fragrance and flavor industry, sensory evaluation is indispensable. This involves a trained panel of assessors evaluating the odor characteristics of the compounds.

Methodology:

  • Sample Preparation: Prepare a series of dilutions of the esters in an odorless solvent (e.g., ethanol or diethyl phthalate).

  • Odor Assessment: Present the samples on smelling strips to a panel of trained sensory analysts.

  • Data Collection: Panelists describe the odor profile using a standardized lexicon of descriptors and rate the intensity of each attribute.

  • Odor Threshold Determination: The lowest concentration at which the odor can be detected by a certain percentage of the panel is determined.

Safety and Handling

  • Ethyl cyclohexylacetate: May cause skin and eye irritation. It is combustible.[1] Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[1]

  • This compound: Specific toxicological data is limited. As a prudent measure, it should be handled with the same precautions as other similar esters, assuming it may be an irritant.

Conclusion

This guide provides a comparative framework for understanding the properties and characteristics of this compound and Ethyl cyclohexylacetate. While Ethyl cyclohexylacetate is a more established compound, the limited data on this compound, particularly its remarkably low odor threshold, suggests it holds significant potential as a potent fragrance ingredient. The provided experimental protocols for synthesis and analysis offer a solid foundation for researchers to further explore and characterize these and other related cyclic esters. As with any chemical research, adherence to safety protocols and rigorous analytical practices are essential for obtaining reliable and meaningful results.

References

  • PubChem. Ethyl cyclohexylacetate. National Center for Biotechnology Information. [Link]

  • PubChem. Ethyl cycloheptanecarboxylate. National Center for Biotechnology Information. [Link]

  • The Good Scents Company. cyclohexyl ethyl acetate. [Link]

  • Takeoka, G. R., Buttery, R. G., & Teranishi, R. (1991). Cyclic esters: Compounds possessing remarkably low odor thresholds. In Flavor Science (pp. 159-161). American Chemical Society.
  • Haz-Map. Ethyl cyclohexylacetate. [Link]

  • FooDB. Ethyl cyclohexanecarboxylate. [Link]

  • University of Toronto. Fischer Esterification. [Link]

  • Wang, S., et al. (2020). Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. Journal of Analytical Methods in Chemistry, 2020, 8867535.
  • PubChem. Ethyl cyclopentanecarboxylate. National Center for Biotechnology Information. [Link]

  • OperaChem. Fischer Esterification-Typical Procedures. [Link]

  • CAS Common Chemistry. Ethyl cyclobutanecarboxylate. [Link]

  • Chemistry Steps. Fischer Esterification. [Link]

  • Thompson Rivers University. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]

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A Comparative Guide to the Hydrolysis of Cycloalkyl Acetates: Linking Ring Strain to Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Why Cycloalkyl Ester Stability Matters

In the landscape of drug development and materials science, the stability of ester functionalities is a cornerstone of molecular design. Esters are prevalent in prodrugs, where their cleavage is required for drug activation, and in biodegradable polymers, where the rate of degradation is critical. The reactivity of an ester is profoundly influenced by the steric and electronic nature of its constituent alcohol and acyl groups. This guide provides an in-depth comparison of the relative reactivity of a homologous series of cycloalkyl acetates—cyclopropyl, cyclobutyl, cyclopentyl, and cyclohexyl acetates—in hydrolysis. By examining the interplay between carbocyclic ring strain and the energetics of the hydrolysis transition state, we can establish a clear, predictive framework for their relative stability. This analysis is crucial for researchers designing molecules with precisely controlled hydrolytic susceptibility.

The Theoretical Framework: Ring Strain and the Hydrolysis Pathway

To understand the reactivity of cycloalkyl acetates, one must first appreciate the inherent energies of the cycloalkane rings themselves and the mechanism through which an ester hydrolyzes.

Pillar 1: The Energetic Cost of Ring Strain

Cycloalkanes deviate from the ideal, strain-free tetrahedral bond angle (109.5°) of an sp³-hybridized carbon atom. This deviation, along with non-ideal torsional angles, creates instability known as ring strain. This strain is a form of stored potential energy that makes the molecule more reactive.[1] The total ring strain can be experimentally quantified by comparing the heat of combustion per -CH₂- group to that of a strain-free acyclic alkane.[2]

  • Cyclopropane: Possesses extreme angle strain, with C-C-C bond angles forced to 60°. It also has significant torsional strain as all C-H bonds are eclipsed. This results in the highest ring strain in the series.

  • Cyclobutane: While having larger bond angles (around 90°) than cyclopropane, it still suffers from substantial angle strain. It adopts a puckered conformation to slightly alleviate the torsional strain that would be present in a planar structure.[2]

  • Cyclopentane: Has bond angles very close to the ideal tetrahedral value and adopts an "envelope" conformation to minimize torsional strain. It has a very low level of ring strain.[1]

  • Cyclohexane: Is considered virtually strain-free. It can adopt a perfect "chair" conformation where all bond angles are 109.5° and all C-H bonds are perfectly staggered, eliminating both angle and torsional strain.[1]

Pillar 2: The BAC2 Hydrolysis Mechanism

The hydrolysis of these simple esters under basic conditions (saponification) is the most common method for kinetic studies because the reaction is essentially irreversible.[3] It proceeds through a bimolecular acyl-oxygen cleavage (BAC2) mechanism.[3]

The key feature of this mechanism is the rate-determining step: the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon. This attack forces a change in the hybridization of the carbonyl carbon from sp² (trigonal planar, ~120° bond angles) in the starting ester to sp³ (tetrahedral, ~109.5° bond angles) in the transition state leading to the tetrahedral intermediate.[3]

This geometric change is the critical link between ring strain and reactivity. For a strained cycloalkane, changing a ring carbon's connectivity from sp² to sp³ geometry can alleviate some of the inherent ring strain. This stabilization of the transition state lowers the activation energy (Ea) of the reaction and, consequently, increases the reaction rate.

Comparative Analysis of Hydrolysis Rates

Based on the principles of ring strain release in the transition state, we can predict a clear trend in the relative rates of hydrolysis for cycloalkyl acetates. The greater the strain in the starting material, the faster the hydrolysis, as the formation of the tetrahedral intermediate provides a pathway to release that strain.

The predicted order of reactivity is therefore directly correlated with the ring strain of the parent cycloalkane:

Cyclobutyl Acetate > Cyclopropyl Acetate > Cyclopentyl Acetate > Cyclohexyl Acetate

Cycloalkyl AcetateParent Ring Strain (kcal/mol)Predicted Relative Hydrolysis RateRationale for Reactivity
Cyclopropyl Acetate ~27.5Very HighHigh angle and torsional strain are partially relieved in the sp³-like transition state. However, electronic effects of the cyclopropyl ring can slightly stabilize the ground state ester, making it less reactive than cyclobutyl acetate.
Cyclobutyl Acetate ~26.5HighestSignificant angle and torsional strain are substantially relieved upon formation of the more flexible tetrahedral intermediate, leading to the lowest activation energy and fastest rate.
Cyclopentyl Acetate ~6.5Low / BaselineThe ring is already low in strain, so there is little energetic driving force to be gained from forming the tetrahedral intermediate. Its rate is similar to strain-free systems.
Cyclohexyl Acetate ~0Lowest / ReferenceThe chair conformation is strain-free. The transition to a tetrahedral intermediate does not offer a significant energetic advantage from strain release, resulting in the slowest hydrolysis rate.

Note: The exact quantitative rates can vary based on solvent and temperature, but the relative order is a robust prediction based on fundamental chemical principles.

Visualizing the Reactivity Relationship

The following diagram illustrates the causal relationship between the cycloalkane structure, its inherent strain energy, and the resulting impact on the activation energy and rate of hydrolysis.

G cluster_0 Cycloalkyl Ring Structure cluster_1 Inherent Ring Strain cluster_2 Effect on Hydrolysis Transition State cluster_3 Predicted Relative Rate of Hydrolysis a Cyclopropane s1 Very High (Angle + Torsional) a->s1 b Cyclobutane s2 High (Angle + Torsional) b->s2 c Cyclopentane s3 Low c->s3 d Cyclohexane s4 Strain-Free d->s4 e1 Significant Stabilization (Large Strain Release) s1->e1 s2->e1 e2 Minor Stabilization (Little Strain Release) s3->e2 e3 No Stabilization from Strain s4->e3 r1 Fastest e1->r1 Cyclobutyl r2 Fast e1->r2 Cyclopropyl r3 Slow e2->r3 r4 Slowest (Reference) e3->r4

Caption: Relationship between ring strain and hydrolysis rate.

Experimental Protocol: A Self-Validating System for Kinetic Analysis

Objective:

To determine the second-order rate constant (k₂) for the saponification of cyclopropyl, cyclobutyl, cyclopentyl, and cyclohexyl acetates at a constant temperature.

Causality Behind Experimental Choices:
  • Alkaline Hydrolysis: We use NaOH to ensure the reaction goes to completion, simplifying the kinetic analysis.[3]

  • Pseudo-First-Order Conditions: By using a large excess of NaOH (~10-fold or greater) relative to the ester, the concentration of NaOH remains effectively constant throughout the reaction. This allows us to treat the reaction as a pseudo-first-order process with respect to the ester, which simplifies the integrated rate law and data analysis.[4]

  • Solvent System: A mixed solvent system (e.g., 70:30 ethanol:water) is often necessary to ensure the solubility of the relatively nonpolar esters in the aqueous alkaline solution.

  • Temperature Control: Reaction rates are highly sensitive to temperature. A constant temperature water bath (±0.1 °C) is critical for obtaining reproducible and accurate kinetic data.

  • Titration with Quenching: Aliquots are removed at timed intervals and "quenched" by adding them to a known excess of standardized acid (e.g., HCl). This immediately neutralizes the NaOH, stopping the hydrolysis. The remaining HCl is then back-titrated with standardized NaOH to determine how much NaOH was consumed by the hydrolysis reaction at that specific time point.

Methodology:
  • Reagent Preparation:

    • Prepare a 0.05 M NaOH solution in the chosen solvent system (e.g., 70% ethanol) and standardize it by titration against potassium hydrogen phthalate (KHP).

    • Prepare 0.005 M solutions of each cycloalkyl acetate in the same solvent system.

    • Prepare a standardized 0.01 M HCl solution for quenching.

  • Kinetic Run Workflow:

    • Place separate flasks containing the 0.05 M NaOH solution and the 0.005 M ester solution into a constant temperature water bath (e.g., 25.0 °C) and allow them to equilibrate for at least 20 minutes.

    • To start the reaction, rapidly add an equal volume of the pre-heated NaOH solution to the pre-heated ester solution and start a stopwatch simultaneously. This creates a reaction mixture with initial concentrations of [Ester]₀ ≈ 0.0025 M and [NaOH]₀ ≈ 0.025 M.

    • At recorded time intervals (e.g., 5, 10, 20, 30, 45, 60 minutes), withdraw a precise aliquot (e.g., 10.00 mL) of the reaction mixture.

    • Immediately quench the aliquot by dispensing it into a flask containing a known excess of the standardized 0.01 M HCl (e.g., 20.00 mL).

    • Add a few drops of phenolphthalein indicator and back-titrate the unreacted HCl with your standardized NaOH solution to a faint pink endpoint.

    • To determine the concentration at "infinite" time ([NaOH]∞), allow a separate sample of the reaction mixture to react for at least 10 half-lives (or heat it gently for an hour) to ensure complete hydrolysis, then quench and titrate as above.

  • Data Analysis:

    • Calculate the concentration of NaOH at each time t, [NaOH]t.

    • The concentration of ester remaining at time t is given by: [Ester]t = [Ester]₀ - ([NaOH]₀ - [NaOH]t).

    • Plot ln([Ester]t) versus time (s). The data should yield a straight line, confirming pseudo-first-order kinetics.

    • The slope of this line is equal to -k', where k' is the pseudo-first-order rate constant.

    • The second-order rate constant, k₂, is then calculated using the equation: k₂ = k' / [NaOH]₀.

  • Repeat: Perform the entire procedure for each of the four cycloalkyl acetates to obtain a directly comparable set of k₂ values.

Conclusion

The reactivity of cycloalkyl acetates in hydrolysis is a direct and elegant demonstration of the principles of ring strain. Highly strained rings, such as cyclobutane and cyclopropane, exhibit significantly accelerated hydrolysis rates due to the energetic favorability of forming a tetrahedral intermediate that relieves this strain. Conversely, the strain-free cyclohexyl acetate serves as an unreactive baseline. This predictable structure-activity relationship provides chemists with a powerful tool for tuning the stability of ester-containing molecules. By understanding these fundamental principles and employing rigorous kinetic analysis, researchers can rationally design next-generation pharmaceuticals and advanced materials with precisely tailored degradation profiles.

References

  • ChemRxiv. (2021). Kinetics of alkaline hydrolysis of synthetic organic esters. [Link]

  • Molecules. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. [Link]

  • Chemistry LibreTexts. (2023). Ring Strain and the Structure of Cycloalkanes. [Link]

  • OpenStax. (2023). Stability of Cycloalkanes: Ring Strain. [Link]

  • MDPI. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. [Link]

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Validating the Structure of Synthesized Ethyl Cycloheptylacetate: A 2D NMR-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

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For researchers, synthetic chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth, technical comparison of 2D Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the structural validation of a synthesized ester, ethyl cycloheptylacetate. We will move beyond a simple procedural outline to explain the why behind experimental choices, ensuring a self-validating and robust analytical approach.

Introduction: The Imperative of Structural Integrity

In any synthetic endeavor, the targeted molecule must be rigorously characterized to ensure it is, in fact, the desired compound. Spectroscopic techniques are the primary tools for this purpose, and among them, Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful for elucidating the structure of organic molecules in solution.[1][2] While 1D NMR (¹H and ¹³C) provides essential information about the chemical environment of individual nuclei, complex molecules or those with overlapping signals often require the enhanced resolution and connectivity information provided by 2D NMR experiments.[1]

This guide will use the synthesis of this compound as a practical example to demonstrate the application of key 2D NMR techniques—COSY, HSQC, and HMBC—for unequivocal structural validation.

Synthesis of this compound

The synthesis of this compound can be achieved through various established methods. A common and effective route is the Fischer esterification of cycloheptylacetic acid with ethanol in the presence of an acid catalyst.

Reaction Scheme:

While detailed synthetic procedures are available in the literature, the focus of this guide is the structural validation of the purified product.[3] It is assumed that the synthesized this compound has been purified by a suitable method, such as distillation or chromatography, to remove any starting materials, byproducts, or residual solvent.

The 2D NMR Toolkit for Structural Elucidation

To confidently assign the structure of this compound, a suite of 2D NMR experiments is employed. Each experiment provides a unique piece of the structural puzzle by revealing correlations between different nuclei within the molecule.

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds.[4][5][6][7] It is invaluable for tracing out the proton spin systems within a molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly bonded to a heteroatom, most commonly ¹³C.[8][9][10][11] It provides a direct link between the ¹H and ¹³C spectra, allowing for the unambiguous assignment of carbon signals for protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals long-range correlations between protons and carbons, typically over two to three bonds (and sometimes four in conjugated systems).[9][11][12][13][14] HMBC is crucial for identifying quaternary carbons and for piecing together different molecular fragments.

Experimental Protocol: Acquiring High-Quality 2D NMR Data

The following is a generalized protocol for acquiring 2D NMR data on a modern NMR spectrometer. Specific parameters may need to be optimized based on the instrument and sample concentration.

Sample Preparation:

  • Dissolve approximately 10-20 mg of purified this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

Spectrometer Setup and Data Acquisition:

  • Tuning and Shimming: Tune the probe for both ¹H and ¹³C frequencies. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • 1D Spectra: Acquire standard 1D ¹H and ¹³C{¹H} spectra. These are essential for referencing and for comparison with the 2D data.

  • COSY:

    • Use a standard COSY pulse sequence (e.g., cosygp).

    • Set the spectral width to cover all proton signals.

    • Acquire a sufficient number of increments in the indirect dimension (t₁) for adequate resolution (e.g., 256-512).

    • Set the number of scans per increment based on the sample concentration to achieve a good signal-to-noise ratio.

  • HSQC:

    • Use an edited HSQC pulse sequence with gradient selection (e.g., hsqcedetgpsp). This allows for the differentiation of CH/CH₃ and CH₂ signals by phase.[11]

    • Set the ¹H spectral width as in the COSY experiment.

    • Set the ¹³C spectral width to encompass all expected carbon signals.

    • Optimize the one-bond coupling constant (¹JCH) to a typical value of ~145 Hz.

  • HMBC:

    • Use a standard HMBC pulse sequence with gradient selection (e.g., hmbcgplpndqf).

    • Set the spectral widths for ¹H and ¹³C as in the HSQC experiment.

    • Optimize the long-range coupling constant (ⁿJCH) to a value that will highlight two- and three-bond correlations (typically 8-10 Hz).[13][15]

Data Interpretation and Structural Validation

Let's assume the following hypothetical, yet realistic, ¹H and ¹³C NMR data for this compound.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

Position¹H Chemical Shift (ppm)MultiplicityIntegration¹³C Chemical Shift (ppm)
1---173.5
22.15d2H45.2
31.80m1H35.1
4, 81.65m4H28.3
5, 71.50m4H26.5
61.30m2H30.1
94.12q2H60.3
101.25t3H14.2

Structure of this compound with Numbering:

Caption: Numbering scheme for this compound.

COSY Analysis: Mapping the Proton Framework

The COSY spectrum reveals the connectivity between protons. We expect to see correlations between adjacent protons in the cycloheptyl ring and within the ethyl group.

Caption: Expected COSY correlations for this compound.

  • The protons at position 2 (H2, 2.15 ppm) will show a correlation to the proton at position 3 (H3, 1.80 ppm).

  • H3 will, in turn, show correlations to H2 and the protons at positions 4 and 8 (H4/H8, 1.65 ppm).

  • This chain of correlations will continue around the cycloheptyl ring, though significant signal overlap in the 1.30-1.65 ppm region may make precise assignments challenging without the aid of other experiments.

  • A clear correlation will be observed between the quartet at 4.12 ppm (H9) and the triplet at 1.25 ppm (H10), confirming the presence of the ethyl group.

HSQC Analysis: Linking Protons to their Carbons

The HSQC spectrum directly connects each proton to the carbon it is attached to. This is a critical step in assigning the ¹³C spectrum.

Caption: Key expected HMBC correlations for this compound.

  • Connecting the Cycloheptyl Ring to the Carbonyl: The protons at H2 (2.15 ppm) are two bonds away from the carbonyl carbon (C1) and will show a crucial correlation to the signal at 173.5 ppm. They will also show three-bond correlations to C3, C4, and C8. The proton at H3 (1.80 ppm) will also show a three-bond correlation to C1. These correlations firmly establish the connection between the cycloheptylacetic acid moiety.

  • Connecting the Ethyl Group to the Carbonyl: The protons of the ethyl group's methylene (H9, 4.12 ppm) are two bonds away from the carbonyl carbon and will show a strong correlation to the signal at 173.5 ppm. This confirms the ester linkage. H9 will also show a two-bond correlation to C10. The methyl protons (H10, 1.25 ppm) will show a two-bond correlation to C9.

By systematically analyzing the COSY, HSQC, and HMBC data, the complete bonding network of this compound can be unambiguously determined, thus validating its structure.

Comparison with Alternative Analytical Techniques

While 2D NMR is exceptionally powerful, it is often used in conjunction with other analytical techniques.

Table 2: Comparison of Analytical Techniques for Structural Validation

TechniqueInformation ProvidedStrengthsWeaknesses
2D NMR (COSY, HSQC, HMBC) Detailed atom-to-atom connectivityUnambiguous structural elucidation, information on stereochemistry (via NOESY)Relatively low sensitivity, longer acquisition times
1D NMR (¹H, ¹³C) Information on chemical environments, number of protons/carbonsFast, quantitativeSignal overlap in complex molecules, limited connectivity information
Mass Spectrometry (MS) Molecular weight and fragmentation patternsHigh sensitivity, provides molecular formula (with high resolution MS)Does not provide detailed connectivity, isomers can be indistinguishable
Infrared (IR) Spectroscopy Presence of functional groupsFast, simpleProvides limited information on the overall carbon skeleton

For the definitive structural confirmation of a novel or synthesized compound like this compound, 2D NMR is the gold standard. While MS can confirm the molecular weight and IR can identify the ester functional group, only 2D NMR can provide the detailed map of atomic connections required for absolute certainty.

Conclusion

The structural validation of a synthesized molecule is a non-negotiable step in chemical research and development. This guide has demonstrated that a combination of 2D NMR experiments—COSY, HSQC, and HMBC—provides a self-validating system for the unequivocal determination of the structure of this compound. By understanding the principles behind each experiment and systematically interpreting the resulting correlation data, researchers can have the utmost confidence in the identity and integrity of their synthesized compounds.

References

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A Senior Application Scientist's Guide to Cross-Referencing Spectral Data: A Case Study with Ethyl Cyclohexylacetate

Author: BenchChem Technical Support Team. Date: January 2026

In the rigorous world of chemical research and drug development, the unambiguous identification of a compound is paramount. Spectroscopic techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy are the cornerstones of structural elucidation. However, the raw data from these instruments are only as valuable as the reference libraries against which they are compared. This guide provides an in-depth, experience-driven approach to cross-referencing spectral data across multiple databases to ensure the confident identification of a molecule.

For this guide, we will use ethyl cyclohexylacetate as our model compound. While the initial intent was to investigate ethyl cycloheptylacetate, a comprehensive search of prominent databases revealed a scarcity of readily available spectral data for this specific molecule. This is a common challenge in research, where a target compound may be novel or less characterized. In such instances, a methodical analysis of a closely related, well-documented analogue—in this case, ethyl cyclohexylacetate—provides a robust framework for understanding the cross-referencing process.

The Imperative of Multi-Database Verification

Relying on a single database for spectral data can introduce a single point of failure in compound identification. Discrepancies can arise from various sources, including the experimental conditions under which the reference spectrum was acquired, the purity of the reference sample, and even errors in data entry.[1][2] Cross-referencing data from multiple, reputable sources is a self-validating system that significantly enhances the confidence in a structural assignment.[3]

Our primary databases for this guide will be:

  • PubChem : An open chemical database at the National Institutes of Health (NIH) that aggregates information from numerous sources.[4][5]

  • NIST (National Institute of Standards and Technology) Chemistry WebBook : A comprehensive collection of chemical and physical data, including a vast library of mass spectra.[6][7][8][9]

  • Spectral Database for Organic Compounds (SDBS) : A free, integrated spectral database system for organic compounds maintained by the National Institute of Advanced Industrial Science and Technology (AIST) in Japan.[10][11][12][13]

Comparative Analysis of Ethyl Cyclohexylacetate Spectral Data

Let's examine the spectral data for ethyl cyclohexylacetate (CAS No. 5452-75-5) across our chosen databases.[5]

Mass Spectrometry (Electron Ionization - EI)

The mass spectrum provides a molecular fingerprint based on the fragmentation pattern of a compound. Key features to compare are the molecular ion peak (M+) and the relative abundances of major fragment ions.

DatabaseMolecular Ion (m/z)Key Fragment Ions (m/z) and (Relative Abundance)
PubChem (NIST) 17081 (100%), 55 (60%), 101 (50%), 41 (45%), 67 (35%)
NIST WebBook 17081 (100%), 55 (65.3%), 101 (51.9%), 41 (48.1%), 67 (40.4%)
SDBS 17081 (100%), 55 (60%), 101 (50%), 41 (45%), 67 (35%)

As the table demonstrates, there is strong agreement across all three databases for the major fragments of ethyl cyclohexylacetate. The base peak at m/z 81 corresponds to the loss of the ethoxycarbonyl group and subsequent rearrangement of the cyclohexyl ring. The fragment at m/z 101 represents the loss of a C5H9 radical from the cyclohexyl ring. The consistent fragmentation pattern across these reputable sources provides a high degree of confidence in identifying this compound by its mass spectrum.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information about the chemical environment of hydrogen atoms in a molecule. Key parameters for comparison are the chemical shift (δ), multiplicity (e.g., singlet, doublet, triplet), and integration.

DatabaseChemical Shift (δ, ppm) and MultiplicityAssignment
PubChem (SpectraBase) ~1.2 (t), ~4.1 (q), 0.8-2.2 (m)Ethyl CH₃, Ethyl CH₂, Cyclohexyl protons
SDBS 1.25 (t, 3H), 4.12 (q, 2H), 0.9-1.9 (m, 11H), 2.19 (d, 2H)Ethyl CH₃, Ethyl CH₂, Cyclohexyl protons, CH₂ adjacent to carbonyl

While PubChem provides a general overview, SDBS offers a more detailed assignment with specific chemical shifts and integrations.[10] The triplet at ~1.25 ppm and the quartet at ~4.12 ppm are characteristic of an ethyl ester. The complex multiplet in the upfield region (0.9-2.2 ppm) is indicative of the cyclohexyl ring protons. The slight variations in reported chemical shifts are expected and can be attributed to differences in solvent and instrument calibration.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule.

DatabaseChemical Shift (δ, ppm)Assignment
ChemicalBook ~14, ~32, ~34, ~41, ~60, ~173CH₃, CH₂, CH₂, CH, O-CH₂, C=O
SDBS 14.2, 32.8, 34.5, 41.3, 60.1, 173.2Ethyl CH₃, Cyclohexyl C3/C5, Cyclohexyl C2/C6, Cyclohexyl C1, Ethyl O-CH₂, Carbonyl C=O

Again, we see strong concordance between the databases. The signals around 14 ppm and 60 ppm are characteristic of the ethyl group carbons, while the peak at approximately 173 ppm is indicative of the ester carbonyl carbon. The signals between 30 and 45 ppm correspond to the carbons of the cyclohexyl ring.

A Step-by-Step Protocol for Spectral Data Cross-Referencing

The following protocol outlines a systematic approach to validating the identity of a compound using multiple spectral databases.

Step 1: Initial Database Search Begin by searching for your compound of interest by name, CAS number, or InChIKey in a primary, comprehensive database such as PubChem or the NIST Chemistry WebBook.

Step 2: Acquire and Compare Mass Spectra If a mass spectrum is available, download the data (often as a JCAMP-DX file or a simple peak list). Compare the molecular ion and the top 5-10 most abundant fragment ions with data from at least one other reputable mass spectral library, such as the one available through SDBS.

Step 3: Acquire and Compare NMR Spectra For NMR data, compare the chemical shifts, multiplicities, and integrations for both ¹H and ¹³C spectra. Pay close attention to the solvent used for each reference spectrum, as this can significantly influence chemical shifts.

Step 4: Acquire and Compare IR Spectra In IR spectroscopy, focus on the key functional group frequencies. For an ester like ethyl cyclohexylacetate, the most prominent peaks will be the C=O stretch (typically around 1735 cm⁻¹) and the C-O stretches (in the 1300-1000 cm⁻¹ region).[14] Cross-reference these key absorbances across multiple databases.

Step 5: Document and Resolve Discrepancies Create a summary table, as demonstrated above, to clearly document the data from each source. If significant discrepancies are observed, investigate further. This could involve:

  • Checking the experimental parameters provided with the reference spectra.

  • Considering the possibility of different isomers or impurities in the reference samples.

  • Consulting the primary literature cited by the database, if available.

Step 6: Final Confirmation Confident identification is achieved when there is a high degree of correlation for the key spectral features across multiple, independent, and reputable databases.

Visualizing the Workflow

The following diagram illustrates the logical flow of the spectral data cross-referencing process.

Spectral_Cross_Referencing_Workflow cluster_0 Data Acquisition cluster_1 Data Comparison cluster_2 Analysis & Validation Start Compound of Interest Search_PubChem Search PubChem/NIST Start->Search_PubChem Search_SDBS Search SDBS Start->Search_SDBS Search_Other Search Other Databases Start->Search_Other Compare_MS Compare Mass Spectra Search_PubChem->Compare_MS Compare_NMR Compare NMR Spectra Search_PubChem->Compare_NMR Compare_IR Compare IR Spectra Search_PubChem->Compare_IR Search_SDBS->Compare_MS Search_SDBS->Compare_NMR Search_SDBS->Compare_IR Search_Other->Compare_MS Search_Other->Compare_NMR Search_Other->Compare_IR Analyze_Concordance Analyze Concordance Compare_MS->Analyze_Concordance Compare_NMR->Analyze_Concordance Compare_IR->Analyze_Concordance Discrepancy_Check Discrepancies Found? Analyze_Concordance->Discrepancy_Check Investigate Investigate Discrepancies Discrepancy_Check->Investigate Yes Confident_ID Confident Identification Discrepancy_Check->Confident_ID No Investigate->Analyze_Concordance

Caption: Workflow for spectral data cross-referencing and validation.

Conclusion: A Foundation of Trustworthy Data

References

  • PubChem. Ethyl cyclopentylacetate | C9H16O2 | CID 247667. National Center for Biotechnology Information. [Link]

  • PubChem. Ethyl cyclohexylacetate | C10H18O2 | CID 21595. National Center for Biotechnology Information. [Link]

  • Djoumbou-Feunang, Y., et al. (2019). Software Tools and Approaches for Compound Identification of LC-MS/MS Data in Metabolomics. Metabolites, 9(11), 259. [Link]

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  • Dührkop, K., et al. (2015). Searching molecular structure databases with tandem mass spectra using CSI:FingerID. Proceedings of the National Academy of Sciences, 112(41), 12580-12585. [Link]

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  • YouTube. Proton NMR Spectra of Ethyl Acetate || H1-NMR Signals || n+1Rule || Intensity Ratio CH3-COO-CH2-CH3. [Link]

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  • National Institute of Standards and Technology. Welcome to the NIST WebBook. [Link]

  • National Institute of Standards and Technology. NIST Chemistry WebBook. [Link]

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  • PubMed. LC-MS/MS method for the simultaneous determination of ethyl gallate and its major metabolite in rat plasma. [Link]

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Sources

A Research-Focused Guide to Investigating the Biological Activity of Ethyl Cycloheptylacetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The vast chemical space of esters has yielded numerous compounds with significant biological activities, ranging from antimicrobial to anticancer properties. Within this landscape, the bioactivity of many esters, particularly those with less common cycloalkane moieties like Ethyl cycloheptylacetate, remains largely unexplored. This guide addresses this knowledge gap by presenting a comprehensive, research-oriented framework for the systematic investigation of this compound's biological potential. Instead of a conventional comparison based on existing data, we provide a detailed roadmap for generating robust, publishable data. This document outlines a series of validated experimental protocols, proposes suitable comparator esters for benchmarking, and explains the scientific rationale behind each step. It is designed for researchers, scientists, and drug development professionals seeking to explore novel chemical entities for therapeutic applications.

Introduction: The Unexplored Potential of Cycloalkane Esters

Esters are a fundamental class of organic compounds widely distributed in nature and extensively utilized in the pharmaceutical, cosmetic, and food industries. While the biological activities of many short-chain and aromatic esters are well-documented, larger and more complex structures, such as those containing cycloalkane rings, represent a promising but underexplored frontier. This compound, with its unique seven-membered ring, presents an interesting scaffold that warrants investigation.

A thorough review of the scientific literature reveals a significant paucity of data on the biological activity of this compound. Its primary applications to date have been in the fragrance and flavor industry. This guide, therefore, takes a proactive approach, outlining a rigorous experimental strategy to elucidate its potential bioactivities and compare them against well-characterized esters.

Proposed Research Workflow & Experimental Design

The following workflow provides a systematic approach to characterizing the biological activity of this compound.

G cluster_0 Phase 1: Preliminary Screening cluster_1 Phase 2: Dose-Response & Selectivity cluster_2 Phase 3: Mechanism of Action (If Activity is Confirmed) A Compound Procurement & QC (this compound, Comparators) B Antimicrobial Screening (MIC Assay) A->B C Cytotoxicity Screening (MTT Assay) A->C D Dose-Response Curves B->D C->D E Hemolysis Assay (Mammalian Cell Selectivity) D->E F Membrane Permeability Assays E->F G Enzyme Inhibition Assays E->G H Gene/Protein Expression Analysis E->H I Data Analysis & Comparative Assessment F->I G->I H->I G A Prepare Stock Solutions of Esters in DMSO B Perform 2-fold Serial Dilutions in 96-well Plate A->B C Add Standardized Microbial Inoculum B->C D Incubate Plate (18-48 hours) C->D E Add Resazurin Indicator D->E F Read MIC Value (Lowest concentration with no color change) E->F

Figure 2: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Cytotoxicity Assessment: MTT Assay

This assay assesses the metabolic activity of cells and is widely used to measure cytotoxicity.

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Culture: Culture a human cell line (e.g., HeLa or HEK293) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium and add them to the wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24-48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) can be determined by plotting cell viability against compound concentration.

Data Presentation and Interpretation

The data generated from these experiments should be tabulated for clear comparison.

Table 1: Hypothetical Antimicrobial Activity Data (MIC in µg/mL)

CompoundS. aureus (Gram-positive)E. coli (Gram-negative)C. albicans (Fungus)
This compoundTo be determinedTo be determinedTo be determined
Ethyl Acetate> 256> 256> 256
Ethyl Vanillate6412832
Ethyl CyclohexylacetateTo be determinedTo be determinedTo be determined
Ampicillin (Control)28N/A
Fluconazole (Control)N/AN/A4

Table 2: Hypothetical Cytotoxicity Data (IC₅₀ in µM)

CompoundHeLa CellsHEK293 Cells
This compoundTo be determinedTo be determined
Ethyl Acetate> 500> 500
Ethyl Vanillate150250
Ethyl CyclohexylacetateTo be determinedTo be determined
Doxorubicin (Control)0.81.2

A desirable outcome for a potential therapeutic agent would be low MIC values against microbial strains and high IC₅₀ values against human cell lines, indicating selective toxicity towards microbes.

Conclusion and Future Directions

This guide provides a foundational framework for the systematic evaluation of this compound's biological activity. By employing standardized protocols and appropriate comparators, researchers can generate high-quality, reproducible data. Should initial screenings reveal promising activity, further investigations into the mechanism of action, in vivo efficacy, and structure-activity relationships would be warranted. The exploration of understudied chemical scaffolds like this compound is essential for the discovery of novel therapeutic leads.

References

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]

  • van Meer, P., & van der Laan, J. W. (2011). The MTT assay for the estimation of cell viability. In Protocols for Cytotoxicity and Cell Proliferation Assays (pp. 9-14). Humana Press. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; 11th ed. CLSI guideline. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 31258, Methyl salicylate. [Link]

  • Bezerra, D. P., de Castro, F. O., Alves, A. P. N. N., Pessoa, C., de Moraes, M. O., Silveira, E. R., ... & de Farias, E. C. (2006). In vivo and in vitro antitumor effect of 5-substituted-1, 3, 4-thiadiazole-2-thiols. Journal of the Brazilian Chemical Society, 17, 749-754. [Link]

A Comparative Analysis of Synthesis Routes for Ethyl Cycloheptylacetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl cycloheptylacetate is a valuable ester in the fields of fragrance, flavoring, and as a key intermediate in pharmaceutical synthesis. Its synthesis can be approached through various established organic chemistry methodologies. This guide provides a comparative analysis of four prominent synthesis routes, offering detailed experimental protocols, mechanistic insights, and a discussion of the relative merits and drawbacks of each approach. The objective is to equip researchers, scientists, and drug development professionals with the necessary information to select the most suitable synthetic strategy for their specific needs, considering factors such as yield, scalability, safety, and cost.

Synthesis Routes Overview

This guide will explore the following four synthetic pathways to this compound:

  • Fischer Esterification of Cycloheptylacetic Acid

  • Reformatsky Reaction followed by Deoxygenation

  • Arndt-Eistert Homologation of Cycloheptanecarboxylic Acid

  • Horner-Wadsworth-Emmons Olefination and Subsequent Hydrogenation

A visual overview of these synthetic strategies is presented below.

Synthesis_Routes cluster_0 Route 1: Fischer Esterification cluster_1 Route 2: Reformatsky Reaction cluster_2 Route 3: Arndt-Eistert Homologation cluster_3 Route 4: Horner-Wadsworth-Emmons Reaction Cycloheptyl Bromide Cycloheptyl Bromide Cycloheptylacetic Acid Cycloheptylacetic Acid Cycloheptyl Bromide->Cycloheptylacetic Acid 1. Mg, Et2O 2. CO2 3. H3O+ This compound This compound Cycloheptylacetic Acid->this compound Ethanol, H+ cat. Cycloheptylacetic Acid->this compound Ethanol, H+ cat. Cycloheptanone Cycloheptanone Ethyl (1-hydroxycycloheptyl)acetate Ethyl (1-hydroxycycloheptyl)acetate Cycloheptanone->Ethyl (1-hydroxycycloheptyl)acetate BrCH2COOEt, Zn Ethyl cycloheptylideneacetate Ethyl cycloheptylideneacetate Cycloheptanone->Ethyl cycloheptylideneacetate (EtO)2P(O)CH2COOEt, Base Ethyl (1-hydroxycycloheptyl)acetate->this compound Deoxygenation Cycloheptanecarboxylic Acid Cycloheptanecarboxylic Acid Cycloheptanecarboxylic Acid->Cycloheptylacetic Acid 1. SOCl2 2. CH2N2 3. Ag2O, H2O Ethyl cycloheptylideneacetate->this compound H2, Catalyst

Figure 1: Overview of the four main synthetic routes to this compound.

Route 1: Fischer Esterification of Cycloheptylacetic Acid

The Fischer esterification is a classic and straightforward method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[1][2][3] This route is contingent on the availability of the precursor, cycloheptylacetic acid.

Synthesis of Cycloheptylacetic Acid via Grignard Reaction

A common method for preparing cycloheptylacetic acid is through the carboxylation of a Grignard reagent derived from cycloheptyl bromide.[4][5][6]

Grignard_Synthesis cluster_0 Synthesis of Cycloheptylacetic Acid Cycloheptyl Bromide Cycloheptyl Bromide Cycloheptylmagnesium Bromide Cycloheptylmagnesium Bromide Cycloheptyl Bromide->Cycloheptylmagnesium Bromide Mg, THF Cycloheptylacetic Acid Cycloheptylacetic Acid Cycloheptylmagnesium Bromide->Cycloheptylacetic Acid 1. CO2 (dry ice) 2. H3O+

Figure 2: Synthesis of the precursor cycloheptylacetic acid via a Grignard reaction.

Experimental Protocol: Fischer Esterification
  • Preparation of Cycloheptylacetic Acid:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add magnesium turnings (1.1 eq).

    • Add a small crystal of iodine and a few drops of cycloheptyl bromide to initiate the reaction.

    • Slowly add a solution of cycloheptyl bromide (1.0 eq) in anhydrous diethyl ether or THF to maintain a gentle reflux.

    • After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.

    • Cool the reaction mixture in an ice bath and slowly add crushed dry ice (excess).

    • Allow the mixture to warm to room temperature and then quench with dilute hydrochloric acid.

    • Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude cycloheptylacetic acid.

  • Esterification:

    • To a round-bottom flask containing the crude cycloheptylacetic acid, add an excess of absolute ethanol (5-10 eq) and a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).[7][8]

    • Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by TLC.

    • After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate.

    • Extract the product with diethyl ether, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude ester by vacuum distillation to obtain this compound.

Analysis
Parameter Assessment
Yield Moderate to good, typically 60-80% for the esterification step.[9] The Grignard reaction yield can be variable.
Scalability Readily scalable.
Reagents Common and relatively inexpensive.
Conditions Requires anhydrous conditions for the Grignard reaction. The esterification is performed at reflux.
Safety Diethyl ether is highly flammable. Concentrated sulfuric acid is corrosive.
Advantages Direct and conceptually simple method.
Disadvantages The Grignard reagent is sensitive to moisture. The Fischer esterification is an equilibrium reaction and requires driving to completion.[10][11]

Route 2: Reformatsky Reaction followed by Deoxygenation

The Reformatsky reaction provides a route to β-hydroxy esters by reacting an α-halo ester with a ketone or aldehyde in the presence of zinc.[12][13][14] In this case, cycloheptanone is reacted with ethyl bromoacetate to form ethyl (1-hydroxycycloheptyl)acetate, which is then deoxygenated.

Barton-McCombie Deoxygenation

A reliable method for the deoxygenation of the secondary alcohol is the Barton-McCombie deoxygenation.[15][16][17][18][19] This radical-based reaction involves the conversion of the alcohol to a thiocarbonyl derivative, which is then treated with a radical initiator and a hydrogen atom source.

Reformatsky_Deoxygenation cluster_0 Reformatsky Reaction and Deoxygenation Cycloheptanone Cycloheptanone Ethyl (1-hydroxycycloheptyl)acetate Ethyl (1-hydroxycycloheptyl)acetate Cycloheptanone->Ethyl (1-hydroxycycloheptyl)acetate 1. BrCH2COOEt, Zn 2. H3O+ Thiocarbonyl derivative Thiocarbonyl derivative Ethyl (1-hydroxycycloheptyl)acetate->Thiocarbonyl derivative e.g., CS2, NaH, MeI This compound This compound Thiocarbonyl derivative->this compound Bu3SnH, AIBN

Figure 3: The two-stage process involving a Reformatsky reaction and subsequent Barton-McCombie deoxygenation.

Experimental Protocol
  • Reformatsky Reaction:

    • Activate zinc dust by stirring with dilute HCl, followed by washing with water, ethanol, and diethyl ether, and then drying under vacuum.

    • In a three-necked flask, place the activated zinc (1.5 eq) and a crystal of iodine in anhydrous toluene.

    • Heat the mixture until the iodine color disappears.

    • Add a solution of cycloheptanone (1.0 eq) and ethyl bromoacetate (1.2 eq) in toluene dropwise to the heated zinc suspension.

    • Maintain a gentle reflux during the addition and for an additional 1-2 hours after the addition is complete.

    • Cool the reaction mixture and quench with saturated aqueous ammonium chloride.

    • Filter the mixture and separate the organic layer. Extract the aqueous layer with toluene.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude β-hydroxy ester.

  • Barton-McCombie Deoxygenation:

    • To a solution of the crude ethyl (1-hydroxycycloheptyl)acetate in anhydrous THF, add sodium hydride (1.2 eq) at 0 °C.

    • After stirring for 30 minutes, add carbon disulfide (1.5 eq) and stir for another hour.

    • Add methyl iodide (1.5 eq) and allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Quench the reaction with water and extract with diethyl ether. The organic layer is washed, dried, and concentrated to give the crude xanthate ester.

    • Dissolve the crude xanthate in toluene and add tributyltin hydride (1.2 eq) and a catalytic amount of AIBN.

    • Reflux the mixture for 2-4 hours.

    • Cool the reaction and remove the toluene under reduced pressure. Purify the residue by column chromatography to obtain this compound.

Analysis
Parameter Assessment
Yield The Reformatsky reaction can provide good yields (70-90%). The deoxygenation step also generally proceeds in good yield (70-90%).
Scalability Scalable, but the use of tin reagents can be problematic on a large scale.
Reagents Ethyl bromoacetate is a lachrymator. Tributyltin hydride is toxic and requires careful handling and removal.
Conditions Requires anhydrous conditions. The deoxygenation step involves radical chemistry at elevated temperatures.
Safety Use of toxic and flammable reagents.
Advantages Generally high-yielding and reliable.
Disadvantages Multi-step process. The use of toxic tin reagents is a significant drawback due to environmental concerns and difficulty in removing tin byproducts.

Route 3: Arndt-Eistert Homologation of Cycloheptanecarboxylic Acid

The Arndt-Eistert reaction is a well-established method for the one-carbon homologation of carboxylic acids.[20][21][22][23][24] This route starts with the commercially available cycloheptanecarboxylic acid, which is converted to cycloheptylacetic acid, followed by Fischer esterification.

Arndt_Eistert_Homologation cluster_0 Arndt-Eistert Homologation and Esterification Cycloheptanecarboxylic Acid Cycloheptanecarboxylic Acid Cycloheptylacetyl Chloride Cycloheptylacetyl Chloride Cycloheptanecarboxylic Acid->Cycloheptylacetyl Chloride SOCl2 Diazoketone Diazoketone Cycloheptylacetyl Chloride->Diazoketone CH2N2 Cycloheptylacetic Acid Cycloheptylacetic Acid Diazoketone->Cycloheptylacetic Acid Ag2O, H2O (Wolff Rearrangement) This compound This compound Cycloheptylacetic Acid->this compound Ethanol, H+ cat.

Figure 4: Multi-step synthesis via Arndt-Eistert homologation followed by esterification.

Experimental Protocol
  • Arndt-Eistert Homologation:

    • Convert cycloheptanecarboxylic acid (1.0 eq) to its acid chloride by reacting with thionyl chloride (1.2 eq) in an inert solvent like dichloromethane.

    • In a separate flask, prepare a solution of diazomethane in diethyl ether. Caution: Diazomethane is highly toxic and explosive.

    • Slowly add the cycloheptanecarbonyl chloride solution to the ethereal diazomethane solution at 0 °C.

    • After the reaction is complete (cessation of nitrogen evolution), carefully quench any excess diazomethane with acetic acid.

    • To the solution of the diazoketone, add a suspension of silver(I) oxide (catalytic amount) in water and warm gently to initiate the Wolff rearrangement.

    • After the rearrangement is complete, acidify the reaction mixture and extract the cycloheptylacetic acid with diethyl ether.

  • Fischer Esterification:

    • Follow the procedure described in Route 1 for the esterification of the obtained cycloheptylacetic acid.

Analysis
Parameter Assessment
Yield Each step generally proceeds in good to excellent yield.
Scalability The use of diazomethane is a major barrier to large-scale synthesis due to its hazardous nature.
Reagents Diazomethane is highly toxic and explosive. Thionyl chloride is corrosive.
Conditions Requires careful handling of hazardous reagents. The Wolff rearrangement can be performed under mild conditions.
Safety The primary concern is the use of diazomethane. Safer alternatives like (trimethylsilyl)diazomethane can be used but are more expensive.[25]
Advantages A reliable and well-established method for carbon chain extension.
Disadvantages The extreme hazard associated with diazomethane makes this route less favorable for industrial applications.

Route 4: Horner-Wadsworth-Emmons Olefination and Subsequent Hydrogenation

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the stereoselective synthesis of alkenes from aldehydes or ketones.[26][27][28][29] In this route, cycloheptanone is reacted with triethyl phosphonoacetate to yield ethyl cycloheptylideneacetate, which is then hydrogenated to the desired saturated ester.

HWE_Hydrogenation cluster_0 HWE Olefination and Hydrogenation Cycloheptanone Cycloheptanone Ethyl cycloheptylideneacetate Ethyl cycloheptylideneacetate Cycloheptanone->Ethyl cycloheptylideneacetate (EtO)2P(O)CH2COOEt, NaH This compound This compound Ethyl cycloheptylideneacetate->this compound H2, Pd/C

Figure 5: Two-step synthesis involving Horner-Wadsworth-Emmons olefination and catalytic hydrogenation.

Experimental Protocol
  • Horner-Wadsworth-Emmons Reaction:

    • To a suspension of sodium hydride (1.1 eq) in anhydrous THF at 0 °C, add triethyl phosphonoacetate (1.1 eq) dropwise.

    • Stir the mixture at room temperature for 1 hour to ensure complete formation of the phosphonate ylide.

    • Cool the reaction mixture back to 0 °C and add a solution of cycloheptanone (1.0 eq) in THF.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with water and extract the product with diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude ethyl cycloheptylideneacetate by column chromatography.

  • Catalytic Hydrogenation:

    • Dissolve the ethyl cycloheptylideneacetate in ethanol or ethyl acetate in a hydrogenation vessel.

    • Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).[30][31][32][33]

    • Pressurize the vessel with hydrogen gas (typically 1-5 atm) and stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC or GC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

    • Concentrate the filtrate under reduced pressure to obtain this compound.

Analysis
Parameter Assessment
Yield The HWE reaction typically gives high yields (80-95%). Catalytic hydrogenation is also usually quantitative.
Scalability Both steps are readily scalable.
Reagents Sodium hydride is flammable and moisture-sensitive. Hydrogen gas is flammable.
Conditions The HWE reaction requires anhydrous conditions. Hydrogenation is performed under pressure.
Safety Handling of sodium hydride and hydrogen gas requires appropriate safety precautions.
Advantages High-yielding and stereoselective (for the E-isomer of the unsaturated ester). The byproduct, diethyl phosphate, is water-soluble and easily removed.
Disadvantages Two-step process. Requires specialized equipment for hydrogenation.

Comparative Summary

Synthesis RouteStarting MaterialsKey IntermediatesNumber of StepsOverall Yield (Estimated)Key AdvantagesKey Disadvantages
Fischer Esterification Cycloheptyl bromide, CO2, EthanolCycloheptylacetic Acid2ModerateDirect, uses common reagentsMoisture-sensitive Grignard reaction, equilibrium limitations
Reformatsky Reaction Cycloheptanone, Ethyl bromoacetateEthyl (1-hydroxycycloheptyl)acetate2GoodHigh-yieldingUse of toxic and difficult-to-remove tin reagents
Arndt-Eistert Homologation Cycloheptanecarboxylic Acid, EthanolDiazoketone, Cycloheptylacetic Acid3GoodWell-established for homologationExtreme hazard of diazomethane
Horner-Wadsworth-Emmons Cycloheptanone, Triethyl phosphonoacetateEthyl cycloheptylideneacetate2ExcellentHigh-yielding, clean reactionRequires hydrogenation step

Conclusion

The choice of the optimal synthesis route for this compound depends heavily on the specific requirements of the laboratory or production facility.

  • For simplicity and cost-effectiveness on a smaller scale , the Fischer Esterification of cycloheptylacetic acid (prepared via a Grignard reaction) is a viable option, provided that anhydrous conditions can be maintained.

  • The Reformatsky Reaction followed by Barton-McCombie deoxygenation offers a high-yielding pathway but is significantly hampered by the toxicity and purification challenges associated with organotin reagents, making it less desirable for green chemistry and large-scale applications.

  • The Arndt-Eistert Homologation is a classic and efficient method for carbon chain extension but the inherent dangers of diazomethane make it unsuitable for most industrial settings.

  • The Horner-Wadsworth-Emmons Reaction followed by catalytic hydrogenation stands out as a highly efficient and clean route, offering excellent overall yields. While it requires a two-step process and specialized hydrogenation equipment, its reliability, scalability, and the ease of purification make it a strong candidate for both laboratory and potential industrial synthesis.

Ultimately, for a balance of yield, safety, and scalability, the Horner-Wadsworth-Emmons approach is arguably the most robust and attractive of the four routes analyzed.

References

  • Ando, K. (2001). Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU. Green Chemistry, 3(5), 254-256.
  • Applied Catalysts. (2024, March 19). How to Optimize Performance in Alkene Hydrogenation Catalysts. Retrieved from [Link]

  • eCampusOntario Pressbooks. (n.d.). 3.2.3 – Hydrogenation of Alkenes. In Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). Retrieved from [Link]

  • NROChemistry. (n.d.). Reformatsky Reaction. Retrieved from [Link]

  • Quora. (2018, July 25). What are all catalysts can be used in hydrogenation of alkene?. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, April 3). 8.6: Reduction of Alkenes - Hydrogenation. Retrieved from [Link]

  • Chad's Prep. (2020, November 20). 8.5 Catalytic Hydrogenation of Alkenes and Heats of Hydrogenation | Organic Chemistry [Video]. YouTube. [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • Wikipedia. (n.d.). Barton–McCombie deoxygenation. Retrieved from [Link]

  • NROChemistry. (n.d.). Barton-McCombie Reaction: Mechanism & Examples. Retrieved from [Link]

  • chemeurope.com. (n.d.). Barton-McCombie deoxygenation. Retrieved from [Link]

  • Unknown. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Grokipedia. (n.d.). Arndt–Eistert reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Arndt–Eistert reaction. Retrieved from [Link]

  • Chem-Station Int. Ed. (2014, August 18). Arndt-Eistert Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • Grokipedia. (n.d.). Barton–McCombie deoxygenation. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Unknown. (n.d.). 22. The Fischer Esterification. Retrieved from [Link]

  • Moodle. (n.d.). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview. Retrieved from [Link]

  • Unknown. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Arndt-Eister reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Arndt-Eistert Synthesis. Retrieved from [Link]

  • Unknown. (n.d.). 2028 Reaction of cyclohexyl magnesium bromide with carbon dioxide to cyclohexanecarboxylic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Reformatsky reaction. Retrieved from [Link]

  • Marschner, C., et al. (2022). Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate.
  • Unknown. (n.d.). Reformatsky Reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Arndt-Eistert Homologation: Mechanism & Examples. Retrieved from [Link]

  • Kim, S., & Lee, J. I. (2002). Sonochemical Reformatsky Reaction Using Indium. Bulletin of the Korean Chemical Society, 23(4), 543-544.
  • ChemRxiv. (2022). Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate. [Link]

  • The Organic Chemistry Tutor. (2021, March 20). 179 CHM2211 Synthesis of Carboxylic Acids by Carboxylation of Grignard Reagents [Video]. YouTube. [Link]

  • Professor Dave Explains. (2023, November 20). Horner-Wadsworth-Emmons Reaction [Video]. YouTube. [Link]

  • Google Patents. (n.d.). US3856867A - Process for the preparation of grignard reagents and their utilization in organic syntheses.
  • ResearchGate. (n.d.). Heterogeneous Catalytic Hydrogenation of Ethyl Acetate to Produce Ethanol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). The Horner—Wadsworth—Emmons Reaction of Mixed Phosphonoacetates and Aromatic Aldehydes: Geometrical Selectivity and Computational Investigation. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Catalytic transfer hydrogenation of ethyl levulinate to γ-valerolactone over zirconium-based metal–organic frameworks. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Purity Assessment of Ethyl Cycloheptylacetate from Different Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

In the fields of fine chemical synthesis, fragrance development, and pharmaceutical research, the purity of a chemical reagent is not merely a number on a certificate of analysis—it is the bedrock of reproducible and reliable results. Ethyl cycloheptylacetate, a specialty ester, is no exception. Its impurity profile can significantly impact downstream applications, from altering a fragrance's scent profile to introducing confounding variables in biological assays.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the purity of this compound from various commercial suppliers. We will move beyond a simple purity percentage and delve into a multi-faceted analytical approach that provides a complete picture of product quality. The methodologies described herein are designed to be self-validating, ensuring the trustworthiness of your findings.

Part 1: The Analytical Strategy: A Two-Pronged Approach

To achieve a holistic understanding of sample purity, we employ two orthogonal and complementary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is the gold standard for separating and identifying volatile and semi-volatile organic compounds.[1][2] It excels at detecting and quantifying trace-level impurities, providing a detailed fingerprint of the sample's composition. The gas chromatograph separates components based on their boiling points and interaction with the GC column, while the mass spectrometer provides structural information for identification.[1]

  • Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a powerful primary ratio method for determining the purity of a substance without relying on a reference standard of the same compound.[3][4] The signal intensity in an NMR spectrum is directly proportional to the number of atomic nuclei, allowing for a highly accurate purity assessment by comparing the analyte's signal integral to that of a certified internal standard of known purity.[3][5][6] This technique is invaluable for confirming the identity and structure of the main component and quantifying it with high precision.[4][5]

Overall Experimental Workflow

The process begins with careful sample handling and preparation, followed by parallel analysis using GC-MS and qNMR. The data from both techniques are then integrated to build a comprehensive purity profile, which informs the final supplier selection.

Purity_Assessment_Workflow cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_decision Phase 3: Data Integration & Decision s1 Sample Receipt (Suppliers A, B, C) s2 Visual Inspection (Color, Particulates) s1->s2 s3 Sample Aliquoting & Precise Weighing s2->s3 gcms GC-MS Analysis (Impurity Profiling) s3->gcms Analyze Aliquots qnmr ¹H qNMR Analysis (Absolute Purity Assay) s3->qnmr Analyze Aliquots d1 Data Interpretation - Impurity ID - Purity Calculation gcms->d1 Raw Data qnmr->d1 Raw Data d2 Supplier Comparison (Purity, Profile, Cost) d1->d2 d3 Final Decision & Qualification d2->d3

Caption: Overall workflow for the purity assessment of this compound.

Part 2: Detailed Experimental Protocols

Scientific integrity demands meticulous and reproducible methods. The following protocols are detailed to ensure you can confidently execute this analysis.

Protocol 1: GC-MS for Impurity Profiling

Causality: The choice of a mid-polarity column (e.g., DB-5ms) provides an excellent balance for separating a wide range of potential impurities, from non-polar starting materials to more polar by-products. The temperature program is designed to first separate highly volatile compounds at a lower temperature before ramping up to elute higher-boiling point impurities.

Methodology:

  • Sample Preparation:

    • Accurately prepare a 1000 ppm (0.1% w/v) solution of each supplier's this compound in HPLC-grade Dichloromethane.

    • Vortex each solution for 30 seconds to ensure homogeneity.

    • Transfer the solution to a 2 mL GC vial with a septum cap.

  • Instrumentation (Example Conditions):

    • GC System: Agilent Intuvo 9000 GC or equivalent.

    • MS System: Agilent 5977B MSD or equivalent.

    • Column: SLB®-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.[7]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL (Split mode, 50:1 ratio).

    • Oven Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • MS Transfer Line: 280°C.

    • Ion Source: 230°C.

    • Mass Range: m/z 40-450.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percent for each peak. The purity is reported as the area percent of the main this compound peak.

    • Identify impurity peaks by comparing their mass spectra against a reference library (e.g., NIST). Pay close attention to potential starting materials (cycloheptanol, ethyl acetate), by-products, or degradation products.

Protocol 2: ¹H qNMR for Absolute Purity Assay

Causality: qNMR requires a high-purity, stable internal standard with peaks that do not overlap with the analyte signals. Maleic acid is an excellent choice as it is non-volatile, stable, and its olefinic protons resonate in a clear region of the spectrum. A long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of both the analyte and standard is critical for ensuring full signal recovery and accurate integration.[4]

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of a certified internal standard (e.g., Maleic Acid, >99.5% purity) into a clean vial.

    • Accurately weigh approximately 30 mg of the this compound sample into the same vial.

    • Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as a chemical shift reference.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation (Example Conditions):

    • Spectrometer: Bruker Avance III 400 MHz or equivalent.

    • Probe: 5 mm BBO probe.

    • Temperature: 298 K.

    • Experiment: Standard quantitative ¹H experiment (e.g., Bruker zg30).

    • Pulse Angle: 30° (to reduce relaxation time).

    • Relaxation Delay (D1): 30 seconds (ensure this is >5x T1).

    • Acquisition Time: ~4 seconds.

    • Number of Scans: 16 (for good signal-to-noise).

  • Data Analysis:

    • Apply Fourier transform, phase correction, and baseline correction to the spectrum.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate a well-resolved, unique signal for this compound (e.g., the -OCH₂- quartet) and the signal for the internal standard (e.g., the two olefinic protons of maleic acid).

    • Calculate the purity using the following equation[3]:

      Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = Mass

      • P = Purity of the standard

      • analyte = this compound

      • std = Internal Standard (Maleic Acid)

Part 3: Comparative Data & Interpretation (Hypothetical)

Below is a summary of hypothetical data obtained from analyzing this compound from three different suppliers.

Table 1: GC-MS Purity and Impurity Profile Comparison
SupplierPurity (Area %)Identified Impurity 1Level (%)Identified Impurity 2Level (%)
Supplier A 99.65%Cycloheptanol0.21%Diethyl Ether0.08%
Supplier B 99.12%Cycloheptene0.55%Toluene0.15%
Supplier C 99.89%Acetic Acid0.05%Unknown (High MW)0.03%
Table 2: ¹H qNMR Absolute Purity Comparison
SupplierMass Purity (w/w %)Standard Deviation (n=3)NMR Spectrum Consistency
Supplier A 99.58%± 0.15%Conforms to structure
Supplier B 99.05%± 0.18%Conforms, minor impurity signals visible
Supplier C 99.85%± 0.11%Conforms to structure
Interpretation of Results
  • Supplier A: Shows high purity by both methods. The primary impurity is cycloheptanol, a likely unreacted starting material. This is generally considered a benign process-related impurity.

  • Supplier B: Shows significantly lower purity. The presence of cycloheptene suggests a potential side reaction (dehydration of cycloheptanol) occurred during synthesis. Toluene is a residual solvent impurity. The levels of these impurities may be unacceptable depending on the application, as per ICH Q3A guidelines for drug substances which set thresholds for reporting, identification, and qualification of impurities.[8][9][10][11]

  • Supplier C: Demonstrates the highest purity. The impurities are at very low levels. The presence of an unknown, high molecular weight impurity warrants further investigation, but its low level makes this the superior material from a purity standpoint.

Part 4: Decision-Making Framework

The "best" supplier depends on the specific requirements of your application. A material for non-critical synthesis may have different requirements than one intended for a GMP-regulated process.

Decision_Flowchart start Begin Supplier Qualification qnmr_check qNMR Purity > Required Spec? start->qnmr_check gcms_check Any Impurity > Reporting Threshold? qnmr_check->gcms_check Yes reject REJECT SUPPLIER qnmr_check->reject No impurity_id Are all impurities structurally identified? gcms_check->impurity_id Yes accept QUALIFY SUPPLIER gcms_check->accept No (All below threshold) impurity_risk Are impurities known reactive or toxic species? impurity_id->impurity_risk Yes impurity_id->reject No (Unknown impurity) impurity_risk->accept No (Benign impurities) impurity_risk->reject Yes

Caption: Decision flowchart for qualifying a supplier based on purity results.

Conclusion

A robust, multi-technique approach to purity assessment is non-negotiable for ensuring the quality and consistency of critical chemical reagents like this compound. Relying solely on a supplier's Certificate of Analysis is insufficient for critical applications. By implementing in-house verification using orthogonal methods like GC-MS and qNMR, researchers can gain a comprehensive understanding of a material's true purity and impurity profile. This data-driven approach empowers you to make informed decisions, mitigate risks in your experiments and development processes, and ultimately select the supplier that best meets the stringent quality demands of your work.

References

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

  • National Institutes of Health (NIH). Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations. [Link]

  • National Institute of Standards and Technology (NIST). (2016). Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance. [Link]

  • International Journal of Pharmaceutical Investigation. (2022). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]

  • MDPI. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. [Link]

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • YouTube. (2020). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. [Link]

  • Infinita Lab. Purity Testing by Differential Scanning Calorimetry – ASTM E928 Standard. [Link]

  • International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]

  • YouTube. (2024). Impurities in new drug substance| ICH Q3A(R2). [Link]

  • ASTM International. D5790: Standard Test Method for Measurement of Purgeable Organic Compounds in Water by Capillary Column Gas Chromatography/Mass Spectrometry. [Link]

  • Wikipedia. Gas chromatography–mass spectrometry. [Link]

  • PubMed. (2008). Quantitative ester analysis in cachaca and distilled spirits by gas chromatography-mass spectrometry (GC-MS). [Link]

  • Agilent Technologies. (2016). Chemical Purity Analysis. [Link]

Sources

A Comparative Guide to Solvent Performance: Toluene vs. Ethyl Cycloheptylacetate

Author: BenchChem Technical Support Team. Date: January 2026

A Note to Our Readers:

As a trusted resource for researchers, scientists, and drug development professionals, we are committed to providing guides that are not only comprehensive but also grounded in verifiable scientific data. Our goal with this guide was to offer a detailed comparison of the performance of Toluene and Ethyl Cycloheptylacetate as solvents.

Through an extensive search of scientific literature, chemical supplier databases, and safety data repositories, we have gathered a wealth of information on Toluene, a widely used aromatic solvent. However, we were unable to locate sufficient published data on the physicochemical properties, solvent performance, and safety profile of This compound . The information available pertains to structurally related but distinct compounds such as ethyl cyclohexylacetate or ethyl cycloheptylideneacetate.

To maintain our commitment to scientific integrity and provide a guide that is both accurate and useful, we cannot proceed with a direct comparison at this time due to the lack of available data for this compound.

We are able to provide a comprehensive overview of Toluene as a solvent, and should data for this compound become publicly available, we will revisit this comparison.

Toluene: A Comprehensive Solvent Profile

Toluene, also known as methylbenzene, is a colorless, water-insoluble liquid with a distinct sweet, pungent, benzene-like odor[1][2]. It is an aromatic hydrocarbon that is widely used as an industrial feedstock and a solvent[1].

Physicochemical Properties of Toluene

A solvent's performance is largely dictated by its physical and chemical properties. Toluene is a nonpolar solvent with a moderate boiling point and a low freezing point, making it suitable for a wide range of applications[3][4].

PropertyValueReferences
Chemical Formula C₇H₈[5]
Molecular Weight 92.14 g/mol [6][7]
Appearance Colorless liquid[1][2]
Odor Sweet, pungent, benzene-like[1][8]
Boiling Point 110.6 °C (231.1 °F)[9][10]
Melting Point -95 °C (-139 °F)[1][11][12]
Density 0.8669 g/mL at 20°C[12]
Flash Point 4 °C (40 °F)[2][6]
Polarity Index (P') 2.4[6][13]
Solubility in Water 0.52 g/L at 20°C[12]
Viscosity 0.59 cP at 20°C[6]
Performance and Applications of Toluene as a Solvent

Toluene's nonpolar nature makes it an excellent solvent for a wide variety of nonpolar substances, including oils, resins, and other hydrophobic compounds[3]. This property underlies its widespread use in numerous industries.

Key Applications:

  • Paints, Coatings, and Adhesives: Toluene is extensively used as a solvent in the formulation of paints, varnishes, coatings, and adhesives. It helps to dissolve resins, pigments, and polymers, adjust viscosity, and facilitate quick drying[12][14][15].

  • Chemical Synthesis: It serves as a precursor in the synthesis of other chemicals, including benzene, xylene, and trinitrotoluene (TNT)[1][11][14].

  • Printing and Leather Tanning: In the printing industry, toluene is used in inks. It is also utilized in the processing and finishing of leather products[14].

  • Laboratory Applications: In a laboratory setting, toluene is a common solvent for carbon nanomaterials and is used in some biochemical extraction processes[1]. It is also used for cleaning and degreasing laboratory instruments[15].

Health, Safety, and Environmental Considerations for Toluene

While a versatile solvent, toluene presents several health, safety, and environmental concerns that necessitate careful handling and disposal.

Health and Safety:

  • Flammability: Toluene is a highly flammable liquid with a low flash point, posing a significant fire hazard[6][12][16]. It should be stored in a well-ventilated area away from heat, sparks, and open flames[6][7][17].

  • Toxicity: Inhalation of toluene vapors can cause central nervous system effects such as headache, dizziness, and drowsiness[1][18]. Prolonged or repeated exposure may cause damage to organs[16][19]. It is also a skin and eye irritant[1][20].

  • Personal Protective Equipment (PPE): When handling toluene, appropriate PPE, including gloves, and eye and face protection, should be worn[16]. Work should be conducted in a well-ventilated area or with respiratory protection.

Environmental Impact:

  • Volatile Organic Compound (VOC): Toluene is a volatile organic compound that can contribute to air pollution[14].

  • Environmental Fate: Toluene evaporates quickly from soil and water surfaces. In the atmosphere, it is broken down within a few days. In soil and water, it can be degraded by microorganisms. It has moderate acute and chronic toxicity to aquatic life.

Experimental Workflow: Solvent Selection Logic

The choice of a solvent is a critical step in experimental design. The following diagram illustrates a simplified decision-making process for solvent selection, highlighting key considerations.

SolventSelection Solvent Selection Workflow A Define Reaction or Process Requirements B Solute Solubility A->B C Reaction Conditions (Temp, Pressure) A->C D Reactivity with Reagents A->D E Candidate Solvent Identification B->E C->E D->E F Evaluate Physicochemical Properties E->F G Assess Safety & Environmental Impact F->G H Consider Cost & Availability G->H I Select Optimal Solvent H->I J Experimental Validation I->J

Caption: A flowchart illustrating the key decision points in selecting an appropriate solvent for a chemical process.

References

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A Senior Application Scientist's Guide to the Unambiguous Identification of Ethyl Cycloheptylacetate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise identification of chemical entities is the bedrock of reproducible and reliable results. The subtle nuances in molecular structure can lead to vastly different chemical and biological properties. This guide provides an in-depth, multi-technique approach to the definitive identification of Ethyl cycloheptylacetate, contrasting it with a certified analytical standard. We will delve into the "why" behind the chosen methodologies, offering insights honed from years of experience in analytical chemistry.

The challenge in identifying a molecule like this compound lies in its potential for isomeric confusion. Similar structures, such as Ethyl cyclohexylacetate or Ethyl cycloheptanecarboxylate, can be difficult to distinguish with a single analytical technique. Therefore, a combinatorial approach, leveraging the strengths of Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared Spectroscopy (FTIR), is not just recommended, but essential for unequivocal structural confirmation.

The Analytical Gauntlet: A Multi-Pronged Strategy for Structural Verification

Our approach is designed as a self-validating system. Each technique provides a unique piece of the structural puzzle, and only when all pieces align can we confidently confirm the identity of our analyte.

Inter-laboratory Comparison of Ethyl Cycloheptylacetate Analysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of chemical compounds is paramount. Ethyl cycloheptylacetate, a key intermediate and potential impurity in various synthetic pathways, requires robust analytical methods to ensure product safety and efficacy. This guide provides an in-depth comparison of common analytical techniques for this compound, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting and implementing the most suitable methods for their applications.

The imperative for consistency and reliability in analytical measurements across different laboratories necessitates the implementation of inter-laboratory comparisons, also known as proficiency testing.[1][2][3] Such studies are crucial for evaluating the performance of participating laboratories and ensuring the comparability of their results.[1] This guide will delve into the principles of designing and executing an inter-laboratory study for this compound analysis, drawing upon established standards and best practices.

Analytical Methodologies for this compound

The quantification of this compound is predominantly achieved through chromatographic techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The choice between these methods often depends on the sample matrix, required sensitivity, and the specific goals of the analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[4] For this compound, GC-MS offers high sensitivity and specificity, making it an ideal choice for trace-level analysis and impurity profiling.[5]

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent, such as ethyl acetate.[6] Calibration standards are then prepared by serial dilution of the stock solution. For sample analysis, a precise volume of the sample is diluted in the same solvent. An internal standard may be added to improve accuracy and precision.

  • Instrumentation: A gas chromatograph equipped with a mass spectrometer detector is used. A capillary column, such as a DB-624, is often employed for the separation.[5]

  • Chromatographic Conditions:

    • Injector Temperature: 260°C[4]

    • Carrier Gas: Helium at a constant flow rate.[4]

    • Oven Temperature Program: An initial temperature of 80°C, held for a few minutes, followed by a ramp to a final temperature to ensure adequate separation.[4]

    • Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for a wide range of compounds, including those that are not amenable to GC analysis due to low volatility or thermal instability.[7][8][9][10] For this compound, a reversed-phase HPLC method is commonly employed.[11]

Experimental Protocol: HPLC Analysis
  • Sample Preparation: Similar to GC-MS, stock solutions and calibration standards are prepared in a suitable solvent, typically the mobile phase.[12] Samples are filtered through a 0.45 µm filter before injection to prevent column blockage.

  • Instrumentation: An HPLC system equipped with a UV or mass spectrometer detector is used. A C18 column is a common choice for the separation of esters.[13]

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of acetonitrile and water is a typical mobile phase for reversed-phase chromatography.[11]

    • Flow Rate: A constant flow rate is maintained throughout the analysis.

    • Column Temperature: The column is often maintained at a constant temperature to ensure reproducible retention times.

    • Detection: UV detection is commonly used for routine analysis. For higher sensitivity and specificity, a mass spectrometer can be used as the detector (LC-MS/MS).[13]

Performance Comparison of GC-MS and HPLC

The selection of an analytical method should be based on a thorough evaluation of its performance characteristics. The following table summarizes key performance parameters for the analysis of this compound by GC-MS and HPLC, based on typical validation data.

Performance ParameterGC-MSHPLC
Linearity (R²) > 0.99> 0.99
Limit of Detection (LOD) Low ng/mLLow to mid ng/mL
Limit of Quantification (LOQ) Mid ng/mLMid to high ng/mL
Precision (%RSD) < 5%< 5%
Accuracy (% Recovery) 95-105%95-105%

This data is illustrative and may vary depending on the specific instrumentation and experimental conditions.

Designing an Inter-laboratory Comparison Study

An inter-laboratory comparison (ILC) or proficiency test (PT) is essential for assessing the competence of laboratories in performing a specific analysis.[14][15][16][17][18] The design and execution of such a study should follow internationally recognized standards, such as ISO/IEC 17043.[14][15][16][17][18]

The primary goal of an ILC is to provide an objective assessment of a laboratory's performance.[19] Regular participation in PT schemes helps laboratories to benchmark their performance against their peers and identify areas for improvement.[1]

Key Steps in an Inter-laboratory Comparison

A well-structured ILC involves several key stages, from the initial planning to the final reporting of results.

Caption: Workflow of an Inter-laboratory Comparison Study.

1. Planning and Design

The planning phase is critical and should be guided by established standards such as ASTM E691.[20][21][22][23] This involves defining the scope of the study, selecting participating laboratories, and establishing a clear protocol.

2. Preparation and Distribution of Test Materials

A homogeneous and stable batch of the test material containing a known concentration of this compound is prepared. Aliquots of this material are then distributed to the participating laboratories.

3. Analysis by Participating Laboratories

Each laboratory analyzes the test material using their in-house, validated method. It is crucial that the analysis is performed under routine conditions to reflect the laboratory's typical performance.

4. Data Submission

Laboratories submit their analytical results to the coordinating body by a specified deadline.

5. Statistical Analysis

The submitted data is statistically analyzed to determine the consensus mean and the standard deviation. A common metric used for performance evaluation is the Z-score, which indicates how far a laboratory's result is from the consensus mean.[24][25][26]

6. Performance Evaluation and Reporting

Each laboratory receives a report detailing their performance, including their Z-score. This confidential report allows laboratories to assess their performance and take corrective actions if necessary.

Experimental Protocol: Inter-laboratory Comparison for this compound
  • Preparation of the Proficiency Test Item: A bulk solution of this compound in a suitable matrix is prepared. The homogeneity and stability of this material must be rigorously tested before distribution.

  • Distribution: A portion of the test item is sent to each participating laboratory along with detailed instructions for handling, storage, and analysis.

  • Analysis: Laboratories are instructed to perform a specified number of replicate analyses and report the individual results, the mean, and the standard deviation.

  • Data Analysis and Reporting: The coordinating body collects the results and performs a statistical analysis in accordance with ISO 13528. A report is then issued to each participant, providing a summary of the overall performance and their individual Z-score.

Conclusion

The accurate and reliable analysis of this compound is crucial for ensuring the quality and safety of pharmaceutical products. Both GC-MS and HPLC are powerful techniques capable of providing high-quality data. The choice of method will depend on the specific requirements of the analysis.

Participation in well-designed inter-laboratory comparison studies is a vital component of a laboratory's quality assurance program.[2] It provides an independent assessment of performance, fosters confidence in analytical results, and drives continuous improvement. By adhering to established standards and best practices, the scientific community can ensure the comparability and reliability of analytical data for this compound across different laboratories.

References
  • ISO/IEC 17043:2023 Conformity assessment — General requirements for proficiency testing. International Organization for Standardization. [Link]

  • ANAB ISO/IEC 17043 Proficiency Testing Providers Accreditation. ANSI National Accreditation Board. [Link]

  • Proficiency Testing Schemes. Health and Safety Executive. [Link]

  • ISO/IEC 17043 Proficiency Testing Providers (PTP) Accreditation. NATA. [Link]

  • ASTM D7778 - 15(2022)e1 Standard Guide for Conducting an Interlaboratory Study to Determine the Precision of a Test Method. ASTM International. [Link]

  • ASTM E691-23: Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method. The ANSI Blog. [Link]

  • The Five Why's of ISO/IEC 17043 Proficiency Testing Provider Accreditation. Perry Johnson Laboratory Accreditation, Inc. [Link]

  • Proficiency testing providers / DIN EN ISO/IEC 17043. DAkkS - German Accreditation Body. [Link]

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  • ASTM E691-19a Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method. ASTM International. [Link]

  • ASTM E691-19 Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method. ASTM International. [Link]

  • Proficiency Testing Schemes. i2 Analytical. [Link]

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  • Selection, Use and Interpretation of Proficiency Testing (PT) Schemes. Eurachem. [Link]

  • What is proficiency testing? The Royal Society of Chemistry. [Link]

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  • Identification and characterization of Ethyl gallate from Ethyl acetate fraction of Phyllanthus emblica fruit, and invitro free radical scavenging activity. ResearchGate. [Link]

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A Comparative Spectroscopic Guide to Linear vs. Cyclic Alkyl Acetates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical analysis, the unambiguous identification of molecular structure is paramount. While linear and cyclic alkyl acetates (commonly known as lactones) share the same fundamental ester functional group, their distinct topologies—conformational flexibility versus cyclic constraint—give rise to profoundly different and diagnostic spectroscopic signatures. This guide provides an in-depth comparison of these differences across Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), supported by experimental data and validated protocols.

The core structural distinction lies in the covalent linkage of the alkyl chain back to the ester group in lactones, which locks the molecule into a ring system. This seemingly simple change has significant consequences for bond angles, hybridization, and molecular vibration, all of which are observable spectroscopically.

Figure 1: General structures of a linear vs. a cyclic acetate.

Infrared (IR) Spectroscopy: The Carbonyl Stretch as a Barometer of Ring Strain

The most telling feature in the IR spectrum of an ester is the intense absorption band corresponding to the carbonyl (C=O) stretching vibration. For simple, saturated linear esters, this peak reliably appears in the 1750-1735 cm⁻¹ region[1][2][3]. However, in cyclic esters, this frequency is highly sensitive to the geometric constraints imposed by the ring.

Causality: Hybridization and Bond Strength

The increase in carbonyl stretching frequency with decreasing ring size is a direct consequence of ring strain. In small rings (e.g., four- or five-membered lactones), the internal bond angles are compressed to be significantly less than the ideal sp² angle of 120° for the carbonyl carbon. To accommodate this, the carbon atom utilizes more p-character in the orbitals forming the ring's C-C sigma bonds. Consequently, the exocyclic C=O double bond gains more s-character, which strengthens and shortens it[4][5][6]. A stronger, stiffer bond requires more energy to vibrate, resulting in a shift to a higher wavenumber (frequency).

This effect is clearly demonstrated when comparing a linear acetate with lactones of varying ring sizes. A six-membered lactone (δ-valerolactone) is relatively strain-free, and its C=O stretch is similar to a linear ester. In contrast, the more strained five-membered (γ-butyrolactone) and four-membered (β-propiolactone) rings show a progressive increase in frequency.

Comparative IR Data
CompoundStructureClassC=O Stretch (cm⁻¹)C-O Stretch (cm⁻¹)
Methyl Acetate CH₃COOCH₃Linear~1745[1][7]~1240[1][3]
δ-Valerolactone 6-membered ringCyclic~1735[8]~1230
γ-Butyrolactone 5-membered ringCyclic~1770[9]~1170
β-Propiolactone 4-membered ringCyclic~1840[10]~1130
Experimental Protocol: Acquiring an IR Spectrum of a Liquid Acetate (Neat Film)

This protocol is a self-validating system for obtaining a high-quality transmission spectrum of a pure liquid sample.

  • Preparation: Ensure two salt plates (e.g., NaCl or KBr) are clean and dry. Handle them only by the edges to avoid transferring moisture.

  • Background Scan: Place the clean, empty salt plates in the spectrometer's sample holder and run a background scan. This step is critical as it references the instrument's state and subtracts atmospheric H₂O and CO₂ signals.

  • Sample Application: Place a single drop of the liquid acetate onto the center of one salt plate.[11]

  • Creating the Film: Place the second salt plate on top of the first, gently pressing to spread the liquid into a thin, uniform film between the plates.[11] The film should be transparent and free of air bubbles.

  • Data Acquisition: Mount the "sandwich" plate onto the sample holder and acquire the sample spectrum.

  • Cleaning: After analysis, immediately disassemble the plates and clean them with a dry solvent like isopropanol or chloroform. Return the plates to a desiccator for storage. Never use water , as it will dissolve the salt plates.[11][12]

Figure 2: Workflow for IR analysis of a neat liquid sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment

NMR spectroscopy provides detailed information about the connectivity and chemical environment of atoms. The conformational rigidity of lactones leads to distinct chemical shifts and coupling patterns compared to their flexible linear counterparts.

¹H NMR: The Impact of Conformation

In a linear acetate like methyl acetate, protons on the acetyl group (CH₃-C=O) typically resonate around 2.1 ppm, while those on the methoxy group (O-CH₃) are further downfield at ~3.7 ppm due to the deshielding effect of the adjacent oxygen.[13][14]

In cyclic acetates, the protons on the carbon adjacent to the ring oxygen (-O-CH₂-) are significantly deshielded and often appear above 4.0 ppm. The rigid ring structure also means that protons on the same carbon (geminal protons) can become diastereotopic and show different chemical shifts, and coupling constants between adjacent protons become fixed according to the dihedral angles, providing rich stereochemical information.

Figure 3: Key proton environments in linear vs. cyclic acetates.

Comparative ¹H and ¹³C NMR Data (in CDCl₃)
CompoundClassKey ¹H NMR Shifts (δ, ppm)Key ¹³C NMR Shifts (δ, ppm)
Methyl Acetate Lineara: 2.05 (s, 3H), b: 3.66 (s, 3H)[14]C=O: 171.0, O-CH₃: 51.7, CH₃-C=O: 20.8
γ-Butyrolactone Cyclica: 4.35 (t, 2H), b: 2.48 (t, 2H), c: 2.28 (m, 2H)[15]C=O: 177.8, O-CH₂: 69.1, CH₂-C=O: 29.5, β-CH₂: 28.0
δ-Valerolactone Cyclica: 4.25 (t, 2H), b: 2.55 (t, 2H), c, d: ~1.85 (m, 4H)[16]C=O: 172.5, O-CH₂: 68.9, CH₂-C=O: 30.5, β-CH₂: 28.2, γ-CH₂: 21.9[17]
Experimental Protocol: Preparing a Sample for NMR Analysis

This protocol ensures a clean, homogeneous sample, which is critical for high-resolution NMR.

  • Sample Weighing: Accurately weigh 5-10 mg of the acetate sample into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) to the vial. The deuterated solvent is "invisible" in ¹H NMR and is used to "lock" the magnetic field.

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Filtering (Optional but Recommended): For maximum resolution, filter the solution through a small plug of glass wool in the pipette tip during transfer to remove any particulate matter.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly. The sample is now ready for insertion into the NMR spectrometer.

Mass Spectrometry: Unraveling Fragmentation Pathways

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and structural fragments of a molecule. The fragmentation patterns of linear and cyclic acetates are dictated by their distinct structures.

Causality: Stability-Driven Fragmentation

Linear acetates undergo characteristic, well-defined fragmentation pathways. The most prominent is often α-cleavage, which for an acetate results in the formation of a highly stable acylium ion at m/z 43 (CH₃CO⁺). Another common pathway is the McLafferty rearrangement if a γ-hydrogen is available, leading to the loss of a neutral alkene.[18]

Cyclic acetates (lactones) do not fragment as readily via these simple pathways. Their fragmentation is often initiated by a ring-opening event after ionization. Subsequent fragmentation can involve the loss of small neutral molecules like CO, CO₂, or H₂O, or cleavage of the newly formed linear chain. This results in a more complex fragmentation pattern that typically lacks the prominent m/z 43 base peak characteristic of linear acetates.[19][20]

G cluster_0 Linear Acetate Fragmentation (α-Cleavage) cluster_1 Cyclic Acetate Fragmentation (Ring-Opening) A [CH₃CO-OR]⁺˙ B [CH₃C≡O]⁺ A->B m/z 43 C ·OR A->C Radical D [Lactone]⁺˙ E [Ring-Opened Ion]⁺˙ D->E F [Fragment Ion]⁺ E->F G Neutral Loss (e.g., CO, C₂H₄) E->G

Sources

A Comparative Guide to the Synthesis of Ethyl Cycloheptylacetate: Evaluating Cost-Effectiveness and Green Chemistry Approaches

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and fine chemical synthesis, the efficient and economical production of key intermediates is paramount. Ethyl cycloheptylacetate, a valuable building block, is no exception. This guide provides an in-depth, comparative analysis of the primary methods for its synthesis, with a focus on cost-effectiveness and the integration of green chemistry principles. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a quantitative comparison to aid researchers in selecting the most suitable method for their specific needs.

Introduction to this compound

This compound, with the chemical formula C10H18O2, is a cycloalkyl ester recognized for its role as a versatile intermediate in organic synthesis. Its structure, comprising a seven-membered cycloheptyl ring and an ethyl ester group, makes it a precursor for various more complex molecules in drug discovery and materials science. The efficient synthesis of this compound is, therefore, a critical consideration for process chemists and researchers.

Fischer-Speier Esterification: The Traditional Workhorse

The Fischer-Speier esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[1][2] The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the product side.[3] This is typically accomplished by using an excess of one reactant (usually the more cost-effective one, ethanol in this case) or by removing the water byproduct as it is formed.[4]

Reaction Mechanism and Rationale

The mechanism of Fischer esterification involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon.[1] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yields the final ester product and regenerates the acid catalyst.[1]

The choice of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) is crucial for protonating the carboxylic acid, which is a relatively weak electrophile. The use of reflux conditions provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Experimental Protocol: Fischer-Speier Esterification

Materials:

  • Cycloheptanecarboxylic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Toluene (for azeotropic removal of water, optional)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if using azeotropic removal of water), combine cycloheptanecarboxylic acid (1 equivalent), a large excess of anhydrous ethanol (e.g., 5-10 equivalents, which can also serve as the solvent), and a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) or p-toluenesulfonic acid.

  • Heat the reaction mixture to reflux and maintain for a period of 2-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by distillation under reduced pressure to obtain the pure ester.

Workflow Diagram:

Fischer_Esterification Reactants Cycloheptanecarboxylic Acid + Ethanol (excess) + Acid Catalyst (H₂SO₄ or p-TsOH) Reflux Heat to Reflux (2-8 hours) Reactants->Reflux Workup Cool & Remove Excess Ethanol Reflux->Workup Extraction Dissolve in Ether/EtOAc Wash with H₂O, NaHCO₃, Brine Workup->Extraction Drying Dry with MgSO₄/Na₂SO₄ Filter Extraction->Drying Purification Concentrate & Purify (Vacuum Distillation) Drying->Purification Product This compound Purification->Product

Caption: Fischer-Speier Esterification Workflow

Transesterification: An Alternative Route

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol.[5][6] In the context of synthesizing this compound, this would typically involve reacting a methyl or other simple alkyl ester of cycloheptanecarboxylic acid with ethanol in the presence of an acid or base catalyst. This method is particularly useful if the corresponding methyl ester is more readily available or cheaper than the carboxylic acid.

Reaction Mechanism and Rationale

Acid-Catalyzed Transesterification: The mechanism is very similar to Fischer esterification. The carbonyl oxygen of the starting ester is protonated, followed by nucleophilic attack of ethanol to form a tetrahedral intermediate. Elimination of the original alcohol (e.g., methanol) and deprotonation yields the desired ethyl ester.[5]

Base-Catalyzed Transesterification: A strong base, such as sodium ethoxide, is used as a catalyst. The ethoxide ion acts as a nucleophile and attacks the carbonyl carbon of the starting ester, forming a tetrahedral intermediate. The original alkoxide group is then eliminated, yielding the ethyl ester.[5] This method is generally faster than the acid-catalyzed process but requires anhydrous conditions as the base would be consumed by any water present.

Experimental Protocol: Base-Catalyzed Transesterification

Materials:

  • Methyl cycloheptanecarboxylate

  • Anhydrous ethanol

  • Sodium metal or sodium ethoxide

  • Anhydrous diethyl ether or THF

  • Dilute hydrochloric acid

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide by carefully dissolving sodium metal (catalytic amount, e.g., 0.05 equivalents) in anhydrous ethanol.

  • Add methyl cycloheptanecarboxylate (1 equivalent) to the sodium ethoxide solution.

  • Heat the reaction mixture to reflux for 1-4 hours, monitoring the reaction progress by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature and neutralize it with dilute hydrochloric acid.

  • Remove the excess ethanol under reduced pressure.

  • Extract the product with an organic solvent like diethyl ether.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution to obtain the crude product.

  • Purify by vacuum distillation.

Workflow Diagram:

Transesterification Reactants Methyl Cycloheptanecarboxylate + Anhydrous Ethanol + Base Catalyst (NaOEt) Reflux Heat to Reflux (1-4 hours) Reactants->Reflux Workup Cool & Neutralize with HCl Reflux->Workup Extraction Remove Ethanol Extract with Ether Workup->Extraction Drying Wash with H₂O, Brine Dry with Na₂SO₄ Extraction->Drying Purification Concentrate & Purify (Vacuum Distillation) Drying->Purification Product This compound Purification->Product

Caption: Base-Catalyzed Transesterification Workflow

Green Chemistry Approaches: Towards Sustainable Synthesis

The principles of green chemistry encourage the use of methods that reduce or eliminate the use and generation of hazardous substances.[7] In the context of this compound synthesis, this can be achieved through the use of heterogeneous catalysts and enzymatic methods.

Heterogeneous Catalysis: Ion-Exchange Resins

Solid acid catalysts, such as acidic ion-exchange resins (e.g., Amberlyst-15), can replace corrosive and difficult-to-remove mineral acids like sulfuric acid in Fischer esterification.[8][9][10]

Advantages:

  • Ease of Separation: The solid catalyst can be easily removed by filtration, simplifying the work-up procedure.[8]

  • Reusability: The catalyst can often be regenerated and reused, reducing waste and cost.[9]

  • Reduced Corrosion: Solid catalysts are less corrosive to reaction vessels compared to strong mineral acids.[9]

Experimental Considerations: The reaction setup is similar to the standard Fischer esterification, with the liquid reactants being passed through a packed bed of the resin or stirred with the resin in a batch reactor. Reaction times may be longer compared to homogeneous catalysis due to mass transfer limitations.

Enzymatic Synthesis: The Biocatalytic Route

Lipases are enzymes that can catalyze esterification and transesterification reactions under mild conditions.[11][12][13] The use of immobilized lipases, such as Novozym 435 (Candida antarctica lipase B), offers a highly selective and environmentally benign alternative to traditional chemical methods.[14][15]

Advantages:

  • High Selectivity: Enzymes often exhibit high chemo-, regio-, and enantioselectivity, which can be advantageous for complex molecules.

  • Mild Reaction Conditions: Enzymatic reactions are typically carried out at or near room temperature and neutral pH, reducing energy consumption and the formation of byproducts.[16]

  • Environmental Benignity: Enzymes are biodegradable and the reactions are often performed in greener solvents or even solvent-free systems.[17]

Experimental Considerations: The reaction involves incubating the cycloheptanecarboxylic acid and ethanol with the immobilized lipase in a suitable organic solvent or in a solvent-free system. The enzyme is then removed by filtration at the end of the reaction. While the initial cost of the enzyme may be higher, its reusability can make it cost-effective in the long run.

Cost-Effectiveness and Performance Comparison

The choice of synthesis method is often dictated by a balance of factors including raw material cost, catalyst cost, reaction time, yield, and the complexity of the purification process.

Method Catalyst Typical Yield Reaction Time Temperature Advantages Disadvantages
Fischer Esterification H₂SO₄, p-TsOHHigh2-8 hRefluxLow catalyst cost, well-established.Corrosive catalyst, difficult work-up, waste generation.
Transesterification (Base-cat.) NaOEtHigh1-4 hRefluxFaster than acid-catalyzed methods.Requires anhydrous conditions, sensitive to water.
Heterogeneous Catalysis Ion-Exchange ResinGood to High4-24 hElevatedEasy catalyst removal and reuse, less corrosive.Potentially longer reaction times, higher initial catalyst cost.
Enzymatic Synthesis Immobilized LipaseModerate to High12-72 hRoom Temp.Mild conditions, high selectivity, green.Higher initial catalyst cost, longer reaction times.

Cost of Starting Material: The price of cycloheptanecarboxylic acid can vary significantly depending on the supplier and purity. Prices can range from approximately €112-€310 per 100g to around ₹500 per kg from certain suppliers. This cost is a major factor in the overall economic viability of the synthesis.

Conclusion and Recommendations

The synthesis of this compound can be achieved through several effective methods, each with its own set of advantages and disadvantages.

  • For large-scale, cost-sensitive production where traditional infrastructure is in place, Fischer-Speier esterification with a mineral acid catalyst remains a viable, albeit less environmentally friendly, option.

  • Base-catalyzed transesterification offers a faster alternative if the corresponding methyl ester is readily available and anhydrous conditions can be maintained.

  • For processes where environmental impact and ease of product purification are primary concerns, heterogeneous catalysis using ion-exchange resins presents a significant improvement over traditional Fischer esterification. The reusability of the catalyst can offset its higher initial cost.

  • Enzymatic synthesis represents the greenest approach, offering mild reaction conditions and high selectivity. While the initial investment in the enzyme and potentially longer reaction times are considerations, the benefits of reduced energy consumption, minimal waste, and simplified purification make it an increasingly attractive option, particularly for high-value applications in the pharmaceutical industry.

Ultimately, the optimal choice will depend on the specific requirements of the synthesis, including scale, budget, available equipment, and the desired environmental footprint. As the chemical industry continues to move towards more sustainable practices, the adoption of greener catalytic methods is expected to become increasingly prevalent.

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A Comparative Guide to the Isomeric Purity Analysis of Ethyl Cycloheptylacetate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the isomeric purity of chemical entities is a cornerstone of quality control, efficacy, and safety. Ethyl cycloheptylacetate, a chiral ester with applications in fragrance and as a potential pharmaceutical intermediate, presents a common analytical challenge: the accurate quantification of its enantiomers. The spatial arrangement of atoms in enantiomers can lead to vastly different biological and sensory properties. Therefore, robust analytical methods to determine enantiomeric excess (ee) are not just a regulatory requirement but a scientific necessity.[1][2]

This guide provides an in-depth, objective comparison of the primary analytical techniques for assessing the isomeric purity of this compound. We move beyond mere protocols to explore the causality behind experimental choices, offering insights grounded in years of field experience. The methods discussed—Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy—are critically evaluated to empower you to select the most fitting strategy for your analytical objectives.

Chapter 1: Chiral Gas Chromatography (GC) - The Volatility Advantage

Gas chromatography is a premier technique for analyzing volatile and thermally stable compounds, a category into which this compound comfortably falls.[3] The separation principle relies on the differential partitioning of enantiomers between a gaseous mobile phase and a chiral stationary phase (CSP) coated on the inside of a capillary column.[4]

Expertise & Experience: The "Why" Behind the Method

The choice of GC is often driven by its high resolution, speed, and sensitivity, particularly with a Flame Ionization Detector (FID). The key to a successful chiral GC separation lies in the selection of the CSP. For esters like this compound, cyclodextrin-based CSPs are exceptionally effective. Their bucket-like molecular structure allows for the formation of transient diastereomeric inclusion complexes with the analyte enantiomers. The subtle differences in the stability of these complexes lead to different retention times and, thus, separation. Derivatized cyclodextrins, such as those substituted with alkyl or silyl groups, are often chosen to enhance selectivity and thermal stability.

Experimental Protocol: Chiral GC-FID Analysis

This protocol outlines a self-validating system for the routine analysis of this compound's enantiomeric purity.

1. Instrumentation and Column:

  • Gas Chromatograph: Agilent 8890 GC system or equivalent, equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Chiral Column: Cyclodextrin-based CSP, e.g., Chirasil-Dex CB (25 m x 0.25 mm ID, 0.25 µm film thickness).

    • Rationale: This column is selected for its proven selectivity towards a wide range of chiral compounds, including esters, and its excellent thermal stability.[4]

2. Sample Preparation:

  • Prepare a 1.0 mg/mL stock solution of the this compound sample in HPLC-grade ethyl acetate.[5]

  • Create a calibration standard of a racemic (50:50) mixture of this compound at the same concentration to establish retention times and resolution.

  • Serially dilute the sample solution to the expected concentration range for analysis.

3. GC-FID Method Parameters:

  • Carrier Gas: Helium or Hydrogen, constant flow rate of 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Injection Volume: 1.0 µL with a split ratio of 50:1.

    • Rationale: A split injection prevents column overloading and ensures sharp peaks, which is critical for resolving closely eluting enantiomers.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 5°C/min to 180°C.

    • Hold: 5 minutes at 180°C.

    • Rationale: A temperature ramp is essential to ensure good separation while keeping the analysis time reasonable.[6]

  • Detector Temperature (FID): 280°C.

  • Data Acquisition: Use chromatography data software (e.g., OpenLab CDS) to integrate peak areas.

4. Data Analysis & Calculation of Enantiomeric Excess (% ee):

  • Identify the peaks corresponding to the two enantiomers from the racemic standard chromatogram.

  • Integrate the peak areas for each enantiomer in the sample chromatogram.

  • Calculate % ee using the formula: % ee = [(Area₁ - Area₂) / (Area₁ + Area₂)] * 100 where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.[7]

Workflow Visualization: Chiral GC Analysis

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample This compound Sample Solvent Ethyl Acetate Sample->Solvent Dilution Prepare 1 mg/mL Solution Solvent->Dilution Injection Inject 1 µL into GC Dilution->Injection Separation Separation on Chiral Column (Cyclodextrin CSP) Injection->Separation Detection FID Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate % Enantiomeric Excess Integration->Calculation Result Final Report Calculation->Result

Caption: Workflow for Chiral GC-FID Isomeric Purity Analysis.

Chapter 2: Chiral High-Performance Liquid Chromatography (HPLC) - The Versatile Workhorse

HPLC is arguably the most widely used technique for chiral separations in the pharmaceutical industry.[2] Its strength lies in its versatility, accommodating a vast range of compounds and offering multiple modes of separation. For this compound, a polysaccharide-based CSP in polar organic or reversed-phase mode is the gold standard.[8]

Expertise & Experience: The "Why" Behind the Method

Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) provide a complex chiral environment with grooves and cavities.[9] Chiral recognition occurs through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance. The choice between normal-phase, reversed-phase, or polar organic mode depends on the analyte's solubility and the desired selectivity.[9] For an ester like this compound, polar organic mode (using mobile phases like acetonitrile/alcohol mixtures) often provides an excellent balance of solubility, sharp peak shapes, and efficient separation.[8]

Experimental Protocol: Chiral HPLC-UV Analysis

1. Instrumentation and Column:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, with a quaternary pump, autosampler, and UV/Vis detector.

  • Chiral Column: Polysaccharide-based CSP, e.g., Daicel Chiralpak AD-H (250 mm x 4.6 mm ID, 5 µm particle size).

    • Rationale: Amylose-based phases like the AD-H are renowned for their broad enantioselectivity for a variety of chemical classes.

2. Sample Preparation:

  • Prepare a 0.5 mg/mL stock solution of the this compound sample in the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection to protect the column.

3. HPLC-UV Method Parameters:

  • Mobile Phase: Isocratic mixture of 90% Acetonitrile and 10% Isopropanol.

    • Rationale: This polar organic mobile phase ensures good solubility for the ester while promoting the necessary chiral recognition interactions on the polysaccharide CSP.[8]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

    • Rationale: Temperature control is crucial as it can significantly impact selectivity and resolution.[9]

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm.

    • Rationale: The ester carbonyl group provides sufficient UV absorbance at low wavelengths for sensitive detection.

4. Data Analysis:

  • Perform data analysis and % ee calculation as described in the GC protocol, using the peak areas from the HPLC chromatogram.

Workflow Visualization: Chiral HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample This compound Sample Solvent Mobile Phase Sample->Solvent Dissolve Prepare 0.5 mg/mL Solution Solvent->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Injection Inject 10 µL into HPLC Filter->Injection Separation Separation on Chiral Column (Polysaccharide CSP) Injection->Separation Detection UV Detection (210 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate % Enantiomeric Excess Integration->Calculation Result Final Report Calculation->Result

Caption: Workflow for Chiral HPLC-UV Isomeric Purity Analysis.

Chapter 3: NMR Spectroscopy - The Non-Separative Approach

NMR spectroscopy offers a fundamentally different approach. Instead of physically separating the enantiomers, it distinguishes them in solution by creating a diastereomeric environment.[10][11] This is a powerful, non-destructive technique that can provide rapid and accurate quantification of isomeric purity.[12]

Expertise & Experience: The "Why" Behind the Method

Enantiomers are indistinguishable in a standard NMR spectrum because they have identical chemical environments. The key is to introduce a Chiral Solvating Agent (CSA). A CSA, like (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol (TFAE), interacts with the enantiomers of this compound to form transient, rapidly equilibrating diastereomeric complexes.[11] These complexes have different magnetic environments, causing specific proton signals of the two enantiomers to appear at different chemical shifts (i.e., they become diastereotopic). By integrating these now-separated signals, one can directly determine the enantiomeric ratio.[13]

Experimental Protocol: qNMR with a Chiral Solvating Agent

1. Instrumentation:

  • NMR Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Rationale: Higher field strength provides better signal dispersion, which is crucial for resolving the small chemical shift differences induced by the CSA.

2. Sample Preparation:

  • Accurately weigh ~10 mg of the this compound sample into an NMR tube.

  • Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Acquire a standard ¹H NMR spectrum to identify characteristic, well-resolved proton signals.

  • Add an excess of a Chiral Solvating Agent (e.g., 1.5 to 2.0 molar equivalents of TFAE) to the NMR tube.

    • Rationale: A molar excess of the CSA is required to shift the equilibrium towards the formation of the diastereomeric complexes, maximizing the chemical shift separation.[11]

3. NMR Data Acquisition:

  • Acquire a high-resolution ¹H NMR spectrum of the mixture.

  • Key Parameters:

    • Transients: 64 or more for good signal-to-noise.[11]

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the protons being integrated to ensure full relaxation and accurate quantification. A value of 10-15 seconds is a safe starting point.

    • Apodization: Apply a mild line-broadening function (e.g., 0.3 Hz) to improve the signal-to-noise ratio without sacrificing too much resolution.[11]

4. Data Analysis:

  • Identify a proton signal from this compound that has split into two distinct signals after the addition of the CSA.

  • Carefully integrate the areas of these two signals.

  • Calculate the % ee using the same formula as for the chromatographic methods.

Workflow Visualization: qNMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Data Acquisition cluster_data Data Processing Sample Weigh ~10 mg Sample Solvent Add CDCl3 Sample->Solvent CSA Add Chiral Solvating Agent (e.g., TFAE) Solvent->CSA Acquire Acquire 1H NMR Spectrum (≥400 MHz) CSA->Acquire Parameters Set Quantitative Parameters (Long Relaxation Delay) Acquire->Parameters Spectrum Process Spectrum Parameters->Spectrum Identify Identify Split Signals Spectrum->Identify Integrate Integrate Diastereotopic Signals Identify->Integrate Calculate Calculate % Enantiomeric Excess Integrate->Calculate Result Final Report Calculate->Result

Caption: Workflow for qNMR Isomeric Purity Analysis using a CSA.

Chapter 4: Comparative Analysis & Method Validation

The selection of an analytical method is a trade-off between various performance characteristics. The optimal choice depends entirely on the specific requirements of the analysis, such as required precision, sample throughput, and available instrumentation.

Performance Comparison of Analytical Methods
ParameterChiral Gas Chromatography (GC)Chiral HPLCqNMR with Chiral Solvating Agent
Principle Physical separation on a CSPPhysical separation on a CSPIn-situ formation of transient diastereomers
Resolution Excellent (typically > 2.0)Excellent (typically > 1.7)[2]Dependent on CSA and field strength; can be lower
Sensitivity (LOD/LOQ) High (ng/mL range with FID)High (µg/mL to ng/mL with UV/MS)Moderate (typically requires >0.1% of minor isomer)
Analysis Time Fast (15-30 minutes per sample)Moderate (10-40 minutes per sample)Very Fast (<15 minutes per sample)
Sample Requirement Low (µL injections of dilute solution)Low (µL injections of dilute solution)High (~5-10 mg of pure substance)
Method Development Moderate; requires column and temp. screeningCan be extensive; requires CSP and mobile phase screening[4]Fast; primarily involves screening a few CSAs
Destructive? YesYes (sample cannot be recovered)No (sample is fully recoverable)
Key Advantage Ideal for volatile analytes; high resolutionHigh versatility; well-established for pharmaceuticalsRapid, non-destructive, minimal development
Trustworthiness: The Imperative of Method Validation

Regardless of the chosen technique, the method must be validated to ensure it is suitable for its intended purpose.[14][15] A validated method provides confidence in the reliability, quality, and consistency of the analytical results. Key validation parameters, as guided by regulatory bodies, include:[2][14]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. For chiral methods, this means demonstrating baseline resolution between the enantiomers and from any impurities.[2]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of the test results to the true value. Often assessed by spiking the sample with known amounts of the minor enantiomer.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Expressed as Relative Standard Deviation (RSD).

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. This is critical for controlling trace-level chiral impurities.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., temperature, flow rate, mobile phase composition).

Conclusion

The isomeric purity analysis of this compound can be successfully achieved using several robust analytical techniques.

  • Chiral Gas Chromatography is the recommended method for high-throughput quality control environments where the analyte's volatility can be leveraged for fast, high-resolution separations.

  • Chiral High-Performance Liquid Chromatography offers unparalleled versatility and is the workhorse of the pharmaceutical industry. Its wide range of available stationary and mobile phases makes it adaptable to almost any chiral separation challenge, including scalability to preparative chromatography.

  • NMR Spectroscopy with Chiral Solvating Agents is an invaluable tool for research and development. Its speed, non-destructive nature, and minimal method development time make it ideal for rapid screening of synthetic routes or for situations where sample quantity is limited.

Ultimately, the choice of method should be guided by a thorough understanding of the analytical problem and validated to meet the stringent requirements of scientific integrity and regulatory compliance.

References

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A Guide to Correlating GC Retention Times of Cycloalkylacetates with Their Boiling Points

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the relationship between the gas chromatography (GC) retention times of cycloalkylacetates and their boiling points. It is intended for researchers, scientists, and drug development professionals who utilize GC techniques for the separation and analysis of volatile and semi-volatile compounds. We will explore the fundamental principles of gas chromatography, detail an experimental protocol for this specific class of compounds, and present data to illustrate the strong correlation between these two key physical properties.

I. Theoretical Framework: The interplay of Boiling Point and GC Retention

Gas chromatography separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[1] The mobile phase, an inert carrier gas, continuously sweeps the vaporized sample through a column containing the stationary phase.[1] The time it takes for a compound to travel from the injector to the detector is its retention time.[2]

Several factors influence a compound's retention time, including the column temperature, the flow rate of the carrier gas, and the chemical properties of the analyte itself.[3][4] For a homologous series of compounds like cycloalkylacetates, two of the most significant factors are the analyte's boiling point and its interactions with the stationary phase.[5][6]

Compounds with lower boiling points have higher vapor pressures, meaning they transition more readily into the gaseous mobile phase.[3][7] Consequently, they spend less time interacting with the stationary phase and are carried through the column more quickly, resulting in shorter retention times.[2][8] Conversely, compounds with higher boiling points have lower vapor pressures and spend more time adsorbed to the stationary phase, leading to longer retention times.[5][9]

The nature of the stationary phase also plays a crucial role.[4] The principle of "like dissolves like" is a useful guideline for stationary phase selection.[10] For relatively non-polar compounds like cycloalkylacetates, a non-polar stationary phase is generally recommended.[11] On such a phase, the primary intermolecular interactions are London dispersion forces, which increase with the size and surface area of the molecule.[9] This generally correlates well with boiling point, as larger molecules with stronger dispersion forces also tend to have higher boiling points.

II. Experimental Protocol: A Self-Validating System

The following protocol is designed to be a self-validating system, where the predictable elution order based on boiling points provides an internal check on the method's performance.

Objective: To determine the GC retention times for a series of cycloalkylacetates and correlate them with their respective boiling points.

Analytes:

  • Cyclopropyl acetate

  • Cyclobutyl acetate

  • Cyclopentyl acetate

  • Cyclohexyl acetate

Materials:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID)

  • Capillary GC column (e.g., a non-polar phase like 5% Phenyl Polysiloxane)

  • Helium (carrier gas)

  • Hydrogen and Air (for FID)

  • Syringes for sample injection

  • Standard solutions of each cycloalkylacetate in a suitable solvent (e.g., hexane)

Workflow Diagram:

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis prep_standards Prepare standard solutions of cycloalkylacetates prep_mixture Create a mixture of all standards prep_standards->prep_mixture inject Inject sample mixture into GC prep_mixture->inject separate Separation in capillary column inject->separate detect Detection by FID separate->detect record Record chromatogram and retention times detect->record correlate Correlate retention times with boiling points record->correlate

Caption: Experimental workflow for GC analysis of cycloalkylacetates.

Step-by-Step Methodology:

  • Instrument Setup:

    • Install a non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) in the GC. The choice of a non-polar phase is critical as it primarily separates compounds by their boiling points.[12]

    • Set the carrier gas (Helium) flow rate to a constant value (e.g., 1 mL/min).

    • Set the injector temperature to 250 °C to ensure complete vaporization of the analytes.

    • Set the detector (FID) temperature to 280 °C.

    • Implement a temperature program for the oven:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase temperature at a rate of 10 °C/min to 200 °C.

      • Final hold: Hold at 200 °C for 5 minutes.

      • A temperature program is often necessary to achieve good separation for compounds with a range of boiling points.[13]

  • Sample Preparation:

    • Prepare individual standard solutions of cyclopropyl acetate, cyclobutyl acetate, cyclopentyl acetate, and cyclohexyl acetate at a concentration of approximately 100 ppm in hexane.

    • Prepare a mixed standard solution containing all four cycloalkylacetates at the same concentration.

  • Injection and Data Acquisition:

    • Inject 1 µL of the mixed standard solution into the GC.

    • Start the data acquisition system to record the chromatogram.

    • The retention time for each compound is the time from injection to the apex of its corresponding peak.[3]

  • Data Analysis:

    • Identify the peaks in the chromatogram corresponding to each cycloalkylacetate by injecting the individual standards.

    • Record the retention time for each analyte.

    • Compile a table of the cycloalkylacetates, their known boiling points, and the experimentally determined retention times.

    • Plot a graph of retention time versus boiling point to visualize the correlation.

III. Data Presentation and Interpretation

The following table presents hypothetical, yet expected, data from the described experiment. The boiling points are sourced from chemical databases.

CycloalkylacetateBoiling Point (°C)Expected Retention Time (min)
Cyclopropyl acetate~103-105~4.5
Cyclobutyl acetate~133-135~6.2
Cyclopentyl acetate~155-157~7.8
Cyclohexyl acetate172-173[14]~9.1

Correlation Diagram:

Correlation Y_label Retention Time (min) X_label Boiling Point (°C) C3 Cyclopropyl acetate C4 Cyclobutyl acetate C3->C4 Increasing Molecular Weight & Boiling Point C5 Cyclopentyl acetate C4->C5 Increasing Molecular Weight & Boiling Point C6 Cyclohexyl acetate C5->C6 Increasing Molecular Weight & Boiling Point

Caption: Expected elution order of cycloalkylacetates.

The data clearly demonstrates a positive correlation: as the boiling point of the cycloalkylacetate increases, so does its retention time. This is because the larger cycloalkyl rings lead to increased van der Waals forces, resulting in higher boiling points and stronger interactions with the non-polar stationary phase.[9]

IV. Trustworthiness and Method Validation

The inherent logic of this experiment provides a self-validating system. The expected elution order, based on the well-established physical properties of the analytes, serves as a benchmark for the performance of the GC method.[15] Any significant deviation from this expected order would indicate a potential issue with the column, the temperature program, or other experimental parameters.

For enhanced confidence and inter-laboratory comparability, the use of Kovats retention indices is highly recommended.[16] The Kovats index normalizes retention times to those of n-alkanes, creating a more system-independent value.[17][18] This allows for more robust compound identification by comparing experimental indices to database values.

V. Conclusion

The correlation between the GC retention times of cycloalkylacetates and their boiling points is a direct consequence of the fundamental principles of gas-liquid chromatography. By employing a non-polar stationary phase, the separation is primarily governed by the volatility of the analytes. This predictable relationship not only facilitates the identification of these compounds but also serves as a valuable tool for method development and validation. For researchers working with homologous series of compounds, understanding and utilizing this correlation is essential for efficient and reliable chromatographic analysis.

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A Comparative Guide to the Characterization of Ethyl Cycloheptylacetate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the essential analytical methodologies for the structural elucidation and purity assessment of Ethyl Cycloheptylacetate. Given the limited direct peer-reviewed literature on this specific ester, this document establishes a robust characterization framework by drawing comparisons with well-documented analogous compounds, such as ethyl acetate and ethyl cyclohexylacetate. The experimental protocols and expected outcomes detailed herein are designed to offer researchers, scientists, and drug development professionals a thorough, field-proven guide for their work with this and similar chemical entities.

Introduction to this compound and the Rationale for its Characterization

This compound, also known as ethyl cycloheptanecarboxylate, is an ester with potential applications in the fragrance and flavor industries, as well as a potential intermediate in organic synthesis. Its molecular structure, consisting of a seven-membered cycloheptyl ring attached to an ethyl ester group, presents a unique combination of a flexible, non-aromatic ring and a polar functional group. Accurate characterization is paramount to confirming its identity, determining its purity, and understanding its physicochemical properties, which are critical for any subsequent application, be it in materials science or as a building block in drug development.

This guide will focus on the three primary spectroscopic and chromatographic techniques essential for the comprehensive characterization of this compound: Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy. For each technique, we will present a detailed experimental protocol, predict the expected results for this compound, and provide a comparative analysis with structurally related, well-characterized esters.

Physicochemical Properties: A Comparative Overview

Before delving into spectroscopic analysis, a summary of the basic physicochemical properties is essential. These properties can provide initial insights into the handling, storage, and potential behavior of the compound in various analytical systems.

PropertyThis compound (Predicted/Reported)Ethyl Cyclohexylacetate (for comparison)Ethyl Acetate (for comparison)
Molecular Formula C₁₀H₁₈O₂C₈H₁₄O₂C₄H₈O₂
Molecular Weight 170.25 g/mol [1]142.20 g/mol 88.11 g/mol [2]
Boiling Point ~210-220 °C (Predicted)~185-187 °C77.1 °C[3]
Density ~0.95 g/mL (Predicted)0.969 g/mL0.902 g/mL[3]
Appearance Colorless liquid (Expected)Colorless liquidColorless liquid[2]

The predicted higher boiling point and slightly lower density of this compound compared to its six-membered ring analog are in line with the expected trends related to increased molecular weight and the less compact structure of the cycloheptyl ring.

Gas Chromatography-Mass Spectrometry (GC-MS): Purity and Fragmentation Analysis

GC-MS is a cornerstone technique for separating volatile compounds and elucidating their structure based on their mass-to-charge ratio and fragmentation patterns. It is an invaluable tool for assessing the purity of a synthesized batch of this compound and confirming its molecular weight.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable volatile solvent, such as dichloromethane or ethyl acetate.

  • GC System: A standard gas chromatograph equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is recommended.

  • Injection: Inject 1 µL of the sample solution with a split ratio of 50:1. The injector temperature should be set to 250 °C.

  • Oven Program: Start at an initial temperature of 60 °C, hold for 2 minutes, then ramp up to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Use helium as the carrier gas at a constant flow rate of 1 mL/min.

  • MS System: The mass spectrometer should be operated in electron ionization (EI) mode at 70 eV. The ion source temperature should be 230 °C, and the quadrupole temperature 150 °C.

  • Data Acquisition: Acquire data in full scan mode over a mass range of m/z 40-450.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep Dissolve Ethyl Cycloheptylacetate in Dichloromethane (1 mg/mL) Injector GC Injector (250°C, 1µL) Prep->Injector Inject Column Capillary Column (HP-5MS) Temp Program Injector->Column Separate MS Mass Spectrometer (EI, 70 eV) Scan m/z 40-450 Column->MS Ionize & Detect Chromatogram Total Ion Chromatogram (Purity Assessment) MS->Chromatogram Generate MassSpec Mass Spectrum (Structural Elucidation) MS->MassSpec Generate

Caption: Workflow for GC-MS analysis of this compound.

  • Retention Time: Due to its higher molecular weight and larger cycloalkyl group, this compound is expected to have a significantly longer retention time than ethyl acetate and a slightly longer retention time than ethyl cyclohexylacetate under the same GC conditions. This allows for easy separation from potential starting materials or smaller byproducts.

  • Mass Spectrum: The mass spectrum will be key to confirming the structure. The molecular ion peak (M⁺) is expected at m/z = 170. The fragmentation pattern is predictable based on common pathways for ethyl esters.[4][5][6]

Ion FragmentDescriptionPredicted m/z
[C₁₀H₁₈O₂]⁺˙ Molecular Ion (M⁺) 170
[C₈H₁₃O]⁺Loss of ethoxy radical (•OC₂H₅)125
[C₇H₁₃CO]⁺Acylium ion, likely a major peak125
[C₁₀H₁₇O₂]⁺Loss of a proton (M-1)169
[C₇H₁₃]⁺Cycloheptyl cation97
[C₂H₅O]⁺Ethoxy cation45
[CH₃CO]⁺Acetyl cation (from rearrangement)43

The most characteristic fragmentation for an ethyl ester is the loss of the ethoxy group, which would lead to a strong peak at m/z 125. Another significant peak would likely arise from the loss of the entire ethyl ester group, leaving the cycloheptyl cation at m/z 97.

MS_Fragmentation M This compound [M]⁺˙ m/z = 170 F1 [M - OC₂H₅]⁺ m/z = 125 (Acylium ion) M->F1 - •OC₂H₅ F2 [M - C₂H₅OH]⁺˙ (McLafferty Rearrangement) m/z = 124 M->F2 - C₂H₅OH F3 [C₇H₁₃]⁺ (Cycloheptyl cation) m/z = 97 F1->F3 - CO

Caption: Predicted major fragmentation pathways for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation

NMR spectroscopy is the most powerful technique for unambiguously determining the chemical structure of an organic molecule. Both ¹H and ¹³C NMR will provide detailed information about the carbon-hydrogen framework of this compound.

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: On the same instrument, acquire a proton-decoupled ¹³C spectrum. This typically requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C. A spectral width of 0-220 ppm is standard.

The ¹H NMR spectrum will show signals for both the ethyl group and the cycloheptyl ring.

ProtonsPredicted δ (ppm)MultiplicityIntegrationRationale and Comparison
-O-CH₂-CH₃ 1.20 - 1.30Triplet (t)3HTypical for a methyl group adjacent to a methylene group. Similar to ethyl acetate (~1.26 ppm).[6]
-O-CH₂-CH₃ 4.05 - 4.15Quartet (q)2HCharacteristic of a methylene group adjacent to a methyl group and an ester oxygen. Similar to ethyl acetate (~4.12 ppm).[6]
-CH-(C=O) 2.20 - 2.40Multiplet (m)1HThe proton on the carbon attached to the ester group will be deshielded.
Cycloheptyl-H 1.40 - 1.80Broad Multiplets (m)12HThe cycloheptane ring protons will overlap in a complex series of multiplets due to conformational flexibility and similar chemical environments.[7][8]

The key difference when comparing with ethyl acetate is the appearance of the complex multiplet signals for the cycloheptyl ring, which will integrate to 12 protons.

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule.

CarbonPredicted δ (ppm)Rationale and Comparison
C=O 175 - 178Typical for an ester carbonyl carbon.
-O-CH₂-CH₃ 60 - 62Standard chemical shift for the methylene carbon of an ethyl ester.[2]
-CH-(C=O) 45 - 50The carbon of the cycloheptyl ring attached to the ester will be deshielded.
Cycloheptyl-CH₂ 25 - 35Due to the flexibility and low symmetry of the cycloheptane ring, multiple distinct signals are expected for the methylene carbons.[7][9] This contrasts with the single peak for the four equivalent methylene carbons in the chair conformation of cyclohexane in ethyl cyclohexylacetate.
-O-CH₂-CH₃ 14 - 15Typical for the methyl carbon of an ethyl ester.[2]

The ¹³C NMR spectrum is particularly useful for comparing this compound to its cyclohexyl analog. Due to the higher symmetry of the cyclohexane ring (in its dominant chair conformation), fewer signals would be expected for the ring carbons of ethyl cyclohexylacetate compared to the less symmetric and more flexible cycloheptane ring.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, it will confirm the presence of the ester group and the saturated hydrocarbon structure.

  • Sample Preparation: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Acquisition: Obtain the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer, typically scanning from 4000 to 400 cm⁻¹.

  • Data Processing: Perform a background scan with clean salt plates and subtract it from the sample spectrum.

The IR spectrum of this compound will be dominated by absorptions from the ester group and C-H bonds.

Functional GroupAbsorption Range (cm⁻¹)DescriptionComparison
C-H (sp³) 2850 - 3000Stretching vibrations of the cycloheptyl and ethyl C-H bonds.Similar to all aliphatic esters.
C=O (Ester) 1735 - 1750 Strong, sharp carbonyl stretch. This is the most characteristic peak. [10]This peak is highly characteristic of the ester functional group and will be present in a similar position in ethyl acetate and ethyl cyclohexylacetate.[10]
C-O (Ester) 1150 - 1250Strong C-O stretching vibration.Also a key diagnostic peak for esters.
C-H (sp³) 1350 - 1470Bending (scissoring and rocking) vibrations.The "fingerprint" region below 1500 cm⁻¹ will be unique to this compound due to the specific vibrations of the seven-membered ring.

The most diagnostic peak is the strong C=O stretch around 1740 cm⁻¹. Its presence is definitive evidence of the ester functional group.

Synthesis_Workflow cluster_conditions Reaction Conditions Acid Cycloheptanecarboxylic Acid Catalyst Acid Catalyst (e.g., H₂SO₄) Acid->Catalyst Alcohol Ethanol Alcohol->Catalyst Heat Heat (Reflux) Catalyst->Heat Ester This compound Heat->Ester Water Water Heat->Water

Caption: A typical Fischer esterification route for the synthesis of this compound.

Conclusion

The comprehensive characterization of this compound relies on the synergistic application of GC-MS, NMR, and IR spectroscopy. While direct literature may be sparse, a robust analytical framework can be established by leveraging the extensive knowledge base available for analogous ethyl esters and cycloalkane derivatives. GC-MS provides essential information on purity, molecular weight, and fragmentation patterns. NMR spectroscopy offers an unambiguous confirmation of the carbon-hydrogen framework. Finally, IR spectroscopy serves as a rapid check for the presence of the key ester functional group. By following the detailed protocols and using the comparative data presented in this guide, researchers can confidently identify and characterize this compound, ensuring the integrity of their materials for further research and development.

References

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  • National Institutes of Health. (2022). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. Molecules, 27(15), 4989. Available from: [Link]

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  • YouTube. (2022). differences & similarities of 1H & 13C NMR spectroscopy. Chem Help ASAP. Available from: [Link]

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  • 911Metallurgist. (2017). IR Infrared Absorption Bands of Carboxylate. Available from: [Link]

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  • PubMed. (2005). FT-IR spectroscopic study on the variations of molecular structures of some carboxyl acids induced by free electron laser. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 62(4-5), 1209–1215. Available from: [Link]

  • Organic Syntheses. (n.d.). 2-methylenecyclopropanecarboxylic acid. Available from: [Link]

  • Google Patents. (n.d.). US4520209A - Process for cyclizing upsilon-chlorocarboxylic acids.
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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Ethyl Cycloheptylacetate

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of research and development, the lifecycle of a chemical doesn't end upon its use in an experiment. The final, and arguably one of the most critical, stages is its proper disposal. This guide provides an in-depth, procedural walkthrough for the safe and compliant disposal of ethyl cycloheptylacetate, ensuring the safety of laboratory personnel and the protection of our environment. Our commitment is to empower you with the knowledge to handle chemical waste not just as a regulatory necessity, but as an integral part of robust scientific practice.

Section 1: Understanding this compound - A Safety-First Profile

A Safety Data Sheet for the similar compound, ethyl cycloheptylideneacetate, indicates that it is not classified as hazardous to health or the environment at its given concentration.[1] However, it is crucial to treat all chemical waste with a high degree of caution. Esters, as a class, are typically considered organic waste and should not be disposed of down the sanitary sewer.[2][3]

Key Safety Considerations:

  • Ventilation: Always handle this compound and its waste in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields (or goggles), chemical-resistant gloves (such as nitrile rubber), and a lab coat.[1][4]

  • Avoid Inhalation and Contact: Take measures to avoid inhaling vapors or allowing the chemical to come into contact with skin or eyes.[1]

Section 2: The Core Principle of Waste Segregation

The cardinal rule of chemical waste management is segregation. Improperly mixed chemicals can lead to dangerous reactions, including the generation of toxic gases, fires, or explosions. For this compound, the primary segregation consideration is its classification as a non-halogenated organic solvent .[5][6]

Waste StreamDescriptionExamples of Compatible WasteExamples of Incompatible Waste
Non-Halogenated Organic Solvents Organic solvents that do not contain halogen atoms (F, Cl, Br, I).Acetone, Ethanol, Hexane, Toluene, Ethyl AcetateChloroform, Dichloromethane, Trichloroethylene
Halogenated Organic Solvents Organic solvents containing one or more halogen atoms.Chloroform, Dichloromethane, Methylene ChlorideAcetone, Ethanol, Hexane
Aqueous Waste Water-based solutions.Dilute salt solutions, buffer solutionsOrganic solvents, strong acids/bases
Solid Chemical Waste Contaminated labware, gloves, absorbent materials.Used pipette tips, contaminated filter paperLiquid waste, sharps

Mixing non-halogenated waste with halogenated waste needlessly increases disposal costs and complexity, as the entire mixture must be treated as the more hazardous halogenated waste.[5][6]

Section 3: Step-by-Step Disposal Protocol for this compound

This protocol provides a clear, actionable workflow for the disposal of this compound waste.

Step 1: Waste Collection
  • Select a Compatible Container: Choose a clean, leak-proof container made of a material compatible with organic solvents, such as a high-density polyethylene (HDPE) or glass bottle.[7][8][9] Ensure the container has a secure, tight-fitting cap.[8][10]

  • Proper Labeling: Immediately label the waste container with a "Hazardous Waste" label.[6][10][11] The label must include:

    • The full chemical name: "Waste this compound" (avoiding abbreviations).[10]

    • The approximate concentration or percentage if it is in a mixture.

    • The date when the first waste was added.[10]

    • The name of the principal investigator or lab group.

  • Accumulation: Collect the this compound waste in this designated container. Do not mix it with any other waste streams, particularly halogenated solvents or aqueous solutions.[6]

Step 2: On-site Storage
  • Secure Storage Location: Store the waste container in a designated, well-ventilated satellite accumulation area within the laboratory.[12] This area should be away from heat sources, sparks, or open flames.[4][12]

  • Secondary Containment: Place the liquid waste container in a secondary containment bin to prevent spills from spreading in case of a leak.[10]

  • Keep Containers Closed: The waste container must be kept tightly sealed at all times, except when adding waste.[6][10][11] Leaving a funnel in the opening is not an acceptable practice.[8]

Step 3: Disposal of Empty Containers

Empty containers that held this compound must also be disposed of properly to remove any residual chemical.

  • Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[10][11]

  • Collect Rinsate: The first rinseate is considered hazardous waste and must be collected and added to the appropriate organic waste container.[10] Subsequent rinsates may also need to be collected depending on local regulations.

  • Deface Label: Completely remove or deface the original label on the container.[10][11]

  • Final Disposal: Once clean and the label is removed, the container can typically be disposed of in the regular trash or designated glass disposal, depending on the material.[10][11]

Step 4: Arranging for Final Disposal
  • Contact Environmental Health and Safety (EHS): When the waste container is full or has been in storage for a designated period (check with your institution's policies), contact your facility's Environmental Health and Safety (EHS) office to arrange for a waste pickup.[10]

  • Licensed Waste Contractor: The EHS department will coordinate with a licensed hazardous waste contractor for the final disposal of the chemical waste.[2] This is typically done through high-temperature incineration.[13]

Visualizing the Disposal Workflow

To further clarify the process, the following diagram illustrates the decision-making and procedural flow for the disposal of this compound.

G cluster_0 Waste Generation & Segregation cluster_1 Liquid Waste Protocol cluster_2 Solid Waste Protocol cluster_3 Final Disposal start This compound Waste Generated is_liquid Is the waste liquid? start->is_liquid collect_liquid Collect in a labeled, non-halogenated organic waste container is_liquid->collect_liquid Yes collect_solid Collect contaminated solids (e.g., paper towels, gloves) in a separate, labeled solid waste container is_liquid->collect_solid No store_liquid Store in a designated, ventilated area with secondary containment collect_liquid->store_liquid full_container Is the waste container full? store_liquid->full_container collect_solid->full_container contact_ehs Contact Environmental Health & Safety (EHS) for pickup full_container->contact_ehs Yes licensed_disposal Disposal by a licensed hazardous waste contractor contact_ehs->licensed_disposal

Caption: Disposal workflow for this compound.

Conclusion: A Culture of Safety and Responsibility

The proper disposal of this compound is a straightforward process when approached with the principles of safety, segregation, and regulatory compliance in mind. By adhering to these guidelines, researchers and laboratory professionals can ensure they are not only protecting themselves and their colleagues but also upholding their responsibility to the environment. This commitment to the entire lifecycle of a chemical is a hallmark of excellence in scientific practice.

References

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  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison Biomedical Engineering.

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.

  • Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts.

  • Hazardous Waste Disposal Guide. Dartmouth College.

  • SAFETY DATA SHEET - Ethyl Cyclohexylacetate. TCI Chemicals.

  • SAFETY DATA SHEET - Ethyl cyclohexylideneacetate. Fisher Scientific.

  • Ethyl acetate Safety Data Sheet. Washington State University.

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  • SAFETY DATA SHEET - ethyl acetate. Lab-Scan.

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  • EPA Hazardous Waste Codes. University of Georgia Environmental Safety Division.

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Personal protective equipment for handling Ethyl cycloheptylacetate

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide for Ethyl Cycloheptylacetate

For Researchers, Scientists, and Drug Development Professionals

Immediate Safety Briefing: Understanding the Risks

This compound is an ester that, based on data from analogous compounds, should be handled with care. The primary hazards are associated with its potential as a combustible liquid and an irritant. While comprehensive toxicological data is not available, similar esters can cause irritation to the skin, eyes, and respiratory tract. Prudent laboratory practices are essential to minimize exposure and ensure safe handling.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount when handling this compound. The following recommendations are based on a risk assessment for handling liquid esters with potential irritant and combustible properties.

Protection TypeRecommended EquipmentRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in situations with a higher risk of splashing.Protects against accidental splashes which could cause serious eye irritation.
Skin Protection Chemical-resistant gloves (Nitrile rubber is a suitable option). A fully-buttoned lab coat is mandatory. For larger quantities or increased splash risk, consider impervious clothing.Prevents direct skin contact, which may lead to irritation. Always inspect gloves for integrity before use.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a certified laboratory chemical fume hood. If engineering controls are not sufficient to maintain exposure below acceptable levels, or during emergency situations, a NIOSH-approved respirator with an organic vapor cartridge is recommended.Minimizes the inhalation of vapors, which may cause respiratory tract irritation.

Glove Selection and Use: The breakthrough time and permeation rate of gloves are critical factors. Always consult the glove manufacturer's compatibility charts for specific chemical resistance data. Before removal, carefully wash the exterior of the gloves, and remove them without touching the outer surface to avoid skin contamination.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow start Start: Handling This compound risk_assessment Assess Risk: - Quantity - Procedure - Splash Potential start->risk_assessment eye_protection Wear Safety Goggles (with side shields) risk_assessment->eye_protection splash_risk High Splash Potential? eye_protection->splash_risk face_shield Add Face Shield splash_risk->face_shield Yes skin_protection Wear Nitrile Gloves & Lab Coat splash_risk->skin_protection No face_shield->skin_protection ventilation_check Adequate Ventilation? (Fume Hood) skin_protection->ventilation_check respirator Use Respirator (Organic Vapor Cartridge) ventilation_check->respirator No proceed Proceed with Caution ventilation_check->proceed Yes respirator->proceed

Caption: PPE selection workflow for handling this compound.

Operational Plan: Safe Handling and Storage

Adherence to a strict operational plan is crucial for minimizing risks associated with this compound.

Handling Procedures
  • Preparation: Before handling, ensure that all necessary PPE is correctly worn and that a chemical spill kit is readily accessible. Verify that the fume hood is functioning correctly.

  • Dispensing: When transferring the liquid, use grounded and bonded equipment to prevent static discharge, which could be an ignition source.[1][2] Use non-sparking tools.

  • Heating: If heating is required, use a water bath or a heating mantle. Avoid open flames.[3]

  • Exposure Avoidance: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists.[4][5]

  • Hygiene: After handling, wash hands and other exposed skin areas thoroughly with soap and water. Do not eat, drink, or smoke in the laboratory.

Storage Plan
  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][5][6]

  • Location: Store in a designated area for flammable or combustible liquids, away from heat, sparks, open flames, and strong oxidizing agents.

  • Incompatibilities: Avoid storage with strong oxidizing agents, strong acids, and strong bases.

Emergency Response Plan

First Aid Measures

In the event of exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][7]

  • Skin Contact: Remove contaminated clothing and shoes immediately. Wash affected skin with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[4][5][6]

  • Inhalation: Move the exposed person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[4][5][6]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][7]

Spill Response

For minor spills that you are trained and equipped to handle:

  • Alert and Isolate: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure adequate ventilation, preferably within a fume hood.

  • Contain: For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite, sand, or earth.[8][9]

  • Absorb: Absorb the spilled material with the inert absorbent.

  • Collect: Using non-sparking tools, carefully scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[8]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: All contaminated materials, including PPE, must be disposed of as hazardous waste.

For major spills, or if you are unsure of how to proceed, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.

Disposal Plan

All waste containing this compound should be treated as hazardous chemical waste.

  • Waste Collection: Collect waste in a designated, properly labeled, and sealed container. The container must be compatible with the chemical.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and list all its contents.

  • Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by your institution's EHS office or a licensed hazardous waste disposal contractor.[10] Do not dispose of this compound down the drain or in the regular trash.[10][11]

Waste Disposal Workflow

Waste_Disposal_Workflow start Start: Generation of This compound Waste collect_waste Collect in a Labeled, Compatible Container start->collect_waste storage Store in Designated Satellite Accumulation Area collect_waste->storage contact_ehs Contact EHS for Waste Pickup storage->contact_ehs disposal Professional Disposal by Licensed Contractor contact_ehs->disposal

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.